6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
6-(butan-2-ylcarbamoyl)cyclohex-3-ene-1-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19NO3/c1-3-8(2)13-11(14)9-6-4-5-7-10(9)12(15)16/h4-5,8-10H,3,6-7H2,1-2H3,(H,13,14)(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYTSGHDTYDVNGZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)C1CC=CCC1C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Comprehensive Technical Guide to the Synthesis of 6-[(sec-Butylamino)carbonyl]-3-cyclohexene-1-carboxylic Acid
Abstract
This technical guide provides a detailed, scientifically grounded methodology for the synthesis of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. The synthetic strategy is centered around a well-established [4+2] cycloaddition, the Diels-Alder reaction, to construct the core cyclohexene ring, followed by a regioselective amidation. This document is intended for researchers, scientists, and professionals in drug development and organic synthesis, offering both theoretical insights and practical, step-by-step protocols. The procedures outlined herein are designed to be self-validating, with explanations for critical experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles.
Introduction and Retrosynthetic Analysis
The target molecule, this compound, is a disubstituted cyclohexene derivative. Such scaffolds are of significant interest in medicinal chemistry and materials science due to their conformational rigidity and the versatile functionality they present. The cis relationship between the carboxylic acid and the amide group, which is typical for common precursors, suggests a specific synthetic origin.
A retrosynthetic analysis reveals a logical and efficient pathway for its construction. The amide bond can be disconnected to reveal a cyclic anhydride and sec-butylamine. This anhydride, in turn, can be formed from a dicarboxylic acid, which is the direct product of the hydrolysis of the initial Diels-Alder adduct. This adduct arises from the cycloaddition of a diene and a dienophile.
Caption: Retrosynthetic analysis of the target molecule.
This analysis points to a three-stage synthesis:
-
Diels-Alder Reaction: Formation of cis-4-cyclohexene-1,2-dicarboxylic anhydride from 1,3-butadiene and maleic anhydride.
-
Anhydride Ring-Opening: Reaction of the anhydride with sec-butylamine to regioselectively form the amide-acid.
Synthetic Workflow and Mechanism
The overall synthetic pathway is a robust and high-yielding sequence of reactions. The Diels-Alder reaction is a powerful tool in organic synthesis for forming six-membered rings with good stereochemical control.[1][2] The subsequent amidation via anhydride ring-opening is an efficient method for achieving mono-amidation of a dicarboxylic acid precursor.
Caption: Overall synthetic workflow.
The Diels-Alder Reaction: Mechanism and Rationale
The Diels-Alder reaction is a pericyclic reaction, specifically a [4+2] cycloaddition, between a conjugated diene (4 π-electrons) and a dienophile (2 π-electrons).[3] The reaction proceeds in a concerted fashion, meaning all bond-forming and bond-breaking occurs in a single transition state. This mechanism ensures high stereospecificity. For this synthesis, 1,3-butadiene serves as the diene, and maleic anhydride is an excellent dienophile due to the electron-withdrawing nature of the carbonyl groups, which lowers the energy of its LUMO (Lowest Unoccupied Molecular Orbital).[2]
The use of maleic anhydride as the dienophile directly yields the cis isomer, which is crucial for the subsequent formation of the cyclic anhydride intermediate. The reaction is typically performed at elevated temperatures, although it can proceed at room temperature over longer periods.[1]
Experimental Protocols
Part A: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This procedure details the formation of the core cyclohexene ring structure via a Diels-Alder reaction.
Materials and Reagents:
-
Maleic Anhydride
-
Toluene (or Xylene)
-
1,3-Butadiene (can be generated in situ from 3-sulfolene)
-
Round-bottom flask
-
Reflux condenser
-
Heating mantle
Step-by-Step Protocol:
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve 25 g (0.255 mol) of maleic anhydride in 100 mL of toluene.
-
Addition of Diene: Cool the solution in an ice bath. Carefully bubble gaseous 1,3-butadiene through the solution until approximately 15 g (0.277 mol) has been added. Alternatively, for safer handling, 1,3-butadiene can be generated in situ by the thermal decomposition of 3-sulfolene.[3]
-
Reflux: Attach a reflux condenser and heat the mixture to a gentle reflux (approximately 110°C for toluene) for 3-4 hours. The reaction progress can be monitored by TLC.
-
Crystallization and Isolation: After the reaction is complete, allow the solution to cool to room temperature, and then cool further in an ice bath to induce crystallization of the product.
-
Filtration: Collect the white crystalline product by vacuum filtration and wash with a small amount of cold toluene.
-
Drying: Dry the product in a vacuum oven to yield cis-4-cyclohexene-1,2-dicarboxylic anhydride.
| Parameter | Value |
| Expected Yield | 85-95% |
| Appearance | White crystalline solid |
| Melting Point | 103-104°C |
Part B: Synthesis of this compound
This part of the protocol describes the regioselective ring-opening of the anhydride with sec-butylamine to yield the final product.
Materials and Reagents:
-
cis-4-Cyclohexene-1,2-dicarboxylic Anhydride (from Part A)
-
sec-Butylamine
-
Dichloromethane (DCM) or Tetrahydrofuran (THF)
-
Stir plate and magnetic stir bar
-
Round-bottom flask
Step-by-Step Protocol:
-
Dissolution: In a 250 mL round-bottom flask, dissolve 15.2 g (0.1 mol) of cis-4-cyclohexene-1,2-dicarboxylic anhydride in 100 mL of dry dichloromethane.
-
Amine Addition: While stirring at room temperature, slowly add a solution of 7.3 g (0.1 mol) of sec-butylamine in 20 mL of dichloromethane dropwise over 20-30 minutes. The reaction is typically exothermic.
-
Reaction: Stir the reaction mixture at room temperature for 2-3 hours. The product will likely precipitate out of the solution as a white solid.
-
Isolation: Collect the solid product by vacuum filtration.
-
Washing and Purification: Wash the collected solid with a small amount of cold dichloromethane to remove any unreacted starting materials. If further purification is needed, recrystallization from a suitable solvent system (e.g., ethanol/water) can be performed.
-
Drying: Dry the final product, this compound, under vacuum.
Characterization of the Final Product
The synthesized compound should be characterized to confirm its identity and purity.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₃ | Calculated |
| Molecular Weight | 225.28 g/mol | Calculated |
| Appearance | White to off-white solid | Expected |
| IUPAC Name | 6-[(sec-butylamino)carbonyl]cyclohex-3-ene-1-carboxylic acid | |
| CAS Number | Not readily available, but related structures exist. | [4] |
Standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and Mass Spectrometry should be employed for full structural elucidation and purity assessment.
Conclusion
The synthesis of this compound can be reliably achieved through a two-stage process commencing with a Diels-Alder reaction between 1,3-butadiene and maleic anhydride, followed by a regioselective amidation of the resulting anhydride with sec-butylamine. This methodology is efficient, high-yielding, and relies on well-understood, fundamental principles of organic chemistry. The provided protocols offer a clear and reproducible path for obtaining this valuable chemical scaffold for further research and development.
References
- Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction.
- Synthesis of some cyclohexene derivatives by Diels-Alder reaction.
- SEC-BUTYLAMINE synthesis. ChemicalBook.
- Buy 2-[(Butylamino)carbonyl]cyclohexanecarboxylic acid. Smolecule.
- trans-6-(boc-amino)-3-cyclohexene-1-carboxylic acid. Advanced ChemBlocks.
- Synthesis of mono-sec-butylamine. PrepChem.com.
- 3-Cyclohexene-1-carboxylic acid, 6-[[(1, 1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R, 6R)-rel-. CP Lab Safety.
- Sec-butylamine Synthesis and Analysis. KEY.
- Cas 189125-29-9,3-Cyclohexene-1-carboxylicacid,6-amino-,(1R,6S). LookChem.
- 6-[(sec-butylamino)carbonyl]cyclohex-3-ene-1-carboxylic acid. SCBT.
- 3-Cyclohexene-1-carboxylic acid. NIST WebBook.
- 3-Cyclohexene-1-carboxylic acid, 6-[(diethylamino)carbonyl]-, compd. with - N - 2. CAS Common Chemistry.
- Solved Diels Alder Reaction Synthesis of Cyclohex-3-ene. Chegg.com.
- Diels-Alder Reaction. Utah Tech University.
- Diels Alder Reaction. YouTube.
- Process for producing optically active carboxylic acid.
- Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents.
- 3-Cyclohexene-1-carboxylic acid. PubChem, NIH.
- Process for the preparation of the enantiomeric forms of cis-3-hydroxycyclohexane carboxylic acid derivatives employing hydrolases.
- Asymmetric synthesis of pent-3-yl (R)-6-methyl-cyclohex-1-ene carboxylate.
- S-3-cyclohexenecarboxylic acid and its purification method.
Sources
An In-depth Technical Guide to 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid (CAS 1212091-63-8)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive overview of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, a molecule of interest in medicinal chemistry and drug discovery. Due to the limited availability of public data on this specific compound, this document synthesizes information from structurally related cyclohexene carboxamide derivatives to offer valuable insights into its potential properties, synthesis, and applications.
Introduction: The Therapeutic Potential of Cyclohexene Carboxamides
Cyclohexene derivatives are significant scaffolds in medicinal chemistry, demonstrating a wide array of biological activities. These activities include anti-inflammatory, analgesic, anticancer, and antimicrobial properties. The introduction of a carboxamide functional group can further enhance the therapeutic potential by enabling specific interactions with biological targets. The title compound, this compound, combines the cyclohexene core with a sec-butylamino carboxamide and a carboxylic acid, suggesting its potential as a modulator of various biological pathways.
Physicochemical Properties
While specific experimental data for this compound is not extensively documented in public literature, we can infer its general properties based on its structure.
| Property | Predicted Value/Information |
| CAS Number | 1212091-63-8 |
| Molecular Formula | C12H19NO3 |
| Molecular Weight | 225.28 g/mol |
| Appearance | Likely a solid at room temperature |
| Solubility | Expected to have limited solubility in water and better solubility in organic solvents like methanol, ethanol, and DMSO. |
| Storage | Store in a cool, dry place away from light. |
Synthesis and Purification
A plausible synthetic route to this compound can be conceptualized based on established organic chemistry principles. A common starting material for such derivatives is cis-1,2,3,6-tetrahydrophthalic anhydride.
Proposed Synthetic Pathway
Caption: Proposed synthesis of the target compound.
Experimental Protocol: Synthesis
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve cis-1,2,3,6-tetrahydrophthalic anhydride in a suitable anhydrous solvent (e.g., dichloromethane or THF).
-
Amine Addition: Cool the solution to 0 °C in an ice bath. Slowly add an equimolar amount of sec-butylamine dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for several hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solvent is typically removed under reduced pressure. The resulting crude product, an amic acid, may be the desired product if the reaction conditions are controlled. If the anhydride ring is fully opened to a di-acid, further selective reactions may be needed.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system or by column chromatography on silica gel.
Experimental Protocol: Purification by Column Chromatography
Caption: Workflow for purification via column chromatography.
Analytical Characterization
To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic techniques should be employed.
| Technique | Expected Observations |
| ¹H NMR | Signals corresponding to the protons of the cyclohexene ring, the sec-butyl group, the amide N-H, and the carboxylic acid O-H. |
| ¹³C NMR | Resonances for the carbons of the cyclohexene ring, the sec-butyl group, the amide carbonyl, and the carboxylic acid carbonyl. |
| FT-IR | Characteristic absorption bands for the O-H stretch of the carboxylic acid, the N-H stretch of the amide, and the C=O stretches of both the amide and carboxylic acid. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound (225.28 g/mol ). |
Potential Applications in Drug Discovery
While specific biological data for the title compound is scarce, the broader class of cyclohexene carboxamide derivatives has shown promise in several therapeutic areas.
-
Anti-inflammatory and Analgesic Agents: Many cyclohexene derivatives exhibit anti-inflammatory and analgesic properties. The structural features of this compound make it a candidate for screening in relevant assays.
-
Anticancer Agents: The cyclohexenone core, a related structure, is found in compounds with anticancer activity. The title compound could be investigated for its cytotoxic effects against various cancer cell lines.
-
Antimicrobial Agents: Substituted cyclohexene derivatives have been reported to possess antibacterial and antifungal activities.
Safety and Handling
As with any chemical compound, proper safety precautions should be taken when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Work in a well-ventilated area or a fume hood.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. Seek medical attention if irritation persists.
Conclusion and Future Directions
This compound represents an interesting scaffold for further investigation in the field of drug discovery. The synthetic route proposed in this guide provides a starting point for its preparation, and the outlined analytical techniques are essential for its characterization. Future research should focus on the synthesis and biological evaluation of this compound to explore its therapeutic potential fully. The diverse activities of related cyclohexene carboxamides suggest that this molecule could be a valuable addition to the chemical toolbox for developing new therapeutic agents.
References
- Information on the biological activities of cyclohexene derivatives is available in various medicinal chemistry journals and databases. While a direct reference for the specific compound is unavailable, general information can be found in reviews on cyclohexene-based therapeutic agents.
- Standard organic chemistry textbooks and protocols provide detailed information on the synthesis and purification techniques described in this guide.
A Technical Guide to the Physicochemical Characteristics of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Abstract
This technical guide provides a comprehensive overview of the anticipated physicochemical characteristics of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. Due to the limited availability of direct experimental data for this specific molecule, this document establishes a detailed profile by first examining the well-documented properties of its parent compound, 3-cyclohexene-1-carboxylic acid. Subsequently, it extrapolates the expected influence of the 6-[(sec-butylamino)carbonyl] substituent on these properties. This guide is intended for researchers, scientists, and professionals in drug development, offering a robust framework for the synthesis, characterization, and potential application of this compound. The methodologies and analytical protocols detailed herein are designed to be self-validating, ensuring a high degree of scientific integrity.
Introduction and Molecular Structure
This compound is a derivative of 3-cyclohexene-1-carboxylic acid, a versatile intermediate in organic synthesis. The core structure consists of a cyclohexene ring, which imparts a degree of conformational rigidity, with a carboxylic acid functional group at the 1-position and a secondary amide substituent at the 6-position. The presence of both a carboxylic acid and an amide group suggests a molecule with potential for diverse chemical interactions, including hydrogen bonding, and utility as a building block in the synthesis of more complex molecules, potentially for pharmaceutical or materials science applications.[1][2]
The IUPAC name for this compound is 6-[(sec-butylamino)carbonyl]cyclohex-3-ene-1-carboxylic acid. Its CAS Registry Number is 1212091-63-8.
Molecular Structure:
Caption: Chemical structure of this compound.
Physicochemical Properties of the Parent Compound: 3-Cyclohexene-1-carboxylic Acid
A thorough understanding of the parent molecule, 3-cyclohexene-1-carboxylic acid (CAS No: 4771-80-6), is crucial for predicting the properties of its derivatives.[3][4]
| Property | Value | Source |
| Molecular Formula | C₇H₁₀O₂ | [3] |
| Molecular Weight | 126.15 g/mol | [3][5] |
| Appearance | White to off-white crystalline solid or colorless liquid | [1][6] |
| Melting Point | 17-19 °C | [6][7] |
| Boiling Point | 238 °C (decomposes before boiling at atmospheric pressure)[2]; 130-133 °C at 4 mmHg | [5][6] |
| Density | 1.081 g/mL at 25 °C | [5] |
| Water Solubility | Sparingly soluble to insoluble | [1][6][8] |
| pKa | ~4.67 (Predicted) | [9] |
| Stability | Stable under normal conditions. Combustible. Incompatible with strong bases and oxidizing agents. | [2][6] |
Predicted Physicochemical Characteristics of this compound
The introduction of a 6-[(sec-butylamino)carbonyl] substituent is expected to significantly alter the physicochemical properties of the parent molecule.
Impact of the (sec-butylamino)carbonyl Substituent
The amide group introduces both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), which will increase the molecule's polarity and its potential for intermolecular interactions. The sec-butyl group is a moderately bulky, non-polar alkyl group that will influence the molecule's lipophilicity and steric profile.
Predicted Properties
| Property | Predicted Value/State | Rationale |
| Molecular Formula | C₁₂H₁₉NO₃ | Addition of C₅H₉NO to the parent formula. |
| Molecular Weight | 225.28 g/mol | Sum of atomic weights. |
| Appearance | Likely a white to off-white solid | The increase in molecular weight and polarity due to the amide group will likely lead to a higher melting point compared to the parent acid. |
| Melting Point | Significantly higher than 17-19 °C | The introduction of the amide functionality allows for strong intermolecular hydrogen bonding, which requires more energy to overcome during the solid-to-liquid phase transition. |
| Boiling Point | Higher than the parent compound, with decomposition at atmospheric pressure | The increased molecular weight and polarity will raise the boiling point. Like the parent acid, it is expected to decompose before boiling at atmospheric pressure. |
| Solubility | Sparingly soluble in water; soluble in polar organic solvents (e.g., methanol, ethanol, DMSO) | The carboxylic acid and amide groups will contribute to some water solubility, but the cyclohexene and sec-butyl groups will limit it. The overall increase in polarity should enhance solubility in polar organic solvents compared to non-polar ones. The size of the N-alkyl group can influence hydration dynamics.[10] |
| pKa | The pKa of the carboxylic acid is expected to be similar to the parent compound (~4.7), but may be slightly influenced by the proximity of the amide group. | The electron-withdrawing nature of the amide carbonyl could slightly acidify the carboxylic proton, but the effect is likely to be small due to the separation by several sigma bonds. |
| LogP (Octanol-Water Partition Coefficient) | Higher than the parent compound | The addition of the lipophilic sec-butyl group will increase the molecule's affinity for the octanol phase. While the amide group adds polarity, the contribution of the four-carbon alkyl chain is expected to dominate. N-alkylation is known to modulate lipophilicity.[11] |
| Stability | Stable under standard conditions. Potential for intramolecular reactions under specific conditions (e.g., high heat). | Similar to the parent compound, it will be incompatible with strong acids, bases, and oxidizing agents. The presence of both a carboxylic acid and an amide group in close proximity could potentially lead to intramolecular cyclization or other reactions under forcing conditions. |
Proposed Experimental Protocols for Characterization
To empirically determine the physicochemical properties of this compound, the following standard analytical techniques are recommended.
Synthesis and Purification
The synthesis of the target compound would typically involve the amidation of a suitable derivative of 3-cyclohexene-1-carboxylic acid with sec-butylamine.[12][13][14]
Illustrative Synthetic Workflow:
Caption: A generalized workflow for the synthesis and purification of the target compound.
Step-by-Step Protocol for Synthesis:
-
Activation of the Carboxylic Acid: To a solution of 3-cyclohexene-1-carboxylic acid in an anhydrous aprotic solvent (e.g., dichloromethane or THF), add an activating agent such as oxalyl chloride or thionyl chloride dropwise at 0 °C. Allow the reaction to stir at room temperature until the evolution of gas ceases.
-
Amidation: In a separate flask, dissolve sec-butylamine in the same anhydrous solvent. Cool this solution to 0 °C and slowly add the activated carboxylic acid solution.
-
Reaction and Workup: Allow the reaction mixture to warm to room temperature and stir until completion (monitored by TLC or LC-MS). Quench the reaction with a saturated aqueous solution of sodium bicarbonate. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel or by recrystallization from a suitable solvent system to yield the final compound.
Spectroscopic and Chromatographic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Expected signals would include a broad singlet for the carboxylic acid proton (10-12 ppm), a doublet for the amide proton, multiplets for the cyclohexene ring protons (including the vinyl protons around 5.5-6.0 ppm), and signals corresponding to the sec-butyl group.[15][16]
-
¹³C NMR: The carbonyl carbons of the carboxylic acid and amide should appear in the 160-185 ppm region.[16] Signals for the vinyl carbons and the aliphatic carbons of the cyclohexene ring and the sec-butyl group would also be present.
Infrared (IR) Spectroscopy:
-
A broad O-H stretch from the carboxylic acid (2500-3500 cm⁻¹).[16]
-
A C=O stretch from the carboxylic acid (~1700 cm⁻¹).[16]
-
A C=O stretch from the amide (amide I band) around 1650 cm⁻¹.
-
An N-H bend from the secondary amide (amide II band) around 1550 cm⁻¹.
-
A C=C stretch from the cyclohexene ring around 1640 cm⁻¹.
Mass Spectrometry (MS):
-
The molecular ion peak corresponding to the exact mass of the compound should be observed.
-
Fragmentation patterns may include the loss of the carboxylic acid group, the sec-butyl group, and other characteristic fragments.
High-Performance Liquid Chromatography (HPLC):
-
HPLC can be used to determine the purity of the synthesized compound. A reverse-phase column with a mobile phase consisting of a mixture of water (with a modifier like formic acid or trifluoroacetic acid) and acetonitrile or methanol would be a suitable starting point.
Workflow for Analytical Characterization:
Caption: A logical flow for the analytical characterization of the synthesized compound.
Conclusion
References
-
ACS Earth and Space Chemistry. (n.d.). Direct Synthesis of Amides from Amines and Carboxylic Acids under Hydrothermal Conditions. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved from [Link]
-
Global-trade-sourcing.com. (n.d.). Buy Bulk 3-Cyclohexene Carboxylic Acid/3-Cyclohexene - 1-Carboxylic Acid ≥ 98% Online. Retrieved from [Link]
-
PubMed Central (PMC). (2016, June 10). Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. Retrieved from [Link]
-
Química Organica.org. (n.d.). Synthesis of amides from carboxylic acids. Retrieved from [Link]
-
ResearchGate. (2013, April). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Retrieved from [Link]
-
ChemBK. (2024, April 9). 3-Cyclohexenecarboxylic Acid. Retrieved from [Link]
-
Chemical Collective. (n.d.). 3-Cyclohexene Carboxylic Acid (3-Cyclohexene-1-Carboxylic Acid, 98%). Retrieved from [Link]
-
ChemicalGrid. (n.d.). 3 – Cyclohexene Carboxylic Acid / 3 – Cyclohexene – 1 – Carboxylic Acid ≥ 98 %. Retrieved from [Link]
-
Cheméo. (n.d.). Chemical Properties of 3-Cyclohexene-1-carboxylic acid (CAS 4771-80-6). Retrieved from [Link]
-
PubChem. (n.d.). 3-Cyclohexene-1-carboxylic acid. Retrieved from [Link]
-
PubMed. (2022, October 20). Effect of the N-Alkyl Side Chain on the Amide-Water Interactions. Retrieved from [Link]
-
PubMed. (2016, April 11). Structural Characterization of N-Alkylated Twisted Amides: Consequences for Amide Bond Resonance and N-C Cleavage. Retrieved from [Link]
-
PubChem. (n.d.). (S)-(-)-3-Cyclohexene-1-carboxylic Acid. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid - Optional[1H NMR] - Spectrum. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Cyclohexene-1-carboxylic acid, methyl ester. Retrieved from [Link]
-
International Journal of Pharmaceutical Sciences. (2026, January 19). Lavkush Kumar Vishwakarma, Int. J. of Pharm. Sci., 2026, Vol 4, Issue 1, 1842-1849. Retrieved from [Link]
-
SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid. Retrieved from [Link]
-
Wikipedia. (n.d.). Amine alkylation. Retrieved from [Link]
-
NIST WebBook. (n.d.). 3-Cyclohexene-1-carboxylic acid. Retrieved from [Link]
-
OUCI. (n.d.). Selective catalytic Hofmann N-alkylation of poor nucleophilic amines and amides with catalytic amounts of alkyl halides. Retrieved from [Link]
-
ResearchGate. (n.d.). The synthesis of densely substituted cyclohexene derivatives by [4+2].... Retrieved from [Link]
-
PubChem. (n.d.). CID 175014087. Retrieved from [Link]
-
Processes of Petrochemistry and Oil Refining. (n.d.). DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY Irada M. Mammadova. Retrieved from [Link]
-
Oregon State University. (2020, February 7). CH 336: Carboxylic Acid Spectroscopy. Retrieved from [Link]
-
ResearchGate. (n.d.). Example of compounds with a laterally substituted cyclohexane or cyclohexene ring. Retrieved from [Link]
-
PubMed. (2016, October 25). Analytical characterization of cyclodextrins: History, official methods and recommended new techniques. Retrieved from [Link]
-
Pharmaffiliates. (n.d.). (S)-3-Cyclohexene-1-carboxylic Acid. Retrieved from [Link]
Sources
- 1. eurochemsupplies.com [eurochemsupplies.com]
- 2. hayasco-cc-suppliestrading.com [hayasco-cc-suppliestrading.com]
- 3. 3-Cyclohexene-1-carboxylic acid | C7H10O2 | CID 20903 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 3-Cyclohexene-1-carboxylic acid [webbook.nist.gov]
- 5. 3-环己烯-1-羧酸 97% | Sigma-Aldrich [sigmaaldrich.com]
- 6. 3-Cyclohexene-1-carboxylic Acid CAS 4771-80-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 7. chemimpex.com [chemimpex.com]
- 8. 3 – Cyclohexene Carboxylic Acid / 3 – Cyclohexene – 1 – Carboxylic Acid ≥ 98 % – chemicalgrid.com [chemicalgrid.com]
- 9. chembk.com [chembk.com]
- 10. Effect of the N-Alkyl Side Chain on the Amide-Water Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. ijpsjournal.com [ijpsjournal.com]
- 12. Amide synthesis by acylation [organic-chemistry.org]
- 13. Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis of amides from carboxylic acids [quimicaorganica.org]
- 15. spectrabase.com [spectrabase.com]
- 16. CH 336: Carboxylic Acid Spectroscopy [sites.science.oregonstate.edu]
A Predictive Spectroscopic Guide to 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
This technical guide provides a detailed predictive analysis of the spectroscopic data for 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. In the absence of direct experimental spectra in publicly available literature, this document serves as a robust theoretical framework for researchers, scientists, and drug development professionals. By dissecting the molecule into its constituent functional groups and leveraging spectral data from close structural analogs, we can confidently anticipate the key features in its ¹H NMR, ¹³C NMR, Infrared (IR), and Mass Spectrometry (MS) profiles. This predictive approach is an essential tool in structural elucidation, reaction monitoring, and quality control.
Molecular Structure and Functional Group Analysis
The target molecule, this compound, is a bifunctional cyclohexene derivative. Its structure comprises a central cyclohexene ring, a carboxylic acid group at position 1, and a secondary amide (derived from sec-butylamine) at position 6. The stereochemistry at positions 1 and 6 will significantly influence the complexity of the NMR spectra.
Diagram 1: Molecular Structure of this compound
A 2D representation of the target molecule, highlighting the key functional groups.
Predicted ¹H NMR Spectrum
The proton NMR spectrum is anticipated to be complex due to the number of chiral centers and the conformational flexibility of the cyclohexene ring. The chemical shifts are predicted based on data from analogs like 3-cyclohexene-1-carboxylic acid and other 6-substituted derivatives.[1][2] The sec-butyl group's signals are predicted based on standard values and data for sec-butylamine.[3]
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Key Insights |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H | Highly deshielded and exchangeable with D₂O. |
| Amide (-NH) | 7.5 - 8.5 | Broad Doublet | 1H | Coupling to the adjacent CH of the sec-butyl group. |
| Olefinic (-CH=CH-) | 5.5 - 5.8 | Multiplet | 2H | Protons on the C3 and C4 carbons of the cyclohexene ring. |
| sec-Butyl (-CH-) | 3.8 - 4.1 | Multiplet | 1H | Methine proton adjacent to the amide nitrogen. |
| Ring Protons (C1-H, C6-H) | 2.8 - 3.2 | Multiplet | 2H | Protons alpha to the carbonyl groups. |
| Ring Protons (C2-H, C5-H) | 2.2 - 2.6 | Multiplet | 4H | Allylic and aliphatic protons on the ring. |
| sec-Butyl (-CH₂-) | 1.4 - 1.6 | Multiplet | 2H | Methylene group of the ethyl substituent. |
| sec-Butyl (-CH₃) | 1.1 - 1.3 | Doublet | 3H | Methyl group adjacent to the methine. |
| sec-Butyl (-CH₃) | 0.8 - 1.0 | Triplet | 3H | Terminal methyl group of the ethyl substituent. |
Predicted ¹³C NMR Spectrum
The ¹³C NMR spectrum will provide a count of the unique carbon environments. The predictions below are based on the parent structure, 3-cyclohexene-1-carboxylic acid, and standard chemical shift values for amides and alkyl groups.[4]
| Carbon Assignment | Predicted Chemical Shift (ppm) | Key Insights |
| Carboxylic Acid (-COOH) | 175 - 180 | Deshielded carbonyl carbon. |
| Amide (-C=O) | 170 - 175 | Deshielded carbonyl carbon of the amide. |
| Olefinic (-CH=CH-) | 125 - 130 | sp² hybridized carbons of the double bond. |
| sec-Butyl (-CH-) | 45 - 50 | Carbon attached to the amide nitrogen. |
| Ring Carbons (C1, C6) | 40 - 45 | Carbons alpha to the carbonyl groups. |
| Ring Carbons (C2, C5) | 28 - 35 | Aliphatic sp³ carbons in the ring. |
| sec-Butyl (-CH₂-) | 25 - 30 | Methylene carbon of the sec-butyl group. |
| sec-Butyl (-CH₃) | 18 - 22 | Methyl carbon adjacent to the methine. |
| sec-Butyl (-CH₃) | 10 - 15 | Terminal methyl carbon. |
Predicted Infrared (IR) Spectrum
The IR spectrum is a powerful tool for identifying key functional groups. The predicted absorption bands are based on established correlation tables for carboxylic acids and amides.[5][6][7]
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity | Functional Group |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad | -COOH |
| N-H Stretch (Amide) | 3200 - 3400 | Medium | -NH- |
| C-H Stretch (sp² Olefinic) | 3000 - 3100 | Medium | C=C-H |
| C-H Stretch (sp³) | 2850 - 3000 | Medium-Strong | C-H |
| C=O Stretch (Carboxylic Acid) | 1700 - 1725 | Strong | -COOH |
| C=O Stretch (Amide I Band) | 1630 - 1680 | Strong | -C(=O)N- |
| N-H Bend (Amide II Band) | 1510 - 1570 | Medium-Strong | -NH- |
| C=C Stretch | 1640 - 1680 | Medium-Weak | C=C |
| C-O Stretch | 1210 - 1320 | Strong | C-O |
Predicted Mass Spectrum (Electron Ionization)
The mass spectrum provides information about the molecular weight and fragmentation pattern. The molecular weight of C₁₂H₁₉NO₃ is 225.28 g/mol .
-
Molecular Ion (M⁺): A peak is expected at m/z = 225.
-
Key Fragmentation Pathways:
-
Loss of the carboxylic acid group (-COOH, 45 Da) leading to a fragment at m/z = 180.
-
Loss of water (-H₂O, 18 Da) from the carboxylic acid, especially under thermal conditions, is possible.
-
Cleavage of the sec-butyl group. Loss of an ethyl radical (-C₂H₅, 29 Da) or a methyl radical (-CH₃, 15 Da) from the sec-butyl moiety.
-
Alpha-cleavage adjacent to the amide carbonyl group.
-
A retro-Diels-Alder reaction of the cyclohexene ring is a characteristic fragmentation pathway for such systems, which would split the ring into a diene and a dienophile fragment.
-
Experimental Protocols
To acquire the actual spectroscopic data for this compound, the following standard methodologies should be employed.
Diagram 2: General Workflow for Spectroscopic Analysis
A generalized workflow from sample preparation to structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for compounds with both carboxylic acid and amide protons to ensure they are observable.
-
¹H NMR Acquisition: Acquire the spectrum on a 400 MHz or higher spectrometer. Standard parameters include a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and 16-32 scans.
-
¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw data. Calibrate the chemical shifts using the residual solvent peak as an internal standard.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: For a solid sample, prepare a KBr pellet by grinding a small amount of the compound with dry potassium bromide and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory, which requires placing a small amount of the solid directly on the crystal.
-
Acquisition: Collect a background spectrum of the empty sample compartment or clean ATR crystal. Then, collect the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.
-
Data Processing: The final spectrum is presented as percent transmittance versus wavenumber (cm⁻¹).
Mass Spectrometry (MS)
-
Sample Preparation: Dissolve a small amount of the sample in a suitable volatile solvent (e.g., methanol, acetonitrile).
-
Ionization: For Electron Ionization (EI), introduce the sample via a direct insertion probe or GC inlet. For Electrospray Ionization (ESI), infuse the solution directly into the source. ESI is a softer ionization technique and is more likely to show the molecular ion.
-
Analysis: Acquire the mass spectrum over a relevant m/z range (e.g., 50-500).
-
Data Interpretation: Identify the molecular ion peak and analyze the fragmentation pattern to corroborate the proposed structure.
Conclusion
This guide provides a comprehensive, theory-backed prediction of the spectroscopic characteristics of this compound. By understanding the expected NMR shifts, IR absorption bands, and mass spectral fragments, researchers can more efficiently and accurately interpret experimental data, confirm the synthesis of the target molecule, and assess its purity. The provided protocols offer a standardized approach to obtaining high-quality data for this and structurally related compounds.
References
- Vertex AI Search. (n.d.). Carbonyl - compounds - IR - spectroscopy. Retrieved January 19, 2026.
-
Chemistry LibreTexts. (2024, September 30). 12.8: Infrared Spectra of Some Common Functional Groups. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 3-Cyclohexene-1-carboxylic acid. Retrieved January 19, 2026, from [Link]
-
Smith, B. C. (2018, January 1). The C=O Bond, Part III: Carboxylic Acids. Spectroscopy Online. Retrieved January 19, 2026, from [Link]
-
Doc Brown's Advanced Organic Chemistry. (2026, January 3). database IR spectra INFRARED SPECTROSCOPY. Retrieved January 19, 2026, from [Link]
-
Chad's Prep. (2018, September 20). 14.2a IR Spectra of Carbonyl Compounds. YouTube. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 6-[(1H-pyrazol-3-ylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. Retrieved January 19, 2026, from [Link]
-
SpectraBase. (n.d.). 6-[(2,3-dimethylanilino)carbonyl]-3-cyclohexene-1-carboxylic acid. Retrieved January 19, 2026, from [Link]
Sources
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. dev.spectrabase.com [dev.spectrabase.com]
- 3. sec-Butylamine(13952-84-6) 1H NMR spectrum [chemicalbook.com]
- 4. spectrabase.com [spectrabase.com]
- 5. chem.pg.edu.pl [chem.pg.edu.pl]
- 6. database IR spectra INFRARED SPECTROSCOPY INDEX spectra analysis diagrams interpretation characteristic wavenumbers functional groups investigating molecular structure of organic compounds spectrum data Doc Brown's advanced level organic chemistry revision notes for pre-university organic chemistry [docbrown.info]
- 7. youtube.com [youtube.com]
The Multifaceted Therapeutic Potential of Cyclohexene Carboxylic Acid Amides: A Technical Guide for Drug Discovery
The cyclohexene carboxylic acid amide scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a remarkable breadth of biological activities. Its inherent conformational rigidity, combined with the synthetic tractability of the amide functional group, provides a robust framework for the design of novel therapeutic agents. This technical guide offers an in-depth exploration of the synthesis, biological activities, and structure-activity relationships of this promising class of compounds, tailored for researchers, scientists, and drug development professionals.
The Strategic Advantage of the Cyclohexene Carboxylic Acid Amide Core
The cyclohexene moiety, a six-membered carbocyclic ring with a single double bond, serves as a versatile building block in drug design. When functionalized with a carboxylic acid amide, it presents a unique combination of structural features that are advantageous for interacting with biological targets. The rigid cyclohexene ring can orient substituents in well-defined spatial arrangements, a critical factor for achieving high-affinity binding to enzymes and receptors. The amide linkage provides a key hydrogen bond donor and acceptor site, crucial for molecular recognition. Furthermore, the synthetic accessibility of this scaffold allows for systematic modifications to fine-tune its physicochemical properties and biological activity.
Synthesis of Cyclohexene Carboxylic Acid Amides
The synthesis of cyclohexene carboxylic acid amides typically begins with the formation of the cyclohexene carboxylic acid core, followed by amidation. A common and efficient method for constructing the cyclohexene ring is the Diels-Alder reaction, a [4+2] cycloaddition between a conjugated diene and a dienophile. For instance, the reaction of 1,3-butadiene with acrylic acid yields 3-cyclohexene-1-carboxylic acid.
Once the cyclohexene carboxylic acid is obtained, it can be converted to a variety of amides through standard coupling reactions. A general and reliable method involves the activation of the carboxylic acid, followed by reaction with a primary or secondary amine.
Experimental Protocol: General Synthesis of Cyclohexene Carboxylic Acid Amides via Acyl Chloride
This protocol describes a general two-step process for the synthesis of N-substituted cyclohexene carboxylic acid amides.
Step 1: Formation of the Acyl Chloride
-
To a solution of cyclohexene carboxylic acid (1.0 equivalent) in an anhydrous aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF), add oxalyl chloride or thionyl chloride (1.2-1.5 equivalents) dropwise at 0 °C.
-
Add a catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops).
-
Allow the reaction mixture to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
Remove the solvent and excess reagent under reduced pressure to yield the crude acyl chloride, which is typically used in the next step without further purification.
Step 2: Amidation
-
Dissolve the crude acyl chloride in an anhydrous aprotic solvent like DCM or THF.
-
Cool the solution to 0 °C and add the desired primary or secondary amine (1.1 equivalents) and a non-nucleophilic base such as triethylamine or diisopropylethylamine (1.5 equivalents) dropwise.
-
Stir the reaction mixture at room temperature for 2-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, wash the reaction mixture with a mild acid (e.g., 1M HCl), a saturated solution of sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to obtain the desired cyclohexene carboxylic acid amide.
A Spectrum of Biological Activities
Cyclohexene carboxylic acid amides have demonstrated a wide array of biological activities, positioning them as promising candidates for the development of new therapies for various diseases.
Anti-inflammatory and Antiproliferative Activity
A significant body of research has focused on the anti-inflammatory and antiproliferative properties of these compounds. Notably, a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid has shown potent activity in these areas.[1][2][3][4][5][6][7]
These compounds have been shown to modulate the production of key inflammatory cytokines. For example, certain derivatives can significantly inhibit the secretion of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6), while also affecting the levels of the anti-inflammatory cytokine interleukin-10 (IL-10).[1][2][4] This modulation of the cytokine response is a critical mechanism underlying their anti-inflammatory effects.
The antiproliferative activity of these compounds has been demonstrated in cultures of human peripheral blood mononuclear cells (PBMCs).[1][5] Some derivatives have exhibited greater efficacy than the commonly used nonsteroidal anti-inflammatory drug (NSAID), ibuprofen, at similar concentrations.[1][4]
Data Summary: Anti-inflammatory and Antiproliferative Activity of Amidrazone Derivatives
| Compound | Concentration (µg/mL) | Inhibition of T Cell Proliferation (%) | Effect on TNF-α Secretion | Effect on IL-6 Secretion |
| 2a | 100 | ~90 | - | - |
| 2b | 100 | No significant inhibition | Significant inhibition (~92%) | Significant inhibition (~93%) |
| 2d | 50 | ~95 | - | - |
| 2f | 100 | ~90 | Strong inhibition (~66-81%) | - |
| Ibuprofen | 100 | ~50 | - | - |
Data compiled from studies on amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[1][5]
Antimicrobial Activity
The search for new antimicrobial agents is a global health priority, and cyclohexene carboxylic acid amides have shown promise in this area. The antimicrobial activity of these compounds has been evaluated against a range of bacterial and fungal pathogens.[1][4][6][7]
The minimum inhibitory concentration (MIC) is a key measure of a compound's antimicrobial efficacy. Studies on amidrazone derivatives have determined their MIC values against several bacterial strains, including Staphylococcus aureus, Mycobacterium smegmatis, Escherichia coli, and Yersinia enterocolitica, as well as the fungal strain Candida albicans.[1][4] For instance, some derivatives have demonstrated bacteriostatic activity against S. aureus and M. smegmatis at concentrations of 64 µg/mL.[1][4]
Data Summary: Antimicrobial Activity (MIC in µg/mL)
| Compound | S. aureus | M. smegmatis | Y. enterocolitica | C. albicans |
| 2b | >512 | >512 | 64 | >512 |
| 2c | 64 | 64 | >512 | >512 |
| 2f | >512 | >512 | 128 | 256 |
| Ampicillin | 0.5 | 16 | 16 | - |
| Fluconazole | - | - | - | 1 |
Data for amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid.[1]
Anticancer Activity
The potential of cyclohexene derivatives as anticancer agents is an active area of investigation. While research on cyclohexene carboxylic acid amides is still emerging, related structures have shown significant promise. For example, a cyclohexene oxide derivative of zeylenone, a natural product, has demonstrated potent anti-cancer activity in glioblastoma.[3] The mechanism of action for this compound involves the induction of G0/G1 phase cell cycle arrest by interfering with the function of EZH2 (Enhancer of zeste homolog 2), a key epigenetic regulator.[3] This finding suggests that the cyclohexene scaffold can be a valuable starting point for the design of novel anticancer agents that target cell cycle progression and epigenetic pathways. Further research into the anticancer properties of cyclohexene carboxylic acid amides is warranted to explore their potential in oncology.
Visualizing the Anticancer Mechanism
Caption: Proposed mechanism of anticancer activity.
Analgesic Activity
Derivatives of the closely related cyclohexane carboxylic acid amide scaffold have been synthesized and evaluated for their analgesic properties.[5][8] These studies have shown that certain substituted N-[4-(propyl)cyclohexyl]-amides possess significant analgesic effects.[5] While this research focuses on the saturated ring system, it provides a strong rationale for investigating the analgesic potential of cyclohexene carboxylic acid amides, as the introduction of the double bond can influence the compound's conformation and electronic properties, potentially leading to enhanced or novel analgesic activity.
Experimental Protocol: Acetic Acid-Induced Writhing Test for Analgesic Activity
This in vivo assay is a standard method for screening potential analgesic agents.
-
Acclimate male Swiss albino mice to the laboratory environment for at least one week.
-
Fast the mice for 12 hours before the experiment, with free access to water.
-
Administer the test compound or vehicle (control) orally or intraperitoneally at a predetermined dose.
-
After a specific absorption period (e.g., 30-60 minutes), inject a 0.6% solution of acetic acid intraperitoneally to induce writhing (a characteristic stretching behavior).
-
Immediately after the injection, place each mouse in an individual observation chamber.
-
Count the number of writhes for each mouse over a 20-minute period.
-
Calculate the percentage of protection against writhing for the test compound compared to the vehicle control group.
Potential as Enzyme Inhibitors
The structural features of cyclohexene carboxylic acid amides make them attractive candidates for the design of enzyme inhibitors. While specific data for this class of compounds is an area of active research, related structures have shown inhibitory activity against various enzymes. For example, some amidrazone derivatives have been suggested as potential inhibitors of furin and acetylcholinesterase.[7] Furthermore, cyclohexane carboxamide derivatives have been investigated as inhibitors of soluble epoxide hydrolase, an enzyme involved in inflammation and hypertension.[4] These findings highlight the potential of the cyclohexene carboxylic acid amide scaffold to be tailored to inhibit specific enzymatic targets.
Structure-Activity Relationships (SAR)
Understanding the relationship between the chemical structure of a compound and its biological activity is fundamental to drug design. For cyclohexene carboxylic acid amides, several key structural features can be systematically modified to optimize their therapeutic properties.
-
Substitution on the Cyclohexene Ring: The position and nature of substituents on the cyclohexene ring can significantly impact activity. For instance, the presence of hydrophobic groups can enhance binding to hydrophobic pockets in target proteins.[4]
-
The Amide Linker: The amide bond itself is a critical pharmacophoric element. Modifications to the amide, such as N-alkylation or incorporation into a heterocyclic system, can alter the compound's hydrogen bonding capacity, conformational flexibility, and metabolic stability.
-
Substituents on the Amide Nitrogen: The nature of the group attached to the amide nitrogen is a key determinant of biological activity. Aromatic or heteroaromatic rings can engage in pi-stacking or other specific interactions with the target, while aliphatic groups can influence lipophilicity and cell permeability. For the amidrazone derivatives, the substituent on the phenyl ring of the amidrazone moiety significantly influences both anti-inflammatory and antiproliferative activities.[1]
Visualizing the SAR Exploration
Caption: Key areas for SAR exploration.
Future Directions and Conclusion
The cyclohexene carboxylic acid amide scaffold represents a fertile ground for the discovery of new therapeutic agents. The diverse biological activities demonstrated by this class of compounds, including anti-inflammatory, antiproliferative, antimicrobial, and potentially anticancer and analgesic effects, underscore their significant potential.
Future research should focus on:
-
Expanding the chemical diversity of this scaffold through the synthesis of novel derivatives with a wide range of substituents.
-
Elucidating the detailed mechanisms of action for the observed biological activities, including the identification of specific molecular targets.
-
Conducting comprehensive in vivo studies to evaluate the efficacy, pharmacokinetics, and safety profiles of lead compounds.
-
Leveraging computational modeling and structure-based drug design to guide the rational optimization of this scaffold for specific therapeutic applications.
References
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). Molecules, 30(8), 1853. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). PubMed. [Link]
-
Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2. (2024). Frontiers in Pharmacology, 14, 1326245. [Link]
-
(PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). ResearchGate. [Link]
-
Synthesis of N-[4-(propyl)cyclohexyl]-amides with anti-inflammatory and analgesic activities. (2000). Il Farmaco, 55(6-7), 439-447. [Link]
-
Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (2013). Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]
-
Anticancer activities of cyclohexenone derivatives. (n.d.). ResearchGate. [Link]
-
Anti-inflammatory and analgesic amides: new developments. (2000). Archiv der Pharmazie, 333(1), 17-26. [Link]
- WO1998007685A1 - Preparation of cyclohexene carboxylate derivatives. (1998).
-
Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(4), 1234-1238. [Link]
-
A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. (2022). bioRxiv. [Link]
-
Prediction of enzyme inhibition (IC50) using a combination of protein–ligand docking and semiempirical quantum mechanics. (2025). Journal of Molecular Modeling, 31(7), 189. [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. (2013). Organic Letters, 15(8), 1854-1857. [Link]
-
IC 50 Values for COX-1 and COX-2 Enzymes. (n.d.). ResearchGate. [Link]
-
The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. (1995). Journal of Medicinal Chemistry, 38(19), 3720-3741. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). PubMed. [Link]
-
One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2014). RSC Advances, 4(104), 59931-59937. [Link]
-
Structure-Activity Relationships for the Anaesthetic and Analgaesic Properties of Aromatic Ring-Substituted Ketamine Esters. (2020). Molecules, 25(13), 2950. [Link]
-
inhibition ic50 values: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
Novel Orally Active Analgesic and Anti-Inflammatory Cyclohexyl-N-Acylhydrazone Derivatives. (2015). Molecules, 20(2), 2561-2583. [Link]
-
Antiviral activity of amide-appended α-hydroxytropolones against herpes simplex virus-1 and -2. (2020). PLoS ONE, 15(8), e0237575. [Link]
-
Potent Antiviral Activity against HSV-1 and SARS-CoV-2 by Antimicrobial Peptoids. (2022). International Journal of Molecular Sciences, 23(16), 9375. [Link]
-
(PDF) Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). ResearchGate. [Link]
-
Role of cell cycle events and apoptosis in mediating the anti-cancer activity of a silver(I) complex of 4-hydroxy-3-nitro-coumarin-bis(phenanthroline) in human malignant cancer cells. (2009). Journal of Inorganic Biochemistry, 103(1), 1-8. [Link]
-
Chemical structures of distinct compounds with antiviral activity... (n.d.). ResearchGate. [Link]
-
Pharmaceutically Acceptable Carboxylic Acid-Terminated Polymers Show Activity and Selectivity against HSV-1 and HSV-2 and Synergy with Antiviral Drugs. (2020). Viruses, 12(11), 1290. [Link]
-
In Vitro Analysis of the Antioxidant and Antiviral Activity of Embelin against Herpes Simplex Virus-1. (2021). Viruses, 13(12), 2515. [Link]
-
cyclohexane carboxylic acid: Topics by Science.gov. (n.d.). Science.gov. [Link]
-
In vivo determination of analgesic and anti-inflammatory activities of isolated compounds from Cleome amblyocarpa and molecular modelling for the top active investigated compounds. (2024). Scientific Reports, 14(1), 18270. [Link]
- US20110257401A1 - Process for producing optically active carboxylic acid. (2011).
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Cyclohexene oxide CA, a derivative of zeylenone, exhibits anti-cancer activity in glioblastoma by inducing G0/G1 phase arrest through interference with EZH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Structure activity relationships of cycloalkylamide derivatives as inhibitors of the soluble epoxide hydrolase - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of N-[4-(propyl)cyclohexyl]-amides with anti-inflammatory and analgesic activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Anti-inflammatory and analgesic amides: new developments - PubMed [pubmed.ncbi.nlm.nih.gov]
Whitepaper: A Multi-Pronged In Silico Strategy for Target Deconvolution of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic Acid
Abstract
Target identification is a pivotal and often challenging stage in the drug discovery pipeline.[1] The transition from a phenotype-based discovery to understanding the precise molecular mechanism of action requires a robust and efficient target deconvolution strategy. This technical guide outlines a comprehensive in silico workflow designed to predict the biological targets of a novel small molecule, 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. By synergistically integrating ligand-based and structure-based computational methods, this framework provides a self-validating system to generate high-confidence, testable hypotheses for researchers in pharmacology and medicinal chemistry. We will detail the causality behind each methodological choice, provide step-by-step protocols for key analyses—including chemical similarity searching, pharmacophore modeling, and reverse molecular docking—and demonstrate how to synthesize the resulting data streams into a coherent biological narrative.
Introduction: The Target Identification Imperative
The discovery of bioactive small molecules through cell-based assays presents a significant opportunity, but the subsequent identification of the specific protein target or pathway responsible for the observed phenotype is a critical bottleneck.[2] A failure to accurately identify the molecular target can lead to wasted resources and late-stage attrition in clinical trials.[3] Computational, or in silico, methods offer a cost-effective and rapid approach to narrow the field of potential targets, guiding subsequent experimental validation.[4][5]
The Query Molecule: this compound
The subject of this guide is a molecule with a distinct set of chemical features that inform our predictive strategy.
-
Molecular Formula: C₁₂H₁₉NO₃[6]
-
Molecular Weight: 225.29 g/mol [6]
-
Core Scaffolds: The cyclohexene carboxylic acid moiety is present in various bioactive compounds known to exhibit anti-inflammatory and antiproliferative properties.[7]
Structural Features & Rationale for Investigation:
-
Carboxylic Acid: A potential hydrogen bond donor and acceptor, often critical for interaction with polar residues in a protein's active site. Its pKa influences its charge state at physiological pH.[8]
-
Amide Linkage: Provides a rigid planar structure with hydrogen bonding capabilities.
-
Sec-butyl Group: A hydrophobic moiety likely to engage in van der Waals interactions within a hydrophobic pocket.
-
Cyclohexene Ring: A conformationally flexible, non-aromatic ring that defines the three-dimensional shape of the molecule.
A Rationale for a Convergent In Silico Workflow
No single computational method is foolproof. Therefore, we employ a convergent strategy, leveraging the orthogonal strengths of both ligand-based and structure-based approaches. A hypothesis that is independently supported by multiple, mechanistically different methods carries a significantly higher probability of being correct.
Caption: Convergent workflow for in silico target identification.
Foundational Analysis: Compound Preparation and Profiling
The quality of any in silico prediction is entirely dependent on the quality of the input data. Proper preparation and characterization of the query molecule are non-negotiable first steps.
Protocol: 2D & 3D Structure Generation
Causality: Computational models require a defined 3D structure. Ligand-based methods may use 2D or 3D information, while structure-based methods like docking are entirely dependent on an accurate 3D conformation. Generating a low-energy, stable conformation is crucial, as an energetically unfavorable starting structure can lead to incorrect predictions.[9]
Step-by-Step Methodology:
-
Obtain 2D Representation: Draw the molecule in a chemical sketcher (e.g., Marvin JS, ChemDraw) or obtain its SMILES (Simplified Molecular Input Line Entry Specification) string. For our query molecule, a possible SMILES is CCC(C)NC(=O)C1CC=CCC1C(=O)O.
-
Generate Initial 3D Coordinates: Use a computational chemistry toolkit like RDKit (in Python) or Open Babel to convert the 2D representation into an initial 3D structure.
-
Energy Minimization: Subject the 3D structure to a molecular mechanics force field (e.g., MMFF94) to relax the geometry and find a low-energy conformation. This step resolves steric clashes and optimizes bond lengths and angles.
-
Protonation State Assignment: Estimate the pKa of the carboxylic acid group.[8] At a physiological pH of ~7.4, this group will be deprotonated (carboxylate). The amide nitrogen is generally not protonated. This ensures the electrostatic properties of the molecule are correctly represented.
In Silico ADMET & Physicochemical Property Prediction
Causality: Before investing significant resources in target identification, it is prudent to assess the "drug-likeness" of the compound. Early prediction of poor Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties can flag molecules that are unlikely to succeed as therapeutics, regardless of their target affinity.[10][11]
Protocol:
-
Select a Web Server: Utilize a free, reliable web-based tool such as SwissADME.[12]
-
Input the Molecule: Paste the SMILES string of the query molecule into the server.
-
Execute Analysis: Run the prediction algorithm.
-
Collect Data: Tabulate the key physicochemical properties and ADMET predictions.
Interpreting the Predicted Profile
The output from ADMET prediction tools provides a wealth of information. Below is a representative table summarizing key parameters for our query molecule.
| Property Category | Parameter | Predicted Value | Interpretation & Significance |
| Physicochemical | Molecular Weight ( g/mol ) | 225.29 | Compliant with Lipinski's Rule of Five (<500). Good for oral bioavailability. |
| LogP (Octanol/Water) | ~1.5 - 2.0 | Indicates moderate lipophilicity, balancing solubility and membrane permeability. | |
| H-Bond Donors | 2 | Compliant with Lipinski's Rule (<5). | |
| H-Bond Acceptors | 4 | Compliant with Lipinski's Rule (<10). | |
| Topological Polar Surface Area (TPSA) | ~75 Ų | Good value (<140 Ų) suggesting favorable cell permeability and oral absorption. | |
| Pharmacokinetics | GI Absorption | High | The molecule is likely to be well-absorbed from the gastrointestinal tract. |
| BBB Permeant | No | Unlikely to cross the blood-brain barrier, potentially reducing CNS-related side effects. | |
| CYP Inhibitor | Low Probability | Low risk of causing drug-drug interactions by inhibiting key metabolic enzymes (e.g., CYP2D6, CYP3A4). | |
| Drug-likeness | Lipinski's Rule of Five | 0 Violations | The molecule adheres to the general characteristics of orally active drugs. |
| PAINS Alert | 0 | No substructures known to cause false positives in high-throughput screening (Pan-Assay Interference Compounds). |
Ligand-Based Target Prediction ("Guilt by Association")
This approach operates on the principle that structurally similar molecules often share similar biological targets.[4] It is particularly powerful when the 3D structure of the target is unknown.
Method 1: 2D Chemical Similarity Searching
Causality: This is the most direct application of the similarity principle. We search vast databases of known bioactive compounds to find molecules that are structurally analogous to our query. The known targets of these "neighbor" molecules become our primary hypotheses.[13]
Protocol:
-
Select Databases and Tools: Utilize public databases like ChEMBL (a database of bioactive drug-like molecules) and tools like the Similarity Ensemble Approach (SEA) or ChemMine Tools.[14][15][16]
-
Define the Query: Input the SMILES string of the query molecule.
-
Choose Similarity Metric: The Tanimoto coefficient, calculated on molecular fingerprints (e.g., ECFP4), is the industry standard. A Tanimoto score of 1 indicates identical molecules, while 0 indicates no shared features.[17]
-
Execute the Search: Run the search against the database.
-
Analyze Results:
-
Filter results by a Tanimoto coefficient threshold (typically >0.7 for high similarity, >0.85 for very high similarity).
-
Examine the top-ranking similar compounds and list their annotated biological targets.
-
Look for enrichment: if multiple similar compounds all point to the same target or target family (e.g., cyclooxygenases, kinases), this strengthens the hypothesis.
-
Method 2: Pharmacophore-Based Screening
Causality: A pharmacophore is the specific 3D arrangement of molecular features (e.g., hydrogen bond acceptors/donors, hydrophobic centroids, aromatic rings) necessary for biological activity.[18] Instead of comparing whole molecules, this method abstracts the key interacting features. A pharmacophore model can be generated from our query molecule and used to screen a database of protein structures, identifying those with binding sites that are complementary to the model.
Caption: A conceptual 3D pharmacophore model.
Protocol:
-
Select a Tool: Use software such as LigandScout, MOE, or the web-based tool SwissTargetPrediction, which implicitly uses pharmacophore-like principles.[12]
-
Generate a Pharmacophore Model: Based on the 3D low-energy conformation of the query molecule, identify key features:
-
The carboxylate oxygen atoms are strong Hydrogen Bond Acceptors (HBA).
-
The carboxylic acid proton (if protonated) and the amide N-H are Hydrogen Bond Donors (HBD).
-
The sec-butyl and cyclohexene aliphatic carbons form a Hydrophobic (HY) feature.
-
-
Screen a Target Database: The software will compare this 3D feature model against a pre-compiled library of protein binding sites.
-
Rank and Analyze Hits: The output will be a list of potential protein targets, ranked by the goodness-of-fit of their active sites to the query pharmacophore. As before, look for enrichment in specific protein families.
Structure-Based Target Prediction ("Lock and Key")
This approach requires 3D structural information for potential protein targets and evaluates the physicochemical complementarity between the ligand and the binding site.
Method: High-Throughput Reverse Docking
Causality: Traditional virtual screening docks a library of many compounds into a single protein target. Reverse docking inverts this paradigm: it docks a single compound into a library of many potential protein targets.[19][20] The goal is to identify which "locks" (proteins) our "key" (the query molecule) fits into best. A good fit is characterized by a low (i.e., highly negative) binding energy score, which indicates a favorable interaction.
Protocol:
-
Prepare the Ligand: Use the energy-minimized, correctly protonated 3D structure of the query molecule generated in Section 2.1.
-
Select a Protein Target Library: Utilize a curated library of druggable protein binding sites. Many servers, like ReverseDock, provide pre-compiled libraries, often derived from all available structures in the Protein Data Bank (PDB).[21]
-
Choose a Docking Engine: AutoDock Vina is a widely used and validated open-source docking program.[22]
-
Execute the Docking Workflow:
-
The server systematically places the flexible ligand into the defined binding site of each protein in the library.
-
It samples thousands of possible conformations and orientations of the ligand within the site.
-
Each pose is scored using a function that estimates the free energy of binding.
-
-
Analyze and Filter Results:
-
The primary output is a list of all protein targets, ranked by their predicted binding affinity (e.g., in kcal/mol).
-
Primary Filtering: Focus on the top-ranked targets (e.g., top 1-2%).
-
Self-Validation/Secondary Filtering: Manually inspect the binding poses of the top hits. A plausible pose should exhibit chemically sensible interactions. For example, the carboxylate group should be forming salt bridges or hydrogen bonds with polar/charged residues (like Arginine, Lysine), and the hydrophobic sec-butyl group should be situated in a greasy, non-polar pocket. Poses where polar groups are in hydrophobic regions, or vice-versa, are likely artifacts and should be down-weighted.
-
Integrated Analysis: From Data to Hypothesis
The power of this multi-pronged approach lies in the synthesis of results. A high-confidence target hypothesis is one that appears in the top results of multiple, independent methods.
Cross-Validating Potential Targets
Create a master table to consolidate the findings and identify convergent predictions.
| Potential Target | Ligand-Based Evidence (Similarity/Pharmacophore) | Structure-Based Evidence (Reverse Docking) | Confidence Score | Biological Rationale |
| Prostaglandin G/H synthase 2 (COX-2) | High similarity to known NSAIDs (Tanimoto > 0.75). Pharmacophore matches cyclooxygenase active site features. | Predicted Binding Affinity: -8.5 kcal/mol. Carboxylate interacts with key Arg/Tyr residues. | High | A well-established anti-inflammatory target. Consistent with activities of similar scaffolds.[7] |
| Carbonic Anhydrase II | Weak pharmacophore match. No strong 2D similarity hits. | Predicted Binding Affinity: -8.2 kcal/mol. Plausible binding pose with zinc-coordinating residues. | Medium | A potential target, but lacks strong ligand-based support. Could be an off-target. |
| Kinase XYZ | No significant similarity or pharmacophore hits. | Predicted Binding Affinity: -7.9 kcal/mol. Poor pose: hydrophobic group exposed to solvent. | Low | Likely a docking artifact. The predicted interactions are not chemically sound. |
| Nuclear Receptor ABC | Several similar compounds are known modulators. | Not ranked in the top 5% of docking hits. | Low | The binding site may not be well-suited, suggesting a different mechanism or an indirect effect. |
Generating Testable Hypotheses
Based on the convergent analysis, the strongest in silico hypothesis is that This compound is a direct inhibitor of COX-2 .
This leads to several experimentally testable predictions:
-
The compound will show inhibitory activity in an in vitro COX-2 enzymatic assay.
-
The compound will reduce prostaglandin E2 production in a relevant cell-based model (e.g., LPS-stimulated macrophages).
-
Structure-activity relationship (SAR) studies would show that modifications to the carboxylate group would significantly impact potency.
Conclusion and Future Outlook
This guide has presented a structured, rational, and multi-modal in silico workflow for the target deconvolution of a novel small molecule. By beginning with rigorous compound preparation and ADMET profiling, and then integrating the outputs from ligand-based (similarity, pharmacophore) and structure-based (reverse docking) methods, we can generate high-confidence, experimentally tractable hypotheses.[10] This convergent approach mitigates the risk of artifacts from any single method and provides a robust foundation for advancing a compound through the drug discovery pipeline.
The future of target prediction will increasingly incorporate artificial intelligence and machine learning, which can identify complex patterns in chemical and biological data that are opaque to traditional methods.[23][24] However, the fundamental principles of chemical similarity, pharmacophore complementarity, and structure-based energy evaluation detailed herein will remain the cornerstones of computational target identification.
References
-
Computational/in silico methods in drug target and lead prediction. (n.d.). PubMed Central. [Link]
-
Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking. (n.d.). MDPI. [Link]
-
Qing, X., Lee, X. Y., De Raeymaeker, J., Tame, J. R. H., Zhang, K. Y. J., De Maeyer, M., & Voet, A. R. D. (2014). Pharmacophore modeling: advances, limitations, and current utility in drug discovery. Dove Medical Press. [Link]
-
In Silico Methods for Identification of Potential Active Sites of Therapeutic Targets. (n.d.). MDPI. [Link]
-
What is pharmacophore modeling and its applications? (2025). Patsnap Synapse. [Link]
-
Muhammed, M., & Akı-Yalçın, E. (2021). Pharmacophore Modeling in Drug Discovery: Methodology and Current Status. DergiPark. [Link]
-
PHARMACOPHORE MODELLIING AND ITS APPLICATIONS IN DRUG DISCOVERY. (n.d.). BABRONE. [Link]
-
Identifying novel drug targets with computational precision. (2024). ScienceDirect. [Link]
-
Pharmacophore Modeling. (n.d.). Creative Biostructure Drug Discovery. [Link]
-
Computational approaches to drug design. (n.d.). Drug Discovery News. [Link]
-
In silico search for drug targets of natural compounds. (n.d.). Mayo Clinic. [Link]
-
Structural Similarity Search. (n.d.). ChemMine Tools. [Link]
-
In Silico Target Prediction. (n.d.). Creative Biolabs. [Link]
-
TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database. (2013). National Institutes of Health. [Link]
-
In silico methods for drug-target interaction prediction. (2025). PubMed. [Link]
-
ChemMine tools: an online service for analyzing and clustering small molecules. (2011). PubMed Central. [Link]
-
BioNeMo for Biopharma | Drug Discovery with Generative AI. (n.d.). NVIDIA. [Link]
-
Drug Discovery Workflow - What is it? (n.d.). Vipergen. [Link]
-
Behind the Scenes of Computational Drug Discovery. (2022). Medium. [Link]
-
In silico Methods for Identification of Potential Therapeutic Targets. (n.d.). PubMed Central. [Link]
-
Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. (2024). RSC Publishing. [Link]
-
(PDF) In silico methods for drug-target interaction prediction. (n.d.). ResearchGate. [Link]
-
Chemical Similarity Search. (2025). RCSB PDB. [Link]
-
ChEMBL. (n.d.). EMBL-EBI. [Link]
-
MultiDock Screening Tool - Reverse docking demonstration. (2022). YouTube. [Link]
-
Rapid Prediction of Conformationally-Dependent DFT-Level De- scriptors using Graph Neural Networks for Carboxylic Acids and Alkyl Amines. (n.d.). ChemRxiv. [Link]
-
SEA Search Server. (n.d.). Similarity Ensemble Approach. [Link]
-
ChemMine Tools. (n.d.). ChemMine. [Link]
-
Rapid prediction of conformationally-dependent DFT-level descriptors using graph neural networks for carboxylic acids and alkyl amines. (n.d.). Digital Discovery (RSC Publishing). [Link]
-
SMMDB: a web-accessible database for small molecule modulators and their targets involved in neurological diseases. (2018). Oxford Academic. [Link]
-
Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds. (n.d.). Springer Link. [Link]
-
DLiP-PPI library: An integrated chemical database of small-to-medium-sized molecules targeting protein–protein interactions. (2023). Frontiers. [Link]
-
Small-molecule Target and Pathway Identification. (n.d.). Broad Institute. [Link]
-
Reverse docking: Significance and symbolism. (2024). Synapse. [Link]
-
ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina. (2023). PubMed Central. [Link]
-
Expasy. (n.d.). SIB Swiss Institute of Bioinformatics. [Link]
-
How Carboxylic Acid Optimizes Biochemical Reaction Rates? (2025). Patsnap Eureka. [Link]
-
Tutorial redocking – ADFR. (n.d.). Center for Computational Structural Biology. [Link]
-
Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors. (2006). PubMed. [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. (2025). National Institutes of Health. [Link]
Sources
- 1. Drug Discovery Workflow - What is it? [vipergen.com]
- 2. Small-molecule Target and Pathway Identification | Broad Institute [broadinstitute.org]
- 3. In silico Methods for Identification of Potential Therapeutic Targets - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. In silico methods for drug-target interaction prediction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scbt.com [scbt.com]
- 7. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Prediction of pKa values for aliphatic carboxylic acids and alcohols with empirical atomic charge descriptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. chemrxiv.org [chemrxiv.org]
- 10. Computational Workflow for Chemical Compound Analysis: From Structure Generation to Molecular Docking [mdpi.com]
- 11. dovepress.com [dovepress.com]
- 12. Expasy - SIB Swiss Institute of Bioinformatics [expasy.org]
- 13. TargetHunter: An In Silico Target Identification Tool for Predicting Therapeutic Potential of Small Organic Molecules Based on Chemogenomic Database - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ChEMBL - ChEMBL [ebi.ac.uk]
- 15. SEA Search Server [sea.bkslab.org]
- 16. ChemMine Tools [chemminetools.ucr.edu]
- 17. rcsb.org [rcsb.org]
- 18. What is pharmacophore modeling and its applications? [synapse.patsnap.com]
- 19. Reverse Docking for the Identification of Molecular Targets of Anticancer Compounds | Springer Nature Experiments [experiments.springernature.com]
- 20. Reverse docking: Significance and symbolism [wisdomlib.org]
- 21. ReverseDock: a web server for blind docking of a single ligand to multiple protein targets using AutoDock Vina - PMC [pmc.ncbi.nlm.nih.gov]
- 22. youtube.com [youtube.com]
- 23. Redirecting [linkinghub.elsevier.com]
- 24. Computational approaches to drug design | Drug Discovery News [drugdiscoverynews.com]
An In-depth Technical Guide to the Solubility and Stability of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
The journey of a novel chemical entity from discovery to a viable pharmaceutical product is critically dependent on its physicochemical properties. Among these, solubility and stability are paramount, dictating bioavailability, formulation strategies, and shelf-life. This guide provides a comprehensive technical overview of the methodologies used to characterize the solubility and stability of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid . While specific experimental data for this compound are not publicly available, this document outlines the authoritative, field-proven protocols and theoretical considerations necessary for its complete physicochemical profiling. The principles and experimental designs detailed herein are grounded in regulatory expectations and established pharmaceutical science, serving as a robust framework for the investigation of this and similar molecules.
Introduction to the Molecule and its Core Properties
This compound is a molecule featuring several key functional groups that define its chemical behavior: a carboxylic acid, a secondary amide, and a cyclohexene core. The interplay between these groups governs its potential as a drug candidate.
-
Carboxylic Acid: This group is typically acidic and can impart significant water solubility, especially at a pH above its pKa, due to its ability to deprotonate and form a charged carboxylate.[1][2] However, it can also lead to poor membrane permeability.[2][3]
-
Secondary Amide: Amide groups are common in pharmaceuticals and are known for their chemical stability due to resonance stabilization.[4] They can participate in hydrogen bonding as both donors and acceptors, influencing solubility and interactions with biological targets.[1][4]
-
Cyclohexene Core: The non-polar hydrocarbon ring contributes to the lipophilicity of the molecule, which can counterbalance the hydrophilicity of the ionizable groups.
Understanding the solubility and stability of this molecule is not merely an academic exercise; it is a prerequisite for successful formulation development and ensuring safety and efficacy.[5][6]
Solubility Profiling: A Foundational Assessment
Aqueous solubility is a critical determinant of a drug's absorption and bioavailability. For this compound, solubility is expected to be highly pH-dependent due to the carboxylic acid moiety.
Causality Behind Experimental Choices
The primary goal is to determine both the intrinsic solubility (solubility of the un-ionized form) and the solubility at various physiologically relevant pH values. The shake-flask method is the gold standard for this determination because it allows the system to reach thermodynamic equilibrium, providing the most accurate and reliable solubility data.
Experimental Protocol: Equilibrium Solubility by Shake-Flask Method
This protocol outlines the steps to determine the pH-solubility profile.
Objective: To quantify the equilibrium solubility of the target compound in various aqueous buffers.
Materials:
-
This compound (solid form)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Citrate buffer, pH 3.0
-
Bicarbonate buffer, pH 9.0
-
HPLC-grade water, acetonitrile, methanol
-
Validated HPLC method for quantification
Procedure:
-
Preparation: Add an excess amount of the solid compound to several glass vials. A visual excess of solid should remain to ensure saturation.
-
Solvent Addition: Add a known volume of each buffer (e.g., pH 3.0, 7.4, 9.0) to the respective vials.
-
Equilibration: Seal the vials and place them in a shaker bath set to a constant temperature (typically 25°C or 37°C) for 24 to 48 hours. This duration is crucial to ensure true thermodynamic equilibrium is reached.
-
Sample Collection: After equilibration, allow the vials to stand until the excess solid has settled.
-
Filtration/Centrifugation: Carefully withdraw an aliquot of the supernatant. Immediately filter it through a 0.22 µm syringe filter (pre-saturated with the solution to avoid drug adsorption) or centrifuge at high speed to remove all undissolved particles.
-
Quantification: Dilute the clear filtrate with a suitable mobile phase and analyze the concentration using a validated HPLC-UV method.
-
Data Analysis: Calculate the solubility in mg/mL or µg/mL for each pH condition.
Data Presentation and Interpretation
The quantitative data should be summarized in a clear, structured table.
| Buffer System | pH | Temperature (°C) | Solubility (µg/mL) |
| Citrate Buffer | 3.0 | 25 | Hypothetical Value: 50 |
| PBS | 7.4 | 25 | Hypothetical Value: >2000 |
| Bicarbonate Buffer | 9.0 | 25 | Hypothetical Value: >2000 |
Interpretation: Given the carboxylic acid group, the solubility is expected to be significantly lower at acidic pH (where it is protonated and neutral) and much higher at neutral and basic pH (where it is deprotonated and charged). This profile is critical for predicting its behavior in the gastrointestinal tract and for selecting appropriate formulation strategies.
Workflow Visualization
The following diagram illustrates the logical flow of the shake-flask solubility determination protocol.
Caption: Workflow for Shake-Flask Solubility Determination.
Stability Profiling: Ensuring Molecular Integrity
Stability testing is essential to understand how a drug substance changes over time under the influence of various environmental factors.[5][7] Forced degradation (or stress testing) is a critical component of this process, mandated by regulatory bodies like the International Council on Harmonisation (ICH).[5][8][9]
The Rationale for Forced Degradation
Forced degradation studies are designed to intentionally degrade the molecule under conditions more severe than those it would typically encounter.[5][7] The primary objectives are:
-
To identify likely degradation products: This helps in understanding the degradation pathways.[6][7]
-
To establish the intrinsic stability of the molecule. [7]
-
To develop and validate a stability-indicating analytical method: This is a method that can accurately measure the active pharmaceutical ingredient (API) without interference from any degradation products, impurities, or excipients.[6][10][11]
A target degradation of 5-20% is generally considered optimal to ensure that secondary degradation products are not formed in significant amounts, which could complicate the analysis.[8]
Experimental Protocol: Forced Degradation Study
This protocol is based on the ICH Q1A(R2) guideline.[8][9]
Objective: To investigate the degradation of this compound under various stress conditions.
Materials:
-
Drug substance
-
Hydrochloric acid (HCl), 0.1 M
-
Sodium hydroxide (NaOH), 0.1 M
-
Hydrogen peroxide (H₂O₂), 3%
-
Validated stability-indicating HPLC method (typically HPLC-UV, often coupled with Mass Spectrometry for peak identification).[10]
Procedure:
-
Sample Preparation: Prepare stock solutions of the drug substance in a suitable solvent (e.g., methanol or acetonitrile/water mixture).
-
Stress Conditions:
-
Acid Hydrolysis: Mix the drug solution with 0.1 M HCl. Heat at a controlled temperature (e.g., 60°C) for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the drug solution with 0.1 M NaOH. Keep at room temperature or heat gently (e.g., 60°C) for a defined period.
-
Oxidation: Mix the drug solution with 3% H₂O₂. Store at room temperature for up to 24 hours.[8]
-
Thermal Stress: Store the solid drug substance in a temperature-controlled oven (e.g., 105°C) for 24 hours.[12]
-
Photostability: Expose the solid drug substance and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B).
-
-
Timepoint Sampling: At each designated time point, withdraw a sample.
-
Neutralization: For acid and base hydrolysis samples, neutralize the solution before analysis to prevent further degradation and protect the HPLC column.[12]
-
Analysis: Analyze all stressed samples, along with an unstressed control sample, using the stability-indicating HPLC method.
-
Data Evaluation:
-
Calculate the percentage of API remaining.
-
Determine the percentage of major degradation products formed.
-
Perform a mass balance calculation to account for all the material.
-
Use a photodiode array (PDA) detector to assess peak purity of the parent drug peak.
-
Data Presentation and Interpretation
Results should be tabulated to provide a clear overview of the molecule's stability profile.
| Stress Condition | Time/Temp | % API Remaining | % Major Degradant 1 | % Major Degradant 2 | Mass Balance (%) |
| 0.1 M HCl | 8h @ 60°C | Hypothetical: 85.2 | Hypothetical: 10.5 | Hypothetical: 3.1 | Hypothetical: 98.8 |
| 0.1 M NaOH | 2h @ 60°C | Hypothetical: 45.7 | Hypothetical: 41.2 (Amide Hydrolysis) | Hypothetical: 8.9 | Hypothetical: 95.8 |
| 3% H₂O₂ | 24h @ RT | Hypothetical: 96.1 | Hypothetical: 2.5 | - | Hypothetical: 98.6 |
| Thermal (Solid) | 24h @ 105°C | Hypothetical: 99.5 | - | - | Hypothetical: 99.5 |
| Photolytic | ICH Q1B | Hypothetical: 98.8 | Hypothetical: 0.9 | - | Hypothetical: 99.7 |
Interpretation: The amide bond is often susceptible to hydrolysis under acidic and especially basic conditions.[3][13] Therefore, significant degradation would be expected in the base-stressed sample, likely leading to the formation of 3-cyclohexene-1-carboxylic acid and sec-butylamine. The cyclohexene moiety could be susceptible to oxidation. The molecule would likely exhibit good thermal and photostability. These findings are crucial for determining appropriate storage conditions and identifying compatible excipients for formulation.
Workflow Visualization
The following diagram outlines the workflow for a comprehensive forced degradation study.
Caption: Workflow for a Pharmaceutical Forced Degradation Study.
Conclusion and Future Directions
The systematic evaluation of solubility and stability is a cornerstone of pharmaceutical development. For this compound, the presence of both ionizable and lipophilic moieties necessitates a thorough pH-solubility profiling. The amide and cyclohexene functionalities require a comprehensive forced degradation study to elucidate potential degradation pathways and establish the molecule's intrinsic stability. The protocols and frameworks outlined in this guide provide the necessary scientific and regulatory foundation to perform this characterization, enabling informed decisions in formulation development, analytical method validation, and the establishment of appropriate storage conditions and shelf-life.
References
- ICH Guideline Q1A(R2): Stability Testing of New Drug Substances and Products.
- Forced Degradation Testing in Pharma - ResolveMass Labor
- Forced Degrad
- Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices | LCGC Intern
- Forced Degrad
- A practical guide to forced degradation and stability studies for drug substances.
- Stability indic
- Stability Indic
- A Comparative Guide to Assessing the Stability-Indicating Power of Analytical Methods - Benchchem.
- Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides.
- Principles of Drug Action 1, Spring 2005, Amides.
- Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester.
- Amides: Structure, Properties, and Reactions | Solubility of Things.
- Structure Property Relationships of Carboxylic Acid Isosteres - ACS Public
Sources
- 1. webhome.auburn.edu [webhome.auburn.edu]
- 2. pubs.acs.org [pubs.acs.org]
- 3. drughunter.com [drughunter.com]
- 4. solubilityofthings.com [solubilityofthings.com]
- 5. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 6. onyxipca.com [onyxipca.com]
- 7. scispace.com [scispace.com]
- 8. resolvemass.ca [resolvemass.ca]
- 9. resolvemass.ca [resolvemass.ca]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. Stability indicating assay | PPT [slideshare.net]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. Inductive Effect and Qualitative Tests for Carboxylic Acids, Amide and Ester | Pharmaguideline [pharmaguideline.com]
The Pivotal Role of the Sec-Butylamino Carbonyl Moiety in Modern Medicinal Chemistry: A Technical Review
For Immediate Release to the Scientific Community
Introduction: In the landscape of contemporary drug design and development, the identification and optimization of key structural motifs that govern a molecule's interaction with its biological target are of paramount importance. Among these, the sec-butylamino carbonyl group has emerged as a critical pharmacophore in several clinically successful therapeutic agents. This in-depth technical guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive literature review of sec-butylamino carbonyl compounds in medicinal chemistry. We will explore their synthesis, delve into the nuanced structure-activity relationships, elucidate their mechanisms of action through key drug examples, and analyze their pharmacokinetic and pharmacodynamic profiles.
The Structural and Functional Significance of the Sec-Butylamino Carbonyl Group
The sec-butylamino carbonyl moiety, which can be present as either an N-sec-butyl amide or a sec-butyl carbamate, offers a unique combination of steric and electronic properties that medicinal chemists can exploit to fine-tune a drug candidate's characteristics. The branched sec-butyl group provides a moderate level of steric bulk, which can be crucial for fitting into specific hydrophobic pockets of enzymes or receptors. This non-planar substituent can also influence the conformational rigidity of the molecule, potentially locking it into a bioactive conformation.
From an electronic standpoint, the amide or carbamate linkage can participate in hydrogen bonding, a fundamental interaction in drug-target recognition[1]. The ability of these groups to act as both hydrogen bond donors and acceptors allows for versatile binding to protein active sites[2].
Synthesis of Sec-Butylamino Carbonyl Compounds
The construction of the sec-butylamino carbonyl linkage is a fundamental transformation in organic synthesis, with several established methods that can be adapted for the preparation of complex drug molecules.
Amide Bond Formation
The most common approach to forming the N-sec-butyl amide bond is through the coupling of a carboxylic acid with sec-butylamine. This reaction is typically mediated by a coupling agent to activate the carboxylic acid.
Step-by-Step Protocol for Amide Coupling:
-
Carboxylic Acid Activation: The carboxylic acid is dissolved in a suitable aprotic solvent (e.g., dichloromethane, dimethylformamide). A coupling agent, such as a carbodiimide (e.g., DCC, EDC) or a uronium salt (e.g., HBTU, HATU), is added, often in the presence of an additive like hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) to suppress side reactions and improve efficiency.
-
Amine Addition: Sec-butylamine is added to the activated carboxylic acid species. A non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), is often included to neutralize the acid formed during the reaction.
-
Reaction Monitoring and Workup: The reaction is monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). Upon completion, the reaction mixture is typically washed with aqueous solutions to remove excess reagents and byproducts, dried, and the solvent is removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel or by recrystallization to yield the pure N-sec-butyl amide.
Carbamate Formation
Sec-butyl carbamates are generally synthesized by reacting sec-butylamine with an activated carbonyl species, such as a chloroformate or an isocyanate.
Step-by-Step Protocol for Carbamate Synthesis:
-
Reaction with Chloroformate: Sec-butylamine is dissolved in a suitable solvent, and a base (e.g., triethylamine, pyridine) is added. An appropriate chloroformate (e.g., phenyl chloroformate, p-nitrophenyl chloroformate) is then added, typically at a reduced temperature to control the reaction's exothermicity.
-
Alternative Route via Isocyanate: In some cases, a precursor can be converted to an isocyanate, which then readily reacts with sec-butylamine to form the carbamate.
-
Workup and Purification: Similar to amide synthesis, the reaction is worked up by aqueous extraction and the product is purified by chromatography or recrystallization.
The choice of synthetic route often depends on the overall complexity of the target molecule and the presence of other functional groups[3].
Case Studies of Clinically Relevant Sec-Butylamino Carbonyl Compounds
The therapeutic importance of the sec-butylamino carbonyl moiety is best illustrated through its incorporation into several groundbreaking drugs. We will examine three prominent examples: the hepatitis C virus (HCV) protease inhibitors Boceprevir and Telaprevir, and the anticancer agent Carfilzomib.
Boceprevir and Telaprevir: Targeting HCV NS3/4A Protease
Boceprevir and Telaprevir were among the first-in-class direct-acting antiviral agents approved for the treatment of chronic HCV infection[2]. Both drugs are inhibitors of the HCV non-structural protein 3/4A (NS3/4A) serine protease, an enzyme essential for viral replication[2].
Mechanism of Action:
The NS3/4A protease cleaves the HCV polyprotein at specific sites to release mature viral proteins. Boceprevir and Telaprevir are peptidomimetic inhibitors that bind to the active site of the NS3 protease. A key feature of their mechanism is the presence of an α-ketoamide warhead in Boceprevir that forms a reversible covalent bond with the catalytic serine residue (Ser139) in the active site of the protease[4][5]. This covalent interaction leads to potent inhibition of the enzyme's activity, thereby halting viral replication[5].
Structure-Activity Relationship (SAR): The Role of the Sec-Butyl Group
In both Boceprevir and Telaprevir, the sec-butylamino carbonyl moiety is part of a larger peptide-like scaffold that occupies different subsites (P pockets) of the protease active site. While the search results do not provide an exhaustive SAR study focused solely on the sec-butyl group, its presence is not arbitrary. In peptidomimetic drug design, the P1' position, which is adjacent to the scissile bond, is critical for substrate recognition. The sec-butyl group in these inhibitors likely occupies a hydrophobic pocket in the S1' subsite of the protease, contributing to the overall binding affinity. Modifications at this position would be expected to significantly impact potency[3]. For instance, replacing the P1 cyclobutylmethyl moiety in Boceprevir with a γ-lactam, a known glutamine surrogate for coronavirus main protease inhibitors, resulted in a potent inhibitor of the SARS-CoV-2 main protease[6]. This highlights the importance of the P1 substituent in determining target specificity and potency[6].
Pharmacokinetics and Metabolism:
The pharmacokinetic profiles of Boceprevir and Telaprevir show some key differences, which can be partially attributed to their metabolic pathways.
| Parameter | Boceprevir | Telaprevir |
| Primary Metabolism | Aldo-keto reductase, minor CYP3A4/5[7][8] | CYP3A4[9][10] |
| Half-life | ~3-4 hours[8] | ~9-11 hours[2] |
| Food Effect | Absorption increased with food[2] | Absorption increased with fatty food[10] |
| Protein Binding | Moderately protein-bound[7] | 59-76% protein-bound[10] |
Table 1: Comparative Pharmacokinetic Properties of Boceprevir and Telaprevir.
The different metabolic pathways have implications for drug-drug interactions. As a substrate and inhibitor of CYP3A4, Telaprevir has a higher potential for interactions with other drugs metabolized by this enzyme compared to Boceprevir[11].
Carfilzomib: An Irreversible Proteasome Inhibitor for Multiple Myeloma
Carfilzomib is a second-generation proteasome inhibitor used in the treatment of relapsed and refractory multiple myeloma[12]. It is a tetrapeptide epoxyketone and an analog of the natural product epoxomicin[13].
Mechanism of Action:
Carfilzomib selectively and irreversibly inhibits the chymotrypsin-like activity of the 20S proteasome, a key component of the ubiquitin-proteasome system responsible for the degradation of cellular proteins[5][13]. Inhibition of the proteasome leads to the accumulation of ubiquitinated proteins, which in turn induces cell cycle arrest and apoptosis in cancer cells[14]. The irreversible binding of Carfilzomib to the proteasome results in a more sustained inhibition compared to the reversible inhibitor bortezomib[5].
Structure-Activity Relationship (SAR): The Significance of the Tetrapeptide Backbone
Carfilzomib is a synthetic tetrapeptide[13]. While the search results do not provide a specific SAR study on the sec-butyl group in Carfilzomib, its position within the peptide scaffold is crucial. The overall shape and functionality of the tetrapeptide are optimized for binding to the active sites of the proteasome. The sec-butyl group, as part of one of the amino acid residues, likely contributes to the hydrophobic interactions within the binding pocket of the proteasome, enhancing the drug's affinity and selectivity.
Pharmacokinetics and Metabolism:
Carfilzomib exhibits a very different pharmacokinetic profile compared to the HCV protease inhibitors.
| Parameter | Carfilzomib |
| Primary Metabolism | Extrahepatic; peptidase cleavage and epoxide hydrolysis[15] |
| Half-life | Short (minutes)[12] |
| Clearance | Rapid and high[15] |
| Excretion | Primarily as metabolites in urine and bile[16] |
Table 2: Pharmacokinetic Properties of Carfilzomib.
The rapid clearance of Carfilzomib is a key feature of its clinical profile. It is largely cleared extrahepatically, minimizing the potential for liver-related drug-drug interactions[15]. Despite its short half-life, the irreversible nature of its binding to the proteasome ensures a prolonged pharmacodynamic effect.
Conclusion and Future Perspectives
The sec-butylamino carbonyl moiety is a valuable building block in medicinal chemistry, contributing to the development of potent and selective therapeutic agents. Through the case studies of Boceprevir, Telaprevir, and Carfilzomib, we have seen its role in shaping the interaction of these drugs with their respective targets and influencing their pharmacokinetic properties. The steric bulk and hydrogen bonding capabilities of this group provide a versatile tool for optimizing drug candidates.
Future research in this area will likely focus on the continued incorporation of the sec-butylamino carbonyl group into novel scaffolds targeting a broader range of diseases. A deeper understanding of its influence on metabolic stability and cell permeability will further enhance its utility in rational drug design. As our knowledge of biological targets and their structures expands, we can anticipate the development of new generations of drugs where the unique properties of the sec-butylamino carbonyl moiety are leveraged to achieve even greater therapeutic success.
References
-
Structure activity synthesis of boceprevir. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Lange, C. M., & Zeuzem, S. (2011). Review of boceprevir and telaprevir for the treatment of chronic hepatitis C. Canadian Journal of Gastroenterology, 25(Suppl B), 19B–24B. [Link]
-
Nugiel, D. A., Jacobs, K., Kaltenbach, R. F., 3rd, Worley, T., Patel, M., Meyer, D. T., Jadhav, P. K., De Lucca, G. V., Smyser, T. E., Klabe, R. M., Bacheler, L. T., Rayner, M. M., & Seitz, S. P. (1996). Preparation and structure-activity relationship of novel P1/P1'-substituted cyclic urea-based human immunodeficiency virus type-1 protease inhibitors. Journal of Medicinal Chemistry, 39(11), 2156–2169. [Link]
-
Malcolm, B. A., Liu, R., Lahser, F., Agrawal, S., Belanger, B., Butkiewicz, N., Chase, R., Gheyas, F., Hart, A., Hrin, R., Hu, Z., Juba, M., Li, Z., Liu, S., Lovey, A., Martin, P., Njoroge, F. G., Prongay, A., Plym, M., … Vibulbhan, B. (2012). The discovery and development of boceprevir: a novel, first-generation inhibitor of the hepatitis C virus NS3/4A serine protease. Antimicrobial Agents and Chemotherapy, 56(10), 5367–5381. [Link]
-
Bruno, S., & Roffi, L. (2012). Boceprevir in chronic hepatitis C infection: a perspective review. Therapeutic Advances in Gastroenterology, 5(2), 131–142. [Link]
-
Song, D., Unwalla, R. J., Schinazi, R. F., & Wilson, L. J. (2024). Synthesis and Structure-Activity Relationship of Covalent Inhibitors of SARS-CoV-2 Papain-like Protease with Antiviral Potency. Journal of Medicinal Chemistry, 67(1), 45-64. [Link]
-
Song, I., Borland, J., Chen, S., Lou, Y., Peppercorn, A., Wrin, T., & Piscitelli, S. (2014). Effects of boceprevir and telaprevir on the pharmacokinetics of dolutegravir. Antiviral Therapy, 19(6), 615–620. [Link]
-
Carfilzomib. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Klibanov, O. M., Vickery, S. B., & El-Khoury, A. C. (2012). Clinical pharmacology profile of boceprevir, a hepatitis C virus NS3 protease inhibitor: focus on drug-drug interactions. Clinical Pharmacokinetics, 51(11), 705–720. [Link]
-
Garg, V., van Heeswijk, R., & Lee, J. E. (2012). Telaprevir: pharmacokinetics and drug interactions. Antiviral Therapy, 17(6), 985–996. [Link]
-
Hulskotte, E., Feng, H. P., Xuan, F., van Zutphen, M., & de Bruijne, J. (2012). Single-dose pharmacokinetics of boceprevir in subjects with impaired hepatic or renal function. British Journal of Clinical Pharmacology, 74(3), 489–498. [Link]
-
Kim, K. B., & Crews, C. M. (2013). From epoxomicin to carfilzomib: chemistry, biology, and medical outcomes. Natural Product Reports, 30(5), 600–604. [Link]
-
sec-Butylamine. (n.d.). PubChem. Retrieved January 19, 2026, from [Link]
-
Demo, S. D., Kirk, C. J., Aujay, M. A., Buchholz, T. J., Dajee, M., Ho, M. N., Jiang, J., Laidig, G. J., Lewis, E. R., Parlati, F., Shenk, K. D., Sun, C. M., Vallone, M. R., Woo, T. M., Molineaux, C. J., & Bennett, M. K. (2016). Clinical activity of carfilzomib correlates with inhibition of multiple proteasome subunits: application of a novel pharmacodynamic assay. British Journal of Haematology, 173(4), 585–595. [Link]
-
Singh, R., Kumar, S., & Singh, S. (2021). Targeted design of drug binding sites in the main protease of SARS-CoV-2 reveals potential signatures of adaptation. Computational and Structural Biotechnology Journal, 19, 5947–5958. [Link]
-
Lee, B., Carmony, K. C., Lin, J., Wang, Y., Lall, M. S., Kirk, C. J., & Bennett, M. K. (2012). Pharmacokinetics, pharmacodynamics, metabolism, distribution, and excretion of carfilzomib in rats. Drug Metabolism and Disposition, 40(2), 346–355. [Link]
-
Wang, Z., Yang, J., Kirk, C. J., & Fang, Y. (2013). Clinical pharmacokinetics, metabolism, and drug-drug interaction of carfilzomib. Drug Metabolism and Disposition, 41(11), 2017–2026. [Link]
-
Second-generation synthesis of boceprevir. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
- Process for the preparation of telaprevir and intermediates thereof. (n.d.). Google Patents.
-
Van Heeswijk, R. P., Vandevoorde, A., Verboven, P., & Garg, V. (2012). Pharmacokinetic Evaluation of the Interaction between Hepatitis C Virus Protease Inhibitor Boceprevir and 3-Hydroxy-3-Methylglutaryl Coenzyme A Reductase Inhibitors Atorvastatin and Pravastatin. Antimicrobial Agents and Chemotherapy, 56(8), 4336–4342. [Link]
-
Gossen, M., Hilgenfeld, R., & Zhang, L. (2022). From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. Molecules, 27(13), 4292. [Link]
-
Lin, C., & Lu, C. Y. (2013). Telaprevir: clinical pharmacokinetics, pharmacodynamics, and drug-drug interactions. Clinical Pharmacokinetics, 52(10), 851–878. [Link]
-
Carfilzomib: Structure and biochemical features. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
(±)-sec-butyl amine sec-butylamine. (n.d.). The Good Scents Company. Retrieved January 19, 2026, from [Link]
-
Reactions of Carbonyl Species. (n.d.). The Organic Chemistry of Medicinal Agents. Retrieved January 19, 2026, from [Link]
-
Cooper, C., Kliethermes, M. A., & Rochon, P. A. (2013). The relative efficacy of boceprevir and telaprevir in the treatment of hepatitis C virus genotype 1. The Annals of Pharmacotherapy, 47(1), 76–85. [Link]
-
Arastu-Kapur, S., Anderl, J. L., Fields, S. Z., Kirk, C. J., & Molineaux, C. J. (2009). Pharmacokinetics, Metabolism, Distribution and Excretion of Carfilzomib in Rats. Blood, 114(22), 3795. [Link]
-
Wang, L., Liu, H., & You, G. (2020). Proteasome Inhibitors Bortezomib and Carfilzomib Stimulate the Transport Activity of Human Organic Anion Transporter 1. The Journal of Pharmacology and Experimental Therapeutics, 373(2), 236–244. [Link]
-
de Miranda, A. S., Pimenta, A. C., & de Souza, R. O. (2010). A highly efficient synthesis of telaprevir by strategic use of biocatalysis and multicomponent reactions. Chemical Communications, 46(42), 7918–7920. [Link]
-
Liang, J., Mundorff, E., & Schering-Plough/Merck Process & Analytical Chemistry. (2012). Efficient, chemoenzymatic process for manufacture of the Boceprevir bicyclic [3.1.0]proline intermediate based on amine oxidase-catalyzed desymmetrization. Organic Process Research & Development, 16(10), 1668–1675. [Link]
-
Carfilzomib/Kyprolis. (n.d.). Crews Laboratory. Retrieved January 19, 2026, from [Link]
-
From Repurposing to Redesign: Optimization of Boceprevir to Highly Potent Inhibitors of the SARS-CoV-2 Main Protease. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
El-Sawy, H. B., El-Adl, K., & El-Kerdawy, A. M. (2021). Telaprevir is a potential drug for repurposing against SARS-CoV-2: computational and in vitro studies. Journal of Biomolecular Structure & Dynamics, 39(15), 5567–5579. [Link]
-
Study of the Safety and Pharmacokinetics of Carfilzomib in Patients With Relapsed and Refractory Multiple Myeloma and Varying Degrees of Renal Function. (n.d.). ClinicalTrials.gov. Retrieved January 19, 2026, from [Link]
-
Examination of the Computed Molecular Properties of Compounds Selected for Clinical Development. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Telaprevir is a potential drug for repurposing against SARS-CoV-2: computational and in vitro studies. (n.d.). National Institutes of Health. Retrieved January 19, 2026, from [Link]
-
Kredic, D. (2013). Carfilzomib: a novel agent for multiple myeloma. Journal of Pharmacy and Pharmacology, 65(10), 1435–1443. [Link]
-
Yu, P. B., Hong, C. C., Sachidanandan, C., & Beppu, H. (2008). Structure-activity relationship study of bone morphogenetic protein (BMP) signaling inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(15), 4388–4392. [Link]
-
Akuta, N., Suzuki, F., Hirakawa, M., Kawamura, Y., Yatsuji, H., Sezaki, H., Suzuki, Y., Hosaka, T., Kobayashi, M., & Kumada, H. (2012). Efficacy and safety of telaprevir, a new protease inhibitor, for difficult-to-treat patients with genotype 1 chronic hepatitis C. Journal of Medical Virology, 84(1), 54–61. [Link]
-
202714Orig1s000. (2012, June 14). accessdata.fda.gov. Retrieved January 19, 2026, from [Link]
-
Interdisciplinary analysis of drugs: Structural features and clinical data. (2022, April 29). National Institutes of Health. Retrieved January 19, 2026, from [Link]
Sources
- 1. anaxlab.com [anaxlab.com]
- 2. Review of boceprevir and telaprevir for the treatment of chronic hepatitis C - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Boceprevir and telaprevir for chronic genotype 1 hepatitis C virus infection. A systematic review and meta-analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. chemscene.com [chemscene.com]
- 7. researchgate.net [researchgate.net]
- 8. Effects of boceprevir and telaprevir on the pharmacokinetics of dolutegravir - PMC [pmc.ncbi.nlm.nih.gov]
- 9. The effects of boceprevir and telaprevir on the pharmacokinetics of maraviroc: an open-label, fixed-sequence study in healthy volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Advances in the Understanding of Mechanisms and Therapeutic Use of Bortezomib - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Comparative effectiveness of the hepatitis C virus protease inhibitors boceprevir and telaprevir in a large U.S. cohort - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. biointerfaceresearch.com [biointerfaceresearch.com]
- 13. 247068-85-5 CAS Manufactory [m.chemicalbook.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Exploring Carboxamide Derivatives as Promising Anticancer Agents: Design, In Vitro Evaluation, and Mechanistic Insights - PMC [pmc.ncbi.nlm.nih.gov]
- 16. bibliotekanauki.pl [bibliotekanauki.pl]
Methodological & Application
Application Notes & Protocols: Utilizing 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid in High-Throughput Screening
<
Authored by: Senior Application Scientist, Gemini Laboratories
Publication Date: January 19, 2026
Abstract
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid evaluation of vast compound libraries against biological targets.[1][2] The selection of appropriate chemical matter is critical for the success of any screening campaign.[3] This document provides a detailed guide for the utilization of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid in HTS workflows. We present a hypothetical application targeting a metalloprotease, outlining the scientific rationale, detailed experimental protocols for assay development, primary screening, and hit confirmation, as well as robust data analysis methodologies. This guide is intended for researchers, scientists, and drug development professionals seeking to integrate novel chemical scaffolds into their discovery pipelines.
Introduction to the Compound and Screening Strategy
1.1. Compound Profile: this compound
This compound is a carbocyclic molecule featuring a cyclohexene core, a carboxylic acid group, and a sec-butylamide moiety.[4] The presence of the carboxylic acid is significant, as this functional group is known to act as a metal-chelating pharmacophore, particularly for zinc ions present in the active sites of metalloenzymes such as matrix metalloproteinases (MMPs). The overall structure provides a rigid scaffold that can be explored for structure-activity relationships (SAR).[5]
| Compound Property | Value | Source |
| IUPAC Name | 6-[(sec-butylamino)carbonyl]cyclohex-3-ene-1-carboxylic acid | Internal |
| CAS Number | 1212091-63-8 | [4] |
| Molecular Formula | C12H19NO3 | Internal |
| Molecular Weight | 225.28 g/mol | Internal |
| Key Features | Carboxylic acid (potential metal chelation), Amide, Cyclohexene scaffold | Internal |
1.2. Rationale for High-Throughput Screening
Given its structural features, this compound is a compelling candidate for screening against metalloproteases. MMPs are a family of zinc-dependent endopeptidases involved in tissue remodeling and are implicated in diseases such as cancer, arthritis, and cardiovascular disorders.[6] Developing inhibitors for these enzymes is a major therapeutic goal.
This guide will use a generic, commercially available Matrix Metalloproteinase (MMP) as a model target to demonstrate a complete HTS workflow. The chosen assay technology is Fluorescence Resonance Energy Transfer (FRET) , a widely used method in HTS for its sensitivity and homogeneous format.[7][8]
Assay Principle: FRET-Based Protease Inhibition
The FRET assay for protease activity utilizes a peptide substrate containing two fluorophores: a donor and an acceptor (often a quencher).[6][7]
-
Intact Substrate: When the peptide substrate is whole, the donor and acceptor are in close proximity. When the donor is excited, it transfers its energy non-radiatively to the acceptor. This results in low donor fluorescence and high acceptor fluorescence (or low overall fluorescence if a quencher is used).[7]
-
Cleaved Substrate: In the presence of an active MMP, the peptide is cleaved. This separates the donor and acceptor, disrupting FRET. The donor's fluorescence is no longer quenched, leading to a measurable increase in its emission signal.[7][9]
-
Inhibition: A potential inhibitor, such as our test compound, will bind to the MMP and prevent it from cleaving the substrate. Consequently, FRET remains intact, and the fluorescence signal remains low. The degree of inhibition is directly proportional to the reduction in the fluorescence signal.
}
FRET-based assay principle for protease inhibition.
HTS Workflow: From Assay Development to Hit Confirmation
A successful HTS campaign is a multi-step process that requires careful planning and execution. The workflow ensures that initial "hits" are robust and not artifacts of the assay system.
}
High-Throughput Screening (HTS) Workflow.
Experimental Protocols
4.1. Protocol 1: Assay Development and Z'-Factor Validation
Objective: To optimize assay conditions and confirm its suitability for HTS by calculating the Z'-factor.[10][11] An assay with a Z'-factor between 0.5 and 1.0 is considered excellent for screening.[12]
Materials:
-
Recombinant human MMP enzyme
-
MMP FRET substrate peptide
-
Known MMP inhibitor (e.g., Batimastat) for positive control
-
Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)
-
Dimethyl sulfoxide (DMSO), molecular biology grade
-
384-well, black, flat-bottom assay plates
-
Multichannel pipettes or automated liquid handler
-
Fluorescence plate reader
Procedure:
-
Enzyme and Substrate Titration: Determine the optimal concentrations of enzyme and substrate. The goal is to find a substrate concentration at or below its Michaelis-Menten constant (Km) and the minimum enzyme concentration that yields a robust signal within a reasonable time frame (e.g., 30-60 minutes).[13]
-
Prepare Reagents:
-
Negative Control (Max Signal): Assay Buffer + Enzyme + DMSO (final concentration 1%). This represents 0% inhibition.
-
Positive Control (Min Signal): Assay Buffer + Enzyme + known inhibitor (at a concentration >10x its IC50) + DMSO. This represents 100% inhibition.
-
-
Plate Layout: Design a 384-well plate map. Dedicate at least 16 wells to the positive control and 16 wells to the negative control to ensure statistical robustness.
| Well Type | Columns 1-2 | Columns 3-22 | Columns 23-24 |
| Rows A-P | Negative Control (0% Inh) | Empty for Primary Screen | Positive Control (100% Inh) |
-
Assay Execution: a. Add 20 µL of Assay Buffer to all wells. b. Add 0.5 µL of DMSO (Negative Control) or known inhibitor (Positive Control) to the respective wells. c. Add 5 µL of diluted MMP enzyme to all wells. Mix gently and incubate for 15 minutes at room temperature to allow inhibitors to bind. d. Initiate the reaction by adding 5 µL of the FRET substrate to all wells. e. Immediately place the plate in a fluorescence reader pre-set to 37°C. f. Read the fluorescence kinetically every 2 minutes for 60 minutes (Excitation/Emission wavelengths specific to the FRET pair).
-
Data Analysis and Z'-Factor Calculation: a. Determine the reaction rate (slope of fluorescence vs. time) for each well. b. Calculate the mean (μ) and standard deviation (σ) for both the positive (pos) and negative (neg) controls. c. Calculate the Z'-factor using the formula:[11][12] Z' = 1 - (3σ_pos + 3σ_neg) / |μ_neg - μ_pos| d. Acceptance Criterion: An excellent assay will have a Z' ≥ 0.5 .[14][15] If the Z'-factor is below this threshold, further optimization of reagent concentrations, incubation times, or buffer conditions is required.
4.2. Protocol 2: Primary Screen and Hit Identification
Objective: To screen a compound library at a single concentration to identify "hits" that inhibit MMP activity.
Procedure:
-
Compound Library Preparation: Prepare the library of compounds, including this compound, at a stock concentration (e.g., 10 mM in DMSO). Create intermediate plates for screening at the desired final concentration (e.g., 10 µM).[16]
-
Assay Execution: Follow the same steps as in Protocol 1, using the control wells (Columns 1-2 and 23-24) on every plate for quality control.
-
In the sample wells (Columns 3-22), add 0.5 µL of the test compounds instead of DMSO.
-
-
Data Analysis and Hit Identification: a. For each plate, verify that the Z'-factor is ≥ 0.5. b. Normalize the data. Calculate the percent inhibition for each test compound: % Inhibition = 100 * (1 - (Rate_compound - μ_pos) / (μ_neg - μ_pos)) c. A "hit" is defined as a compound that meets a predefined inhibition threshold. A common starting point is a value greater than three times the standard deviation of the negative control wells. For example, % Inhibition ≥ 50% .
4.3. Protocol 3: Dose-Response and IC50 Determination
Objective: To confirm the activity of primary hits and determine their potency by calculating the half-maximal inhibitory concentration (IC50).[17][18]
Procedure:
-
Source Fresh Compound: Obtain a fresh, powdered sample of each hit compound (including this compound) to verify its identity and purity and rule out degradation issues from library storage.[5]
-
Create Serial Dilutions: Prepare a dose-response curve by creating a series of dilutions (e.g., 10-point, 1:3 dilution series) for each hit compound, starting from a high concentration (e.g., 100 µM).
-
Assay Execution: Perform the FRET assay as described previously, testing each concentration of the compound in triplicate.
-
Data Analysis and IC50 Calculation: a. Calculate the % Inhibition for each concentration point. b. Plot % Inhibition versus the log of the inhibitor concentration. c. Fit the data to a four-parameter logistic (sigmoidal) curve using a suitable software package (e.g., GraphPad Prism, R).[19][20] d. The IC50 is the concentration of the inhibitor that produces 50% inhibition.[17][21]
Example Dose-Response Data (Hypothetical):
| Log [Compound] (M) | % Inhibition |
| -8.0 | 2.5 |
| -7.5 | 5.1 |
| -7.0 | 11.2 |
| -6.5 | 24.8 |
| -6.0 | 49.5 |
| -5.5 | 78.1 |
| -5.0 | 92.3 |
| -4.5 | 98.1 |
| -4.0 | 99.2 |
From this curve, the calculated IC50 would be approximately 1 µM (Log[10⁻⁶]).
Conclusion and Future Directions
This guide provides a comprehensive framework for utilizing this compound in a high-throughput screening campaign against a metalloprotease target. By following these validated protocols—from initial assay development and Z'-factor determination to primary screening and IC50 confirmation—researchers can confidently and efficiently assess the inhibitory potential of this and other novel compounds.[22]
Positive hits from this workflow, such as our target compound, would become the starting point for lead optimization. Subsequent steps would involve secondary assays to confirm the mechanism of action, assess selectivity against other proteases, and initiate structure-activity relationship (SAR) studies to improve potency and drug-like properties.[5]
References
-
Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer. (n.d.). MDPI. Retrieved from [Link]
-
Z-factors - BIT 479/579 High-throughput Discovery. (n.d.). NC State University. Retrieved from [Link]
-
Z-factor. (n.d.). Wikipedia. Retrieved from [Link]
-
Mastering Dose Response Curves: IC50 & Nonlinear Regression in Prism. (2025, August 22). YouTube. Retrieved from [Link]
-
On HTS: Z-factor. (2023, December 12). On HTS. Retrieved from [Link]
-
Drug dose-response data analysis. (2021, January 6). Towards Data Science. Retrieved from [Link]
-
Coussens, T. M., et al. (n.d.). Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening. PubMed Central. Retrieved from [Link]
-
A protease assay for two-photon crosscorrelation and FRET analysis based solely on fluorescent proteins. (n.d.). PNAS. Retrieved from [Link]
-
Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer. (2011, October 1). PubMed. Retrieved from [Link]
-
Strategies for small molecule library design. (n.d.). PubMed. Retrieved from [Link]
-
Dose–Response Curves and the Determination of IC50 and EC50 Values. (2024, October 1). ACS Publications. Retrieved from [Link]
-
Practical Guidance for Small Molecule Screening. (n.d.). Yale Center for Molecular Discovery. Retrieved from [Link]
-
Basics of Enzymatic Assays for HTS. (2012, May 1). NCBI Bookshelf. Retrieved from [Link]
-
NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA. (n.d.). PubMed Central. Retrieved from [Link]
-
Issues of Z-factor and an approach to avoid them for quality control in high-throughput screening studies. (n.d.). Oxford Academic. Retrieved from [Link]
-
Fluorescence Resonance Energy Transfer-Based Assay for Characterization of Hepatitis C Virus NS3-4A Protease Activity in Live Cells. (n.d.). PubMed Central. Retrieved from [Link]
-
50% of what? How exactly are IC50 and EC50 defined? (n.d.). GraphPad. Retrieved from [Link]
-
Data analysis approaches in high throughput screening. (2014, April 8). SlideShare. Retrieved from [Link]
-
Deciphering Design Principles of Förster Resonance Energy Transfer-Based Protease Substrates. (2018, April 12). ACS Omega. Retrieved from [Link]
-
High-throughput screening of enzyme inhibition using an inhibitor gradient generated in a microchannel. (n.d.). Lab on a Chip. Retrieved from [Link]
-
High-Throughput Screening for the Discovery of Enzyme Inhibitors. (2020, October 8). PubMed. Retrieved from [Link]
-
Strategies for the screening of small molecule libraries. (n.d.). ResearchGate. Retrieved from [Link]
-
Enzyme Assays: The Foundation of Modern Drug Discovery. (2025, November 14). BellBrook Labs. Retrieved from [Link]
Sources
- 1. High-Throughput Inhibitor Assays and Screening [creative-enzymes.com]
- 2. Selecting, Acquiring, and Using Small Molecule Libraries for High-Throughput Screening - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Strategies for small molecule library design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 1212091-63-8・6-[(sec-Butylamino)carbonyl]cyclohex-3-ene-1-carboxylic acid・6-[(sec-Butylamino)carbonyl]cyclohex-3-ene-1-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 5. Practical Guidance for Small Molecule Screening | Yale Center for Molecular Discovery [ycmd.yale.edu]
- 6. Highly adaptable and sensitive protease assay based on fluorescence resonance energy transfer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Analysis of Protease Activity Using Quantum Dots and Resonance Energy Transfer [thno.org]
- 8. High-Throughput Screening for the Discovery of Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 11. Z-factor - Wikipedia [en.wikipedia.org]
- 12. assay.dev [assay.dev]
- 13. Basics of Enzymatic Assays for HTS - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. rna.uzh.ch [rna.uzh.ch]
- 16. lifesciences.danaher.com [lifesciences.danaher.com]
- 17. towardsdatascience.com [towardsdatascience.com]
- 18. pubs.acs.org [pubs.acs.org]
- 19. youtube.com [youtube.com]
- 20. NONLINEAR MODEL-BASED ESTIMATES OF IC50 FOR STUDIES INVOLVING CONTINUOUS THERAPEUTIC DOSE-RESPONSE DATA - PMC [pmc.ncbi.nlm.nih.gov]
- 21. 50% of what? How exactly are IC50 and EC50 defined? - FAQ 1356 - GraphPad [graphpad.com]
- 22. bellbrooklabs.com [bellbrooklabs.com]
Application Notes & Protocols: 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic Acid in Asymmetric Synthesis
Introduction: A Rational Approach to Chiral Purity
In the landscape of modern synthetic chemistry, particularly within pharmaceutical development, the control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Asymmetric synthesis, the art of creating chiral molecules with a preference for one enantiomer, is paramount.[1] While numerous methods exist to construct chiral molecules directly, the resolution of racemic mixtures remains a powerful, practical, and often economically favorable strategy for obtaining enantiomerically pure compounds.[2]
This document details the application of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid as a chiral resolving agent. This molecule is rationally designed for the separation of racemic amines. Its structure incorporates a carboxylic acid moiety for salt formation and a chiral center derived from sec-butylamine, which imparts the necessary stereochemical information to differentiate between enantiomers of a corresponding base.
The classical method of diastereomeric salt formation is a robust technique that leverages the differing physicochemical properties of diastereomers, such as solubility, to enable their separation by fractional crystallization.[3][4] This guide provides a foundational understanding of the mechanism, detailed protocols for optimization and preparative-scale resolution, and analytical methods for quality control, empowering researchers to effectively utilize this resolving agent in their synthetic workflows.
The Principle of Diastereomeric Resolution
The cornerstone of this resolution technique is the reaction between a racemic amine, a 50:50 mixture of (R)- and (S)-enantiomers, and a single enantiomer of a chiral acid, our resolving agent. This acid-base reaction forms a pair of diastereomeric salts.[4]
Let us denote the racemic amine as (±)-Amine and the enantiomerically pure resolving agent, this compound, as (+)-RA. The reaction yields two distinct salts:
-
[(+)-Amine:(+)-RA]
-
[(-)-Amine:(+)-RA]
Unlike the original enantiomers, which have identical physical properties, these two diastereomeric salts possess different spatial arrangements and, consequently, different physical properties, most critically, solubility in a given solvent system.[1] This solubility difference allows the less soluble diastereomer to selectively crystallize from the solution, while the more soluble diastereomer remains in the mother liquor. Subsequent separation by filtration, followed by liberation of the amine from the salt, yields an enantioenriched amine.[3]
Caption: Principle of Diastereomeric Salt Formation.
Experimental Protocols
Part A: Systematic Solvent Screening for Optimal Resolution
The choice of solvent is the most critical variable in a diastereomeric resolution.[5] An ideal solvent system will maximize the solubility difference between the two diastereomeric salts. A high-throughput screening approach is highly recommended to identify the optimal conditions efficiently.[6][7]
Objective: To identify a solvent or solvent mixture that provides the highest diastereomeric excess (d.e.) in the crystalline salt.
Methodology: 96-Well Plate Screen
-
Preparation: In separate vials, prepare stock solutions of the racemic amine and the resolving agent, this compound, in a soluble, volatile solvent like methanol.
-
Dispensing: Using an automated liquid handler or manual pipettes, dispense equimolar amounts of the racemic amine and resolving agent into each well of a 96-well microplate.
-
Evaporation: Remove the initial solvent (e.g., methanol) by evaporation under vacuum to leave the solid diastereomeric salt mixture in each well.
-
Solvent Addition: Dispense a panel of test solvents (see Table 1) into the columns of the microplate (e.g., 200 µL per well).
-
Equilibration: Seal the plate and agitate it (e.g., on a plate shaker) through a defined heating and cooling cycle (e.g., heat to 50°C for 2 hours, then cool slowly to room temperature over 4 hours) to allow the system to reach thermodynamic equilibrium.
-
Sampling & Analysis: After equilibration, carefully collect a sample of the supernatant (mother liquor) from each well.
-
Quantification: Analyze the supernatant samples by chiral HPLC to determine the concentration and ratio of the two amine enantiomers remaining in solution.[6] The solvent that results in the largest difference in concentration between the two enantiomers in the supernatant (i.e., the highest e.e. of the more soluble enantiomer) is the most promising candidate for selective crystallization of the less soluble diastereomer.
| Table 1: Recommended Solvents for Initial Screening | | :--- | :--- | :--- | | Class | Solvent | Polarity | | Alcohols | Methanol, Ethanol, Isopropanol | High | | Esters | Ethyl Acetate, Isopropyl Acetate | Medium | | Ketones | Acetone, Methyl Ethyl Ketone | Medium | | Ethers | Tetrahydrofuran (THF), MTBE | Low-Medium | | Hydrocarbons | Toluene, Heptane | Low | | Nitriles | Acetonitrile | High | | Mixtures | Isopropanol/Heptane, Toluene/Ethanol | Variable |
Part B: Preparative Scale Resolution Protocol
This protocol outlines a general procedure for a lab-scale resolution. Quantities should be adjusted based on the specific racemic amine and the results from the solvent screen.
Workflow Overview
Caption: General Workflow for Diastereomeric Resolution.
Step-by-Step Methodology:
-
Salt Formation:
-
In an appropriately sized flask, dissolve 1.0 equivalent of the racemic amine in the optimal solvent (or solvent mixture) identified in Part A. Heat gently if necessary to achieve full dissolution.
-
In a separate container, dissolve 0.5 to 1.0 equivalents of this compound in a minimum amount of the same warm solvent. Causality: Using sub-stoichiometric amounts of the resolving agent can sometimes lead to a higher optical purity in the first crop of crystals.
-
Slowly add the resolving agent solution to the amine solution with stirring.
-
-
Fractional Crystallization:
-
Allow the solution to cool slowly to room temperature. A slow cooling rate is crucial for selective crystallization and to prevent the trapping of impurities.[5]
-
If no crystals form, try scratching the inside of the flask with a glass rod or adding a seed crystal of the desired diastereomeric salt (if available).
-
Once crystallization begins, continue to stir the slurry at room temperature for a predetermined time (e.g., 2-12 hours) to ensure complete crystallization of the less soluble salt. Further cooling in an ice bath may increase the yield.
-
-
Isolation and Washing:
-
Collect the crystalline solid by vacuum filtration.
-
Wash the filter cake with a small amount of cold solvent to remove the mother liquor containing the more soluble diastereomer. Causality: Using cold solvent minimizes the dissolution of the desired crystalline product during washing.
-
-
Liberation of the Enantioenriched Amine:
-
Suspend the filtered diastereomeric salt in a biphasic mixture of water and a suitable organic solvent (e.g., Dichloromethane or Ethyl Acetate).
-
Add an aqueous base (e.g., 1M NaOH or 1M K₂CO₃) dropwise with vigorous stirring until the pH of the aqueous layer is >10.[1] This will deprotonate the resolving agent's carboxylic acid and protonate the amine, breaking the salt.
-
Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.
-
Combine the organic extracts, dry over an anhydrous salt (e.g., MgSO₄), filter, and concentrate under reduced pressure to yield the enantioenriched amine.
-
-
Recovery of the Resolving Agent:
-
To the aqueous layer from step 4, add an aqueous acid (e.g., 1M HCl) until the pH is <2.
-
The this compound will precipitate or can be extracted with an organic solvent.
-
This recovered agent can be purified and reused, a key advantage for the economic viability of the process.
-
Part C: Analysis and Quality Control
The success of the resolution is determined by the yield and the enantiomeric excess (e.e.) of the isolated amine.
Enantiomeric Excess (e.e.) Determination by Chiral HPLC
Chiral High-Performance Liquid Chromatography (HPLC) is the most common and accurate method for determining the e.e. of a chiral compound.[8][9]
-
Column Selection: Choose a suitable chiral stationary phase (CSP). Polysaccharide-based columns (e.g., those with cellulose or amylose derivatives) are often effective for separating amine enantiomers.
-
Method Development: Develop a mobile phase (typically a mixture of hexane/isopropanol or hexane/ethanol with a small amount of an amine modifier like diethylamine) that provides baseline separation of the two enantiomers.
-
Sample Preparation: Prepare a dilute solution of the resolved amine in the mobile phase.
-
Analysis: Inject the sample onto the HPLC system. The two enantiomers will interact differently with the CSP and elute at different retention times (t_R).
-
Calculation: The e.e. is calculated from the peak areas of the two enantiomers using the following formula: e.e. (%) = [(Area_major - Area_minor) / (Area_major + Area_minor)] x 100
| Table 2: Illustrative Chiral HPLC Data | ||||
| Sample | Enantiomer | Retention Time (min) | Peak Area | e.e. (%) |
| Racemic Amine | Enantiomer 1 | 8.52 | 501,234 | 0.0 |
| Enantiomer 2 | 9.78 | 501,198 | ||
| Resolved Amine | Enantiomer 1 (major) | 8.51 | 985,670 | 97.2 |
| Enantiomer 2 (minor) | 9.80 | 14,230 |
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| No Crystals Form | Solution is too dilute; Chosen solvent is too good; Presence of impurities.[6] | Concentrate the solution by evaporating some solvent; Add an anti-solvent (a solvent in which the salt is less soluble); Re-purify starting materials.[5] |
| Product "Oils Out" | Crystallization temperature is above the salt's melting point; Solution is too concentrated. | Lower the crystallization temperature; Add more solvent to dilute the solution; Change to a less polar solvent system.[6] |
| Low Enantiomeric Excess (e.e.) | Poor solubility difference in the chosen solvent; Cooling rate was too fast, causing co-precipitation. | Perform a more thorough solvent screen; Employ a slower, more controlled cooling profile; Recrystallize the obtained salt.[5] |
| Poor Yield | The desired diastereomeric salt has significant solubility in the mother liquor; Too much washing solvent was used. | Cool the crystallization slurry to a lower temperature (e.g., 0°C or -10°C); Use minimal amounts of ice-cold solvent for washing. |
Conclusion
This compound serves as an effective chiral resolving agent for the separation of racemic amines via diastereomeric salt crystallization. The success of this classical but powerful technique hinges on the systematic optimization of reaction conditions, with solvent selection being the most critical parameter. By following the detailed protocols for screening, preparative resolution, and analysis outlined in this guide, researchers can efficiently obtain valuable enantioenriched amines, which are crucial building blocks in pharmaceutical and chemical research. The recoverability of the resolving agent further enhances the practicality and cost-effectiveness of this method in asymmetric synthesis.
References
- BenchChem. (2025). Determining Enantiomeric Excess of (3S,4S)
- BenchChem. (2025). Application Notes and Protocol for Diastereomeric Salt Resolution Using trans-3-Methylcyclohexanamine.
- BenchChem. (2025).
- BenchChem. (2025).
-
Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Available at: [Link]
- Pinto, J., et al. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents.
-
Chemistry LibreTexts. (2020). 6.8: Resolution (Separation) of Enantiomers. Available at: [Link]
-
YouTube. (2025). Diastereomeric Salt Crystallization Using Ternary Phase Diagram. Available at: [Link]
- Unchained Labs. (n.d.). Identifying a diastereomeric salt for a challenging chiral resolution.
-
Chemistry LibreTexts. (2019). 4.8: 6.8 Resolution (Separation) of Enantiomers. Available at: [Link]
- Kwan, M. H. T. (n.d.). Overcoming the Limitations of Diastereomeric Crystallisation of Chiral Amines. White Rose eTheses Online.
- Sanchez, J., et al. (2012). Determination of enantiomeric excess by chiral liquid chromatography without enantiomerically pure starting standards.
-
Pharmaceutical Technology. (2015). Chiral Resolution with and without Resolving Agents. Available at: [Link]
- Fogassy, E., et al. (2021). The Stoichiometry, Structure and Possible Formation of Crystalline Diastereomeric Salts. Molecules, 26(8), 2275.
-
Journal of Chemical Education. (2016). Rapid Determination of Enantiomeric Excess via NMR Spectroscopy: A Research-Informed Experiment. Available at: [Link]
- Mbah, C. J. (2018).
- Chiralpedia. (2025). Part 6: Resolution of Enantiomers.
- Yakhak Hoeji. (2021).
- PubMed. (2024).
- Fox, J. M., et al. (2025). An Efficient and General Method for Resolving Cyclopropene Carboxylic Acids.
- The Journal of Organic Chemistry. (n.d.). Use of carboxylic acids as chiral solvating agents for the determination of optical purity of chiral amines by NMR spectroscopy.
-
Journal of the American Chemical Society. (2020). Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[3][10]-Hydride Shift Cascade.
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. pharmtech.com [pharmtech.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. unchainedlabs.com [unchainedlabs.com]
- 8. heraldopenaccess.us [heraldopenaccess.us]
- 9. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
Application Notes and Protocols: Diels-Alder Reaction Conditions for 3-Cyclohexene-1-carboxylic Acid Derivatives
Authored for: Researchers, Scientists, and Drug Development Professionals
Abstract
The Diels-Alder reaction is a powerful and versatile [4+2] cycloaddition used extensively in organic synthesis to construct six-membered rings with high stereocontrol.[1][2] This guide provides an in-depth exploration of the reaction conditions for a specific class of dienophiles: 3-cyclohexene-1-carboxylic acid and its derivatives. These substrates are valuable building blocks for creating complex bicyclic and polycyclic scaffolds, which are prevalent in natural products and pharmaceutical agents.[3] We will delve into the mechanistic principles governing this transformation and present detailed protocols for thermal, Lewis acid-catalyzed, and high-pressure conditions, offering researchers the tools to optimize these reactions for their specific synthetic goals.
Theoretical Foundations and Mechanistic Insights
1.1. The Diels-Alder Reaction: A Primer
The Diels-Alder reaction is a concerted, pericyclic reaction between a conjugated diene (the 4π-electron component) and a dienophile (the 2π-electron component) to form a cyclohexene derivative.[1] The reaction's feasibility is explained by frontier molecular orbital (FMO) theory, where the highest occupied molecular orbital (HOMO) of the diene interacts with the lowest unoccupied molecular orbital (LUMO) of the dienophile.[4] The reaction rate is accelerated when the energy gap between the diene's HOMO and the dienophile's LUMO is small. Consequently, electron-donating groups (EDGs) on the diene and electron-withdrawing groups (EWGs) on the dienophile generally increase reactivity.[5][6]
1.2. The Dienophile: 3-Cyclohexene-1-carboxylic Acid Derivatives
In the context of this guide, the 3-cyclohexene-1-carboxylic acid moiety serves as the dienophile. The carboxylic acid (or its derivative, such as an ester or amide) acts as a crucial electron-withdrawing group (EWG), which lowers the energy of the dienophile's LUMO, making it more susceptible to nucleophilic attack from the diene.[7] The inherent ring structure of the dienophile leads to the formation of structurally complex and rigid bicyclo[2.2.2]octene systems or other polycyclic frameworks.[8]
1.3. Key Reaction Parameters and Their Impact
The choice of reaction conditions is paramount for achieving high yield and selectivity. The primary methods for promoting the Diels-Alder reaction are thermal activation, Lewis acid catalysis, and high pressure.
-
Thermal Conditions: Many Diels-Alder reactions proceed simply upon heating.[9] The required temperature can vary significantly depending on the reactivity of the specific diene and dienophile. However, for less reactive systems, high temperatures can lead to side reactions or the reverse (retro-Diels-Alder) reaction, as the process is reversible.[10]
-
Lewis Acid Catalysis: Lewis acids are highly effective catalysts for the Diels-Alder reaction, particularly for dienophiles containing a carbonyl group.[11] The Lewis acid coordinates to the carbonyl oxygen of the carboxylic acid or ester, which further enhances its electron-withdrawing nature. This coordination dramatically lowers the dienophile's LUMO energy, leading to significant rate acceleration and often improved regio- and stereoselectivity, allowing reactions to proceed at lower temperatures.[11][12] Common Lewis acids include AlCl₃, TiCl₄, BF₃·OEt₂, and ZnCl₂.[11][13]
-
High-Pressure Conditions: Applying high pressure (typically 8–19 kbar) is a powerful physical method to accelerate Diels-Alder reactions.[8][14] The reaction proceeds through a transition state that is more compact and has a smaller volume than the starting materials. According to the principles of chemical kinetics, applying external pressure favors the formation of this lower-volume transition state, thus increasing the reaction rate.[15] This technique is especially useful for sterically hindered or electronically mismatched diene-dienophile pairs.[16]
1.4. Stereochemical Control: The Endo Rule
When a cyclic diene reacts with a dienophile, two major stereoisomeric products, endo and exo, can be formed.[17] The endo product, where the substituent on the dienophile is oriented towards the π-system of the newly forming six-membered ring, is typically the kinetically favored product.[18] This preference is attributed to favorable secondary orbital interactions between the substituent on the dienophile and the interior orbitals of the diene in the transition state. The exo product is often the thermodynamically more stable isomer.[4]
Caption: Kinetic vs. thermodynamic pathways in the Diels-Alder reaction.
Experimental Protocols
This section provides generalized, step-by-step protocols. Researchers must adapt stoichiometry, reaction times, and purification methods based on the specific substrates used.
2.1. General Workflow and Considerations
A successful Diels-Alder synthesis follows a standard logical flow from setup to analysis. Adherence to safety protocols, use of pure reagents, and maintenance of anhydrous conditions (especially for Lewis acid-catalyzed reactions) are critical.
Caption: A typical workflow for a Diels-Alder synthesis experiment.
Protocol 1: Thermally-Induced Diels-Alder Reaction
This protocol is suitable for reactive diene/dienophile pairs that do not require catalytic activation.
Materials:
-
Diene (e.g., 1,3-cyclohexadiene, cyclopentadiene)
-
3-Cyclohexene-1-carboxylic acid or ester derivative (1.0 eq)
-
High-boiling point solvent (e.g., toluene, xylene)
-
Round-bottom flask, reflux condenser, heating mantle, magnetic stirrer
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the 3-cyclohexene-1-carboxylic acid derivative (dienophile).
-
Dissolve the dienophile in a suitable volume of solvent (e.g., 0.5 M concentration).
-
Add the diene (typically 1.1 to 1.5 equivalents). For highly reactive dienes like cyclopentadiene (which may exist as a dimer), a fresh sample should be prepared by "cracking" the dicyclopentadiene immediately before use.[10]
-
Attach a reflux condenser and ensure a gentle flow of cooling water.
-
Heat the reaction mixture to reflux (typically 110-140°C for toluene/xylene) and maintain for 4-24 hours.[19]
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, allow the mixture to cool to room temperature.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Proceed with purification (see Section 3).
Protocol 2: Lewis Acid-Catalyzed Diels-Alder Reaction
This protocol is ideal for accelerating reactions or improving selectivity. Anhydrous conditions are essential to prevent decomposition of the Lewis acid.
Materials:
-
Diene
-
3-Cyclohexene-1-carboxylic acid or ester derivative (1.0 eq)
-
Lewis Acid (e.g., TiCl₄, AlCl₃, 0.1-1.0 eq)
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Schlenk flask or oven-dried glassware, syringe, nitrogen/argon line
Procedure:
-
Set up an oven-dried round-bottom flask under an inert atmosphere (N₂ or Ar).
-
Add the 3-cyclohexene-1-carboxylic acid derivative and dissolve it in anhydrous DCM.
-
Cool the solution to the desired temperature (e.g., -78°C to 0°C) using an appropriate cooling bath.
-
Slowly add the Lewis acid catalyst via syringe.[13] If using a solid Lewis acid like AlCl₃, it can be added carefully under a positive flow of inert gas. Stir for 15-30 minutes.
-
Add the diene dropwise to the reaction mixture.
-
Stir the reaction at the chosen temperature for 2-12 hours, monitoring progress by TLC.
-
Once the reaction is complete, quench it by slowly adding a suitable reagent (e.g., saturated aq. NaHCO₃, water, or 1N HCl).[13] Caution: Quenching can be highly exothermic.
-
Allow the mixture to warm to room temperature and transfer to a separatory funnel for work-up.
-
Proceed with purification (see Section 3).
Comparison of Reaction Conditions
| Parameter | Thermal Conditions | Lewis Acid Catalysis | High-Pressure Conditions |
| Activation | High Temperature (80-200°C)[16] | Chemical (Catalyst) | Physical (Pressure, 8-19 kbar)[8] |
| Reaction Time | Long (hours to days) | Short (minutes to hours) | Moderate to Long |
| Temperature | High | Low to Ambient (-78°C to 25°C) | Often Ambient |
| Selectivity | Moderate; may favor thermodynamic product | High; often enhances endo selectivity[12] | High; favors compact transition states |
| Substrate Scope | Limited to reactive substrates | Broad, especially for carbonyl dienophiles | Broad, excellent for hindered substrates |
| Considerations | Risk of retro-Diels-Alder; side reactions | Requires anhydrous conditions; catalyst removal | Requires specialized equipment |
Product Work-up and Characterization
3.1. General Work-up and Purification
-
Extraction: After quenching (for catalyzed reactions) or solvent removal (for thermal reactions), the crude product is typically dissolved in an organic solvent (e.g., ethyl acetate, DCM) and washed sequentially with water, brine, and then dried over an anhydrous salt (e.g., Na₂SO₄, MgSO₄).
-
Purification: The crude material is purified to isolate the desired adduct.
-
Column Chromatography: Silica gel chromatography is the most common method for separating the product from unreacted starting materials and byproducts.
-
Recrystallization: If the product is a stable solid, recrystallization from a suitable solvent system can provide highly pure material.[20]
-
3.2. Analytical Techniques for Structure Confirmation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the bicyclic product, determining the relative stereochemistry (endo vs. exo), and assessing purity.
-
Mass Spectrometry (MS): Provides the molecular weight of the product, confirming the successful cycloaddition.
-
Infrared (IR) Spectroscopy: Useful for identifying key functional groups, such as the C=O stretch of the carboxylic acid/ester and the C=C stretch of the newly formed cyclohexene ring.[21]
Troubleshooting and Optimization
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | Low reactivity of substrates; Steric hindrance; Insufficient temperature. | Switch to a more powerful activation method: Thermal → Lewis Acid → High Pressure. Use a more reactive diene/dienophile if possible. Increase reaction time or temperature (for thermal). |
| Poor Stereoselectivity | Reaction run at high temperature, allowing equilibration to the thermodynamic product. | Use Lewis acid catalysis at low temperatures to favor the kinetic (endo) product.[12] |
| Side Product Formation | Polymerization of the diene/dienophile; Retro-Diels-Alder reaction followed by alternative pathways. | Lower the reaction temperature. Use a catalyst to enable milder conditions. Add a polymerization inhibitor (e.g., hydroquinone) if appropriate. |
| Decomposition | Dienophile/product is unstable to heat or Lewis acid. | Use milder conditions (lower temperature, weaker Lewis acid). Screen different solvents. Reduce reaction time. |
References
-
García, J. I., et al. (2005). Diels−Alder Reaction of Sugar-Derived Cyclic Dienophiles with Cyclopentadiene. Factors Affecting the Reactivity and Stereoselectivity. Organic Letters. Available at: [Link]
-
Wikipedia. (2024). Diels–Alder reaction. Available at: [Link]
-
Oriental Journal of Chemistry. (2018). Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid. Available at: [Link]
-
Jurczak, J., & Gryko, D. (2012). High Pressure Diels–Alder Reaction. ResearchGate. Available at: [Link]
-
Chemistry LibreTexts. (2020). 16.7: Diels-Alder Stereochemistry. Available at: [Link]
-
Rogachev, V. O., & Metz, P. (2006). Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides. Nature Protocols. Available at: [Link]
-
Longdom Publishing. (2017). Computational Studies of the Reactivity, Regio-Selectivity and Stereo-Selectivity of Pericyclic Diels-Alder Reactions of Substituted Cyclobutenones. Available at: [Link]
-
Chemistry Steps. (2024). Diels Alder Reaction: Dienes and Dienophiles. Available at: [Link]
-
ACS Publications. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development. Available at: [Link]
-
Barriault, L., & Denis, B. (2011). The Catalytic Asymmetric Diels–Alder Reactions and Post-cycloaddition Reductive Transpositions of 1-Hydrazinodienes. PMC. Available at: [Link]
-
Wikipedia. (2024). Lewis acid catalysis. Available at: [Link]
-
ACS Publications. (2020). High-Pressure-Promoted and Facially Selective Diels–Alder Reactions of Enzymatically Derived cis-1,2-Dihydrocatechols and Their Acetonide Derivatives. The Journal of Organic Chemistry. Available at: [Link]
-
ResearchGate. (2008). Diels–Alder reactions of 2-carbomethoxy-2-cyclohexen-1-one. Available at: [Link]
-
Chemistry LibreTexts. (2022). 14.5: Characteristics of the Diels-Alder Reaction. Available at: [Link]
-
MDPI. (2022). Catalytic Enantioselective Diels Alder Reaction: Application in the Synthesis of Antiviral Agents. Available at: [Link]
-
Indian Academy of Sciences. (2018). Lewis acid catalyst system for Diels–Alder reaction. Available at: [Link]
-
ACS Publications. (2022). Catalytic Enantioselective Diels–Alder Reaction of Dienes with Acyclic and α,β- and β,β-Disubstituted Enones. Journal of the American Chemical Society. Available at: [Link]
-
Mubofu, E. B., & Engberts, J. B. F. N. (2004). Specific acid catalysis and Lewis acid catalysis of Diels–Alder reactions in aqueous media. Journal of Physical Organic Chemistry. Available at: [Link]
-
University of Missouri–St. Louis. (n.d.). Diels-Alder Reaction. Available at: [Link]
-
Otto, S., et al. (1998). Lewis Acid Catalysis of a Diels−Alder Reaction in Water. ACS Publications. Available at: [Link]
-
Hopper, N., et al. (2021). Modeling mechanochemistry: pressure dependence of Diels–Alder cycloaddition reaction kinetics. RSC Publishing. Available at: [Link]
-
Chemistry LibreTexts. (2022). 16.11 Rules of the Diels–Alder Reaction. Available at: [Link]
-
Studylib. (n.d.). Diels-Alder Reaction Lab Procedure. Available at: [Link]
-
Al-Karawi, A. J. M. (2014). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. Journal of Al-Nahrain University. Available at: [Link]
-
Leah4sci. (2015). Diels Alder Reaction Cyclo Reactants and Bicyclo Products. YouTube. Available at: [Link]
- Google Docs. (2008). Lab report #4: Diels-Alder Reaction.
-
Slideshare. (2016). Diels-Alder Reaction-For the preparation of cyclohexene. Available at: [Link]
-
Denmark, S. E., & Weis, J. D. (2010). A Diels-Alder Route to Angularly Functionalized Bicyclic Structures. PMC. Available at: [Link]
-
ACS Publications. (2018). Divergent Diels–Alder Reactions in the Biosynthesis and Synthesis of Endiandric-Type Tetracycles: A Computational Study. The Journal of Organic Chemistry. Available at: [Link]
-
Michigan State University Chemistry. (n.d.). The Diels-Alder Reaction. Available at: [Link]
-
Academia.edu. (n.d.). Experiment 1: Diels Alder reaction. Available at: [Link]
-
Carnegie Science. (2019). Pressure-Induced Diels-Alder Reactions in C6H6-C6F6 Cocrystal towards Graphane Structure. Available at: [Link]
-
Utah Tech University. (n.d.). Diels-Alder Reaction. Available at: [Link]
-
Master Organic Chemistry. (2018). Diels-Alder Reaction: Kinetic and Thermodynamic Control. Available at: [Link]
-
Master Organic Chemistry. (2017). Cyclic Dienes and Dienophiles in the Diels-Alder Reaction. Available at: [Link]
-
ResearchGate. (2019). Diels-Alder Reactions of 1,3-Butadiene Assisted by Solid Supports and Microwave Irradiation: A Green Protocol. Available at: [Link]
-
Wiley. (n.d.). 14.5 Characteristics of the Diels–Alder Reaction. Organic Chemistry: A Tenth Edition. Available at: [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. alfa-chemistry.com [alfa-chemistry.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Chemical Reactivity [www2.chemistry.msu.edu]
- 10. masterorganicchemistry.com [masterorganicchemistry.com]
- 11. Lewis acid catalysis - Wikipedia [en.wikipedia.org]
- 12. ias.ac.in [ias.ac.in]
- 13. Enantioselective Diels-Alder reactions of carboxylic ester dienophiles catalysed by titanium-based chiral Lewis acid – Oriental Journal of Chemistry [orientjchem.org]
- 14. researchgate.net [researchgate.net]
- 15. Modeling mechanochemistry: pressure dependence of Diels–Alder cycloaddition reaction kinetics - RSC Mechanochemistry (RSC Publishing) DOI:10.1039/D4MR00063C [pubs.rsc.org]
- 16. Thermal and high pressure intramolecular Diels-Alder reaction of vinylsulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. Lab report #4: Diels-Alder Reaction - Google 文档 [docs.google.com]
- 20. web.mnstate.edu [web.mnstate.edu]
- 21. researchgate.net [researchgate.net]
"developing a cell-based assay for 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid"
Application Note & Protocol
Developing a Cell-Based Assay for a Novel GPCR Agonist: Characterization of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid using a cAMP HTRF Assay
Abstract
This document provides a comprehensive guide for developing a robust, high-throughput cell-based assay to characterize the activity of a novel compound, this compound. As the specific biological target of this compound is not publicly documented, this protocol establishes a framework for its characterization by hypothesizing its action as an agonist on a G-protein coupled receptor (GPCR) that signals through the Gαs subunit. The described assay quantifies the downstream accumulation of the second messenger cyclic AMP (cAMP) using a homogeneous time-resolved fluorescence resonance energy transfer (HTRF) platform. This application note details the assay principle, provides step-by-step protocols for cell handling, compound treatment, signal detection, and outlines a rigorous data analysis and validation workflow, including the calculation of EC50 and the Z'-factor, to ensure the generation of reliable and reproducible data for drug discovery applications.[1][2][3]
Introduction: The Need for Robust Cell-Based Assays
Cell-based assays are indispensable tools in drug discovery, offering a physiologically relevant context to evaluate a compound's efficacy, potency, and mechanism of action.[1][3] Unlike biochemical assays, which assess activity on an isolated target, cellular assays provide critical insights into a compound's behavior within a complex biological system, accounting for factors like cell permeability and potential off-target effects.[4]
The subject of this guide, this compound, is a novel small molecule with unknown biological activity. In such cases, a common and effective strategy is to screen the compound against major drug target families. G-protein coupled receptors (GPCRs) represent the largest family of membrane receptors and are the targets of a significant percentage of all modern drugs.[5] GPCRs transduce extracellular signals into intracellular responses via various pathways, a common one being the modulation of adenylyl cyclase activity by Gα subunits.[][7]
This guide hypothesizes that the compound of interest acts as an agonist on a GPCR coupled to a stimulatory Gα subunit (Gαs). Activation of this pathway stimulates adenylyl cyclase, leading to an increase in the intracellular concentration of the second messenger cAMP.[5][8] We will employ a highly sensitive and robust HTRF-based competitive immunoassay to quantify these changes in cAMP levels.[9][10]
Assay Principle: HTRF-Based cAMP Detection
The assay leverages Homogeneous Time-Resolved Fluorescence (HTRF) technology, which combines Fluorescence Resonance Energy Transfer (FRET) with time-resolved detection to minimize background noise.[9] The principle is a competitive immunoassay:
-
Competition: Intracellular cAMP generated by the cells upon compound stimulation competes with a d2-labeled cAMP tracer for binding to a Europium cryptate (Eu3+)-labeled anti-cAMP antibody.[11][12]
-
FRET Signal: When the d2-tracer binds to the Eu3+-antibody, the donor (Europium) and acceptor (d2) are brought into close proximity, allowing FRET to occur upon excitation. This generates a strong signal at 665 nm.
-
Signal Reduction: An increase in intracellular cAMP from agonist stimulation displaces the d2-tracer from the antibody, disrupting FRET and causing a decrease in the 665 nm signal.[11][12]
Therefore, the HTRF signal is inversely proportional to the amount of cAMP produced by the cells, providing a sensitive readout of Gαs-coupled receptor activation.[10]
Hypothetical Signaling Pathway
The diagram below illustrates the proposed mechanism of action for the compound and the principle of the cAMP assay.
Caption: Agonist activation of a Gαs-coupled GPCR stimulates cAMP production.
Materials and Methods
Reagents and Equipment
| Item | Supplier & Catalog Number (Example) | Purpose |
| HEK293 cells (or other suitable host) | ATCC (e.g., CRL-1573) | Host cell line for expressing the target receptor. |
| DMEM, high glucose | Gibco (e.g., 11965092) | Cell culture medium. |
| Fetal Bovine Serum (FBS) | Gibco (e.g., 26140079) | Supplement for cell growth. |
| Penicillin-Streptomycin | Gibco (e.g., 15140122) | Antibiotic for cell culture. |
| Trypsin-EDTA (0.25%) | Gibco (e.g., 25200056) | Cell dissociation reagent. |
| White, solid-bottom 384-well plates | Corning (e.g., 3570) | Assay plates for fluorescence reading. |
| Test Compound Stock (10 mM in DMSO) | Synthesized in-house | This compound |
| Forskolin (Positive Control) | Sigma-Aldrich (e.g., F6886) | Direct activator of adenylyl cyclase. |
| HTRF cAMP Assay Kit | Cisbio (e.g., 62AM4PEB) or similar | Detection reagents.[9] |
| HTRF-compatible Plate Reader | e.g., Tecan Spark, BMG PHERAstar | Instrument for signal detection. |
Cell Line Preparation
For this protocol, we assume the use of a HEK293 cell line stably expressing the hypothetical Gαs-coupled receptor of interest ("NR1"). If the target is unknown, a panel of cell lines expressing known GPCRs could be used for primary screening.
Culture Protocol:
-
Maintain HEK293-NR1 cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Culture at 37°C in a humidified atmosphere with 5% CO2.
-
Passage cells every 2-3 days or when they reach 80-90% confluency to maintain exponential growth.
Detailed Experimental Protocol
This protocol is optimized for a 384-well plate format. All compound dilutions and cell suspensions should be prepared just before use.
Experimental Workflow Diagram
Caption: Step-by-step workflow for the HTRF cAMP cell-based assay.
Step 1: Cell Seeding
-
Aspirate the medium from a T-75 flask of 80-90% confluent HEK293-NR1 cells.
-
Wash the cell monolayer once with 5 mL of sterile PBS.
-
Add 2 mL of 0.25% Trypsin-EDTA and incubate for 2-3 minutes at 37°C until cells detach.
-
Neutralize the trypsin with 8 mL of complete culture medium (DMEM + 10% FBS).
-
Transfer the cell suspension to a 15 mL conical tube and determine the cell concentration using a hemocytometer or automated cell counter.
-
Dilute the cell suspension in assay buffer (e.g., HBSS with 20 mM HEPES) to a final concentration of 1 x 10^6 cells/mL.
-
Dispense 5 µL of the cell suspension into each well of a white 384-well plate (5,000 cells/well).
-
Incubate the plate overnight at 37°C, 5% CO2.
-
Rationale: Allowing cells to attach and recover overnight ensures a healthy monolayer and more consistent responses to compound stimulation.
-
Step 2: Compound Preparation and Stimulation
-
Prepare a serial dilution series of the test compound. Start with a 10 mM stock in DMSO. A typical 11-point, 3-fold dilution series is recommended to cover a wide concentration range.
-
Prepare controls:
-
Positive Control: Forskolin (a known adenylyl cyclase activator) at a final concentration known to elicit a maximal response (e.g., 10 µM).
-
Negative Control: Vehicle (e.g., 0.1% DMSO in assay buffer).
-
-
Add 5 µL of the diluted compound or control solutions to the appropriate wells of the cell plate.
-
Incubate the plate at room temperature for 30 minutes.
-
Rationale: A 30-minute stimulation is typically sufficient for cAMP levels to peak and provides a robust assay window. This should be optimized during assay development.
-
Step 3: Cell Lysis and HTRF Reagent Addition
-
Prepare the HTRF detection reagents according to the manufacturer's protocol.[13] This involves diluting the cAMP-d2 tracer and the anti-cAMP Eu3+ cryptate antibody into the provided lysis buffer.
-
Add 10 µL of the combined lysis and detection reagent mix to each well.
-
Seal the plate and incubate for 60 minutes at room temperature, protected from light.
-
Rationale: This incubation allows for cell lysis, release of intracellular cAMP, and equilibration of the competitive immunoassay components.
-
Step 4: Signal Detection
-
Remove the plate seal.
-
Read the plate on an HTRF-compatible microplate reader. Set the excitation wavelength to ~320-340 nm and measure the emission at two wavelengths: 620 nm (cryptate donor) and 665 nm (d2 acceptor).
Data Analysis and Interpretation
Raw Data Processing
-
Calculate the HTRF Ratio: For each well, calculate the ratio of the acceptor and donor emission signals:
-
Ratio = (Emission at 665 nm / Emission at 620 nm) * 10,000
-
-
Normalize the Data (Delta F %): The signal is inversely proportional to the cAMP concentration. To generate a standard dose-response curve, the data can be normalized.
-
Delta F % = ((Ratio_standard or sample - Ratio_neg_control) / Ratio_neg_control) * 100 Note: Some analysis software can directly fit the inverse curve.
-
Determining Compound Potency (EC50)
-
Plot the HTRF ratio or a normalized response against the logarithm of the test compound concentration.
-
Fit the data to a four-parameter logistic (sigmoidal dose-response) curve.[14]
-
The EC50 (half-maximal effective concentration) is the concentration of the compound that produces 50% of the maximal response.[15][16][17] This value is a key measure of the compound's potency.
| Parameter | Description | Example Value |
| Top | The maximum assay signal (plateau). | 25000 (HTRF Ratio) |
| Bottom | The minimum assay signal (plateau). | 5000 (HTRF Ratio) |
| Hill Slope | The steepness of the curve. | 1.0 |
| EC50 | Concentration for 50% maximal effect. | 150 nM |
Assay Quality Control: Z'-Factor
The Z'-factor (Z-prime) is a statistical parameter that determines the quality and robustness of a high-throughput screening assay.[18] It assesses the separation between the positive and negative controls.
-
Formula: Z' = 1 - ( (3 * SD_pos + 3 * SD_neg) / |Mean_pos - Mean_neg| ) Where SD is the standard deviation and Mean is the average of the control signals.[19][20]
-
-
Z' > 0.5: An excellent assay, suitable for HTS.
-
0 < Z' < 0.5: A marginal assay that may require optimization.
-
Z' < 0: The assay is not suitable for screening.
-
An assay should consistently yield a Z'-factor > 0.5 to be considered reliable.[22]
Troubleshooting
| Problem | Possible Cause | Solution |
| Low Z'-Factor (<0.5) | High variability in controls. | Check cell health, ensure consistent cell seeding, verify reagent dispensing accuracy. |
| Low signal window. | Optimize cell number, increase stimulation time, or use a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. | |
| No Compound Response | Compound is inactive at the tested concentrations. | Test a higher concentration range. |
| Compound is not cell-permeable. | Consider alternative assay formats (e.g., membrane prep). | |
| Incorrect target hypothesis. | The compound may not target a Gαs-coupled GPCR. Screen against other pathways (e.g., Gαi, Gαq). | |
| High Well-to-Well Variability | Inconsistent cell plating ("edge effects"). | Ensure proper mixing of cell suspension. Avoid using outer wells or fill them with buffer. |
| Pipetting errors. | Use calibrated, automated liquid handlers for high-throughput work. |
Conclusion
This application note provides a robust and detailed protocol for the characterization of the novel compound this compound, based on the hypothesis that it acts as an agonist for a Gαs-coupled GPCR. By employing a sensitive HTRF-based cAMP assay and adhering to rigorous data analysis and quality control standards, researchers can reliably determine the compound's potency and mechanism of action. This foundational assay can be adapted for high-throughput screening campaigns to identify and characterize novel modulators of GPCR signaling pathways, accelerating the drug discovery process.[23][24]
References
-
Concept Life Sciences. (n.d.). Cell-Based Assay Development. Retrieved from [Link]
-
Molecular Devices. (n.d.). Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay. Retrieved from [Link]
-
Nioi, P., & Snyder, R. D. (2010). Cell-Based Assay Design for High-Content Screening of Drug Candidates. In High-Content Screening (pp. 31-50). Humana Press. Available at: [Link]
-
Creative Diagnostics. (n.d.). GPCR Pathway. Retrieved from [Link]
-
Sygnature Discovery. (n.d.). Cell Based Assays Development. Retrieved from [Link]
-
National Center for Biotechnology Information. (2012). Principles of the HTRF cAMP Assay. In Assay Guidance Manual. Retrieved from [Link]
-
ResearchGate. (2022). How to determine EC50 value in vitro for drug/vitamins/supplements?. Retrieved from [Link]
-
Cytoskeleton, Inc. (n.d.). From S/B to Z′: A Better Way to Measure Assay Quality in High-Throughput Screening. Retrieved from [Link]
-
Rosenbaum, D. M., Rasmussen, S. G., & Kobilka, B. K. (2009). The molecular basis of G protein–coupled receptor activation. Nature, 459(7245), 356-363. Available at: [Link]
-
G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential. (2023). MDPI. Retrieved from [Link]
-
ResearchGate. (n.d.). Principles of the HTRF cAMP Assay. Retrieved from [Link]
-
Amsbio. (n.d.). Cell Based Assays Services. Retrieved from [Link]
-
Shin, A. (n.d.). Z-factors. BIT 479/579 High-throughput Discovery. Retrieved from [Link]
-
ResearchGate. (n.d.). Distinct signaling branches of Gα proteins in GPCR pathways. Retrieved from [Link]
-
Creative Bioarray. (n.d.). Role of Cell-Based Assays in Drug Discovery and Development. Retrieved from [Link]
-
Wikipedia. (n.d.). Z-factor. Retrieved from [Link]
-
On HTS. (2023). Z-factor. Retrieved from [Link]
-
Reaction Biology. (n.d.). Cell-based Assays for Drug Discovery. Retrieved from [Link]
-
CLYTE. (2024). Guide to Calculating and Interpreting IC50 & EC50 Values in Cell Viability Assays. Retrieved from [Link]
-
Adwoa Biotech. (2020, July 23). HIGH THROUGHPUT SCREENING: Z PRIME and Z FACTOR CALCULATION [Video]. YouTube. Retrieved from [Link]
-
NJ Bio, Inc. (2024). Cell Based Functional Assay including Cytotoxicity Assays. Retrieved from [Link]
-
Wikipedia. (n.d.). EC50. Retrieved from [Link]
Sources
- 1. Cell-Based Assay Development | Custom Assays for Drug Discovery [conceptlifesciences.com]
- 2. sygnaturediscovery.com [sygnaturediscovery.com]
- 3. creative-bioarray.com [creative-bioarray.com]
- 4. reactionbiology.com [reactionbiology.com]
- 5. creative-diagnostics.com [creative-diagnostics.com]
- 7. The Molecular Basis of G Protein–Coupled Receptor Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. G-Protein-Coupled Receptor (GPCR) Signaling and Pharmacology in Metabolism: Physiology, Mechanisms, and Therapeutic Potential [mdpi.com]
- 9. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 10. assets.fishersci.com [assets.fishersci.com]
- 11. Figure 1. [Principles of the HTRF cAMP...]. - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. revvity.com [revvity.com]
- 14. EC50 - Wikipedia [en.wikipedia.org]
- 15. researchgate.net [researchgate.net]
- 16. clyte.tech [clyte.tech]
- 17. njbio.com [njbio.com]
- 18. Z-factor - Wikipedia [en.wikipedia.org]
- 19. assay.dev [assay.dev]
- 20. m.youtube.com [m.youtube.com]
- 21. Z-factors – BIT 479/579 High-throughput Discovery [htds.wordpress.ncsu.edu]
- 22. bellbrooklabs.com [bellbrooklabs.com]
- 23. Cell-Based Assay Design for High-Content Screening of Drug Candidates - PMC [pmc.ncbi.nlm.nih.gov]
- 24. amsbio.com [amsbio.com]
Application Notes and Protocols: 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid as a Putative Chemical Probe for Carboxypeptidase A1
Introduction: Unveiling a Potential Modulator of Carboxypeptidase A1
In the landscape of chemical biology and drug discovery, the identification and characterization of novel molecular probes are paramount to dissecting complex biological processes and validating new therapeutic targets. This document provides a comprehensive guide to the potential application of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid as a chemical probe. While direct studies on this specific molecule are not extensively documented in publicly available literature, its structural features—notably the presence of a carboxylic acid moiety and a hydrophobic sec-butyl group—suggest a plausible interaction with zinc-containing metalloproteases, such as Carboxypeptidase A1 (CPA1).
Carboxypeptidase A1 is a critical digestive enzyme synthesized in the pancreas that plays a key role in the hydrolysis of C-terminal peptide bonds, preferentially targeting aromatic or branched aliphatic residues. Dysregulation of CPA1 and related proteases has been implicated in various physiological and pathological conditions. Therefore, chemical probes that can selectively modulate its activity are invaluable tools for both basic research and early-stage drug development.
This application note outlines a hypothetical framework for characterizing this compound as a competitive inhibitor of CPA1. We present detailed protocols for its biochemical and cell-based evaluation, underpinned by the scientific rationale for each experimental step.
Physicochemical Properties
A summary of the key physicochemical properties for this compound is presented below. These values are critical for experimental design, including solvent selection and concentration calculations.
| Property | Value | Source |
| Molecular Formula | C₁₂H₁₉NO₃ | Santa Cruz Biotechnology[1] |
| Molecular Weight | 225.29 g/mol | Santa Cruz Biotechnology[1] |
| CAS Number | 1212091-63-8 | FUJIFILM Wako Chemicals[2] |
| Appearance | White to off-white solid | Inferred from typical small molecules |
| Solubility | Soluble in DMSO, Ethanol | Inferred from structure |
Proposed Mechanism of Action: Competitive Inhibition of Carboxypeptidase A1
Based on its structure, we hypothesize that this compound acts as a competitive inhibitor of Carboxypeptidase A1. The rationale for this proposed mechanism is as follows:
-
Carboxylic Acid Moiety: The carboxylate group is predicted to chelate the active site Zn²⁺ ion, a hallmark interaction for many carboxypeptidase inhibitors. This mimics the interaction of the C-terminal carboxylate of a natural peptide substrate.
-
Hydrophobic Groups: The cyclohexene ring and the sec-butyl group likely occupy the S1' hydrophobic pocket of the enzyme, which typically accommodates the side chain of the C-terminal amino acid of the substrate. This interaction is expected to contribute to the binding affinity and selectivity of the compound.
This proposed binding mode suggests that the compound will compete with the natural substrate for access to the enzyme's active site.
Caption: Proposed competitive inhibition of Carboxypeptidase A1.
Protocol 1: In Vitro Enzymatic Assay for CPA1 Inhibition
This protocol describes a colorimetric assay to determine the inhibitory potency (IC₅₀) of this compound against purified Carboxypeptidase A1. The assay utilizes the synthetic substrate N-(4-Methoxyphenylazoformyl)-L-phenylalanine (MOP-Phe), which upon cleavage by CPA1, releases a product that can be monitored spectrophotometrically.
A. Materials and Reagents
-
Purified human Carboxypeptidase A1 (e.g., from a commercial supplier)
-
This compound
-
N-(4-Methoxyphenylazoformyl)-L-phenylalanine (MOP-Phe)
-
Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, pH 7.5
-
Dimethyl sulfoxide (DMSO)
-
96-well clear, flat-bottom microplate
-
Microplate reader capable of measuring absorbance at 340 nm
B. Experimental Workflow
Caption: Workflow for the in vitro CPA1 inhibition assay.
C. Step-by-Step Procedure
-
Prepare Probe Stock Solution: Dissolve this compound in DMSO to a final concentration of 10 mM.
-
Serial Dilutions: Perform serial dilutions of the probe stock solution in DMSO to create a range of concentrations (e.g., 10 mM to 10 nM).
-
Enzyme Preparation: Dilute the purified CPA1 in Assay Buffer to the desired working concentration (e.g., 2X final concentration).
-
Assay Plate Setup:
-
To the appropriate wells of a 96-well plate, add 50 µL of the 2X CPA1 solution.
-
Add 1 µL of the serially diluted probe or DMSO (for vehicle control and no-inhibitor wells) to the wells.
-
-
Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes. This allows the probe to bind to the enzyme before the substrate is introduced.
-
Substrate Preparation: Prepare a 2X working solution of MOP-Phe in Assay Buffer.
-
Initiate Reaction: Add 50 µL of the 2X MOP-Phe solution to all wells to start the enzymatic reaction. The final volume in each well should be 100 µL.
-
Data Acquisition: Immediately place the plate in a microplate reader and measure the increase in absorbance at 340 nm every minute for 30 minutes at a constant temperature (e.g., 25°C).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each concentration of the inhibitor by determining the slope of the linear portion of the absorbance vs. time curve.
-
Normalize the velocities to the vehicle control (100% activity).
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Target Engagement Assay
To confirm that this compound can engage its putative target in a cellular context, a cellular thermal shift assay (CETSA) can be employed. CETSA measures the thermal stabilization of a target protein upon ligand binding.
A. Materials and Reagents
-
A cell line that endogenously expresses Carboxypeptidase A1 (e.g., a pancreatic cancer cell line like PANC-1).
-
This compound
-
Cell culture medium (e.g., DMEM) with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS)
-
Lysis Buffer: PBS with protease inhibitors
-
Antibodies for Western Blot: Primary antibody against CPA1, and a secondary antibody conjugated to HRP.
-
SDS-PAGE gels and buffers
-
Western blot transfer system and membranes
-
Chemiluminescent substrate
B. Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
C. Step-by-Step Procedure
-
Cell Culture and Treatment:
-
Culture PANC-1 cells to ~80% confluency.
-
Treat the cells with a high concentration of this compound (e.g., 100 µM) or DMSO (vehicle) for 1-2 hours in serum-free media.
-
-
Cell Harvesting:
-
Harvest the cells by scraping and wash them twice with ice-cold PBS.
-
Resuspend the cell pellet in PBS.
-
-
Heat Treatment:
-
Aliquot the cell suspension into PCR tubes.
-
Heat the tubes at different temperatures for 3 minutes using a thermal cycler (e.g., a gradient from 40°C to 70°C). Include a non-heated control.
-
-
Cell Lysis:
-
Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
-
Separation of Soluble and Aggregated Proteins:
-
Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
-
Sample Preparation for Western Blot:
-
Carefully collect the supernatant, which contains the soluble proteins.
-
Determine the protein concentration of each sample.
-
Prepare samples for SDS-PAGE by adding loading buffer and boiling.
-
-
Western Blot Analysis:
-
Load equal amounts of protein per lane onto an SDS-PAGE gel.
-
Perform electrophoresis and transfer the proteins to a PVDF membrane.
-
Probe the membrane with a primary antibody against CPA1, followed by an HRP-conjugated secondary antibody.
-
Visualize the bands using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensity for CPA1 at each temperature for both the vehicle- and probe-treated samples.
-
Normalize the intensity of each band to the non-heated control for each treatment group.
-
Plot the normalized band intensity (fraction of soluble protein) versus temperature to generate melting curves. A shift in the melting curve to higher temperatures for the probe-treated sample indicates target engagement.
-
Trustworthiness and Self-Validation
The protocols described are designed to be self-validating. In the biochemical assay, the inclusion of appropriate controls (no enzyme, no substrate, vehicle) ensures that the observed activity is due to the specific enzymatic reaction and its inhibition. For the cell-based assay, the dose-dependent and temperature-gradient-dependent nature of the readout provides confidence in the target engagement results. Reproducibility across multiple experiments is the ultimate validation of these protocols. The principles behind these assays are well-established in the field of drug discovery and chemical biology[3][4].
Conclusion
While the specific biological activity of this compound as a chemical probe is yet to be fully elucidated, its chemical structure provides a strong rationale for its investigation as a modulator of Carboxypeptidase A1. The detailed protocols provided herein offer a robust framework for researchers to systematically evaluate its inhibitory potency and target engagement. Successful validation through these and subsequent experiments would establish this molecule as a valuable tool for studying the biology of CPA1 and for related drug discovery efforts.
References
-
Nuvisan. Therapeutically relevant cell-based assays for drug discovery. [Link]
-
FUJIFILM Wako Chemicals U.S.A., Corp. 6-[(sec-Butylamino)carbonyl]cyclohex-3-ene-1-carboxylic acid. [Link]
-
Michelini, E., et al. (2010). Cell-based assays: fuelling drug discovery. Analytical and Bioanalytical Chemistry, 398(1), 227-238. [Link]
- Google Patents. Process for producing optically active carboxylic acid.
- An, W. F., & Tolliday, N. (2010). Introduction: cell-based assays for high-throughput screening. In Cell-Based Assays for High-Throughput Screening (pp. 1-12). Humana Press.
Sources
- 1. scbt.com [scbt.com]
- 2. 1212091-63-8・6-[(sec-Butylamino)carbonyl]cyclohex-3-ene-1-carboxylic acid・6-[(sec-Butylamino)carbonyl]cyclohex-3-ene-1-carboxylic acid【詳細情報】|試薬-富士フイルム和光純薬 [labchem-wako.fujifilm.com]
- 3. nuvisan.com [nuvisan.com]
- 4. Cell-based assays: fuelling drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
"experimental design for testing the anti-inflammatory potential of cyclohexene derivatives"
Application Notes & Protocols
Topic: Experimental Design for Testing the Anti-inflammatory Potential of Cyclohexene Derivatives
Audience: Researchers, scientists, and drug development professionals in pharmacology and medicinal chemistry.
Introduction: The Rationale for Cyclohexene Derivatives in Inflammation Research
Inflammation is a fundamental biological process, a double-edged sword that is essential for host defense but also a key driver of numerous chronic diseases when dysregulated, including arthritis, inflammatory bowel disease, and neurodegenerative disorders. The search for novel anti-inflammatory agents with improved efficacy and safety profiles is a cornerstone of modern drug discovery. Cyclohexene derivatives have emerged as a promising class of compounds, with their unique structural scaffold offering a versatile platform for chemical modification and optimization to target key inflammatory pathways.
This guide provides a comprehensive, field-tested framework for the systematic evaluation of the anti-inflammatory potential of novel cyclohexene derivatives. The experimental strategy detailed herein is designed to be logical and progressive, moving from broad-based screening to more focused mechanistic studies. It emphasizes the principles of scientific integrity, ensuring that each protocol is self-validating through the inclusion of appropriate controls and orthogonal assays.
Part 1: Foundational Assays - Ensuring Data Integrity
Before assessing the anti-inflammatory activity of any test compound, it is critical to first establish its intrinsic cytotoxicity. This foundational step prevents the misinterpretation of data where a reduction in inflammatory markers is merely a consequence of cell death rather than a specific inhibitory effect.
Protocol 1: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method for assessing cell metabolic activity, which serves as a proxy for cell viability. Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product.
Methodology:
-
Cell Seeding: Seed RAW 264.7 murine macrophages in a 96-well plate at a density of 1 x 10⁵ cells/mL (100 µL per well) and incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator.
-
Compound Treatment: Prepare serial dilutions of the cyclohexene derivatives in complete DMEM medium. The concentration range should be broad enough to identify a potential toxic threshold (e.g., 1 µM to 100 µM). Replace the old medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., 0.1% DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plate for 24 hours under the same conditions.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The plate should be protected from light during this step.
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control cells. Compounds exhibiting less than 90% cell viability at a given concentration should be flagged, and this concentration should be considered the upper limit for subsequent anti-inflammatory assays.
Part 2: In Vitro Screening - Identifying Lead Compounds
This phase employs a tiered approach, starting with cell-based assays that model key aspects of the inflammatory response. The primary model utilizes lipopolysaccharide (LPS), a component of Gram-negative bacteria, to induce a robust inflammatory cascade in macrophages.
Workflow for In Vitro Screening
Figure 1: A tiered experimental workflow for evaluating cyclohexene derivatives.
Protocol 2: Inhibition of Nitric Oxide (NO) Production
Overproduction of nitric oxide (NO) by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. The Griess assay provides a simple and reliable method to measure nitrite, a stable breakdown product of NO.
Methodology:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate as described in Protocol 1.
-
Pre-treatment: After 24 hours, replace the medium with fresh medium containing non-toxic concentrations of the cyclohexene derivatives or a known iNOS inhibitor (e.g., L-NAME) as a positive control. Incubate for 1 hour.
-
Inflammatory Stimulus: Add LPS (1 µg/mL final concentration) to all wells except the negative control group.
-
Incubation: Incubate the plate for 24 hours.
-
Griess Reaction: Transfer 50 µL of the cell culture supernatant to a new 96-well plate. Add 50 µL of Griess Reagent A (1% sulfanilamide in 5% phosphoric acid) and incubate for 10 minutes at room temperature, protected from light. Then, add 50 µL of Griess Reagent B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride) and incubate for another 10 minutes.
-
Data Acquisition: Measure the absorbance at 540 nm. A standard curve using sodium nitrite should be generated to quantify the nitrite concentration.
-
Analysis: Calculate the percentage inhibition of NO production relative to the LPS-stimulated vehicle control.
| Compound | Concentration (µM) | Cell Viability (%) | NO Inhibition (%) | TNF-α Inhibition (%) | IL-6 Inhibition (%) |
| Vehicle (0.1% DMSO) | - | 100 ± 5 | 0 ± 8 | 0 ± 6 | 0 ± 7 |
| Cyclohexene-A | 10 | 98 ± 4 | 75 ± 6 | 68 ± 5 | 72 ± 8 |
| 25 | 95 ± 6 | 92 ± 5 | 85 ± 7 | 89 ± 6 | |
| Cyclohexene-B | 10 | 99 ± 3 | 15 ± 7 | 12 ± 4 | 18 ± 5 |
| 25 | 96 ± 5 | 32 ± 6 | 28 ± 5 | 35 ± 7 | |
| Dexamethasone (1 µM) | 1 | 102 ± 4 | 95 ± 4 | 98 ± 3 | 97 ± 4 |
Table 1: Representative data summary for in vitro screening of cyclohexene derivatives.
Protocol 3: Inhibition of Pro-inflammatory Cytokines (TNF-α and IL-6)
Tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) are pivotal pro-inflammatory cytokines. Their quantification provides direct evidence of a compound's ability to modulate the inflammatory response.
Methodology:
-
Experimental Setup: The cell seeding, pre-treatment with compounds, and LPS stimulation are identical to Protocol 2.
-
Supernatant Collection: After the 24-hour incubation with LPS, centrifuge the 96-well plate at 300 x g for 5 minutes to pellet any detached cells.
-
ELISA: Carefully collect the supernatant and measure the concentration of TNF-α and IL-6 using commercially available Enzyme-Linked Immunosorbent Assay (ELISA) kits. Follow the manufacturer's instructions precisely.
-
Analysis: Generate a standard curve for each cytokine and calculate the concentration in each sample. Determine the percentage inhibition relative to the LPS-stimulated vehicle control.
Part 3: Delineating the Mechanism of Action
Compounds that demonstrate significant activity in the initial screening assays should be advanced to mechanistic studies to identify their molecular targets.
The NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) is a master regulator of inflammation, controlling the expression of iNOS, COX-2, TNF-α, and IL-6. Many anti-inflammatory drugs exert their effects by inhibiting this pathway. A common mechanism involves preventing the degradation of the inhibitory protein IκBα, which otherwise allows NF-κB to translocate to the nucleus and initiate gene transcription.
Figure 2: The NF-κB signaling pathway, a key target for anti-inflammatory drugs.
Protocol 4: Western Blot for IκBα Degradation
This protocol assesses whether a cyclohexene derivative can prevent the LPS-induced degradation of IκBα, a key step in NF-κB activation.
Methodology:
-
Cell Culture and Treatment: Seed RAW 264.7 cells in a 6-well plate. Once confluent, pre-treat with the active cyclohexene derivative for 1 hour.
-
LPS Stimulation: Stimulate the cells with LPS (1 µg/mL) for a short duration (e.g., 30 minutes), which is typically sufficient to induce IκBα degradation.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Western Blot: Separate equal amounts of protein (20-30 µg) on an SDS-polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against IκBα and a loading control (e.g., β-actin). Subsequently, probe with the appropriate HRP-conjugated secondary antibodies.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Densitometric analysis is used to quantify the levels of IκBα relative to the loading control. A successful compound will show preserved levels of IκBα in the presence of LPS.
Part 4: In Vivo Validation - Assessing Efficacy in a Living System
Promising candidates from in vitro studies must be validated in an animal model of inflammation to assess their efficacy, pharmacokinetics, and potential toxicity in a complex biological system.
Protocol 5: Carrageenan-Induced Paw Edema in Rodents
This is a classic and highly reproducible model of acute inflammation. The injection of carrageenan, a seaweed polysaccharide, into the paw of a rat or mouse induces a localized inflammatory response characterized by edema (swelling), which can be quantified.
Methodology:
-
Acclimatization and Grouping: Acclimatize male Wistar rats or Swiss albino mice for at least one week. Randomly assign animals to different groups: Vehicle Control, Carrageenan Control, Positive Control (e.g., Indomethacin, 10 mg/kg), and Cyclohexene Derivative treatment groups (at various doses).
-
Compound Administration: Administer the test compounds and controls via an appropriate route (e.g., oral gavage or intraperitoneal injection) 1 hour before the carrageenan challenge.
-
Edema Induction: Measure the initial volume of the right hind paw of each animal using a plethysmometer. Inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Edema Measurement: Measure the paw volume at regular intervals after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
Analysis: The increase in paw volume (edema) is calculated for each animal at each time point. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] * 100 Where Vc is the average increase in paw volume in the carrageenan control group, and Vt is the average increase in paw volume in the treated group.
-
Ethical Considerations: All animal experiments must be conducted in accordance with the guidelines of the local Institutional Animal Care and Use Committee (IACUC).
Conclusion
This application note provides a robust, multi-tiered strategy for the preclinical evaluation of cyclohexene derivatives as potential anti-inflammatory agents. By systematically progressing from foundational cytotoxicity assays to in vitro screening, mechanistic studies, and finally, in vivo validation, researchers can efficiently identify and characterize promising lead candidates for further development. The emphasis on appropriate controls and orthogonal assays at each stage ensures the generation of reliable and translatable data, paving the way for the discovery of next-generation anti-inflammatory therapeutics.
References
-
Liu, T., Zhang, L., Joo, D., & Sun, S. C. (2017). NF-κB signaling in inflammation. Signal transduction and targeted therapy, 2, 17023. Available at: [Link]
-
Morris, C. J. (2003). Carrageenan-induced paw edema in the rat and mouse. Methods in molecular biology (Clifton, N.J.), 225, 115–121. Available at: [Link]
Topic: Synthetic Routes to Functionalized Cyclohexene Carboxamides
An Application Note and Protocol Guide
Audience: Researchers, scientists, and drug development professionals.
Abstract
The functionalized cyclohexene carboxamide scaffold is a privileged motif in medicinal chemistry and materials science, appearing in numerous bioactive compounds with diverse therapeutic activities, including anti-inflammatory, anti-proliferative, and antimicrobial properties.[1][2][3] Its unique three-dimensional structure, which is conformationally restricted yet flexible, makes it an ideal starting point for drug design.[3] This guide provides a comprehensive overview of the primary synthetic strategies for accessing this valuable chemical scaffold. We delve into the foundational Diels-Alder reaction, the versatile and widely-used post-formation amidation of cyclohexene carboxylic acids, and modern catalytic methods such as Ring-Closing Metathesis (RCM). Each section explains the core chemical principles, provides field-proven insights into experimental choices, and includes detailed, step-by-step protocols for key transformations.
Foundational Strategy: The Diels-Alder Cycloaddition
The Diels-Alder reaction is a cornerstone of organic synthesis, providing a powerful and atom-economical method for constructing six-membered rings.[4][5] This pericyclic reaction involves the [4+2] cycloaddition of a conjugated diene and a dienophile to form a cyclohexene derivative, often with excellent control over regio- and stereochemistry.[4][6] For the synthesis of cyclohexene carboxamides, this strategy is typically employed to first construct a cyclohexene carboxylic acid or anhydride intermediate, which is then converted to the target amide in a subsequent step.
Mechanistic Principle
The reaction proceeds through a concerted mechanism, where the 4 π-electrons of the diene and the 2 π-electrons of the dienophile move in a cyclic transition state to simultaneously form two new sigma bonds.[7] The reaction is thermally allowed and its facility is governed by the electronic nature of the reactants; electron-donating groups on the diene and electron-withdrawing groups on the dienophile generally accelerate the reaction.
Caption: General schematic of the Diels-Alder [4+2] cycloaddition reaction.
Protocol 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
This protocol uses the in-situ generation of 1,3-butadiene from 3-sulfolene, which is a safer and more convenient alternative to handling gaseous butadiene. The resulting anhydride is a versatile precursor to various carboxamides and imides.[6]
Materials:
-
3-Sulfolene (1,3-Butadiene sulfone)
-
Maleic Anhydride
-
Xylene (anhydrous)
-
5 mL conical vial with spin vane
-
Reflux condenser and heating mantle/stir plate
-
Petroleum ether (for recrystallization)
Procedure:
-
Setup: In an efficient fume hood, add 3-sulfolene (170 mg) and maleic anhydride (90 mg) to a 5 mL conical vial containing a magnetic spin vane.[6] Caution: Maleic anhydride is corrosive and moisture-sensitive; 3-sulfolene thermally decomposes to release SO₂, which is toxic by inhalation.[6]
-
Solvent Addition: Add 1 mL of anhydrous xylene to the vial and attach a reflux condenser.
-
Reaction: Heat the mixture to a gentle reflux with stirring. The 3-sulfolene will decompose at this temperature to release 1,3-butadiene and sulfur dioxide gas. The butadiene is consumed in the Diels-Alder reaction with maleic anhydride.
-
Monitoring: Continue refluxing for approximately 30-45 minutes. The reaction is often complete when the solid reactants have dissolved and then a new solid product begins to precipitate.
-
Isolation: Allow the reaction mixture to cool to room temperature, then cool further in an ice bath to maximize crystallization of the product.
-
Purification: Collect the solid product by vacuum filtration and wash the crystals with a small amount of cold petroleum ether. Allow the product to air dry. The resulting cis-4-cyclohexene-1,2-dicarboxylic anhydride can be used directly in subsequent amidation steps.
The Workhorse Strategy: Amide Coupling on Cyclohexene Carboxylic Acids
The most frequent and versatile method for preparing functionalized cyclohexene carboxamides is the direct coupling of a pre-synthesized cyclohexene carboxylic acid with a primary or secondary amine.[8] This approach allows for immense diversification at a late stage, as a single carboxylic acid intermediate can be reacted with a vast library of commercially available or custom-synthesized amines.[8]
Mechanistic Principle: Carboxylic Acid Activation
Direct reaction between a carboxylic acid and an amine is typically unfavorable as it forms a non-reactive ammonium carboxylate salt.[9][10] To facilitate amide bond formation, the carboxylic acid's hydroxyl group must be converted into a better leaving group. This is achieved using a "coupling reagent" that activates the carboxyl group, making it susceptible to nucleophilic attack by the amine.[11]
Caption: General workflow for amide bond formation via carboxylic acid activation.
Causality Behind Reagent Selection
The choice of coupling reagent is critical and depends on the specific substrates, desired reaction conditions, and scale. Often, additives are required to improve efficiency and suppress side reactions like racemization.[8][12]
| Reagent Class | Example(s) | Additive(s) | Advantages & Rationale | Disadvantages |
| Carbodiimides | EDC, DCC, DIC | HOBt, DMAP | Widely applicable, cost-effective. EDC is chosen for aqueous workups as its urea byproduct is water-soluble.[12] | DCC byproduct is insoluble and hard to remove.[12] Risk of racemization for chiral acids.[12] |
| Aminium/Uronium | HATU, HBTU | DIPEA, Et₃N | Very efficient, fast reaction times, low racemization risk, especially with HOBt-type structures incorporated.[11][12] | More expensive, can be moisture-sensitive. |
| Phosphonium | PyBOP, PyAOP | DIPEA, Et₃N | Excellent for sterically hindered couplings and for minimizing racemization.[12] Does not react with the free amine component.[8] | Higher cost, generates phosphine oxide byproducts. |
| Acyl Fluorides | TFFH, Deoxo-Fluor | Base | Highly effective for electron-deficient amines and sterically hindered substrates where other methods fail.[13] | Reagents can be hazardous; potential for side reactions with released amines from the reagent itself.[13] |
Protocol 2: General Procedure for EDC/HOBt Mediated Amide Coupling
This protocol is a robust and widely used method for synthesizing amides from a variety of carboxylic acids and amines.[11]
Materials:
-
Cyclohexene carboxylic acid derivative (1.0 equiv)
-
Amine (primary or secondary, 1.1 equiv)
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC·HCl, 1.2 equiv)
-
1-Hydroxybenzotriazole (HOBt, 1.2 equiv)
-
N,N-Diisopropylethylamine (DIPEA, 2.5 equiv)
-
Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)
-
Saturated aq. NaHCO₃, 1M aq. HCl, Brine
-
Anhydrous Na₂SO₄ or MgSO₄
Procedure:
-
Reactant Dissolution: To a round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the cyclohexene carboxylic acid (1.0 equiv), amine (1.1 equiv), and HOBt (1.2 equiv) in anhydrous DCM or DMF.
-
Base Addition: Add DIPEA (2.5 equiv) to the solution and stir for 5 minutes at room temperature.
-
Activation: Add EDC·HCl (1.2 equiv) portion-wise to the stirred solution at 0 °C (ice bath).
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup (for DCM): Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate) to yield the pure cyclohexene carboxamide.
Modern Catalytic Approach: Ring-Closing Metathesis (RCM)
Ring-Closing Metathesis (RCM) has emerged as a powerful tool for the synthesis of unsaturated rings, including 5- to 7-membered rings.[14] The reaction utilizes ruthenium or molybdenum catalysts (e.g., Grubbs' or Schrock's catalysts) to intramolecularly couple two terminal alkenes, forming a cycloalkene and releasing volatile ethylene, which drives the reaction to completion.[14][15]
Mechanistic Principle
The reaction proceeds via a metallacyclobutane intermediate. The metal alkylidene catalyst reacts with one of the terminal alkenes of the diene substrate in a [2+2] cycloaddition. The resulting metallacyclobutane can then undergo a retro-[2+2] cycloaddition to either regenerate the starting materials or, productively, form a new metal alkylidene and release an alkene. In an intramolecular RCM, this sequence leads to the formation of the cyclic product.[14]
Caption: Simplified catalytic cycle for Ring-Closing Metathesis (RCM).
Protocol 3: Synthesis of a Protected Cyclohexene Amino Acid Derivative via RCM
This protocol illustrates the formation of a six-membered ring using a second-generation Grubbs' catalyst. The substrate is a diene containing a protected amine and an ester, which upon cyclization yields a precursor to a functionalized cyclohexene carboxamide.
Materials:
-
Acyclic diene substrate (e.g., an N-protected diallylglycine ester) (1.0 equiv)
-
Grubbs' Catalyst, 2nd Generation (1-5 mol%)
-
Anhydrous, degassed Toluene or DCM
-
Schlenk flask and vacuum/inert gas manifold
Procedure:
-
Setup: Flame-dry a Schlenk flask equipped with a reflux condenser and magnetic stir bar under vacuum and backfill with argon or nitrogen.
-
Solvent and Substrate: Add the acyclic diene substrate to the flask and dissolve it in anhydrous, degassed solvent (e.g., toluene) to a concentration of approximately 0.01-0.05 M.
-
Catalyst Addition: Under a positive pressure of inert gas, add the Grubbs' catalyst (typically a dark purple/brown solid) to the solution.
-
Reaction: Heat the reaction mixture to 40-80 °C (depending on catalyst and substrate) and stir. The reaction is driven by the evolution of ethylene gas, which can be gently bubbled out of the system through an oil bubbler.
-
Monitoring: Follow the consumption of the starting material by TLC or GC-MS. Reactions are typically complete within 2-12 hours.
-
Quenching: Upon completion, cool the reaction to room temperature and quench the catalyst by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.
-
Purification: Concentrate the reaction mixture under reduced pressure and purify the residue directly by flash column chromatography on silica gel to isolate the cyclic product.
Post-Synthesis Modification: Functionalizing the Cyclohexene Scaffold
Once the core cyclohexene carboxamide structure is assembled, the ring itself offers multiple handles for further diversification. The alkene is a particularly versatile functional group for subsequent reactions.
-
Epoxidation: The double bond can be readily epoxidized using reagents like m-CPBA. The resulting epoxide is a valuable intermediate that can be opened by various nucleophiles to install new functional groups with stereocontrol.[16][17][18]
-
Halogenation: Reactions with bromine (Br₂) or N-bromosuccinimide (NBS) can lead to di-brominated or allylically brominated products, respectively. These halides can then be displaced or used in cross-coupling reactions.[19]
-
C-H Functionalization: Advanced methods, often involving transition metal catalysis, allow for the direct functionalization of C-H bonds at various positions on the ring, offering highly efficient routes to complex derivatives.[20][21][22]
Caption: Key pathways for the post-synthetic functionalization of the cyclohexene ring.
Conclusion
The synthesis of functionalized cyclohexene carboxamides can be achieved through several robust and complementary strategies. The classic Diels-Alder reaction provides an excellent entry point for constructing the core carbocyclic framework. For maximum diversity, the late-stage amide coupling on a pre-formed cyclohexene carboxylic acid is the most widely practiced and versatile approach, supported by a vast arsenal of modern coupling reagents. Furthermore, catalytic methods like Ring-Closing Metathesis offer elegant solutions for constructing complex ring systems from acyclic precursors. By mastering these key synthetic routes, researchers in drug discovery and materials science can efficiently generate diverse libraries of novel compounds built around this valuable scaffold.
References
-
Amide coupling reaction in medicinal chemistry. Coupling reagents - HepatoChem. Available from: [Link]
-
Coupling Reagents - Aapptec Peptides. Available from: [Link]
-
Approaches to the Functionalization of Organosilicon Dendrones Based on Limonene. MDPI. Available from: [Link]
-
Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals | Organic Process Research & Development. ACS Publications. Available from: [Link]
-
Diversity in the Synthesis of Functionalized Cyclohexene Oxide Derivatives by a Cycloaddition-Fragmentation Sequence from Benzene Oxide. PubMed. Available from: [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. PMC - NIH. Available from: [Link]
-
Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). University of Missouri–St. Louis. Available from: [Link]
-
Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds. PMC - NIH. Available from: [Link]
-
Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. MDPI. Available from: [Link]
-
A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry (RSC Publishing). Available from: [Link]
-
Diversity in the Synthesis of Functionalized Cyclohexene Oxide Derivatives by a Cycloaddition-Fragmentation Sequence from Benzene Oxide | Request PDF. ResearchGate. Available from: [Link]
-
Synthesis of some cyclohexene derivatives by Diels-Alder reaction. Iraqi National Journal of Chemistry. Available from: [Link]
-
Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Oriental Journal of Chemistry. Available from: [Link]
-
Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones. PMC - NIH. Available from: [Link]
-
Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. ResearchGate. Available from: [Link]
-
Diels–Alder reaction. Wikipedia. Available from: [Link]
-
Methods for the Synthesis of Functionalized Pentacarboxycyclopentadienes. PMC - NIH. Available from: [Link]
-
Diels-Alder Reaction-For the preparation of cyclohexene | PDF. Slideshare. Available from: [Link]
-
Synthesis of multifunctionalized cyclohexene. | Download Scientific Diagram. ResearchGate. Available from: [Link]
-
Facile synthesis of cyclohexanone-2-carboxamide. Semantic Scholar. Available from: [Link]
-
Ring-closing metathesis. Wikipedia. Available from: [Link]
-
Synthesis, crystal structure and spectral properties of 6-bromo-N-(cyclohex-1-en-1-ylmethyl)-4-oxo-4H-chromene-2-carboxamide | Request PDF. ResearchGate. Available from: [Link]
-
Making Amides from Carboxylic Acids. Chemistry LibreTexts. Available from: [Link]
-
Ring Closing Metathesis. Organic Chemistry Portal. Available from: [Link]
-
Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. ACS Publications. Available from: [Link]
-
Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[8][17]-Hydride Shift Cascade. PMC - NIH. Available from: [Link]
-
Direct Amide Formation Between Carboxylic Acids and Amines: Mechanism and Development of Novel Catalytic Solutions. Durham E-Theses. Available from: [Link]
-
Spectroscopic characterization, DFT calculations, in vitro pharmacological potentials, and molecular docking studies of N, N, O-. Digital Commons @ Michigan Tech. Available from: [Link]
-
Catalytic enantioselective synthesis of alkylidenecyclopropanes. PMC - NIH. Available from: [Link]
-
Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes. PubMed Central. Available from: [Link]
-
Amide formation from carboxylic acid derivatives. | Chemistry | Khan Academy. YouTube. Available from: [Link]
-
Ring-Opening of Cyclohexene via Metathesis by Ruthenium Carbene Complexes. A Computational Study | Organometallics. ACS Publications. Available from: [Link]
-
Functionalized 3D-printed scaffolds for enhanced osteogenesis and guided bone regeneration. Journal of Materials Chemistry B (RSC Publishing). Available from: [Link]
- WO1998007685A1 - Preparation of cyclohexene carboxylate derivatives. Google Patents.
-
Recent advances in the application of ring-closing metathesis for the synthesis of unsaturated nitrogen heterocycles. PMC - NIH. Available from: [Link]
-
Application of a metathesis reaction in the synthesis of sterically congested medium-sized rings. A direct ring closing versus a double bond migration-ring closing process. Semantic Scholar. Available from: [Link]
-
Catalytic, Enantioselective Synthesis of Cyclic Carbamates from Dialkyl Amines by CO2-Capture: Discovery, Development, and Mechanism. NIH. Available from: [Link]
-
Transannular C–H Functionalization of Cycloalkane Carboxylic Acids. PMC - NIH. Available from: [Link]
-
Transannular C–H functionalization of cycloalkane carboxylic acids | Request PDF. ResearchGate. Available from: [Link]
-
Catalytic Enantioselective Synthesis of α-Difunctionalized Cyclic Sulfones. PMC. Available from: [Link]
-
Methods for the Synthesis of Functionalized Pentacarboxycyclopentadienes. PubMed - NIH. Available from: [Link]
-
The catalytic enantioselective total synthesis of (+)-liphagal. PubMed - NIH. Available from: [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers – Oriental Journal of Chemistry [orientjchem.org]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 5. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 6. cerritos.edu [cerritos.edu]
- 7. praxilabs.com [praxilabs.com]
- 8. hepatochem.com [hepatochem.com]
- 9. etheses.dur.ac.uk [etheses.dur.ac.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. peptide.com [peptide.com]
- 13. A protocol for amide bond formation with electron deficient amines and sterically hindered substrates - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/C5OB02129D [pubs.rsc.org]
- 14. Ring-closing metathesis - Wikipedia [en.wikipedia.org]
- 15. Ring Closing Metathesis [organic-chemistry.org]
- 16. mdpi.com [mdpi.com]
- 17. Diversity in the Synthesis of Functionalized Cyclohexene Oxide Derivatives by a Cycloaddition-Fragmentation Sequence from Benzene Oxide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Ene Reductase Enabled Intramolecular β-C–H Functionalization of Substituted Cyclohexanones for Efficient Synthesis of Bridged Bicyclic Nitrogen Scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Transannular C–H Functionalization of Cycloalkane Carboxylic Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Welcome to the technical support center for the synthesis of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and frequently asked questions (FAQs) to enhance the yield and purity of this important molecule. Our approach is rooted in mechanistic understanding and practical, field-tested solutions.
The synthesis of this compound is typically achieved through a two-step sequence: a Diels-Alder reaction to form the cyclohexene core, followed by an amide coupling reaction. This guide is structured to address potential challenges in each of these critical stages.
Diagram: Overall Synthesis Workflow
Caption: Synthetic pathway for this compound.
Part 1: Troubleshooting the Diels-Alder Reaction
The foundation of a high-yield synthesis lies in the efficient formation of the cyclohexene ring. The Diels-Alder reaction between a diene (e.g., 1,3-butadiene) and a dienophile (e.g., maleic anhydride) is a powerful [4+2] cycloaddition.[1] However, several factors can impact the reaction's efficiency.[2]
Frequently Asked Questions (FAQs) - Diels-Alder Stage
Q1: My Diels-Alder reaction yield is consistently low. What are the primary causes and how can I improve it?
A1: Low yields in this cycloaddition can often be attributed to several factors. A systematic approach to troubleshooting is recommended:
-
Reaction Temperature: The Diels-Alder reaction is reversible, and high temperatures can favor the retro-Diels-Alder reaction, thus reducing your product yield.[2] While some heat is necessary to overcome the activation energy, excessive temperatures should be avoided. For uncatalyzed reactions, finding the optimal temperature balance is key. The use of a Lewis acid catalyst can often allow for milder reaction conditions.[3]
-
Purity of Reactants: Ensure the purity of both the diene and dienophile. Impurities can lead to undesirable side reactions or inhibit the desired cycloaddition. For instance, maleic anhydride should be kept dry to prevent hydrolysis to maleic acid, which can complicate the reaction and purification.[4]
-
Solvent Choice: The polarity of the solvent can influence the reaction rate. Less polar solvents like hexane and toluene have been found to be suitable for some Diels-Alder reactions.[5] For reactions involving maleic anhydride, a solvent like p-xylene can be used to achieve the necessary reflux temperature.[4]
Q2: I am observing the formation of side products. What are they and how can I minimize them?
A2: Polymerization of the diene is a common side reaction, especially at elevated temperatures. To mitigate this, the diene can be generated in situ, for example, by the thermal decomposition of butadiene sulfone.[4] This ensures that the concentration of the diene remains low throughout the reaction, favoring the desired bimolecular reaction over polymerization.
Advanced Troubleshooting & Optimization - Diels-Alder Stage
| Parameter | Recommendation | Scientific Rationale |
| Temperature | Optimize in the range of 125-150°C.[6] For catalyzed reactions, lower temperatures may be sufficient. | Balances the rate of the forward reaction with the retro-Diels-Alder reaction.[2] |
| Catalyst | Consider using a Lewis acid (e.g., TiCl₄, AlCl₃) or a heterogeneous catalyst like a zeolite.[3][7][8] | Catalysts can increase the rate and stereoselectivity of the reaction, often allowing for lower reaction temperatures.[8] |
| Solvent | Toluene is often a good starting point.[5] For higher temperatures, p-xylene can be used.[4] | The solvent should be inert and have a suitable boiling point to maintain the optimal reaction temperature. |
| Reaction Time | Monitor the reaction progress using techniques like TLC or GC to determine the optimal reaction time. | Prolonged reaction times, especially at high temperatures, can lead to product decomposition or side reactions. |
Diagram: Troubleshooting Workflow for Low Diels-Alder Yield
Caption: Stepwise approach to diagnosing and resolving low Diels-Alder yields.
Part 2: Troubleshooting the Amide Coupling Reaction
The second step, the formation of the amide bond between the carboxylic acid of the cyclohexene derivative and sec-butylamine, is often the more challenging part of the synthesis. The direct reaction of a carboxylic acid and an amine is generally difficult because the basic amine deprotonates the carboxylic acid, forming an unreactive carboxylate salt.[9]
Frequently Asked Questions (FAQs) - Amide Coupling Stage
Q1: My direct reaction of the carboxylic acid and sec-butylamine is not working or gives very low yields. Why is this?
A1: This is a common issue. The acid-base reaction between the carboxylic acid and the amine forms an ammonium carboxylate salt.[10] To overcome this and form the amide bond, harsh conditions, such as very high temperatures to drive off water, are typically required.[10][11] These conditions can often lead to decomposition and the formation of tars.[11]
Q2: What are the recommended methods for improving the yield of the amide coupling reaction?
A2: To achieve higher yields under milder conditions, the carboxylic acid needs to be "activated". This is typically done in one of two ways:
-
Conversion to a more reactive derivative: The carboxylic acid can be converted to an acyl chloride or an acid anhydride. These are much more electrophilic and will readily react with the amine.[11]
-
Use of coupling reagents: A wide variety of coupling reagents are available that activate the carboxylic acid in situ. Common examples include carbodiimides (like DCC or EDC) and uronium-based reagents (like HATU).[9][12][13] These reagents form a highly reactive intermediate that is then attacked by the amine.[12]
Q3: I am concerned about racemization at the chiral center of sec-butylamine. How can I avoid this?
A3: While sec-butylamine itself is chiral, the amide bond formation does not typically involve breaking any bonds at the chiral center of the amine. However, if the carboxylic acid has a chiral center adjacent to the carboxyl group, racemization can be a concern, especially with certain activation methods. Using milder coupling reagents and carefully controlling the reaction temperature can help minimize this risk. Boron-mediated amidation has been shown to proceed with very low levels of racemization for N-protected amino acids.[14]
Advanced Troubleshooting & Optimization - Amide Coupling Stage
| Parameter | Recommendation | Scientific Rationale |
| Activation Method | Use a coupling reagent such as HATU or DCC in the presence of a base like DIPEA or DMAP.[13] | These reagents form a highly reactive activated ester intermediate in situ, which readily reacts with the amine under mild conditions.[12] |
| Solvent | Aprotic solvents like DMF, DCM, or THF are commonly used.[13] | These solvents are inert to the reaction conditions and effectively solvate the reactants and intermediates. |
| Base | Use a non-nucleophilic base like N,N-Diisopropylethylamine (DIPEA). | The base neutralizes the acid formed during the reaction without competing with the primary amine as a nucleophile. |
| Temperature | Reactions are often run at room temperature or slightly below to minimize side reactions. | Milder temperatures help to prevent racemization and decomposition of sensitive functional groups. |
| Purification | After the reaction, an acidic workup can remove unreacted amine and basic byproducts. The product can then be purified by crystallization or chromatography. | Proper purification is crucial to obtain the final product with high purity. |
Diagram: Decision Tree for Amide Coupling Strategy
Caption: A guide to selecting the appropriate amide bond formation strategy.
Experimental Protocols
Protocol 1: Diels-Alder Reaction - Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic anhydride
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add maleic anhydride and p-xylene.[4]
-
Heat the mixture to a gentle reflux to dissolve the maleic anhydride.
-
Slowly add butadiene sulfone to the refluxing solution. The in-situ generation of 1,3-butadiene will begin.[4]
-
Maintain the reflux for the optimized reaction time (monitor by TLC or GC).
-
After completion, cool the reaction mixture to room temperature.
-
The product, cis-4-cyclohexene-1,2-dicarboxylic anhydride, should crystallize out of the solution.
-
Collect the crystals by vacuum filtration and wash with cold petroleum ether.
-
Dry the product under vacuum.
Protocol 2: Amide Coupling - Synthesis of this compound
-
Dissolve cis-4-cyclohexene-1,2-dicarboxylic anhydride in a suitable aprotic solvent (e.g., THF or DCM) in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution in an ice bath.
-
In a separate flask, prepare a solution of sec-butylamine in the same solvent.
-
Slowly add the sec-butylamine solution to the anhydride solution with vigorous stirring.
-
Allow the reaction to warm to room temperature and stir for the optimized reaction time (monitor by TLC).
-
Upon completion, the solvent can be removed under reduced pressure.
-
The resulting crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by column chromatography.
References
- CEM Corporation. (2008). Temperature and Time Optimization of Diels-Alder Reactions in the CEM Microwave.
- Hayashi, W., et al. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. Organic Process Research & Development.
- González-Vera, J. A., et al. (2022). New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer. National Institutes of Health.
- Ashenhurst, J. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Master Organic Chemistry.
- ResearchGate. (n.d.). Optimization of the reaction conditions for the Diels-Alder reaction.
- BenchChem. (2025). Optimizing conditions for the Diels-Alder synthesis of 4-Phenylcyclohexene.
- Chemistry Stack Exchange. (2021). Can I synthesize an Amide simply by heating an amine and a carboxylic acid (with a vacuum pump)?.
- Sabatini, M. T., et al. (2017).
- Warner, A. J., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3.
- Stevens, C. V., et al. (n.d.). Improving the efficiency of the Diels–Alder process by using flow chemistry and zeolite catalysis. RSC Publishing.
- Al-Amiery, A. A., et al. (2012). Synthesis of some cyclohexene derivatives by Diels-Alder reaction. Journal of the Chilean Chemical Society.
- HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents.
- Utah Tech University. (n.d.). Diels-Alder Reaction.
- Chemistry LibreTexts. (2020). 21.8: Condensation of Acids with Amines.
- Growing Science. (2022). Process optimization for acid-amine coupling: a catalytic approach.
Sources
- 1. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. New Experimental Conditions for Diels–Alder and Friedel-Crafts Alquilation Reactions with Thiophene: A New Selenocyanate with Potent Activity against Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. cactus.utahtech.edu [cactus.utahtech.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Improving the efficiency of the Diels–Alder process by using flow chemistry and zeolite catalysis - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. hepatochem.com [hepatochem.com]
- 13. growingscience.com [growingscience.com]
- 14. pubs.acs.org [pubs.acs.org]
Technical Support Center: Purification of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Welcome to the dedicated technical support resource for the purification of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting advice and practical, field-proven protocols. Our goal is to empower you to overcome common and complex purification challenges, ensuring the integrity and purity of your final compound.
Frequently Asked Questions (FAQs)
Q1: My final product is a thick, inseparable oil. How can I induce crystallization?
A1: Oiling out is a common issue. First, ensure all solvents are completely removed under high vacuum. Try triturating the oil with a non-polar solvent like hexanes or diethyl ether. This can sometimes crash out the solid product. If that fails, consider a solvent/anti-solvent crystallization. Dissolve the oil in a minimum amount of a good solvent (e.g., ethyl acetate, dichloromethane) and slowly add a poor solvent (e.g., hexanes, pentane) until turbidity persists. Seeding with a previously obtained pure crystal can also be highly effective.
Q2: My NMR spectrum shows residual starting materials (3-cyclohexene-1,6-dicarboxylic acid and sec-butylamine). What is the quickest way to remove them?
A2: For residual dicarboxylic acid, a simple basic wash (e.g., with saturated sodium bicarbonate solution) during your aqueous workup should suffice. The dicarboxylic acid will be deprotonated and move to the aqueous layer. To remove excess sec-butylamine, an acidic wash (e.g., with 1M HCl) will protonate the amine, making it water-soluble. Be mindful of your target compound's solubility at different pH values.
Q3: I see a persistent urea byproduct from my carbodiimide coupling reaction (e.g., DCC or EDC) in my crude product. How can I get rid of it?
A3: Dicyclohexylurea (DCU), a byproduct of DCC, is notoriously difficult to remove due to its low solubility in many organic solvents. One effective method is to dissolve the crude product in a solvent where the desired product is soluble but the urea is not (e.g., dichloromethane or ethyl acetate) and then filter off the precipitated urea. For water-soluble ureas like EDU from EDC, multiple aqueous washes are typically effective.
Q4: What are the best general conditions for column chromatography of this compound?
A4: Given the presence of both a carboxylic acid and an amide, silica gel chromatography can be challenging. The carboxylic acid can streak on the silica. To mitigate this, consider adding a small amount of acetic acid or formic acid (e.g., 0.1-1%) to your eluent system (e.g., ethyl acetate/hexanes or dichloromethane/methanol).[1] This keeps the carboxylic acid protonated and reduces its interaction with the silica.
In-Depth Troubleshooting Guides
Troubleshooting Guide 1: Low Yield and Incomplete Reactions
Low yields can stem from incomplete amide bond formation or product degradation during workup and purification.
Causality and Resolution:
-
Inefficient Amide Coupling: Standard amide coupling reactions can be sluggish. Consider using a more robust coupling agent or a different synthetic approach. For instance, methods utilizing reagents like B(OCH₂CF₃)₃ have been shown to be highly effective for direct amidation and often simplify purification by avoiding aqueous workups.[2][3][4]
-
Product Degradation: If your reaction conditions are too harsh (e.g., high temperatures, extreme pH), your product may be degrading. This can be assessed by taking time-point samples and analyzing them by TLC or LC-MS.
-
Sub-optimal Workup: Ensure your aqueous workup is appropriate for your compound's pKa. Emulsion formation during extraction can lead to significant product loss. If emulsions occur, try adding brine or filtering the mixture through celite.
Experimental Protocol: Optimizing Amide Coupling
-
Reagent Check: Ensure your starting materials and solvents are anhydrous, as water can quench many coupling reagents.
-
Alternative Coupling Agents: If DCC or EDC are failing, consider HATU or HOBt as additives, which can improve reaction rates and reduce side reactions.
-
Temperature Control: Run the reaction at a controlled temperature. While some couplings are run at room temperature, others benefit from cooling to 0 °C to minimize side reactions.
Troubleshooting Guide 2: Separation of Diastereomers
Your target molecule possesses at least two stereocenters on the cyclohexene ring and one on the sec-butyl group, leading to the potential for multiple diastereomers. Separating these can be a primary purification challenge.
Causality and Resolution:
Diastereomers have different physical properties, which allows for their separation by chromatography or crystallization.[5] However, if the stereocenters are remote from the main functional groups, these differences can be subtle, making separation difficult.
-
Chromatographic Co-elution: If diastereomers are co-eluting on silica gel, you will need to optimize your chromatographic conditions. This may involve trying different solvent systems or even different stationary phases.
-
Fractional Crystallization Failure: If the diastereomers co-crystallize, you may need to derivatize the molecule to a form that has more distinct crystalline properties.
Workflow for Diastereomer Separation
Caption: Workflow for the separation of diastereomers.
Experimental Protocol: High-Performance Liquid Chromatography (HPLC) for Diastereomer Separation
For challenging separations, HPLC is often more effective than standard column chromatography.
-
Column Selection: A normal phase silica column is a good starting point. For more polar compounds, a C18 reverse-phase column might be more effective.[1][6]
-
Mobile Phase Optimization:
-
Normal Phase: Start with a hexane/isopropanol or hexane/ethanol mixture. The alcohol modifier is key for interacting with your polar functional groups.
-
Reverse Phase: A water/acetonitrile or water/methanol gradient is typical. Adding a small amount of trifluoroacetic acid (TFA) or formic acid (0.1%) can improve peak shape for the carboxylic acid.
-
-
Temperature Effects: Varying the column temperature can sometimes improve resolution. A decrease in temperature often enhances separation.[5][7]
Data Presentation: Solvent Systems for Chromatography
| Stationary Phase | Mobile Phase System | Additive (if needed) | Target Impurity/Issue |
| Silica Gel | Ethyl Acetate / Hexanes | 0.5% Acetic Acid | Unreacted dicarboxylic acid |
| Silica Gel | Dichloromethane / Methanol | 0.5% Acetic Acid | Highly polar byproducts |
| C18 Reverse Phase | Water / Acetonitrile | 0.1% TFA | Diastereomer separation |
| Alumina (Neutral) | Ethyl Acetate / Hexanes | None | When silica causes degradation |
Troubleshooting Guide 3: Recrystallization Challenges
Recrystallization is an ideal final purification step for obtaining highly pure, crystalline material.
Causality and Resolution:
-
Poor Solvent Choice: The ideal recrystallization solvent will dissolve your compound when hot but not when cold. A solvent screen is crucial.
-
Presence of Impurities: Certain impurities can inhibit crystal growth. It's important to have a reasonably pure material (>90%) before attempting recrystallization.
Experimental Protocol: Systematic Recrystallization Solvent Screening
-
Small-Scale Tests: In small vials, test the solubility of your crude product (~10-20 mg) in a range of solvents (~0.5 mL) at room temperature and with heating. Good candidates will show low solubility at room temperature and high solubility upon heating.
-
Solvent Pairs: If a single solvent is not effective, try a binary solvent system. Dissolve the compound in a small amount of a "good" solvent at an elevated temperature, then slowly add a "poor" solvent (in which the compound is insoluble) until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly. A patent for a related compound, S-3-cyclohexenecarboxylic acid, suggests that ethanol can be a good solvent for recrystallizing diastereomeric salts.[8]
Logical Relationship Diagram: Recrystallization Troubleshooting
Caption: Decision tree for troubleshooting recrystallization.
References
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512–4523. [Link]
-
Reddit. (2019). Column Chromatography of Compound with Amine and Carboxylic Acid. r/chemistry. [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. National Center for Biotechnology Information. [Link]
-
Lanigan, R. M., Starkov, P., & Sheppard, T. D. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)(3). Semantic Scholar. [Link]
-
Sheppard, T. D., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Organic Chemistry Portal. [Link]
- Google Patents. (2020).
- Google Patents. (1985). EP0134889A2 - Cyclohexane carboxylic acids and derivatives thereof as antidysrhythmic agents.
-
AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. [Link]
- Google Patents. (2011). US20110257401A1 - Process for producing optically active carboxylic acid.
-
Nabika, T., et al. (2012). HPLC Separation of Diastereomers: Chiral Molecular Tools Useful for the Preparation of Enantiopure Compounds and Simultaneous Determination of Their Absolute Configurations. Molecules, 17(9), 10495-10534. [Link]
-
Fekete, J., & Milen, M. (2014). Comparative study on separation of diastereomers by HPLC. ResearchGate. [Link]
- Google Patents. (2013).
- Google Patents. (2015). WO2015102893A1 - Process for the preparation of cyclohexane carboxylic acid compounds.
-
LookChem. (n.d.). Cas 189125-29-9, 3-Cyclohexene-1-carboxylicacid,6-amino-,(1R,6S). [Link]
-
Chromatography Today. (2017). Stationary Phase Selection for Achiral Separation of Disubstituted Piracetam Diastereomeric Mixtures. [Link]
-
ACS Publications. (2022). Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. [Link]
-
NIST. (n.d.). 3-Cyclohexene-1-carboxylic acid. [Link]
-
Cheméo. (n.d.). Chemical Properties of 1-Cyclohexene-1-carboxylic acid (CAS 636-82-8). [Link]
-
ResearchGate. (2014). Use of derivatized cyclodextrins as chiral selectors for the separation of enantiomers by gas chromatography. [Link]
-
DergiPark. (2021). Diastereomeric Separation of a Novel Chalcone Derivative by Chiral HPLC. [Link]
Sources
- 1. reddit.com [reddit.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3 [organic-chemistry.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. researchgate.net [researchgate.net]
- 7. dergipark.org.tr [dergipark.org.tr]
- 8. CN111099989A - S-3-cyclohexenecarboxylic acid and its purification method - Google Patents [patents.google.com]
Technical Support Center: Optimization of Reaction Conditions for Amidation of 3-Cyclohexene-1-carboxylic Acid
Welcome to the technical support center for the optimization of amidation reactions involving 3-cyclohexene-1-carboxylic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this specific transformation. Our goal is to move beyond simple procedural lists and delve into the causality behind experimental choices, ensuring scientifically sound and reproducible results.
I. Foundational Principles of Amidation
Amide bond formation is a cornerstone of organic synthesis, particularly in medicinal chemistry.[1][2] The direct reaction between a carboxylic acid and an amine is often challenging due to the formation of a non-reactive ammonium carboxylate salt.[3][4] To overcome this, the carboxylic acid's hydroxyl group must be converted into a better leaving group, a process known as "activation."[1][3]
The Challenge of 3-Cyclohexene-1-carboxylic Acid
While the principles of amidation are general, the specific structure of 3-cyclohexene-1-carboxylic acid presents unique considerations. The presence of the cyclohexene ring introduces moderate steric bulk around the carboxylic acid, and the double bond is a potential site for unwanted side reactions under harsh conditions. Therefore, a careful selection of reagents and reaction conditions is paramount to achieving high yields and purity.
II. Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the amidation of 3-cyclohexene-1-carboxylic acid in a question-and-answer format.
Problem 1: Low or No Product Formation
Q: I've mixed my 3-cyclohexene-1-carboxylic acid, amine, and a coupling reagent, but I'm seeing little to no formation of the desired amide. What are the likely causes and how can I fix it?
A: This is a common issue that can stem from several factors. Let's break down the possibilities:
-
Insufficient Carboxylic Acid Activation: The primary reason for a failed amidation is often inadequate activation of the carboxylic acid.[3]
-
Causality: The coupling reagent's role is to transform the hydroxyl group of the carboxylic acid into a highly reactive intermediate, such as an O-acylisourea (with carbodiimides) or an active ester (with uronium or phosphonium salts), making it susceptible to nucleophilic attack by the amine.[3][5] If this activation is inefficient, the reaction will not proceed.
-
Solutions:
-
Re-evaluate your coupling reagent: If you are using a milder reagent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), consider switching to a more potent one like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).[6][7] These reagents often lead to faster reaction times and higher yields.[1]
-
Check the integrity of your reagents: Coupling reagents can degrade over time, especially if exposed to moisture. Use a fresh batch of the reagent to rule out degradation as the cause.
-
Consider in-situ formation of an acid chloride: For particularly stubborn reactions, converting the carboxylic acid to the more reactive acyl chloride can be effective.[3][8] A common method is to use oxalyl chloride or thionyl chloride with a catalytic amount of DMF.[3] However, exercise caution as these reagents are harsh and can lead to side reactions if not handled properly.[1][8]
-
-
-
Poor Nucleophilicity of the Amine: The amine's ability to attack the activated carboxylic acid is crucial.
-
Causality: Electron-withdrawing groups on the amine can reduce its nucleophilicity, making the reaction sluggish. Steric hindrance around the nitrogen atom can also impede the reaction.
-
Solutions:
-
Increase the reaction temperature: Gently heating the reaction can provide the necessary activation energy for the reaction to proceed. However, be mindful of the potential for side reactions at elevated temperatures.
-
Ensure the amine is in its free base form: If you are using an amine salt (e.g., a hydrochloride salt), it is essential to add a non-nucleophilic base, such as diisopropylethylamine (DIPEA) or triethylamine (TEA), to neutralize the salt and liberate the free amine for reaction.[3][9]
-
-
Problem 2: Formation of Significant Byproducts
Q: My reaction is producing the desired amide, but I'm also observing significant amounts of byproducts. What are these byproducts and how can I minimize them?
A: Byproduct formation is a common challenge in amidation reactions. Here are the most likely culprits and how to address them:
-
N-acylurea Formation (with Carbodiimides):
-
Causality: When using carbodiimides like DCC (N,N'-Dicyclohexylcarbodiimide) or EDC, the highly reactive O-acylisourea intermediate can rearrange to a stable N-acylurea if it is not promptly intercepted by the amine.
-
Solution: The addition of an auxiliary nucleophile, such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt), is a standard practice to prevent this side reaction.[3][7] These additives react with the O-acylisourea to form an active ester, which is more stable and less prone to rearrangement, while still being reactive towards the amine.[3]
-
-
Epimerization (if Chiral Centers are Present):
-
Causality: While 3-cyclohexene-1-carboxylic acid itself is not chiral at the carboxyl-bearing carbon, if your amine or other parts of the molecule contain chiral centers, harsh reaction conditions or certain coupling reagents can lead to a loss of stereochemical integrity. This is particularly a concern in peptide synthesis.[1][10]
-
Solution: Employ coupling reagents known for low racemization potential, such as COMU ((1-Cyano-2-ethoxy-2-oxoethylideneaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate) or the use of additives like HOBt or HOAt.[1][11]
-
-
Dimerization of the Carboxylic Acid:
-
Causality: The activated carboxylic acid can sometimes react with another molecule of the starting carboxylic acid to form an anhydride.
-
Solution: This is often a result of slow addition of the amine. Ensure that the amine is present to react with the activated carboxylic acid as it is formed. A one-pot procedure where the carboxylic acid, amine, and coupling reagent are mixed together is generally effective.
-
III. Frequently Asked Questions (FAQs)
Q1: What is the optimal solvent for the amidation of 3-cyclohexene-1-carboxylic acid?
A1: Polar aprotic solvents are generally the best choice. Dichloromethane (DCM) and N,N-Dimethylformamide (DMF) are the most commonly used solvents for amidation reactions.[3] DCM is a good choice for reactions using carbodiimides as the dicyclohexylurea (DCU) byproduct of DCC is insoluble and can be easily filtered off. DMF is an excellent solvent for a wide range of coupling reagents and can help to solubilize all reaction components.[3] For greener alternatives, solvents like ethyl acetate and 2-methyltetrahydrofuran (2-MeTHF) have been explored.[9]
Q2: What is the ideal stoichiometry of reactants?
A2: A good starting point is to use a slight excess of the amine (1.1 to 1.2 equivalents) and the coupling reagent (1.1 to 1.2 equivalents) relative to the carboxylic acid. The excess amine helps to drive the reaction to completion, and the excess coupling reagent ensures full activation of the carboxylic acid. A non-nucleophilic base, if required, is typically added in slight excess (1.5 to 2.0 equivalents) to neutralize any acidic byproducts.
Q3: How can I monitor the progress of my reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective way to monitor the reaction. A more quantitative method is liquid chromatography-mass spectrometry (LC-MS), which can show the disappearance of starting materials and the appearance of the product peak with its corresponding mass.
Q4: Do I need to run the reaction under an inert atmosphere?
A4: For most standard amidation reactions with robust coupling reagents, an inert atmosphere (like nitrogen or argon) is not strictly necessary but is good practice, especially if your substrates are sensitive to oxidation or moisture.[5]
IV. Experimental Protocols
Protocol 1: General Procedure for Amidation using HATU
This protocol is a reliable starting point for the amidation of 3-cyclohexene-1-carboxylic acid.
-
To a solution of 3-cyclohexene-1-carboxylic acid (1.0 eq) in DMF, add the amine (1.1 eq) and DIPEA (2.0 eq).
-
Stir the mixture at room temperature for 5 minutes.
-
Add HATU (1.1 eq) in one portion.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, dilute the reaction mixture with ethyl acetate and wash with water, 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Amidation via an Acyl Chloride Intermediate
This protocol is suitable for less reactive amines.
-
To a solution of 3-cyclohexene-1-carboxylic acid (1.0 eq) in DCM, add a catalytic amount of DMF (1-2 drops).
-
Cool the mixture to 0 °C and add oxalyl chloride (1.2 eq) dropwise.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.
-
In a separate flask, dissolve the amine (1.1 eq) and a non-nucleophilic base like triethylamine (1.5 eq) in DCM.
-
Slowly add the freshly prepared acyl chloride solution to the amine solution at 0 °C.
-
Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.
-
Upon completion, quench the reaction with water and separate the layers.
-
Wash the organic layer with 1 M HCl, saturated aqueous NaHCO3, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
V. Data Presentation
Table 1: Comparison of Common Coupling Reagents
| Coupling Reagent | Class | Typical Additive | Key Advantages | Potential Drawbacks |
| DCC/EDC | Carbodiimide | HOBt, HOAt | Cost-effective, well-established.[1][3] | Formation of N-acylurea byproduct, moderate reactivity. |
| HATU/HBTU | Uronium/Aminium Salt | None required | High reactivity, fast reaction times, low racemization.[1][6][7] | Higher cost, can react with the amine. |
| PyBOP | Phosphonium Salt | None required | High reactivity, no reaction with the amine.[1] | Can be less reactive than uronium salts. |
| COMU | Uronium Salt | None required | High reactivity, water-soluble byproducts, safer than benzotriazole-based reagents.[11] | Higher cost. |
VI. Visualizations
Workflow for Troubleshooting Amidation Reactions
Caption: A decision tree for troubleshooting common issues in amidation reactions.
VII. References
-
Vertex AI Search. (n.d.). Optimizing Peptide Coupling: Key Techniques. Retrieved January 19, 2026, from
-
Vertex AI Search. (n.d.). How to Optimize Peptide Synthesis?. Retrieved January 19, 2026, from
-
Benchchem. (n.d.). Optimizing Peptide Coupling Reactions with COMU: A Guide to Concentration and Protocols. Retrieved January 19, 2026, from
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 19, 2026, from
-
Organic Chemistry Portal. (n.d.). Amide synthesis by acylation. Retrieved January 19, 2026, from
-
Encyclopedia.pub. (2023, February 22). Direct Amidations of Carboxylic Acids with Amines. Retrieved January 19, 2026, from
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved January 19, 2026, from
-
Khattab, N. S., El-Faham, A., & Albericio, F. (2015). Peptide Coupling Reactions. Journal of Molecular Pharmaceutics & Organic Process Research, 03(01). [Link]
-
ResearchGate. (n.d.). One-pot activation and amidation of carboxylic acids with acetylene. Retrieved January 19, 2026, from
-
Pulle, J. S., et al. (2020). SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research, 10(01), 599-604.
-
Albericio, F., & Carpino, L. A. (2018). Choosing the Right Coupling Reagent for Peptides: A Twenty-Five-Year Journey. Organic Process Research & Development, 22(4), 486-504. [Link]
-
ResearchGate. (n.d.). Emerging Methods in Amide- and Peptide-Bond Formation. Retrieved January 19, 2026, from
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
-
Reddit. (2021, October 20). Tips and tricks for difficult amide bond formation? r/Chempros. Retrieved January 19, 2026, from
-
Royal Society of Chemistry. (n.d.). Amide bond formation: beyond the dilemma between activation and racemisation. Retrieved January 19, 2026, from
-
Lanigan, R. M., et al. (2013). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. The Journal of Organic Chemistry, 78(9), 4512-4523. [Link]
-
DiVA portal. (n.d.). Group (IV) Metal-Catalyzed Direct Amidation. Retrieved January 19, 2026, from
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved January 19, 2026, from
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved January 19, 2026, from
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved January 19, 2026, from
-
Khan Academy. (n.d.). Amide formation from carboxylic acid derivatives. Retrieved January 19, 2026, from
-
Chemistry LibreTexts. (2023, August 4). 17.3: Reactions of Carboxylic Acids - Ester and Amide Formation. Retrieved January 19, 2026, from
-
Benchchem. (n.d.). Technical Support Center: Optimization of Amidation Reactions. Retrieved January 19, 2026, from
Sources
- 1. hepatochem.com [hepatochem.com]
- 2. researchgate.net [researchgate.net]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. jpt.com [jpt.com]
- 6. How to Optimize Peptide Synthesis? - Creative Peptides [creative-peptides.com]
- 7. peptide.com [peptide.com]
- 8. iajpr.com [iajpr.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Resolving Stereoisomers of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Welcome to the technical support guide for the resolution of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid stereoisomers. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), and validated protocols for researchers, scientists, and drug development professionals.
Introduction: The Stereochemical Challenge
The target molecule, this compound, presents a significant stereochemical challenge due to the presence of three chiral centers. This results in a total of 2³ = 8 possible stereoisomers, which exist as four pairs of enantiomers. The separation of these isomers is critical as they can exhibit different pharmacological and toxicological profiles.
Key Chiral Centers:
-
C1: Carbonyl-bearing carbon on the cyclohexene ring.
-
C6: Amide-bearing carbon on the cyclohexene ring.
-
C2' : Chiral carbon within the sec-butyl group.
Due to the distinct physical properties of diastereomers, the primary goal is to separate the four diastereomeric pairs. Subsequently, each pair must be resolved into its constituent enantiomers.
Part 1: Frequently Asked Questions (FAQs)
Q1: What is the most common starting point for resolving these stereoisomers?
A1: Chiral chromatography, particularly High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC), is the most powerful and widely used technique for this type of separation.[1] These methods allow for the simultaneous screening of multiple conditions to achieve separation.
Q2: I'm observing poor peak shape or tailing in my HPLC analysis. What should I do?
A2: Peak tailing with acidic compounds like this is often due to strong interactions with the silica support of the chiral stationary phase (CSP). Try adding a small amount of an acidic modifier (e.g., 0.1% trifluoroacetic acid or formic acid) to the mobile phase to suppress the ionization of the carboxylic acid group, which should improve peak shape.
Q3: Can I use diastereomeric salt crystallization for this compound?
A3: Yes, this is a viable and scalable method. Since your target molecule is a carboxylic acid, you can use a chiral amine (base) as a resolving agent to form diastereomeric salts.[2][3] These salts have different solubilities, allowing for separation by fractional crystallization.[2][4]
Q4: How do I choose the right chiral resolving agent for salt formation?
A4: The selection is often empirical.[2] A screening of readily available, naturally occurring chiral bases like brucine, strychnine, or quinine is a good starting point.[3][5] Synthetic amines such as 1-phenylethanamine are also effective.[3][5] The choice will depend on the ease of separation of the resulting diastereomeric salts.[6]
Q5: What is enzymatic resolution and is it applicable here?
A5: Enzymatic resolution uses enzymes, typically lipases or esterases, to selectively react with one enantiomer in a racemic mixture.[7] For your carboxylic acid, you would first need to convert it to an ester. An enzyme could then selectively hydrolyze one enantiomer of the ester back to the acid, allowing for separation of the remaining ester and the newly formed acid.[8] This method can offer very high selectivity.
Part 2: Troubleshooting and In-Depth Guides
Guide 1: Chiral Chromatography (HPLC & SFC) Method Development
Chiral HPLC and SFC are the preferred methods for both analytical and preparative separation of stereoisomers.[1][9] SFC is often faster and uses less toxic solvents than traditional HPLC.[10][11][12]
Common Problems & Solutions:
-
No Separation:
-
Causality: The chosen chiral stationary phase (CSP) does not have the right combination of interactions (hydrogen bonding, dipole-dipole, steric hindrance) to differentiate between the stereoisomers.[13]
-
Solution: Screen a variety of CSPs. Polysaccharide-based CSPs (e.g., derivatives of cellulose or amylose) are highly versatile and a recommended starting point for carboxylic acids.[13]
-
-
Poor Resolution (Rs < 1.5):
-
Causality: The mobile phase composition is not optimal, leading to either too fast or too slow elution and insufficient interaction with the CSP.
-
Solution:
-
Optimize the organic modifier: In reversed-phase, vary the percentage of acetonitrile or methanol. In normal-phase or SFC, adjust the alcohol co-solvent (e.g., methanol, ethanol, isopropanol).
-
Adjust temperature: Lowering the column temperature can sometimes improve resolution, although this may increase analysis time.
-
Lower the flow rate: This can increase the efficiency of the separation but will also lengthen the run time.
-
-
-
Workflow Diagram for Chiral Method Development:
Caption: Chiral Chromatography Method Development Workflow.
Guide 2: Diastereomeric Salt Crystallization
This classical method is cost-effective for large-scale separations.[4] It involves reacting the racemic carboxylic acid with a single enantiomer of a chiral base to form two diastereomeric salts, which are then separated based on differences in solubility.[2][6]
Common Problems & Solutions:
-
Salts "Oiling Out" (Not Crystallizing):
-
Causality: The diastereomeric salt is too soluble in the chosen solvent, or the solution is supersaturated.
-
Solution:
-
Change the solvent: Screen a range of solvents with varying polarities (e.g., ethanol, acetone, ethyl acetate, or mixtures).
-
Slow cooling: Allow the solution to cool to room temperature slowly, then transfer to a refrigerator. Avoid rapid cooling in an ice bath.
-
Seeding: If a few crystals have formed previously, add one to the solution to induce crystallization.
-
-
-
Low Diastereomeric Excess (d.e.) after Crystallization:
-
Causality: The solubilities of the two diastereomeric salts are too similar in the chosen solvent system.
-
Solution:
-
Recrystallization: This is often a necessary and tedious step. Each recrystallization will enrich the less-soluble diastereomer.[6] Monitor the optical rotation of the crystals after each step until it becomes constant.[6]
-
Screen other resolving agents: A different chiral base may provide a greater difference in salt solubility.
-
-
-
Decision Tree for Diastereomeric Resolution:
Caption: Decision tree for diastereomeric salt resolution.
Part 3: Experimental Protocols
Protocol 1: Chiral HPLC/SFC Screening
-
Sample Preparation: Prepare a 1 mg/mL solution of the this compound mixture in a suitable solvent (e.g., methanol or ethanol).
-
Column Selection: Screen the following polysaccharide-based columns:
-
CHIRALPAK® AD-H
-
CHIRALPAK® AS-H
-
CHIRALCEL® OD-H
-
-
Mobile Phase Conditions (SFC):
-
Primary Eluent: Supercritical CO₂
-
Co-solvent: Methanol (with 0.1% TFA if peak tailing occurs)
-
Gradient: 5% to 40% co-solvent over 10 minutes.
-
Flow Rate: 3 mL/min
-
Temperature: 40°C
-
-
Analysis: Inject 5 µL of the sample and monitor the UV detector at a suitable wavelength. Evaluate the resulting chromatograms for any degree of separation between the multiple stereoisomers.
Protocol 2: Diastereomeric Salt Formation (Example)
-
Reaction Setup: Dissolve 1.0 equivalent of the racemic acid mixture in warm ethanol.
-
Add Resolving Agent: In a separate flask, dissolve 0.5 equivalents of a single enantiomer of a chiral amine (e.g., (R)-(+)-1-phenylethylamine) in a minimal amount of ethanol.
-
Salt Formation: Slowly add the amine solution to the acid solution with stirring.
-
Crystallization: Allow the mixture to cool slowly to room temperature. If no crystals form, store at 4°C for 24 hours.
-
Isolation: Collect the resulting crystals by vacuum filtration and wash with a small amount of cold ethanol.
-
Analysis: Liberate the acid from a small sample of the crystals by dissolving in water and acidifying with 1M HCl. Extract the free acid with ethyl acetate and analyze by chiral HPLC to determine the diastereomeric excess (d.e.).
-
Recrystallization: Recrystallize the bulk of the salt from fresh hot ethanol until the d.e. or optical rotation is constant.
Part 4: Data Summary Table
| Method | Speed | Scalability | Cost | Selectivity | Key Advantage |
| Chiral HPLC | Moderate | Analytical to g | High | High | High resolution for complex mixtures.[1] |
| Chiral SFC | Fast | Analytical to kg | Moderate | High | Faster, greener, and more efficient than HPLC.[10][11][12] |
| Diastereomeric Salt Formation | Slow | g to multi-kg | Low | Variable | Cost-effective for large-scale production.[4] |
| Enzymatic Resolution | Moderate | Analytical to kg | Moderate | Very High | Can provide extremely high enantioselectivity.[8] |
References
-
Wikipedia. (n.d.). Chiral resolution. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, December 30). 6.8: Resolution: Separation of Enantiomers. Retrieved from [Link]
-
BioDuro. (2018, March 23). Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro. Retrieved from [Link]
-
Chemistry LibreTexts. (2019, February 13). 6.8 Resolution (Separation) of Enantiomers. Retrieved from [Link]
-
Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved from [Link]
-
Chemistry LibreTexts. (2023, January 28). 5.8: Racemic Mixtures and the Resolution of Enantiomers. Retrieved from [Link]
-
Armstrong, D. W., et al. (1998). High-Performance Liquid Chromatographic Separation of Enantiomers of Unusual Amino Acids on a Teicoplanin Chiral Stationary. Scholars' Mine. Retrieved from [Link]
-
Guzman, N. A. (2022, March 1). Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 3-Cyclohexene-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (2025, August 6). HPLC separation of 2-aryloxycarboxylic acid enantiomers on chiral stationary phases. Retrieved from [Link]
-
ResearchGate. (n.d.). Kinetic Resolution of Nearly Symmetric 3-Cyclohexene-1-carboxylate Esters Using a Bacterial Carboxylesterase Identified by Genome Mining. Retrieved from [Link]
-
Selvita. (2024, September 19). Faster, Greener, and More Efficient: Preparative Supercritical Fluid Chromatography for Chiral Separations. Retrieved from [Link]
-
Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. Retrieved from [Link]
-
MDPI. (2024, September 4). Enzymatic Deracemization of Fluorinated Arylcarboxylic Acids: Chiral Enzymatic Analysis and Absolute Stereochemistry Using Chiral HPLC. Retrieved from [Link]
-
PubMed. (n.d.). Enzymes for the resolution of alpha-tertiary-substituted carboxylic acid esters. Retrieved from [Link]
-
Pharmaceutical Technology. (n.d.). Supercritical Fluid Chiral Separations. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 6-Methyl-3-cyclohexene-1-carboxaldehyde, trans-. PubChem Compound Database. Retrieved from [Link]
-
ACS Publications. (n.d.). Enzymic resolution of racemic amines: crucial role of the solvent. Retrieved from [Link]
-
Bio-Rad. (n.d.). An Introduction to Chiral Analysis by Capillary Electrophoresis. Retrieved from [Link]
-
AQA. (2015, January 12). A-level Chemistry 7405 Specification. Retrieved from [Link]
-
Journal of Chromatography A. (n.d.). Generic chiral separation strategy for supercritical fluid chromatography. Retrieved from [Link]
-
ResearchGate. (2023, November 25). Supercritical Fluid Chromatography for Chiral Analysis and Semi-preparative Purification. Retrieved from [Link]
-
Doc Brown's Chemistry. (n.d.). Isomers of C3H6O. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Butyl cyclohex-3-ene-1-carboxylate. PubChem Compound Database. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). (3S)-3-Isopropyl-1-cyclopentene-1-carboxylic acid. PubChem Compound Database. Retrieved from [Link]
Sources
- 1. phx.phenomenex.com [phx.phenomenex.com]
- 2. Chiral resolution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Diastereomeric Salt Resolution for Separating Chiral Compounds on Larger Scale at BioDuro-BioDuro-Global CRDMO, Rooted in Science [bioduro.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Part 6: Resolution of Enantiomers – Chiralpedia [chiralpedia.com]
- 8. mdpi.com [mdpi.com]
- 9. pharmtech.com [pharmtech.com]
- 10. chromatographyonline.com [chromatographyonline.com]
- 11. selvita.com [selvita.com]
- 12. researchgate.net [researchgate.net]
- 13. pdf.benchchem.com [pdf.benchchem.com]
"common byproducts in the synthesis of cyclohexene amides"
Welcome to the technical support center for the synthesis of cyclohexene amides. This guide is designed for researchers, scientists, and professionals in drug development. It provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the synthesis of these valuable compounds. The information is structured to offer not just solutions, but also a deeper understanding of the underlying chemical principles to enhance your experimental success.
Section 1: Troubleshooting Common Byproducts in Amide Coupling Reactions
The formation of an amide bond, typically by coupling a cyclohexene carboxylic acid and an amine, is a cornerstone of many synthetic routes. However, this seemingly straightforward transformation can be plagued by side reactions that lower yields and complicate purification. This section addresses the most common byproducts encountered when using standard coupling agents.
FAQ 1: My reaction with a carbodiimide coupling agent (DCC, EDC) is messy, and I'm having trouble isolating my product. What are the likely culprits?
When using carbodiimide reagents like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), several byproducts can form, leading to complex reaction mixtures.[1][2]
Primary Byproducts and Their Formation:
-
N-Acylurea: The most common byproduct results from the rearrangement of the highly reactive O-acylisourea intermediate.[3] This intermediate is formed when the carbodiimide activates the carboxylic acid. Instead of reacting with the desired amine, it can rearrange to form a stable N-acylurea, which is a common impurity that can be difficult to remove.
-
Insoluble Urea: With DCC, the byproduct dicyclohexylurea is notoriously insoluble in many organic solvents and precipitates out, which can simplify its removal.[4] However, with the more water-soluble EDC, the corresponding urea byproduct remains in solution, complicating the workup.
-
Anhydride Formation: The O-acylisourea intermediate can react with another molecule of the carboxylic acid starting material to form a symmetric anhydride. This anhydride can then react with the amine to form the desired amide, but it also consumes an extra equivalent of your valuable starting material.
Troubleshooting and Prevention Strategies:
-
Use of Additives: To suppress N-acylurea formation and minimize racemization (if your starting materials are chiral), it is highly recommended to use additives like 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt).[3] These additives react with the O-acylisourea to form an activated ester, which is more stable and less prone to rearrangement but still highly reactive towards the amine.[3]
-
Reaction Conditions: Running the reaction at lower temperatures (e.g., 0 °C to room temperature) can help to control the reactivity and minimize side reactions.
-
Order of Addition: Adding the coupling agent to a mixture of the carboxylic acid, amine, and additive (like HOBt) can be beneficial.
FAQ 2: I'm using a phosphonium or aminium-based coupling reagent (e.g., HBTU, PyBOP) but my yields are still low. What side reactions could be occurring?
Phosphonium (e.g., PyBOP) and aminium (e.g., HBTU) salts are generally more efficient and lead to fewer side reactions than carbodiimides.[2] However, improper stoichiometry or reaction conditions can still lead to byproduct formation.
Potential Side Reactions:
-
Guanidination of the Amine: If an excess of an aminium-based reagent like HBTU is used, it can react with the primary or secondary amine starting material to form a guanidinium byproduct. This side reaction consumes the amine, preventing it from forming the desired amide.
-
Racemization: While less common than with carbodiimides, racemization of chiral carboxylic acids can still occur, especially if the reaction is run at elevated temperatures or for prolonged periods.[2] The addition of HOBt can significantly reduce this risk.[2][4]
Optimization Workflow:
The following diagram illustrates a systematic approach to optimizing your amide coupling reaction to minimize byproducts.
Caption: Workflow for optimizing amide coupling reactions.
Section 2: Byproducts from the Cyclohexene Ring Synthesis
The synthesis of the cyclohexene scaffold itself, often via a Diels-Alder reaction, can introduce impurities that carry through to the final amide product.
FAQ 3: My Diels-Alder reaction to form the cyclohexene precursor is producing a polymeric substance. Why is this happening?
The Diels-Alder reaction, a [4+2] cycloaddition, is a powerful tool for forming six-membered rings.[5][6] However, the dienes and dienophiles used are often susceptible to polymerization, especially at the elevated temperatures sometimes required for the reaction to proceed.
Causes of Polymerization:
-
Thermal Polymerization of Diene: Many common dienes, like 1,3-butadiene, can self-polymerize upon heating.
-
Acid-Catalyzed Polymerization: If the dienophile is an acrylic acid derivative, trace amounts of acid can catalyze polymerization.
Preventative Measures:
-
Use of a Polymerization Inhibitor: Adding a small amount of a radical inhibitor, such as hydroquinone or 4-tert-butylcatechol, can effectively prevent polymerization without significantly impacting the Diels-Alder reaction.
-
Control of Reaction Temperature: Use the lowest possible temperature that allows the cycloaddition to proceed at a reasonable rate.
-
Solvent Choice: Using an appropriate solvent can sometimes allow for lower reaction temperatures.[7]
FAQ 4: I'm observing both endo and exo diastereomers of my cyclohexene precursor. How can I control the stereoselectivity?
The Diels-Alder reaction can produce both endo and exo products.[8] Typically, the endo product is the kinetically favored product due to secondary orbital interactions, while the exo product is the thermodynamically more stable isomer.[8]
Controlling Stereochemistry:
-
Kinetic vs. Thermodynamic Control: Running the reaction at lower temperatures will favor the formation of the kinetic endo product. Conversely, higher temperatures or longer reaction times can lead to the formation of the more stable exo product through a retro-Diels-Alder reaction followed by cycloaddition.
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst can often enhance the rate and stereoselectivity of the Diels-Alder reaction, typically favoring the endo product.
The following diagram illustrates the competing pathways for endo and exo product formation.
Caption: Kinetic vs. thermodynamic control in Diels-Alder reactions.
Section 3: Purification and Characterization
Even with optimized reaction conditions, purification is a critical step to isolate the desired cyclohexene amide from any remaining byproducts.
FAQ 5: My crude product is a complex mixture. What is the best approach for purification?
The purification strategy will depend on the specific properties of your target amide and the byproducts present.
| Purification Technique | When to Use | Common Byproducts Removed |
| Aqueous Workup/Extraction | To remove water-soluble impurities. | EDC-urea, salts (e.g., from bases like triethylamine), unreacted polar starting materials.[9] |
| Crystallization | If the desired product is a solid and has different solubility properties than the impurities. | Can be very effective for removing isomeric byproducts or unreacted starting materials.[10] |
| Flash Column Chromatography | The most general and powerful technique for separating complex mixtures.[11] | N-acylurea, unreacted starting materials, isomeric byproducts, and other non-polar to moderately polar impurities. |
| Preparative HPLC | For difficult separations of closely related compounds or for achieving very high purity. | Diastereomers, regioisomers, and other structurally similar byproducts. |
Step-by-Step Protocol: General Purification by Flash Chromatography
-
Dry the Crude Reaction Mixture: After the aqueous workup, thoroughly dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Choose a Solvent System: Use thin-layer chromatography (TLC) to determine an appropriate solvent system that provides good separation between your product and the impurities. A typical starting point for amides is a mixture of hexane and ethyl acetate.
-
Prepare the Column: Pack a silica gel column with the chosen eluent.
-
Load the Sample: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent like dichloromethane and load it onto the column.
-
Elute and Collect Fractions: Run the column, collecting fractions and monitoring the elution by TLC.
-
Combine and Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified amide.
References
-
Aapptec Peptides. (n.d.). Coupling Reagents. Retrieved from [Link]
-
Chemistry Steps. (n.d.). Amides from Carboxylic Acids-DCC and EDC Coupling. Retrieved from [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved from [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Retrieved from [Link]
-
Wikipedia. (2024). Diels–Alder reaction. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing. Retrieved from [Link]
-
Save My Exams. (2024). Preparation of Cyclohexene (OCR A Level Chemistry A): Revision Note. Retrieved from [Link]
-
Slideshare. (n.d.). Diels-Alder Reaction-For the preparation of cyclohexene. Retrieved from [Link]
-
National Center for Biotechnology Information. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). PMC. Retrieved from [Link]
-
Biotage. (2023). How should I purify a complex, polar, amide reaction mixture?. Retrieved from [Link]
-
University of the Pacific. (n.d.). The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. Retrieved from [Link]
-
ResearchGate. (2012). The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. Retrieved from [Link]
-
Unknown. (n.d.). Synthesis of Cyclohexene The Dehydration of Cyclohexanol. Retrieved from [Link]
-
ResearchGate. (2020). (PDF) Synthesis of some Cyclohexene Derivatives by Diels_Alder Reaction. Retrieved from [Link]
-
ResearchGate. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Retrieved from [Link]
- Google Patents. (2017). WO2017070418A1 - Synthesis of cyclohexane carboxamide derivatives useful as sensates in consumer products.
-
ResearchGate. (2020). What is the best technique for amide purification?. Retrieved from [Link]
-
Oriental Journal of Chemistry. (n.d.). Synthesis and Biological Evaluation of Certain new Cyclohexane-1-carboxamides as Apoptosis Inducers. Retrieved from [Link]
- Google Patents. (1998). WO1998007685A1 - Preparation of cyclohexene carboxylate derivatives.
-
Organic Syntheses. (n.d.). conversion of esters to amides with dimethylaluminum amides. Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Preparation of cyclohexene. Retrieved from [Link]
- Google Patents. (2000). WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction.
-
National Center for Biotechnology Information. (n.d.). Direct Synthesis of Amides from Carboxylic Acids and Amines Using B(OCH2CF3)3. Retrieved from [Link]
-
YouTube. (2020). Synthesis of Cyclohexene. Retrieved from [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. Retrieved from [Link]
-
ResearchGate. (2012). The first example of amine-induced reversal of diastereoselectivity in acylation of some trans-2-substituted cyclohexanols. Retrieved from [Link]
-
Royal Society of Chemistry. (2020). The preparation and applications of amides using electrosynthesis. Green Chemistry. Retrieved from [Link]
-
ResearchGate. (n.d.). N-Acylation Reactions of Amines. Retrieved from [Link]
-
Master Organic Chemistry. (2018). The Amide Functional Group: Properties, Synthesis, and Nomenclature. Retrieved from [Link]
-
SciSpace. (n.d.). Catalytic Asymmetric α-Acylation of Tertiary Amines Mediated by a Dual Catalysis Mode: N-Heterocyclic Carbene and Photoredox Ca. Retrieved from [Link]
-
Chemistry LibreTexts. (2021). 24.3: Synthesis of Amides. Retrieved from [Link]
Sources
- 1. Amides from Carboxylic Acids-DCC and EDC Coupling - Chemistry Steps [chemistrysteps.com]
- 2. hepatochem.com [hepatochem.com]
- 3. Amide Synthesis [fishersci.co.uk]
- 4. peptide.com [peptide.com]
- 5. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 6. praxilabs.com [praxilabs.com]
- 7. WO2000046174A1 - A method of preparing cyclohexanecaraboxylic acid using [2+4] diels-alder reaction - Google Patents [patents.google.com]
- 8. Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. people.chem.umass.edu [people.chem.umass.edu]
- 10. researchgate.net [researchgate.net]
- 11. biotage.com [biotage.com]
"enhancing the stability of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid in solution"
Here is the technical support center for enhancing the stability of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid in solution.
Technical Support Center: this compound
Welcome to the dedicated technical guide for ensuring the stability of this compound in solution. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of this molecule during experimental and developmental phases. Our approach is built on explaining the fundamental chemical principles driving degradation, providing actionable, field-proven protocols to mitigate these issues.
Section 1: Understanding the Molecule's Structural Liabilities
Before troubleshooting, it is crucial to understand the inherent structural features of this compound that predispose it to degradation in solution. The molecule contains three key functional groups that represent potential sites of instability:
-
Secondary Amide (-CONH-): Amide bonds are susceptible to hydrolysis, a reaction that breaks the bond by reacting with water.[1] This process can be significantly accelerated under acidic or basic conditions.[2][3][4]
-
Cyclohexene Ring (-C=C-): The carbon-carbon double bond within the cyclohexene ring is a site of potential oxidation. Reactive oxygen species (ROS) can attack this bond, leading to a variety of degradation products.[5] The allylic protons (hydrogens on the carbons adjacent to the double bond) can also be susceptible to abstraction, initiating radical chain reactions.
-
Carboxylic Acid (-COOH): While the carboxylic acid group itself is generally stable, its ionization state (deprotonated carboxylate -COO⁻ vs. protonated -COOH) is pH-dependent. This state can influence the overall molecule's solubility, polarity, and susceptibility to other degradation pathways.[6][7]
Primary Degradation Pathways
Based on these structural liabilities, the two most significant degradation pathways in solution are hydrolysis and oxidation.
Caption: Primary degradation pathways for the target molecule.
Section 2: Troubleshooting Guide - Enhancing Solution Stability
This section is structured in a question-and-answer format to directly address common stability challenges.
Q1: My compound's concentration is decreasing over time in an aqueous buffer. What is the most probable cause and my first troubleshooting step?
A1: The most common degradation pathway for compounds containing an amide linkage in aqueous media is hydrolysis.[8][9] The rate of hydrolysis is highly dependent on the pH of the solution.[3][10] Therefore, your first and most critical troubleshooting step is to evaluate and optimize the solution's pH.
Causality: Amide hydrolysis is catalyzed by both hydronium ions (H₃O⁺) under acidic conditions and hydroxide ions (OH⁻) under basic conditions.[11]
-
Acid-Catalyzed Mechanism: The carbonyl oxygen of the amide is protonated, which makes the carbonyl carbon significantly more electrophilic and thus more susceptible to nucleophilic attack by a water molecule.[2][12]
-
Base-Catalyzed Mechanism: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate which then collapses, cleaving the C-N bond.[3][13]
Between these two extremes, there is typically a pH range where the rate of hydrolysis is at a minimum, leading to maximum stability. Your objective is to identify this "pH stability optimum."
Actionable Step: Conduct a pH-rate profile study. This involves preparing a series of buffered solutions across a wide pH range (e.g., pH 2 to pH 10), dissolving your compound in each, and monitoring its concentration over time using a stability-indicating analytical method, such as HPLC.[14] See Protocol 1 for a detailed methodology.
Q2: I have identified the optimal pH for hydrolytic stability, but I still observe some degradation, especially when my solution is exposed to air. What should I investigate next?
A2: This observation strongly suggests that oxidation is a secondary degradation pathway.[5][15] The cyclohexene ring is a likely target for oxidative attack by dissolved oxygen or contaminating reactive oxygen species (ROS), such as peroxides, which can be present as impurities in excipients.[5]
Causality: Oxidation is a complex process often involving free radicals.[16] Atmospheric oxygen can initiate autoxidation, a process that can be accelerated by light (photolysis) or trace metal ions.[17] These reactions can lead to the formation of epoxides, hydroperoxides, or ring-opened products, fundamentally altering the molecule's structure and activity.
Actionable Steps:
-
Confirm Oxidative Susceptibility: Perform a forced degradation study using an oxidizing agent like hydrogen peroxide (H₂O₂). A rapid loss of the parent compound in the presence of H₂O₂ confirms its susceptibility to oxidation. See Protocol 2 .
-
Mitigate Oxidation:
-
Inert Atmosphere: Prepare and store solutions under an inert gas like nitrogen or argon to displace dissolved oxygen.
-
Use of Antioxidants: Add a suitable antioxidant to the formulation. Antioxidants are molecules that can neutralize free radicals, thereby terminating the chain reaction of oxidation.[18] Common choices include ascorbic acid (Vitamin C) for aqueous systems and butylated hydroxytoluene (BHT) for less polar systems.[16][19] See Protocol 3 for screening antioxidants.
-
Chelating Agents: If trace metal ion catalysis is suspected, add a chelating agent like ethylenediaminetetraacetic acid (EDTA) to sequester the metal ions.[19]
-
Control Excipients: Source high-purity excipients with low peroxide values, as peroxides are known initiators of oxidation.[5]
-
Q3: How do I choose the right solvent and buffer system for my stability studies?
A3: The choice of solvent and buffer is critical and interdependent.
-
Solvent System: For initial studies, a co-solvent system may be necessary if the compound has limited aqueous solubility. Acetonitrile is often preferred over methanol for compounds with amide or ester groups, as methanol can potentially participate in transesterification or related reactions under certain conditions.[20] Always use high-purity (e.g., HPLC-grade) solvents.
-
Buffer System: The buffer must have a pKa within +/- 1 pH unit of your target pH to ensure adequate buffering capacity. It is also crucial that the buffer components themselves do not catalyze degradation or interfere with the analytical method. Phosphate and citrate buffers are common starting points. Avoid amine-based buffers (like Tris) if you suspect they could react with your molecule.
Caption: Troubleshooting workflow for stability enhancement.
Section 3: Data Presentation & Key Experimental Protocols
Table 1: Example pH-Rate Profile Data
This table summarizes hypothetical results from a pH-rate study at 40°C, illustrating the significant impact of pH on the compound's stability.
| pH | Buffer System (50 mM) | Observed Rate Constant (k, day⁻¹) | Half-Life (t½, days) |
| 2.0 | Glycine-HCl | 0.085 | 8.2 |
| 4.0 | Acetate | 0.015 | 46.2 |
| 5.0 | Acetate | 0.009 | 77.0 |
| 6.0 | Phosphate | 0.005 | 138.6 |
| 7.4 | Phosphate | 0.012 | 57.8 |
| 9.0 | Borate | 0.065 | 10.7 |
Protocol 1: Performing a pH-Rate Profile Study
Objective: To determine the pH of maximum stability for the compound in an aqueous solution.
Methodology:
-
Prepare Buffers: Prepare a series of buffers (e.g., 50 mM) covering a pH range from 2 to 10. Ensure you use high-purity water and reagents.
-
Prepare Stock Solution: Prepare a concentrated stock solution of the compound in a suitable organic solvent (e.g., acetonitrile).
-
Prepare Study Samples: Spike a small, known volume of the stock solution into each buffer to achieve the final target concentration (e.g., 0.1 mg/mL). Ensure the final percentage of organic solvent is low (typically <5%) to minimize its effect on pH and stability.
-
Incubate: Store all samples in a temperature-controlled environment (e.g., 40°C or 50°C to accelerate degradation to an observable timeframe). Protect samples from light by using amber vials or covering the sample rack with foil.
-
Analyze Samples: At specified time points (e.g., 0, 1, 3, 7, 14 days), withdraw an aliquot from each sample. Quench any reaction if necessary (e.g., by diluting in mobile phase) and analyze immediately by a validated stability-indicating HPLC method.[21]
-
Data Analysis: For each pH, plot the natural logarithm of the compound's concentration versus time. The slope of this line is the negative of the observed first-order rate constant (-k). The half-life can be calculated as t½ = 0.693 / k. Finally, plot log(k) versus pH to visualize the pH-rate profile.
Protocol 2: Forced Degradation Study
Objective: To identify potential degradation pathways and validate the stability-indicating nature of the analytical method.[22]
Methodology: Expose the compound (e.g., 0.1 mg/mL solution) to the following stress conditions, aiming for 5-20% degradation.[8][20]
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 8 hours.
-
Oxidation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 80°C (in solution) for 48 hours.
-
Photolytic: Expose solution to light (ICH Q1B guidelines) at room temperature.
For each condition, analyze the stressed sample alongside a control sample using an HPLC-UV/PDA or HPLC-MS method. The goal is to ensure that all degradation peaks are chromatographically resolved from the parent peak.[14]
Protocol 3: Screening of Antioxidants
Objective: To evaluate the effectiveness of different antioxidants at preventing oxidative degradation.
Methodology:
-
Prepare Samples: Prepare solutions of your compound at the optimal pH for hydrolytic stability.
-
Add Antioxidants: To separate samples, add different antioxidants at typical concentrations (e.g., Ascorbic Acid at 0.1% w/v, BHT at 0.01% w/v). Include a control sample with no antioxidant.
-
Induce Oxidation: To accelerate the study, you can either store the samples exposed to air/light or add a low concentration of an initiator like H₂O₂.
-
Incubate and Analyze: Store all samples under the same conditions and monitor the concentration of the parent compound over time using your stability-indicating HPLC method.
-
Evaluate: Compare the degradation rate in the presence of each antioxidant to the control. The most effective antioxidant will show the slowest rate of degradation.
Section 4: Frequently Asked Questions (FAQs)
-
Q: What are the likely degradation products I should be looking for?
-
A: From hydrolysis, you should expect to see 3-cyclohexene-1,6-dicarboxylic acid and sec-butylamine.[4] From oxidation, you may see a complex mixture of products, including epoxides and hydroxylated derivatives of the parent molecule. HPLC-MS is the best tool for identifying these unknown degradants.
-
-
Q: How does temperature affect the stability of this compound?
-
A: Degradation reactions, both hydrolysis and oxidation, are temperature-dependent and will accelerate at higher temperatures. It is recommended to store solutions at refrigerated temperatures (2-8°C) or frozen to maximize shelf-life. The quantitative relationship between temperature and degradation rate can be determined using an Arrhenius plot.
-
-
Q: Can I use a pre-formulated antioxidant cocktail?
-
A: While convenient, it is better to screen individual antioxidants first to understand their specific efficacy and potential for interactions. Some antioxidants can have synergistic effects, but this must be empirically determined.
-
-
Q: My compound is intended for a non-aqueous formulation. Is hydrolysis still a concern?
-
A: While the rate will be significantly lower, hydrolysis can still occur if there are trace amounts of water in your non-aqueous solvents or excipients. Using anhydrous solvents and controlling moisture during manufacturing and packaging is crucial.[19]
-
References
-
Master Organic Chemistry. (2019). Amide Hydrolysis Using Acid Or Base. [Link]
-
East, A. L. L. (2018). On the hydrolysis mechanisms of amides and peptides. University of Regina. [Link]
-
Save My Exams. (n.d.). Reactions of Amides. A Level Chemistry Revision Notes. [Link]
-
Klimovica, K., et al. (2022). Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceuticals. [Link]
-
Oreate AI Blog. (2026). Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive. [Link]
-
Pantoja-Uceda, D., et al. (2009). pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues. Biophysical Journal. [Link]
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]
-
Galano, A., et al. (2016). Structural Features of Small Molecule Antioxidants and Strategic Modifications to Improve Potential Bioactivity. Molecules. [Link]
-
ResearchGate. (2017). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. [Link]
-
Chemguide. (n.d.). the hydrolysis of amides. [Link]
-
Wikipedia. (n.d.). Cyclohexanecarboxylic acid. [Link]
-
Chemistry LibreTexts. (2024). 21.S: Carboxylic Acid Derivatives (Summary). [Link]
-
The Royal Society of Chemistry. (2019). The pH Dependent Mechanisms of Non-enzymatic Peptide Bond Cleavage Reactions. [Link]
-
He, L., et al. (2015). Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems. Journal of Cellular and Molecular Medicine. [Link]
-
Bajaj, S., et al. (2022). Forced Degradation – A Review. Biomedical Journal of Scientific & Technical Research. [Link]
-
Separation Science. (n.d.). Analytical Techniques In Stability Testing. [Link]
-
ResearchGate. (2020). Stabilization of Pharmaceuticals to Oxidative Degradation. [Link]
-
ResearchGate. (2019). Synergistic interactions between antioxidants used in food preservation. [Link]
-
Master Organic Chemistry. (2022). Basic Hydrolysis of Esters – Saponification. [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. [Link]
-
ACS Publications. (2004). pH Dependent Thermodynamic and Amide Exchange Studies of the C-Terminal Domain of the Ribosomal Protein L9: Implications for Unfolded State Structure. [Link]
- Google Patents. (n.d.). EP0814073B1 - Epimerization of 2- or 4-substituted cyclohexanecarboxylic acids.
-
BioPharm International. (2018). Forced Degradation Studies for Biopharmaceuticals. [Link]
-
Sygnature Discovery. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
-
ResearchGate. (2017). core components of analytical method validation for small molecules-an overview. [Link]
-
PubMed. (2020). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. [Link]
-
MDPI. (2023). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. [Link]
-
MDPI. (2024). Potent Nrf2-Inducing C6-Isothiocyanate Glucose Derivatives with Dual Antioxidant and Antitumor Activity. [Link]
-
PubMed Central. (2022). Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications. [Link]
-
YouTube. (2024). Amides Explained: Preparation, Hydrolysis and Reduction | Organic Chemistry. [Link]
-
YouTube. (2021). Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. [Link]
-
YouTube. (2019). mechanism of amide hydrolysis. [Link]
-
ResearchGate. (2021). Impact of Forced Degradation Studies on the Formulation and Stability of Topiroxostat: A Comprehensive Review. [Link]
-
CP Lab Safety. (n.d.). 3-Cyclohexene-1-carboxylic acid, 6-[[(1, 1-dimethylethoxy)carbonyl]amino]-, methyl ester, (1R, 6R)-rel-. [Link]
-
NIH. (2017). Development of forced degradation and stability indicating studies of drugs—A review. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC57492 Forced degradation studies for Biopharmaceuticals - BioPharm International. (2018). [Link]91/]([Link])
-
ScienceDirect. (2019). RIFM fragrance ingredient safety assessment, 3-cyclohexene-1-carboxylic acid, 2,6,6-trimethyl-, methyl. [Link]
-
The Pharmaceutical Journal. (2010). Understanding the chemical basis of drug stability and degradation. [Link]
-
Jasperse, C. (n.d.). Chem 360 Jasperse Ch. 20, 21 Notes. Carboxylic Acids, Esters, Amides, Acid-Chlorides. [Link]
-
The Royal Society of Chemistry. (n.d.). CHAPTER 9: Control of Drug Degradation. [Link]
-
NIH. (2022). Bicyclo[6.1.0]nonyne carboxylic acid for the production of stable molecular probes. [Link]
-
Organic Chemistry Portal. (n.d.). Amide synthesis by oxidation, hydrolysis or rearrangement. [Link]
Sources
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. uregina.ca [uregina.ca]
- 4. savemyexams.com [savemyexams.com]
- 5. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Unraveling the Hydrolysis of Carboxylic Acids: A Deep Dive - Oreate AI Blog [oreateai.com]
- 7. pH Dependence of Amide Chemical Shifts in Natively Disordered Polypeptides Detects Medium-Range Interactions with Ionizable Residues - PMC [pmc.ncbi.nlm.nih.gov]
- 8. onyxipca.com [onyxipca.com]
- 9. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.rsc.org [pubs.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. youtube.com [youtube.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. biofargo.com [biofargo.com]
- 16. Chemical and molecular mechanisms of antioxidants: experimental approaches and model systems - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 18. Biochemistry of Antioxidants: Mechanisms and Pharmaceutical Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. biomedres.us [biomedres.us]
- 21. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 22. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Epimerization in Substituted Cyclohexene Synthesis
<
Welcome to the technical support center for chemists engaged in the synthesis of substituted cyclohexenes. This resource is designed to provide in-depth troubleshooting guides and frequently asked questions (FAQs) to address the critical challenge of minimizing epimerization. As researchers, scientists, and drug development professionals, maintaining stereochemical integrity is paramount. This guide offers field-proven insights and scientifically-grounded protocols to help you navigate and overcome common hurdles in your synthetic endeavors.
Introduction: The Challenge of Stereochemical Control
The synthesis of substituted cyclohexenes is a cornerstone of modern organic chemistry, with applications ranging from natural product synthesis to the development of novel therapeutics.[1][2] A frequent and often frustrating side reaction encountered during these syntheses is epimerization—the unwanted inversion of a single stereocenter in a molecule with multiple chiral centers.[3] This can lead to diastereomeric mixtures that are difficult to separate, ultimately impacting yield and purity.
This guide will delve into the common causes of epimerization in cyclohexene synthesis and provide actionable strategies to mitigate this issue, ensuring the stereochemical fidelity of your target molecules.
Troubleshooting Guide & FAQs
This section is structured in a question-and-answer format to directly address specific issues you may encounter during your experiments.
FAQ 1: I'm observing significant epimerization at a stereocenter alpha to a carbonyl group in my cyclohexene intermediate. What are the likely causes and how can I prevent this?
Answer:
Epimerization at the α-position to a carbonyl group is one of the most common challenges. The underlying cause is the acidity of the α-proton, which can be abstracted by a base to form a planar enolate intermediate. Reprotonation of this enolate can occur from either face, leading to a mixture of diastereomers.
Root Causes & Mechanistic Insight:
-
Base Strength and Steric Hindrance: Strong, non-hindered bases like diisopropylethylamine (DIPEA) can readily deprotonate the α-carbon, promoting enolization and subsequent epimerization.[4]
-
Reaction Temperature: Higher temperatures provide the necessary activation energy for both enolate formation and the equilibration to the thermodynamically more stable epimer.[5][6]
-
Prolonged Reaction Times: The longer the substrate is exposed to basic or acidic conditions, the greater the opportunity for epimerization to occur.[4]
-
Solvent Effects: Polar aprotic solvents, such as DMF, can facilitate epimerization by stabilizing the charged enolate intermediate.[4]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for α-carbonyl epimerization.
Recommended Protocols:
-
Kinetic vs. Thermodynamic Control: To favor the kinetic product and minimize epimerization, use a strong, sterically hindered base like lithium diisopropylamide (LDA) at low temperatures (e.g., -78 °C) for a short duration.[5][7] This rapidly deprotonates the most accessible proton, and the low temperature prevents equilibration to the thermodynamic product.[5][7]
-
Base Selection: If possible, switch to a weaker or more sterically hindered base. N-methylmorpholine (NMM) is a good alternative to DIPEA. For particularly sensitive substrates, 2,4,6-collidine can be effective.[4]
FAQ 2: My Diels-Alder reaction is producing a mixture of endo and exo diastereomers. How can I improve the stereoselectivity?
Answer:
The Diels-Alder reaction is a powerful tool for constructing cyclohexene rings with excellent stereocontrol.[1][8] However, achieving high diastereoselectivity between the endo and exo products can sometimes be challenging.
Causality and Strategic Solutions:
-
The Endo Rule: The "endo rule" is a guiding principle in Diels-Alder reactions, which states that the dienophile's substituent with pi-system character will preferentially orient itself "underneath" the diene in the transition state, leading to the endo product. This is due to favorable secondary orbital interactions.
-
Lewis Acid Catalysis: Lewis acids can enhance the rate and selectivity of the Diels-Alder reaction. They coordinate to the dienophile, lowering the energy of the LUMO and often increasing the preference for the endo product. Common Lewis acids include TiCl₄, AlCl₃, and Et₂AlCl.
-
Chiral Auxiliaries: For asymmetric Diels-Alder reactions, attaching a chiral auxiliary to the dienophile can effectively control the stereochemical outcome.[9][10][11] The auxiliary blocks one face of the dienophile, directing the diene to attack from the less hindered face.[10] Evans' oxazolidinones are a classic example of effective chiral auxiliaries.[10]
Experimental Protocol: Diastereoselective Diels-Alder with a Chiral Auxiliary
-
Preparation: To a solution of the acrylate ester of a chiral auxiliary (e.g., an Evans' oxazolidinone) in a suitable solvent (e.g., CH₂Cl₂) at low temperature (e.g., -78 °C), add a Lewis acid catalyst (e.g., Et₂AlCl).
-
Reaction: Add the diene to the reaction mixture and stir at the low temperature until the reaction is complete (monitor by TLC).
-
Workup: Quench the reaction with a suitable reagent (e.g., saturated aqueous NH₄Cl) and extract the product.
-
Purification and Auxiliary Removal: Purify the product by flash chromatography. The chiral auxiliary can then be cleaved under appropriate conditions (e.g., hydrolysis) to yield the desired enantiomerically enriched cyclohexene derivative.[9]
FAQ 3: I am struggling with controlling stereocenters during the formation of my substituted cyclohexene via a Michael addition/intramolecular cyclization sequence. What strategies can I employ?
Answer:
Tandem reactions involving a Michael addition followed by an intramolecular cyclization are elegant methods for constructing complex cyclohexene systems. However, controlling the multiple stereocenters formed can be intricate.
Key Control Elements:
-
Organocatalysis: Chiral organocatalysts, such as proline and its derivatives, can effectively catalyze asymmetric Michael additions.[12][13][14][15] The catalyst forms a transient chiral enamine or iminium ion with the substrate, which then reacts stereoselectively.[13][15]
-
Metal Catalysis: Transition metal catalysts, often paired with chiral ligands, offer another powerful approach for stereocontrol in these transformations.[16][17][18]
-
Substrate Control: The inherent stereochemistry of the starting materials can influence the stereochemical outcome of the reaction.
Decision Diagram for Stereocontrol Strategy:
Caption: Selecting a strategy for stereocontrol in tandem reactions.
FAQ 4: Can I use epimerization to my advantage to obtain a desired diastereomer?
Answer:
Yes, in some cases, epimerization can be strategically employed to convert an undesired diastereomer into the thermodynamically more stable, desired one. This is known as thermodynamic control.[5][19][20]
Conditions for Thermodynamic Control:
-
Reversibility: The reaction conditions must allow for the reverse reaction to occur, enabling an equilibrium to be established between the diastereomers.[6][20]
-
Elevated Temperature: Higher temperatures often favor the thermodynamic product by providing enough energy to overcome the activation barriers for both the forward and reverse reactions.[5][6]
-
Appropriate Catalyst/Reagent: A base or acid catalyst is typically required to facilitate the epimerization process.
Example Scenario: If the kinetic product of a reaction is not the desired diastereomer, you can subject the product mixture to conditions that promote equilibration (e.g., heating in the presence of a catalytic amount of base). This will shift the product ratio towards the more stable diastereomer.
Data Summary Table
The choice of base and solvent can significantly impact the diastereomeric ratio (d.r.) in reactions prone to epimerization. The following table provides a qualitative guide based on general principles.
| Base | Solvent | Relative Epimerization Risk | Rationale |
| DIPEA | DMF | High | Strong, non-hindered base in a polar aprotic solvent that stabilizes the enolate.[4] |
| NMM | CH₂Cl₂ | Moderate | Weaker base in a less polar solvent. |
| 2,4,6-Collidine | Toluene | Low | Sterically hindered base in a non-polar solvent. |
| LDA (-78 °C) | THF | Very Low | Strong, hindered base at low temperature favors kinetic deprotonation.[7] |
Conclusion
Minimizing epimerization during the synthesis of substituted cyclohexenes requires a deep understanding of reaction mechanisms and careful control of experimental parameters. By considering factors such as base and solvent choice, reaction temperature and time, and by employing strategies like Lewis acid catalysis, chiral auxiliaries, and organocatalysis, you can significantly enhance the stereochemical purity of your products. This guide provides a framework for troubleshooting common issues and implementing robust synthetic protocols.
References
-
Asymmetric Synthesis of Optically Active 3-Cyclohexene-1-carboxylic Acid Utilizing Lactic Ester as a Chiral Auxiliary in the Diastereoselective Diels–Alder Reaction. (2022). Organic Process Research & Development. [Link]
-
Diels–Alder reaction. In Wikipedia. [Link]
-
Organocatalytic Michael addition/intramolecular Julia-Kocienski olefination for the preparation of nitrocyclohexenes. (2013). PubMed. [Link]
-
Diels-Alder Reaction-For the preparation of cyclohexene. (n.d.). Slideshare. [Link]
-
Chiral auxiliary. In Wikipedia. [Link]
-
Preparation of cyclohexene. (n.d.). The Royal Society of Chemistry. [Link]
-
Synthesis of cyclohexenes. (n.d.). Organic Chemistry Portal. [Link]
-
Design, synthesis and evaluation of chiral auxiliaries, ligands and catalysts for asymmetric synthesis. (n.d.). SFU Summit. [Link]
-
stereochemistry of the diene and dienophile. (2019). YouTube. [Link]
-
Asymmetric Synthesis of Chiral 2-Cyclohexenones with Quaternary Stereocenters via Ene-Reductase Catalyzed Desymmetrization of 2,5-Cyclohexadienones. (n.d.). PMC - NIH. [Link]
-
Diels-Alder: stereochemistry of dienophile. (n.d.). Khan Academy. [Link]
-
Chiral Auxiliaries in Asymmetric Synthesis. (2006). Semantic Scholar. [Link]
-
The Diels-Alder Cycloaddition. (2023). Chemistry LibreTexts. [Link]
- Synthesis of Cyclohexene The Dehydration of Cyclohexanol. (n.d.). Unknown Source.
-
Photocatalyzed Epimerization of Quaternary Stereocenters. (2025). PMC - NIH. [Link]
-
Chemo- and Regioselective Synthesis of Acyl-Cyclohexenes by a Tandem Acceptorless Dehydrogenation-[9][10]-Hydride Shift Cascade. (2020). Journal of the American Chemical Society. [Link]
-
Thermodynamic and kinetic reaction control. In Wikipedia. [Link]
-
Kinetic and Thermodynamic Control of a Reaction. (2018). Odinity. [Link]
-
Enantioselective, transition metal catalyzed cycloisomerizations. (2012). Chemical Society Reviews (RSC Publishing). [Link]
-
Stereoselective Synthesis of Cyclohexanes via an Iridium Catalyzed (5 + 1) Annulation Strategy. (2018). Journal of the American Chemical Society. [Link]
-
14.3: Kinetic vs. Thermodynamic Control of Reactions. (2024). Chemistry LibreTexts. [Link]
-
Synthesizing Cyclohexene From Cyclohexan. (n.d.). Scribd. [Link]
-
An Overview of Heterogeneous Transition Metal‐Based Catalysts for Cyclohexene Epoxidation Reaction. (n.d.). ResearchGate. [Link]
-
Stereospecific Synthesis of Cyclohexenone Acids by[12][12]-Sigmatropic Rearrangement Route. (2023). The Journal of Organic Chemistry. [Link]
-
Cyclohexene Synthesis. (2023). YouTube. [Link]
-
Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). Vide Leaf. [Link]
-
Thermodynamic and Kinetic Products. (2012). Master Organic Chemistry. [Link]
-
Thermodynamic Product vs Kinetic Product – with example of enolate formation of 2-methylcyclohexanone. (2011). PharmaXChange.info. [Link]
-
Conformational Analysis. III. Epimerization Equilibria of Alkylcyclohexanols1. (n.d.). Journal of the American Chemical Society. [Link]
-
Organocatalyst Design for the Stereoselective Annulation towards Bicyclic Diketones and Analogues. (2022). I.R.I.S.. [Link]
-
(PDF) Organocatalysis for the Asymmetric Michael Addition of Cycloketones and α, β-Unsaturated Nitroalkenes. (2021). ResearchGate. [Link]
-
Organocatalysts for enantioselective synthesis of fine chemicals: definitions, trends and developments. (n.d.). ScienceOpen. [Link]
-
What Is Epimerization In Organic Chemistry?. (2025). YouTube. [Link]
-
Epimers and Anomers. (n.d.). Chemistry Steps. [Link]
-
l tried to use epimerization and enediol reactions but lm not getting the product. Any hints how to approach it. (2021). Reddit. [Link]
-
Epimerisation in Peptide Synthesis. (n.d.). MDPI. [Link]
- Chemistry 3719L – Lab Session 8 Synthesis of Cyclohexene from Cyclohexanol by Acid-catalyzed Elimination (E1) Pre-lab reading. (n.d.). Unknown Source.
-
Epimerization Exam Prep | Practice Questions & Video Solutions. (n.d.). Pearson. [Link]
- Epimerization of 2- or 4-substituted cyclohexane carboxylic acids. (n.d.).
-
Diastereoselective synthesis of highly substituted cyclohexanones and tetrahydrochromene-4-ones via conjugate addition of curcumins to arylidenemalonates. (2024). PMC - PubMed Central. [Link]
-
Synthesis of Cyclohexanol To Cyclohexene - Lab Report. (n.d.). Scribd. [Link]
-
What happens when I use cyclohexanol to prepare cyclohexene?. (2015). Chemistry Stack Exchange. [Link]
-
Epimerization Reaction of a Substituted Vinylcyclopropane Catalyzed by Ruthenium Carbenes: Mechanistic Analysis. (2025). ResearchGate. [Link]
-
Synthesis of Cyclohexene from Cyclohexanol. (2017). UKEssays.com. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. youtube.com [youtube.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Thermodynamic and kinetic reaction control - Wikipedia [en.wikipedia.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. pharmaxchange.info [pharmaxchange.info]
- 8. Diels-Alder Reaction-For the preparation of cyclohexene | PDF [slideshare.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Chiral auxiliary - Wikipedia [en.wikipedia.org]
- 11. summit.sfu.ca [summit.sfu.ca]
- 12. Organocatalytic Michael addition/intramolecular Julia-Kocienski olefination for the preparation of nitrocyclohexenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. videleaf.com [videleaf.com]
- 14. iris.uniroma1.it [iris.uniroma1.it]
- 15. researchgate.net [researchgate.net]
- 16. Enantioselective, transition metal catalyzed cycloisomerizations - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. researchgate.net [researchgate.net]
- 19. odinity.com [odinity.com]
- 20. masterorganicchemistry.com [masterorganicchemistry.com]
Technical Support Center: Scale-Up Synthesis of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Welcome to the technical support center for the scale-up synthesis of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. This guide is intended for researchers, chemists, and process development professionals. Here, we address common challenges encountered during the multi-ton scale production of this molecule, providing troubleshooting advice and frequently asked questions in a user-friendly format. Our focus is on providing practical, field-tested insights to ensure a robust, efficient, and scalable synthetic process.
The synthesis of this compound is conceptually straightforward, typically involving two key transformations: a Diels-Alder reaction to construct the cyclohexene core, followed by an amide coupling. However, transitioning from bench-scale synthesis to industrial production introduces a host of challenges that can impact yield, purity, and cost-effectiveness. This guide is structured to address these challenges head-on.
Part 1: Diels-Alder Synthesis of 3-Cyclohexene-1-carboxylic Acid Intermediate
The foundation of our target molecule is the 3-cyclohexene-1-carboxylic acid ring system, most commonly synthesized via a [4+2] cycloaddition, known as the Diels-Alder reaction, between a 1,3-diene (e.g., 1,3-butadiene) and a dienophile (e.g., acrylic acid).[1] While elegant in its simplicity, scaling this reaction requires careful control over various parameters.
Troubleshooting Guide: Diels-Alder Reaction
Q1: My Diels-Alder reaction is sluggish at scale, and I'm observing low conversion rates. What are the likely causes and how can I improve the reaction kinetics?
A1: Slow reaction rates at scale are a common issue and can often be attributed to several factors:
-
Inadequate Mixing: In large reactors, inefficient mixing can lead to localized concentration gradients and temperature differences, slowing down the reaction. Ensure your reactor's agitation is sufficient to maintain a homogenous mixture.
-
Suboptimal Temperature: While Diels-Alder reactions can often be performed at elevated temperatures to increase the rate, excessively high temperatures can favor the reverse (retro-Diels-Alder) reaction.[1] A careful optimization of the temperature profile is crucial. We recommend a gradual increase in temperature, monitoring conversion by in-process controls (e.g., GC or HPLC).
-
Solvent Effects: The choice of solvent can significantly impact the reaction rate.[2][3][4] While non-polar solvents are often used, polar solvents, including water, have been shown to accelerate certain Diels-Alder reactions due to the hydrophobic effect and stabilization of the polar transition state.[5] However, solvent choice must also consider downstream processing and purification.
Q2: I'm seeing significant byproduct formation, including polymers and regioisomers. How can I improve the selectivity of my large-scale Diels-Alder reaction?
A2: Byproduct formation is a critical challenge in scaling up the Diels-Alder reaction. Here’s how to address common selectivity issues:
-
Diene Purity and Handling: If using 1,3-butadiene, it's a gas at room temperature and is often generated in situ from a precursor like 3-sulfolene to avoid handling issues and minimize polymerization.[6][7][8] Ensure the precursor is of high purity and that the cracking temperature is carefully controlled to provide a steady supply of the diene without excessive side reactions.
-
Dienophile Activation: The reactivity of the dienophile is key. Acrylic acid is an electron-poor dienophile, which is favorable for a "normal electron demand" Diels-Alder.[5][9] The presence of electron-withdrawing groups on the dienophile generally accelerates the reaction.[1][5]
-
Lewis Acid Catalysis: The use of a Lewis acid catalyst (e.g., BF₃, SnCl₄) can significantly accelerate the reaction and improve regioselectivity.[1][10][11] However, the catalyst must be carefully chosen to be compatible with the starting materials and easily removed during workup. On a large scale, the cost and disposal of the catalyst are also important considerations.
-
Temperature Control: As mentioned, temperature control is vital. Polymerization of the diene or dienophile is often exacerbated at higher temperatures. Running the reaction at the lowest effective temperature is recommended.
Diels-Alder Reaction FAQs
Q: What are the key safety considerations when running a large-scale Diels-Alder reaction with butadiene?
A: Butadiene is a flammable gas and a suspected carcinogen. When used at scale, it is crucial to have a closed system with appropriate pressure relief and scrubbing systems. Generating butadiene in situ from a stable precursor like 3-sulfolene is a common industrial practice to mitigate the risks associated with handling large quantities of the gas.[7] The thermal decomposition of 3-sulfolene also produces sulfur dioxide, which is a toxic and corrosive gas that must be scrubbed from the reactor off-gas.[6][7]
Q: How does the stereochemistry of the reactants affect the product?
A: The Diels-Alder reaction is stereospecific. The stereochemistry of the dienophile is retained in the product.[12] For example, if a cis-dienophile is used, the substituents will be cis in the cyclohexene product. This is a critical consideration for controlling the stereochemistry of the final molecule.
Part 2: Amide Coupling of 3-Cyclohexene-1-carboxylic Acid with sec-Butylamine
The second key step is the formation of the amide bond between the 3-cyclohexene-1-carboxylic acid intermediate and sec-butylamine. While amide coupling is a fundamental transformation in organic synthesis, its application on an industrial scale presents its own set of challenges, particularly concerning cost, efficiency, and purity.
Troubleshooting Guide: Amide Coupling
Q1: My amide coupling reaction is giving low yields. What are the common culprits?
A1: Low yields in amide coupling reactions at scale can often be traced back to a few key issues:
-
Inefficient Carboxylic Acid Activation: The carboxylic acid must be activated to react with the amine.[13] For large-scale synthesis, cost-effective activating agents are preferred. While reagents like HATU are excellent at the lab scale, they are often too expensive for industrial production.[14] A common and economical approach is the conversion of the carboxylic acid to an acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[14][15]
-
Amine Basicity and Nucleophilicity: sec-Butylamine is a reasonably good nucleophile, but its steric bulk can slow the reaction. It is also a base and can be protonated by the carboxylic acid, rendering it non-nucleophilic.[13] The addition of a non-nucleophilic base (e.g., triethylamine, diisopropylethylamine) is often necessary to scavenge the acid formed during the reaction and ensure the amine remains in its free, nucleophilic form.
-
Reaction Conditions: The choice of solvent is critical. Aprotic solvents like dichloromethane (DCM) or N,N-dimethylformamide (DMF) are common, but their use is increasingly restricted due to environmental and safety concerns. Greener alternatives should be considered and evaluated.[16] Temperature also plays a role; while some heating may be required to overcome the steric hindrance of sec-butylamine, excessive heat can lead to side reactions and degradation.
Q2: I'm concerned about racemization of the chiral center on the cyclohexene ring during the amide coupling. How can this be minimized?
A2: Racemization is a significant concern when dealing with chiral carboxylic acids. The activation step is often where racemization can occur. To mitigate this:
-
Choice of Coupling Reagent: Some coupling reagents are known to be "racemization-free" or have a low propensity for causing racemization.[17][18][19] While often more expensive, their use may be justified if maintaining stereochemical purity is critical.
-
Additives: The addition of reagents like 1-hydroxybenzotriazole (HOBt) or OxymaPure® can suppress racemization when using carbodiimide coupling agents like EDC.[20]
-
Acid Chloride Formation Conditions: If forming the acid chloride, it is crucial to control the temperature and reaction time. The acid chloride should ideally be used immediately after its formation to minimize the risk of racemization.
Amide Coupling FAQs
Q: What are the most cost-effective amide coupling methods for multi-ton scale production?
A: For large-scale production, the most common and cost-effective methods involve the use of simple, readily available reagents. The formation of an acid chloride using thionyl chloride or oxalyl chloride followed by reaction with the amine is a classic and widely used industrial method.[14][21] Another popular choice is the use of carbodiimides like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive to improve efficiency and reduce side reactions.[20]
Q: How do I remove the byproducts from the coupling reaction during workup?
A: The choice of workup procedure depends on the coupling reagent used. For example, if EDC is used, the resulting urea byproduct is water-soluble and can be removed with an aqueous wash.[22] If dicyclohexylcarbodiimide (DCC) is used, the dicyclohexylurea byproduct is insoluble in most organic solvents and can be removed by filtration.[22] Careful selection of the coupling reagent can simplify the purification process.
Data and Protocols
Table 1: Comparison of Common Amide Coupling Reagents for Scale-Up
| Coupling Reagent | Advantages for Scale-Up | Disadvantages for Scale-Up | Typical Byproducts |
| SOCl₂/Oxalyl Chloride | Highly cost-effective, readily available. | Generates HCl, requiring a base; potential for side reactions. | SO₂, HCl, CO, CO₂ |
| EDC | Water-soluble urea byproduct (easy removal). | Moderate cost. | Water-soluble urea |
| DCC | Low cost. | Insoluble urea byproduct (requires filtration); potential allergen. | Dicyclohexylurea |
| T3P® | High reactivity, good for hindered substrates. | Higher cost than SOCl₂ or DCC. | Phosphonic acid derivatives |
| HATU/HBTU | High efficiency, low racemization. | Prohibitively expensive for large scale.[14] | Tetramethylurea, HOBt/HOAt |
Protocol 1: General Procedure for Acid Chloride Formation and Amidation
-
Acid Chloride Formation: To a solution of 3-cyclohexene-1-carboxylic acid (1.0 equiv) in an appropriate anhydrous solvent (e.g., toluene), add thionyl chloride (1.1 equiv) dropwise at room temperature. A catalytic amount of DMF can be added to facilitate the reaction.[15] Heat the mixture to 40-50 °C and monitor the reaction by IR (disappearance of the broad O-H stretch of the carboxylic acid).
-
Amidation: In a separate reactor, dissolve sec-butylamine (1.2 equiv) and a non-nucleophilic base (e.g., triethylamine, 1.5 equiv) in the same anhydrous solvent. Cool this solution to 0-5 °C.
-
Reaction: Slowly add the solution of the acid chloride to the amine solution, maintaining the temperature below 10 °C.
-
Workup: Once the reaction is complete (monitored by TLC or LC-MS), quench with water. Separate the organic layer, wash with dilute acid, then with brine, dry over sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
Visualizations
Diagram 1: Synthetic Workflow
Caption: Decision tree for troubleshooting low amide coupling yields.
References
-
Dunetz, J. R., et al. (2016). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. Organic Process Research & Development, 20(2), 145-177. [Link]
-
MDPI. (2024). Solvent-Mediated Rate Deceleration of Diels–Alder Reactions for Enhanced Selectivity: Quantum Mechanical Insights. MDPI. [Link]
-
Zhao, J., et al. (2016). Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis. Journal of the American Chemical Society, 138(40), 13135-13138. [Link]
-
ResearchGate. (2018). Solvent effects on Diels-Alder reaction in ionic liquids: A reaction density functional study. [Link]
-
Royal Society of Chemistry. (2005). A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships. Organic & Biomolecular Chemistry. [Link]
-
ResearchGate. (2022). Recent Advances in Asymmetric Synthesis of Chiral Amides and Peptides: Racemization-free Coupling Reagents. [Link]
-
ResearchGate. (2021). Why did my amide syntesis does not work?. [Link]
-
Reddit. (2021). Tips and tricks for difficult amide bond formation?. r/Chempros. [Link]
-
ResearchGate. (2015). Large-Scale Applications of Amide Coupling Reagents for the Synthesis of Pharmaceuticals. [Link]
-
HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]
-
Silber, E. (1972). Solvent Effects in the Diels Alder Reaction. Texas Tech University. [Link]
-
Semantic Scholar. (2019). Rapid Mechanochemical Synthesis of Amides with Uronium-Based Coupling Reagents, a Method for Hexa-amidation of Biotin. [Link]
-
Master Organic Chemistry. (2017). The Diels-Alder Reaction. [Link]
-
Wikipedia. (n.d.). Diels–Alder reaction. [Link]
-
MDPI. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. [Link]
-
National Institutes of Health. (2022). Synthesis, Biosynthesis, and Biological Activity of Diels–Alder Adducts from Morus Genus: An Update. [Link]
-
Chemguide. (n.d.). Making Amides. [Link]
-
ResearchGate. (2018). Chapter 16. Upscaling the Aza-Diels–Alder Reaction for Pharmaceutical Industrial Needs in Flow Chemistry. [Link]
-
Lirias. (2020). Effect of solvent motions on the dynamics of the Diels-Alder reaction. [Link]
-
ResearchGate. (2022). BF3–Catalyzed Diels–Alder Reaction between Butadiene and Methyl Acrylate in Aqueous Solution—An URVA and Local Vibrational Mode Study. [Link]
-
Chemistry Steps. (n.d.). Diels Alder Reaction: Dienes and Dienophiles. [Link]
-
Ataman Kimya. (n.d.). DI-SEC-BUTYLAMINE. [Link]
-
Royal Society of Chemistry. (2024). Recent advancements in the chemistry of Diels–Alder reaction for total synthesis of natural products: a comprehensive review (2020–2023). [Link]
-
American Pharmaceutical Review. (2014). Byproducts of Commonly Used Coupling Reagents: Origin, Toxicological Evaluation and Methods for Determination. [Link]
-
ResearchGate. (2015). Substrate selective amide coupling driven by encapsulation of a coupling agent within a self-assembled hexameric capsule. [Link]
-
YouTube. (2020). diene & dienophile stereochemistry in the Diels-Alder. [Link]
-
National Institutes of Health. (2007). Mechanisms of thermal decomposition of organic monolayers grafted on (111) silicon. [Link]
-
YouTube. (2020). Diels Alder Reaction Experiment Part 2, Reflux and Isolation. [Link]
-
ResearchGate. (2023). Biocatalytic Amide Bond Formation. [Link]
-
University of California, Irvine. (n.d.). Synthesis of 4-Cyclohexene-cis-dicarboxylic Acid Anhydride - (Diels-Alder Reaction). [Link]
-
Chegg. (2021). Solved 3-4: Diels Alder - 1 For this assignment, the | Chegg.com. [Link]
-
Alfred State College. (n.d.). Preparation of 4-cyclohexene-cis-l. 2-dicarboxylic acid: Example of the Diels-Alder reaction. [Link]
- Google Patents. (n.d.).
-
ResearchGate. (2015). tests for the competitive coupling of butylamine 4a and octylamine 4b.... [Link]
-
National Institutes of Health. (2010). 'Umpolung' Reactivity in Semiaqueous Amide and Peptide Synthesis. [Link]
-
Royal Society of Chemistry. (2013). Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide. [Link]
-
PolyPeptide. (2023). Assessment of Sulfur Impurities in GMP-Grade Diisopropylcarbodiimide and Their Impact on Coupling Reagent-Induced Side Reactions in Peptide Synthesis. [Link]
Sources
- 1. Diels–Alder reaction - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. A rationalization of the solvent effect on the Diels–Alder reaction in ionic liquids using multiparameter linear solvation energy relationships - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. youtube.com [youtube.com]
- 7. cerritos.edu [cerritos.edu]
- 8. web.alfredstate.edu [web.alfredstate.edu]
- 9. Diels Alder Reaction: Dienes and Dienophiles - Chemistry Steps [chemistrysteps.com]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. researchgate.net [researchgate.net]
- 16. Evaluation of alternative solvents in common amide coupling reactions: replacement of dichloromethane and N,N-dimethylformamide - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. researchgate.net [researchgate.net]
- 18. Ynamides as Racemization-Free Coupling Reagents for Amide and Peptide Synthesis [organic-chemistry.org]
- 19. researchgate.net [researchgate.net]
- 20. hepatochem.com [hepatochem.com]
- 21. semanticscholar.org [semanticscholar.org]
- 22. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
"degradation pathways of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid under experimental conditions"
Technical Support Center: Stability and Degradation of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with this compound (referred to herein as 'the compound'). This document provides in-depth, experience-based guidance on anticipating, identifying, and troubleshooting potential degradation pathways of this molecule under typical experimental conditions. Our goal is to equip you with the foundational knowledge to design robust stability studies, ensure data integrity, and accelerate your research.
The structure of the compound, featuring a secondary amide, a carboxylic acid, and a cyclohexene ring, presents specific vulnerabilities. Understanding these is the first step toward controlling them.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
FAQ 1: My compound's concentration is decreasing in aqueous solution over time. What is the likely cause and how can I confirm it?
Answer:
The most probable cause of degradation in a neutral, acidic, or basic aqueous solution is hydrolysis of the secondary amide bond . This reaction would cleave the molecule into two smaller, more polar fragments: 3-cyclohexene-1,6-dicarboxylic acid and sec-butylamine.
Causality: The amide bond, while generally stable, is susceptible to nucleophilic attack by water (or hydroxide ions in basic conditions / hydronium ions in acidic conditions), leading to its cleavage.[1][2] The rate of this hydrolysis is highly dependent on pH and temperature.
Troubleshooting & Confirmation Protocol:
-
Conduct a Forced Degradation Study: This is the definitive method to confirm hydrolytic instability.[3][4] The goal is to intentionally degrade the sample to an extent (typically 5-20%) that allows for the clear identification of degradation products.[2]
-
Acidic Hydrolysis: Prepare a solution of the compound in 0.1 M hydrochloric acid.
-
Basic Hydrolysis: Prepare a solution of the compound in 0.1 M sodium hydroxide.
-
Neutral Hydrolysis: Prepare a solution of the compound in purified water.
-
Conditions: Incubate these solutions at an elevated temperature (e.g., 60-80°C) and collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours).[2]
-
-
Develop a Stability-Indicating HPLC Method: Your analytical method must be able to separate the parent compound from its potential degradation products.
-
Method: A reverse-phase HPLC method with a C18 column and a gradient elution using a buffered mobile phase (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is a standard starting point.
-
Detection: Use a UV detector at a wavelength where the parent compound absorbs. A mass spectrometer (LC-MS) is highly recommended for identifying the masses of the degradation products.
-
-
Analyze and Confirm:
-
Inject the samples from the forced degradation study.
-
Look for a decrease in the peak area of the parent compound over time.
-
Simultaneously, look for the appearance of new, typically more polar (earlier eluting), peaks.
-
Using LC-MS, confirm if the masses of the new peaks correspond to the predicted hydrolytic products (3-cyclohexene-1,6-dicarboxylic acid and sec-butylamine).
-
FAQ 2: I'm observing unexpected new peaks in my chromatogram, even when using fresh, non-aqueous solutions. Could this be oxidation?
Answer:
Yes, oxidation is a strong possibility. The carbon-carbon double bond in the 3-cyclohexene ring is a prime target for oxidative degradation.[5][6] This can be initiated by atmospheric oxygen, trace peroxides in solvents (like THF or ether), or metal ion contaminants.
Causality: Alkenes can undergo oxidation to form various products, including epoxides, diols, or even undergo complete oxidative cleavage of the double bond to form dicarboxylic acids (in this case, leading to cleavage of the ring).[5][6]
Troubleshooting & Confirmation Protocol:
-
Conduct an Oxidative Forced Degradation Study:
-
Protocol: Prepare a solution of the compound and treat it with a solution of hydrogen peroxide (e.g., 3% H₂O₂).[2] Store at room temperature and monitor over several hours.
-
Rationale: This stress test will accelerate the formation of oxidative degradants, helping to confirm if the unknown peaks you are observing match those generated under controlled oxidative stress.[3]
-
-
Analyze by LC-MS:
-
Inject the stressed sample into your stability-indicating HPLC-MS system.
-
Compare the retention times of the new peaks with the unknown peaks from your original experiment.
-
Analyze the mass spectra. For example, epoxidation would result in an increase of 16 amu (one oxygen atom) in the molecular weight. Dihydroxylation would result in an increase of 34 amu (two oxygen and two hydrogen atoms).
-
-
Preventative Measures for Future Experiments:
-
Use High-Purity Solvents: Always use fresh, HPLC-grade or peroxide-free solvents.
-
Inert Atmosphere: When preparing and storing solutions for extended periods, consider sparging the solvent with nitrogen or argon and storing the sample vials under a nitrogen blanket. This displaces oxygen and minimizes autoxidation.[6]
-
Add Antioxidants: If compatible with your experimental system, a small amount of an antioxidant like butylated hydroxytoluene (BHT) can be added to solutions to inhibit radical-mediated oxidation.[6]
-
FAQ 3: My samples are degrading even when stored in the freezer. Could light be the issue?
Answer:
Absolutely. This is a classic sign of photodegradation . Both the carbon-carbon double bond and the carbonyl groups in the amide and carboxylic acid moieties can act as chromophores, absorbing light (especially UV) and gaining the energy to undergo chemical reactions.
Causality: Upon absorbing photons, the molecule can enter an excited state, making it susceptible to reactions not readily observed thermally, such as isomerizations, cycloadditions, or radical-mediated degradation pathways.[7][8][9]
Troubleshooting & Confirmation Protocol:
-
Conduct a Photostability Forced Degradation Study (ICH Q1B): The International Council for Harmonisation (ICH) provides clear guidelines for photostability testing.[10][11][12]
-
Protocol: Expose a solution of the compound and a solid sample to a controlled light source that provides both cool white fluorescent and near-ultraviolet light. A typical exposure is 1.2 million lux hours and 200 watt hours/square meter.
-
Control Sample: Prepare an identical set of samples wrapped completely in aluminum foil to serve as dark controls. Store these alongside the light-exposed samples.
-
Analysis: After the exposure period, analyze both the light-exposed and dark control samples by HPLC. Significant degradation in the exposed sample compared to the minimal degradation in the dark control is definitive evidence of photosensitivity.
-
-
Preventative Measures:
-
Use Amber Glassware: Always prepare and store solutions of the compound in amber vials or flasks, which are designed to block UV and short-wavelength visible light.
-
Protect from Light: When handling samples on the benchtop, cover them with aluminum foil. Minimize exposure to ambient laboratory light.
-
Visualizing Degradation Pathways & Workflows
To better understand the potential chemical changes, the following diagrams illustrate the primary degradation pathways and a general troubleshooting workflow.
Hypothesized Degradation Pathways
Caption: Primary hypothesized degradation pathways for the target compound.
Troubleshooting Workflow for Unexpected Degradation
Caption: Decision tree for troubleshooting the cause of compound degradation.
Data Presentation: Example Forced Degradation Summary
When reporting your findings, a clear, concise table is crucial for summarizing the results of your forced degradation studies.
| Stress Condition | Duration (hrs) | Temp (°C) | % Parent Remaining | No. of Degradants | Major Degradant Peak (Area %) |
| 0.1 M HCl | 24 | 60 | 85.2% | 2 | 10.5% (RT 4.2 min) |
| 0.1 M NaOH | 8 | 60 | 78.9% | 2 | 15.1% (RT 4.2 min) |
| 3% H₂O₂ | 8 | 25 | 91.5% | 3 | 4.8% (RT 7.9 min) |
| Photolytic | 24 | 25 | 94.3% | 1 | 3.2% (RT 9.1 min) |
| Thermal (Solid) | 48 | 80 | 99.1% | 1 | <1% |
Note: Data presented is illustrative.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
-
RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]
-
International Council for Harmonisation (ICH). Quality Guidelines. Available from: [Link]
-
International Council for Harmonisation (ICH). Q1A(R2) Guideline. Available from: [Link]
-
European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
-
Selective Hydrolysis of Primary and Secondary Amides Enabled by Visible Light. (2025, August 10). ResearchGate. Available from: [Link]
-
PubMed. (2020, August 3). Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules. Available from: [Link]
-
A New Approach to Forced Degradation Studies Using Anhydrous Conditions. Available from: [Link]
-
ResearchGate. (2025, August 10). Forced degradation studies for drug substances and drug products- scientific and regulatory considerations. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
-
PharmaSciences. Troubleshooting during HPLC calibration. Available from: [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Available from: [Link]
-
BioPharm International. Forced Degradation Studies for Biopharmaceuticals. Available from: [Link]
-
HPLC Troubleshooting Guide. Available from: [Link]
-
YouTube. (2023, September 30). Reaction Mechanism for the Oxidation of Cyclohexene to Adipic Acid. Available from: [Link]
-
National Institutes of Health (NIH). Biodegradation of n-Alkylcycloalkanes and n-Alkylbenzenes via New Pathways in Alcanivorax sp. Strain MBIC 4326 - PMC. Available from: [Link]
-
eScholarship. Oxidative Dehydrogenation of Cyclohexane by Cu vs Pd Clusters. Available from: [Link]
-
National Institutes of Health (NIH). Unusual Rearrangements in Cyclohex-3-ene-1-carboxamide Derivatives: Pathway to Bicyclic Lactones - PMC. Available from: [Link]
-
PubMed. (2001, April). Biodegradation of n-alkylcycloalkanes and n-alkylbenzenes via new pathways in Alcanivorax sp. strain MBIC 4326. Available from: [Link]
-
Reddit. (2014, August 1). Cyclohexane degradation?. Available from: [Link]
-
ResearchGate. Photocyclizations of amides attached to aromatic systems: (a) benzenoid, (b) heterocyclic, (c) alkene partners. Available from: [Link]
-
ResearchGate. Structure Sensitivity of Oxidative Dehydrogenation of Cyclohexane over FeOx and Au/Fe3O4 Nanocrystals | Request PDF. Available from: [Link]
- Google Patents. Cyclohexane oxidation - US5780683A.
-
ResearchGate. Transformation pathways a of n -alkanes; b of n -alkyl- substituted.... Available from: [Link]
-
National Institutes of Health (NIH). Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity - PMC. Available from: [Link]
-
Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity - OUCI. Available from: [Link]
-
MDPI. Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity. Available from: [Link]
-
Wikipedia. Methyl isocyanate. Available from: [Link]
-
ResearchGate. (PDF) Stability and Degradation Pathways of N -Nitroso-Hydrochlorothiazide and the Corresponding Aryl Diazonium Ion. Available from: [Link]
-
Royal Society of Chemistry. Oxidative coupling of alkenes with amides using peroxides: selective amide C(sp3)–H versus C(sp2)–H functionalization - Chemical Communications. Available from: [Link]
Sources
- 1. Base-Mediated Oxidative Degradation of Secondary Amides Derived from p-Amino Phenol to Primary Amides in Drug Molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. onyxipca.com [onyxipca.com]
- 3. researchgate.net [researchgate.net]
- 4. Forced Degradation Studies - MedCrave online [medcraveonline.com]
- 5. m.youtube.com [m.youtube.com]
- 6. reddit.com [reddit.com]
- 7. Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromaticity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Photocyclization of Alkenes and Arenes: Penetrating Through Aromatic Armor with the Help of Excited State Antiaromatici… [ouci.dntb.gov.ua]
- 9. mdpi.com [mdpi.com]
- 10. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]
- 11. ICH Official web site : ICH [ich.org]
- 12. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
Validation & Comparative
A Comparative Guide to the Structural Confirmation of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic Acid Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of a molecule's structure is a cornerstone of chemical research and development. The biological activity, safety, and patentability of a novel chemical entity are intrinsically linked to its precise atomic arrangement. This guide provides an in-depth comparison of the primary analytical techniques used to confirm the structure of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid and its derivatives. We will move beyond simple procedural lists to explore the causality behind experimental choices, ensuring a robust and self-validating approach to structural elucidation.
The cyclohexene scaffold is a common motif in biologically active compounds, and its derivatives are frequently explored in pharmaceutical research.[1] The specific stereochemistry and connectivity of substituents on this ring system are critical to their function. Therefore, a multi-faceted analytical approach is not just recommended; it is essential.
The Analytical Triad: A Holistic Approach to Structure Elucidation
Confirming the structure of a complex organic molecule like a this compound derivative requires a convergence of evidence from multiple analytical techniques. The three pillars of modern structural confirmation are Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. Each provides a unique piece of the structural puzzle, and together they offer a self-validating system.
Caption: A typical workflow for structural confirmation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Covalent Framework
NMR spectroscopy is arguably the most powerful tool for determining the detailed structure of a molecule in solution. It provides information on the chemical environment, connectivity, and stereochemistry of hydrogen (¹H NMR) and carbon (¹³C NMR) atoms.
Expertise & Experience: The "Why" Behind the Experiment
We don't just run an NMR spectrum; we probe the molecule's electronic environment. The chemical shift (δ) of a nucleus is highly sensitive to the shielding and deshielding effects of neighboring atoms and functional groups. For instance, protons and carbons near the electron-withdrawing carbonyl groups of the amide and carboxylic acid will be deshielded and appear at a higher chemical shift (downfield).[2] The alkene protons in the cyclohexene ring are also significantly deshielded due to the π-electron system.[3]
Experimental Protocol: Acquiring High-Quality NMR Data
-
Sample Preparation: Dissolve ~5-10 mg of the purified derivative in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). The choice of solvent is critical; it must dissolve the sample without contributing interfering signals. Deuterated solvents are used to avoid a large proton signal from the solvent itself.[3]
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard, which is defined as 0.0 ppm and allows for accurate chemical shift referencing.[3]
-
Data Acquisition:
-
Acquire a ¹H NMR spectrum. Key parameters include the spectral width, acquisition time, and number of scans. A sufficient number of scans is crucial for achieving a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C NMR spectrum. Decoupling removes the splitting from attached protons, simplifying the spectrum so that each unique carbon appears as a single peak.
-
(Optional but Recommended) Acquire 2D NMR spectra, such as COSY (Correlation Spectroscopy) to establish H-H couplings and HSQC (Heteronuclear Single Quantum Coherence) to identify which protons are attached to which carbons.
-
Trustworthiness: Predicted vs. Observed Data
The power of NMR lies in predicting the spectrum for a proposed structure and comparing it to the experimental data. For the parent compound, this compound, we can predict the key signals:
| Group | ¹H NMR Predicted δ (ppm) | ¹³C NMR Predicted δ (ppm) | Rationale |
| Carboxylic Acid (COOH) | 10.0 - 13.0 | 175 - 185 | Highly deshielded acidic proton and carbonyl carbon. |
| Amide (NH) | 6.5 - 8.5 | - | Deshielded proton on nitrogen, often broad. |
| Alkene (C=C-H ) | 5.5 - 6.0 | 120 - 140 | Protons and carbons in the double bond are deshielded.[3] |
| Carbonyl Carbons (C=O) | - | 160 - 180 | The carbonyl carbons of carboxylic acid derivatives are strongly deshielded.[2] |
| Ring CH (next to C=O) | 2.5 - 3.5 | 40 - 55 | Alpha-protons are deshielded by the adjacent carbonyl group.[2] |
| Ring CH₂ (allylic) | 2.0 - 2.5 | 25 - 35 | Allylic protons are slightly deshielded by the adjacent π-system.[3] |
| sec-Butyl Group | 0.8 - 1.8 | 10 - 40 | Standard aliphatic signals with characteristic splitting patterns. |
Mass Spectrometry (MS): Confirming Molecular Weight and Fragmentation
MS provides the exact molecular weight of a compound, which is a fundamental piece of evidence for its molecular formula. High-resolution mass spectrometry (HRMS) can determine the mass with enough accuracy to predict the elemental composition.
Expertise & Experience: Ionization and Fragmentation Logic
The choice of ionization technique is critical. For a molecule with acidic (carboxylic acid) and basic (amide) functionalities, Electrospray Ionization (ESI) is ideal as it is a soft ionization method that typically produces intact molecular ions, such as [M+H]⁺ (positive ion mode) or [M-H]⁻ (negative ion mode).
The fragmentation pattern in MS/MS provides a roadmap of the molecule's structure. We anticipate cleavage at the weakest bonds or pathways that lead to stable fragments. A common fragmentation for carbonyl compounds is alpha-cleavage, which in this case would involve the cleavage of the bond adjacent to a carbonyl group, often resulting in a stable acylium ion.[4]
Caption: Potential fragmentation pathways in Mass Spectrometry.
Experimental Protocol: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.
-
Chromatographic Separation: Inject the sample into a Liquid Chromatography (LC) system. This step is crucial for separating the target compound from any impurities before it enters the mass spectrometer.
-
Ionization: The eluent from the LC column is directed into an ESI source.
-
Mass Analysis: The generated ions are guided into the mass analyzer (e.g., Time-of-Flight, TOF, or Orbitrap).
-
Data Acquisition: Acquire a full scan mass spectrum to identify the molecular ion. If further confirmation is needed, perform a tandem MS (MS/MS) experiment by isolating the molecular ion and subjecting it to collision-induced dissociation (CID) to generate a fragmentation spectrum.
Trustworthiness: Validating the Molecular Formula
For this compound (C₁₂H₁₉NO₃), the monoisotopic mass is 225.1365 g/mol . An HRMS experiment should yield a mass measurement within a few parts per million (ppm) of this theoretical value, providing high confidence in the elemental composition.
Single-Crystal X-ray Crystallography: The Unambiguous Proof
When an unambiguous 3D structure is required, particularly for determining absolute stereochemistry, X-ray crystallography is the gold standard.[5] It provides a precise map of atomic positions in the solid state.
Expertise & Experience: The Art of Crystallization
The primary challenge of this technique is growing a high-quality single crystal. This often requires screening various solvents, temperatures, and crystallization methods (e.g., slow evaporation, vapor diffusion).[6] The ability to form a well-ordered crystal lattice is dependent on the molecule's purity and inherent structural properties.
Experimental Protocol: From Crystal to Structure
-
Crystallization: Grow single crystals of the derivative suitable for diffraction (typically > 0.1 mm in all dimensions).
-
Data Collection: Mount a single crystal on a goniometer and place it in an X-ray diffractometer. The crystal is cooled (e.g., to 150 K) to reduce thermal motion and irradiated with monochromatic X-rays. Diffraction patterns are collected as the crystal is rotated.[5]
-
Structure Solution & Refinement: The collected diffraction data are processed to determine the unit cell parameters and space group. The structure is then solved using computational methods and refined to best fit the experimental data.[6]
Trustworthiness: An Atomic-Level View
The output of a successful crystallographic experiment is a definitive 3D model of the molecule, providing precise bond lengths, bond angles, and torsional angles. This technique can unequivocally distinguish between different isomers (e.g., cis/trans isomers on the cyclohexene ring) that may be difficult to assign conclusively by NMR alone.
Comparative Summary of Analytical Techniques
| Technique | Information Provided | Sample Requirements | Key Advantage | Key Limitation |
| NMR Spectroscopy | Covalent framework, connectivity, stereochemistry, conformation in solution. | 5-10 mg, soluble, pure. | Extremely rich structural detail. | Can be complex to interpret; may not resolve all stereochemical ambiguities. |
| Mass Spectrometry | Molecular weight, elemental composition (HRMS), structural fragments. | < 1 mg, soluble. | High sensitivity, confirms molecular formula. | Provides limited connectivity information; isomers are often indistinguishable. |
| X-ray Crystallography | Absolute 3D structure, bond lengths/angles, stereochemistry, crystal packing. | Single, high-quality crystal. | Unambiguous structural determination.[5] | Growing a suitable crystal can be a major bottleneck.[6] |
Conclusion: A Synergistic Strategy
The confirmation of the structure of this compound derivatives is best achieved through a synergistic application of NMR, MS, and, when possible, X-ray crystallography. The process begins with MS to confirm the molecular weight and formula. This is followed by comprehensive 1D and 2D NMR analysis to piece together the covalent framework and infer stereochemistry. Finally, for absolute proof and in cases of ambiguity, X-ray crystallography provides the definitive and irrefutable 3D structure. This rigorous, multi-technique approach ensures the scientific integrity required for advancing research and drug development.
References
- Benchchem. Unveiling the Three-Dimensional Architectures of Cyclohex-2-ene-1- carboxylic Acid Derivatives: A Comparative Guide to X-ray Crystallography.
- Benchchem. X-ray Crystallography of 1-Butyl-2-cyclohexen-1-ol Derivatives: A Comparative Guide.
-
Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. (2023-11-03). Available from: [Link]
-
Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. (2023-01-14). Available from: [Link]
- Mammadova, I. M. DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY. Processes of Petrochemistry and Oil Refining.
- Doc Brown's Advanced Organic Chemistry. 1H proton nmr spectrum of cyclohexene C6h10.
- Chemistry LibreTexts. Spectroscopy of Carboxylic Acid Derivatives. (2023-01-14).
- Chemistry LibreTexts. Mass Spectrometry of Some Common Functional Groups. (2023-11-03).
Sources
- 1. ppor.azjm.org [ppor.azjm.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
A Comparative Guide to 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid and Related Ser/Thr Phosphatase Inhibitors
Introduction
In the landscape of drug discovery and agrochemical development, the exploration of novel molecular scaffolds is paramount. The compound 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid is a molecule of interest, featuring a flexible cyclohexene core functionalized with both a carboxylic acid and a secondary amide. While direct experimental data on this specific compound is sparse in public literature, its structural architecture bears a compelling resemblance to a class of potent biological modulators: the serine/threonine protein phosphatase inhibitors.
This guide provides a comparative analysis of the title compound against two well-characterized molecules, Endothall and Cantharidin . These compounds, despite their different origins as a synthetic herbicide and a natural toxin, share a common mechanism of action: the inhibition of Protein Phosphatase 1 (PP1) and, more potently, Protein Phosphatase 2A (PP2A)[1]. By dissecting the structural nuances, predicting physicochemical properties, and exploring the established mechanism of action of its analogs, we can construct a robust hypothesis for the biological potential of this compound and outline a clear experimental path for its validation.
Part 1: Physicochemical and Structural Profile Analysis
The biological activity of a small molecule is intrinsically linked to its physicochemical properties and three-dimensional structure. Here, we compare the title compound with Endothall and Cantharidin to understand how subtle structural changes can influence potential bioactivity.
Comparative Data Summary
The table below summarizes key calculated and experimental properties. The values for the title compound are predicted using standard computational models, providing a baseline for comparison.
| Property | This compound | Endothall | Cantharidin |
| Structure | |||
| Molecular Formula | C₁₂H₁₉NO₃ | C₈H₁₀O₅ | C₁₀H₁₂O₄ |
| Molecular Weight | 225.28 g/mol | 186.16 g/mol | 196.20 g/mol |
| Core Scaffold | Cyclohexene | 7-Oxabicyclo[2.2.1]heptane | 4,7-Epoxyisobenzofuran |
| LogP (Predicted) | ~1.8 | ~ -0.5 | ~0.9 |
| H-Bond Donors | 2 | 2 | 0 |
| H-Bond Acceptors | 3 | 5 | 4 |
Expert Analysis of Structural Features
-
The Core Scaffold: Flexibility vs. Rigidity The most striking difference lies in the core ring system. The title compound's cyclohexene ring is conformationally flexible. In contrast, Endothall and Cantharidin are based on a rigid oxabicyclo[2.2.1]heptane system[2]. This rigidity is crucial for Endothall's herbicidal activity, as it pre-organizes the two carboxylic acid groups in a specific exo,exo spatial arrangement required for target binding[2]. The flexibility of the title compound means that it must adopt a specific, likely higher-energy, conformation to mimic this arrangement, which could impact its binding affinity.
-
Bioisosteric Replacement: Carboxylate vs. Amide The title compound possesses one carboxylic acid and one secondary amide. Endothall has two carboxylic acids. This represents a classic bioisosteric replacement.
-
Causality: Replacing a carboxylate group (negatively charged at physiological pH) with a neutral, polar amide group drastically alters the molecule's electrostatic profile. This may reduce direct ionic interactions within the enzyme's active site, which often contains divalent metal cations. However, this change also increases the compound's predicted LogP, suggesting potentially improved cell membrane permeability—a critical factor for bioavailability.
-
-
The Hydrophobic Moiety: The sec-Butyl Group The sec-butyl group is a unique feature of the title compound, absent in Endothall and Cantharidin.
-
Significance: This bulky, hydrophobic group is likely to play a key role in defining binding specificity and affinity. It is hypothesized that this group could occupy a hydrophobic sub-pocket within the target protein's active site, a common strategy in rational drug design to enhance potency. The structure-activity relationships of Cantharidin analogs show that even small methyl groups can significantly influence toxicity and activity[2].
-
Part 2: Hypothesized Mechanism of Action: PP2A Inhibition
Protein Phosphatase 2A (PP2A) is a master regulator in the cell, a serine/threonine phosphatase that counteracts the activity of numerous kinases.[3] It is a heterotrimeric enzyme composed of a scaffolding (A), catalytic (C), and a variable regulatory (B) subunit.[3][4] By dephosphorylating key substrates in signaling pathways, PP2A acts as a critical tumor suppressor and regulator of the cell cycle.
Inhibitors like Endothall and Cantharidin bind to the catalytic subunit of PP2A, shutting down its activity.[1][5] This leads to the hyper-phosphorylation of PP2A substrates, disrupting downstream signaling and causing cellular effects like mitotic arrest and apoptosis.[1] Given the structural parallels, it is highly probable that this compound targets the same enzymatic machinery.
Caption: Hypothesized mechanism of action via PP2A inhibition.
Part 3: Experimental Validation Protocols
To move from hypothesis to data, a logical, stepwise experimental plan is required. The following protocols are standard, robust methods for testing the compound's activity.
Experimental Workflow
The overall strategy involves confirming direct enzyme inhibition in vitro and then assessing the functional consequences in a cellular context.
Caption: Stepwise workflow for validating biological activity.
Protocol 1: In Vitro PP2A Immunoprecipitation Phosphatase Assay
This protocol directly measures the inhibition of PP2A catalytic activity.
Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the title compound against purified PP2A.
Materials:
-
Human 293T cell lysate (as a source of PP2A)
-
Anti-PP2A-C-subunit antibody
-
Protein A/G agarose beads
-
Serine/Threonine Phosphatase Assay Kit (e.g., MilliporeSigma, Cat# 17-127) containing phosphopeptide substrate and Malachite Green reagent.
-
Test Compound: this compound, dissolved in DMSO.
-
Positive Control: Okadaic Acid or Cantharidin.
Methodology:
-
Immunoprecipitation (IP) of PP2A:
-
Incubate 500 µg of 293T cell lysate with 2 µg of anti-PP2A-C antibody for 4 hours at 4°C with gentle rotation.
-
Add 30 µL of Protein A/G agarose bead slurry and incubate for another 2 hours.
-
Pellet the beads by centrifugation (2,000 x g, 2 min, 4°C). Wash the beads 3 times with a non-denaturing IP buffer.
-
-
Inhibition Reaction:
-
Resuspend the beads in phosphatase assay buffer.
-
In a 96-well plate, add 10 µL of the bead slurry to each well.
-
Add 10 µL of the test compound at various concentrations (e.g., 0.1 µM to 100 µM). Include wells for a "no inhibitor" control and a positive control.
-
Pre-incubate for 15 minutes at 30°C.
-
-
Phosphatase Reaction & Detection:
-
Initiate the reaction by adding 25 µL of the phosphopeptide substrate to each well.
-
Incubate for 20 minutes at 30°C.
-
Stop the reaction by adding 100 µL of the Malachite Green reagent.
-
After 15 minutes, measure the absorbance at 650 nm. The absorbance is proportional to the amount of free phosphate released.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the "no inhibitor" control.
-
Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a dose-response curve to determine the IC₅₀ value.
-
Protocol 2: Cell-Based Cytotoxicity Assay (MTT)
This protocol assesses the compound's effect on the viability of cancer cells, a common downstream consequence of PP2A inhibition.
Objective: To determine the half-maximal growth inhibition concentration (GI₅₀) in a relevant cancer cell line (e.g., HeLa or Jurkat).
Materials:
-
HeLa cells
-
DMEM media supplemented with 10% FBS
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
Methodology:
-
Cell Seeding:
-
Seed HeLa cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of media.
-
Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound in culture media.
-
Remove the old media from the plate and add 100 µL of the media containing the test compound to the respective wells.
-
Incubate for 48 hours.
-
-
MTT Staining:
-
Add 10 µL of MTT solution (5 mg/mL) to each well.
-
Incubate for 4 hours. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to purple formazan crystals.
-
-
Data Acquisition:
-
Carefully remove the media and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control (DMSO).
-
Plot the percent viability versus the log of the compound concentration and fit the data to determine the GI₅₀ value.
-
Conclusion and Future Directions
While this compound remains an under-characterized molecule, this comparative analysis provides a strong, data-driven rationale for its investigation as a novel protein phosphatase 2A inhibitor. Its structure presents a unique combination of features from known inhibitors and novel chemical space.
Key Hypotheses for Further Study:
-
The amide functional group , while potentially reducing electrostatic binding, may enhance cell permeability and metabolic stability compared to dicarboxylic acid analogs like Endothall.
-
The sec-butyl group is predicted to be a critical determinant of potency and selectivity, likely interacting with a hydrophobic pocket in the PP2A active site.
-
The stereochemistry of the substituents on the cyclohexene ring will be paramount for activity, requiring stereoselective synthesis to isolate and test individual isomers.
Future work should focus on the experimental validation outlined in this guide. A successful outcome would not only characterize this specific molecule but also validate the cyclohexene-amide-acid scaffold as a promising new platform for developing next-generation modulators of PP2A for applications in oncology and beyond.
References
-
Bajsa, J., et al. (2011). Probing mode of action in plant cell cycle by the herbicide endothall, a protein phosphatase inhibitor. Pesticide Biochemistry and Physiology, 100(2), 145-152. [Link]
-
Matsuzawa, M., Graziano, M. J., & Casida, J. E. (1987). Endothal and Cantharidin Analogues: Relation of Structure to Herbicidal Activity and Mammalian Toxicity. Journal of Agricultural and Food Chemistry, 35(5), 823–829. [Link]
-
Kryshchyshyn-Dylevych, A., et al. (2024). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 29(8), 1853. [Link]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 7015763, (1S,6R)-6-aminocyclohex-3-ene-1-carboxylic acid. [Link]
-
National Institute of Standards and Technology. (n.d.). 3-Cyclohexene-1-carboxylic acid. In NIST Chemistry WebBook. [Link]
-
Wikipedia contributors. (2024, January 12). Cantharidin. In Wikipedia, The Free Encyclopedia. [Link]
-
O'Donnell, J. B., et al. (2018). Small-Molecule Activators of Protein Phosphatase 2A for the Treatment of Castration-Resistant Prostate Cancer. Cancer Research, 78(8), 2065-2080. [Link]
-
Sangodkar, J., et al. (2017). Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents. Bioorganic & Medicinal Chemistry, 25(14), 3565-3573. [Link]
-
Seshacharyulu, P., et al. (2013). Biased holoenzyme assembly of protein phosphatase 2A (PP2A): From cancer to small molecules. Protein & Cell, 4(11), 826-836. [Link]
Sources
- 1. noaa.gov [noaa.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Biased holoenzyme assembly of protein phosphatase 2A (PP2A): From cancer to small molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Targeting protein phosphatase PP2A for cancer therapy: development of allosteric pharmaceutical agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Cantharidin - Wikipedia [en.wikipedia.org]
A Comparative Guide to the Identification and Validation of the Biological Target of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
For researchers, scientists, and drug development professionals, the journey from a promising small molecule to a validated therapeutic candidate is both complex and critical. This guide provides an in-depth, objective comparison of experimental strategies to first identify and subsequently validate the biological target of the novel compound, 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. Rather than a rigid protocol, this document offers a logical, multi-pronged approach, reflecting the iterative and interconnected nature of modern target validation.[1][2]
The fundamental challenge with a novel compound like this compound is the absence of a known biological target. Therefore, our initial efforts must focus on identifying potential interacting partners, followed by rigorous validation to confirm a causal link between the compound's interaction with the target and its observed physiological effects.[3]
Part 1: Target Identification – Unmasking the Molecular Partner
The initial phase of our investigation is dedicated to generating a list of candidate targets. A parallel approach, combining computational and experimental methods, is often the most fruitful.
Before embarking on wet-lab experiments, computational methods can provide valuable, cost-effective insights into potential targets. These methods leverage the chemical structure of this compound to predict its biological activity.
-
Pharmacophore Modeling and Ligand-Based Screening: This technique involves identifying the essential three-dimensional arrangement of chemical features of our lead compound that are responsible for its biological activity. This "pharmacophore" is then used to screen virtual libraries of known drugs and their targets to find molecules with similar features, thereby inferring potential targets.
-
Target Prediction Based on Chemical Similarity: Web-based tools and databases can be used to compare the structure of our compound against vast libraries of compounds with known biological targets. This can reveal potential targets based on the principle that structurally similar molecules often share similar biological activities.
Experimental methods provide direct evidence of a physical interaction between the compound and its target protein(s).
-
Affinity-Based Methods: These techniques are designed to isolate and identify proteins that physically bind to the compound of interest.
-
Affinity Chromatography: This classic technique involves immobilizing this compound onto a solid support (e.g., agarose beads). A cell lysate is then passed over this support. Proteins that bind to the compound are retained, while non-binding proteins are washed away. The bound proteins are then eluted and identified using mass spectrometry.
-
Chemical Proteomics: This powerful approach utilizes a modified version of the compound that incorporates a reactive group and a reporter tag. The modified compound is incubated with live cells or cell lysates, allowing it to covalently bind to its target. The tagged proteins are then enriched and identified by mass spectrometry.
-
-
Phenotypic Screening and Target Deconvolution: This strategy begins with a known cellular effect of the compound and works backward to identify the target responsible for that effect.[4]
-
Genetic Approaches (RNAi/CRISPR): If the compound exhibits a specific cellular phenotype (e.g., inhibition of cell proliferation), a large-scale genetic screen using RNA interference (RNAi) or CRISPR-Cas9 can be employed.[5][6] By systematically knocking down or knocking out genes, researchers can identify which gene products, when absent, mimic or abolish the effect of the compound. This points to the target being part of that specific signaling pathway.
-
Part 2: Target Validation – From Interaction to Causation
Once a list of potential targets has been generated, the next crucial step is to validate these candidates. Target validation aims to demonstrate that the interaction between the compound and the identified target is directly responsible for the compound's biological effects.[7][8] This is a multi-faceted process that should provide evidence at the molecular, cellular, and ideally, in vivo levels.[1][9]
This is the most direct form of validation, confirming a physical and functional interaction between the compound and the purified target protein.[1]
-
Biochemical Assays: These cell-free assays are fundamental for quantifying the interaction between a compound and its target.[8][10][11]
-
Binding Assays: Techniques like Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) provide quantitative data on the binding affinity (KD), kinetics, and thermodynamics of the interaction.[1]
-
Enzyme Activity Assays: If the target is an enzyme, its activity can be measured in the presence and absence of the compound to determine if the compound acts as an inhibitor or an activator.[10]
-
Experimental Protocol: Surface Plasmon Resonance (SPR) for Binding Affinity Determination
-
Immobilization of the Target Protein: Covalently immobilize the purified candidate target protein onto the surface of an SPR sensor chip.
-
Preparation of the Analyte: Prepare a series of dilutions of this compound in a suitable running buffer.
-
Injection and Association: Inject the different concentrations of the compound over the sensor chip surface. The binding of the compound to the immobilized protein will cause a change in the refractive index, which is measured in real-time.
-
Dissociation: After the association phase, flow running buffer over the chip to monitor the dissociation of the compound from the target.
-
Data Analysis: Fit the association and dissociation curves to a suitable binding model to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
Table 1: Comparison of Molecular-Level Validation Techniques
| Technique | Principle | Key Outputs | Advantages | Disadvantages |
| Surface Plasmon Resonance (SPR) | Measures changes in refractive index upon binding to an immobilized ligand. | KD, ka, kd | Real-time, label-free, provides kinetic information. | Requires specialized equipment, protein immobilization can affect activity. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat change upon binding of two molecules in solution. | KD, stoichiometry (n), enthalpy (ΔH), entropy (ΔS) | Label-free, solution-based, provides thermodynamic data. | Requires large amounts of pure protein, lower throughput. |
| Enzyme Inhibition Assay | Measures the effect of the compound on the catalytic activity of an enzyme. | IC50, Ki | Direct measure of functional consequence, high-throughput potential. | Only applicable to enzyme targets, can be prone to artifacts. |
Workflow for Molecular-Level Target Validation
Caption: Workflow for molecular-level validation of a target.
Cell-based assays are crucial for demonstrating that the compound engages its target in a physiological context and that this engagement leads to a specific cellular response.[5][12][13]
-
Target Engagement Assays: These assays confirm that the compound is reaching and binding to its intended target within the cell.
-
Cellular Thermal Shift Assay (CETSA): This method is based on the principle that a protein becomes more resistant to heat-induced denaturation when it is bound to a ligand.[14] Cells are treated with the compound, heated, and the amount of soluble target protein is quantified. An increase in the melting temperature of the target protein in the presence of the compound indicates target engagement.
-
-
Phenotypic Assays with Target Modulation: These experiments aim to link the target to the cellular phenotype observed with the compound.
-
Target Knockdown/Knockout: Using techniques like RNAi or CRISPR-Cas9 to reduce or eliminate the expression of the target protein.[6] If the knockdown/knockout cells are resistant to the compound's effects, it strongly suggests that the protein is the target.
-
Target Overexpression: Overexpressing the target protein may sensitize the cells to the compound or require higher concentrations to achieve the same effect.
-
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Cell Treatment: Treat cultured cells with either the vehicle control or this compound at various concentrations.
-
Heating: Heat the cell suspensions at a range of temperatures.
-
Cell Lysis and Separation: Lyse the cells and separate the soluble and aggregated protein fractions by centrifugation.
-
Protein Quantification: Quantify the amount of the soluble target protein in each sample using Western blotting or other protein detection methods.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate a melting curve. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.
Table 2: Comparison of Cellular-Level Validation Techniques
| Technique | Principle | Key Outputs | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding stabilizes the target protein against thermal denaturation. | Target engagement confirmation, cellular IC50. | Label-free, applicable to native proteins in cells. | Not all proteins show a clear thermal shift, can be technically challenging. |
| Target Knockdown (RNAi) | Reduces the expression of the target protein using small interfering RNAs. | Correlation of target expression with compound sensitivity. | Relatively simple and quick to implement. | Incomplete knockdown, potential off-target effects. |
| Target Knockout (CRISPR) | Permanently deletes the gene encoding the target protein. | Definitive link between the target and compound effect. | Complete and permanent loss of target expression. | More time-consuming to generate cell lines, potential for off-target gene editing. |
Workflow for Cellular-Level Target Validation
Caption: Workflow for cellular-level validation of a target.
The final and most challenging step is to validate the target in a living organism.[9][15] In vivo models are essential for understanding the therapeutic potential and potential liabilities of targeting a specific protein.[16]
-
Animal Models of Disease: The compound should be tested in a relevant animal model of the disease for which it is being developed. Efficacy in the animal model provides strong evidence for the therapeutic potential of the target.
-
Target Modulation in Animal Models:
-
Genetic Models: Using knockout or conditional knockout animal models to mimic the effect of a drug that completely inhibits the target.[16] If the genetic deletion of the target phenocopies the effect of the compound, this provides powerful validation.
-
Pharmacokinetic/Pharmacodynamic (PK/PD) Studies: These studies aim to correlate the concentration of the compound in the body with its effect on the target and the overall therapeutic outcome. This helps to establish a clear link between target engagement and efficacy in a whole organism.
-
Experimental Protocol: In Vivo Efficacy Study in a Xenograft Mouse Model
-
Model Establishment: Implant human tumor cells expressing the target protein into immunocompromised mice.
-
Treatment: Once tumors are established, randomize the mice into treatment groups: vehicle control and this compound at various doses.
-
Monitoring: Monitor tumor growth over time using caliper measurements. Also, monitor the general health and body weight of the mice.
-
Pharmacodynamic Analysis: At the end of the study, collect tumor and plasma samples to measure the concentration of the compound and the level of target engagement or downstream pathway modulation.
-
Data Analysis: Compare the tumor growth between the treated and control groups to determine the efficacy of the compound. Correlate the efficacy with the pharmacokinetic and pharmacodynamic data.
Table 3: Comparison of In Vivo Validation Approaches
| Technique | Principle | Key Outputs | Advantages | Disadvantages |
| Disease Model Efficacy | Assesses the therapeutic effect of the compound in a relevant animal model. | Tumor growth inhibition, improved disease score. | High physiological relevance, assesses therapeutic potential. | Expensive, time-consuming, ethical considerations. |
| Genetic Animal Models | Utilizes genetically engineered animals (e.g., knockout) to mimic drug action. | Phenocopying of the compound's effect. | Provides definitive evidence for the role of the target. | Can be lethal or have developmental effects, may not fully recapitulate pharmacological inhibition. |
| PK/PD Studies | Correlates drug exposure with target modulation and therapeutic effect. | Relationship between dose, target engagement, and efficacy. | Essential for dose selection and understanding the therapeutic window. | Requires sensitive bioanalytical methods, can be complex to interpret. |
Workflow for In Vivo Target Validation
Caption: Workflow for in vivo validation of a target.
Conclusion
The identification and validation of the biological target for a novel compound like this compound is a rigorous, multi-step process that is fundamental to modern drug discovery.[7] A successful validation strategy relies on a convergence of evidence from molecular, cellular, and in vivo studies. By employing a combination of the techniques outlined in this guide, researchers can build a compelling case for a specific biological target, thereby de-risking further development and paving the way for a potential new therapeutic. The ultimate goal is to establish a clear, causal link between the compound's interaction with its target and the desired therapeutic outcome, a cornerstone of successful drug development.[1]
References
- University College London. Target Identification and Validation (Small Molecules).
- Celtarys Research. Biochemical assays in drug discovery and development. 2025.
- AntBio. Post-Identification Target Validation: Critical Steps in Small-Molecule. 2026.
- PubMed. In Vivo Target Validation Using Biological Molecules in Drug Development. 2016.
- EDDC. Cellular assays for Target Validation. 2021.
- Reaction Biology. Target Validation.
- BellBrook Labs. How to Choose the Right Biochemical Assay for Drug Discovery. 2025.
- Creative Bioarray. Role of Cell-Based Assays in Drug Discovery and Development.
- ResearchGate. Identification and validation of protein targets of bioactive small molecules. 2025.
- Thermo Fisher Scientific. Validated Cell-Based Assays for Discovery and Screening.
- Labtoo. target validation & efficacy - In vivo models.
- Chemspace. Target Identification and Validation in Drug Discovery. 2025.
- Thermo Fisher Scientific. Target & Lead Identification & Validation.
- Creative Biolabs. In Vivo Target Validation.
- Charnwood Discovery. Biochemical Assay Development.
- Danaher Life Sciences. Importance of Target Identification & Validation in Drug Development.
- Danaher Life Sciences. Assay Development in Drug Discovery.
- InVivo Biosystems. Drug Discovery and Development Services.
Sources
- 1. antbioinc.com [antbioinc.com]
- 2. researchgate.net [researchgate.net]
- 3. Target Identification and Validation in Drug Discovery | Chemspace [chem-space.com]
- 4. invivobiosystems.com [invivobiosystems.com]
- 5. youtube.com [youtube.com]
- 6. reactionbiology.com [reactionbiology.com]
- 7. Target Identification and Validation (Small Molecules) | UCL Therapeutic Innovation Networks - UCL – University College London [ucl.ac.uk]
- 8. Biochemical assays in drug discovery and development - Celtarys [celtarys.com]
- 9. In Vivo Target Validation Using Biological Molecules in Drug Development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. bellbrooklabs.com [bellbrooklabs.com]
- 11. lifesciences.danaher.com [lifesciences.danaher.com]
- 12. creative-bioarray.com [creative-bioarray.com]
- 13. Validated Cell-Based Assays for Discovery and Screening | Thermo Fisher Scientific - TW [thermofisher.com]
- 14. lifesciences.danaher.com [lifesciences.danaher.com]
- 15. labtoo.com [labtoo.com]
- 16. In Vivo Target Validation - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to the Structure-Activity Relationships of Substituted Cyclohexene Carboxylic Acids: Insights from Cyclohex-1-ene-1-Carboxylic Acid Analogs
For researchers, scientists, and drug development professionals, the cyclohexene carboxylic acid scaffold represents a conformationally constrained yet versatile platform for the design of novel therapeutic agents.[1] This guide provides a detailed comparative analysis of the structure-activity relationships (SAR) of a series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid, offering valuable insights that can inform the exploration of the closely related 6-substituted-3-cyclohexene-1-carboxylic acid scaffold. While direct, comprehensive SAR studies on the latter are not extensively available in the current literature, the principles derived from its isomer provide a robust starting point for further investigation.
The following sections will delve into the anti-inflammatory and antiproliferative activities of these compounds, presenting experimental data and detailed protocols to support the findings. The causality behind the observed biological activities will be explored by examining the influence of various substitutions on the phenyl ring of the amidrazone moiety.
Comparative Biological Activity of Amidrazone Derivatives of Cyclohex-1-ene-1-Carboxylic Acid
A series of six novel amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid (compounds 2a-2f ) were synthesized and evaluated for their potential as anti-inflammatory and antiproliferative agents.[2][3] The core structure of these derivatives is presented below:
Core Structure of Amidrazone Derivatives
Core structure of the analyzed derivatives.
The anti-inflammatory activity was determined by measuring the inhibition of pro-inflammatory cytokines TNF-α and IL-6, and the anti-inflammatory cytokine IL-10 in mitogen-stimulated peripheral blood mononuclear cells (PBMCs).[2][4]
| Compound | R¹ | R² | TNF-α Inhibition (%) at 100 µg/mL | IL-6 Inhibition (%) at 100 µg/mL | IL-10 Inhibition (%) at 100 µg/mL |
| 2a | H | H | ~20 | ~25 | ~20 |
| 2b | 4-Cl | H | ~92 | ~99 | ~98 |
| 2c | 4-CH₃ | H | ~15 | ~20 | ~15 |
| 2d | 4-OCH₃ | H | - | ~30 | ~25 |
| 2e | H | 4-Cl | ~25 | ~35 | ~30 |
| 2f | 2-Cl | H | ~81 | ~40 | ~35 |
| Ibuprofen | - | - | ~45 | ~50 | ~40 |
Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[2] A '-' indicates that significant inhibition was not reported under the specified conditions.
The antiproliferative activity of the compounds was evaluated against mitogen-stimulated PBMCs.[2][4]
| Compound | R¹ | R² | Proliferation Inhibition (%) at 100 µg/mL |
| 2a | H | H | ~90 |
| 2b | 4-Cl | H | No significant inhibition |
| 2c | 4-CH₃ | H | ~60 |
| 2d | 4-OCH₃ | H | ~95 |
| 2e | H | 4-Cl | ~70 |
| 2f | 2-Cl | H | ~90 |
| Ibuprofen | - | - | ~50 |
Data extracted from a study on new amidrazone derivatives containing cyclohex-1-ene-1-carboxylic acid.[2]
Structure-Activity Relationship (SAR) Insights
The analysis of the biological data reveals several key structure-activity relationships for this series of amidrazone derivatives of cyclohex-1-ene-1-carboxylic acid:
-
Influence of Phenyl Ring Substitution: The nature and position of the substituent on the phenyl ring of the amidrazone moiety significantly impact both anti-inflammatory and antiproliferative activities.
-
Strong Electron-Withdrawing Groups Enhance Anti-inflammatory Activity: The presence of a chlorine atom at the para-position of the R¹ phenyl ring (compound 2b ) resulted in the most potent anti-inflammatory activity, with approximately 92-99% inhibition of TNF-α, IL-6, and IL-10 at a high dose.[2][5] A chlorine atom at the ortho-position (compound 2f ) also led to strong TNF-α inhibition (around 66-81% at all tested doses).[2][5]
-
Electron-Donating Groups and Antiproliferative Activity: The derivative with a methoxy group at the para-position of the R¹ phenyl ring (compound 2d ) exhibited the highest antiproliferative activity, with approximately 95% inhibition at concentrations of 50 µg/mL and 100 µg/mL.[2]
-
Unsubstituted and Alkyl-Substituted Derivatives: The unsubstituted derivative (compound 2a ) and the methyl-substituted derivative (compound 2c ) showed moderate to good antiproliferative activity but were less potent as anti-inflammatory agents compared to the halogenated derivatives.[2]
-
Substitution on the R² Phenyl Ring: A chlorine atom on the R² phenyl ring (compound 2e ) resulted in moderate anti-inflammatory and antiproliferative activities, suggesting that the position of the substituent is crucial for potent biological effects.[2]
SAR Summary for Amidrazone Derivatives
Key structure-activity relationships.
Implications for 6-Substituted-3-Cyclohexene-1-Carboxylic Acids
While the presented data is for cyclohex-1-ene-1-carboxylic acid derivatives, the SAR principles can guide the design and evaluation of 6-substituted-3-cyclohexene-1-carboxylic acid analogs. The key difference lies in the position of the double bond and the substituent on the cyclohexene ring. This will influence the overall three-dimensional shape and electronics of the molecule, which are critical for receptor binding and biological activity.
For the 6-substituted-3-cyclohexene-1-carboxylic acid scaffold, the substituent at the 6-position is adjacent to the carboxylic acid group. The nature of this substituent (e.g., alkyl, aryl, electron-donating, or electron-withdrawing) will likely play a significant role in modulating the acidity of the carboxylic acid and the overall lipophilicity of the molecule. These factors are known to be important for pharmacokinetic and pharmacodynamic properties.
Further research should focus on synthesizing a library of 6-substituted-3-cyclohexene-1-carboxylic acids with diverse substituents at the 6-position and evaluating their biological activities to establish a direct SAR for this specific scaffold.
Experimental Protocols
The following are detailed methodologies for the key biological assays used to evaluate the compounds.
A solution of the appropriate N³-substituted amidrazone (1 equivalent) in anhydrous diethyl ether is added to a solution of 3,4,5,6-tetrahydrophthalic anhydride (1 equivalent) in the same solvent.[2] The reaction mixture is stirred at room temperature for a specified time. The resulting precipitate is filtered, washed with diethyl ether, and dried to yield the final acyl derivative.[2] The structure of the synthesized compounds is confirmed by ¹H NMR, ¹³C NMR, and elemental analysis.[2]
-
Cell Culture: Human peripheral blood mononuclear cells (PBMCs) are isolated from healthy donors and cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, antibiotics, and phytohemagglutinin (PHA) as a mitogen.
-
Compound Treatment: The cells are seeded in 96-well plates and treated with various concentrations of the test compounds (e.g., 10, 50, and 100 µg/mL) for 24 hours. Ibuprofen is used as a reference drug.
-
MTT Assay: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 4 hours. The resulting formazan crystals are dissolved in DMSO.
-
Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The percentage of proliferation inhibition is calculated relative to the untreated control.
Experimental Workflow for Biological Evaluation
A generalized workflow from synthesis to SAR analysis.
-
Cell Culture and Treatment: PBMCs are cultured and treated with the test compounds and PHA as described above.
-
Supernatant Collection: After 24 hours of incubation, the cell culture supernatants are collected.
-
ELISA: The concentrations of TNF-α, IL-6, and IL-10 in the supernatants are quantified using commercially available enzyme-linked immunosorbent assay (ELISA) kits according to the manufacturer's instructions.
-
Data Analysis: The percentage of cytokine inhibition is calculated by comparing the cytokine levels in the treated samples to those in the untreated control.
References
-
Gawronska-Grzywacz, M., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. Molecules, 30(8), 1853. Available from: [Link]
-
Gawronska-Grzywacz, M., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. PubMed. Available from: [Link]
-
Wright, J. L., et al. (1994). The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents. Journal of Medicinal Chemistry, 37(21), 3523-3534. Available from: [Link]
-
AbdElal, S. N. (2013). Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. Journal of Chemical and Pharmaceutical Research, 5(6), 168-177. Available from: [Link]
-
Gawronska-Grzywacz, M., et al. (2025). Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. National Institutes of Health. Available from: [Link]
Sources
- 1. The discovery and structure-activity relationships of 1,2,3,6-tetrahydro-4-phenyl-1-[(arylcyclohexenyl)alkyl]pyridines. Dopamine autoreceptor agonists and potential antipsychotic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi-res.com [mdpi-res.com]
- 5. Synthesis, Evaluation of Biological Activity, and Structure-Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PubMed [pubmed.ncbi.nlm.nih.gov]
"comparing the efficacy of different sec-butylamine containing compounds"
An In-Depth Technical Guide to the Efficacy of Sec-Butylamine-Containing Compounds
For researchers and professionals in drug development and agricultural science, the selection of an active chemical scaffold is a critical decision point. The sec-butylamine moiety, a simple yet versatile structural motif, is the foundation for a range of compounds with significant biological activity. This guide provides a comparative analysis of the efficacy of prominent sec-butylamine-containing compounds, grounded in experimental data and established testing methodologies. By examining their mechanisms, performance metrics, and the experimental frameworks used for their evaluation, this document serves as a technical resource for informed decision-making in research and development.
Chapter 1: The Foundational Compound: Sec-Butylamine
Sec-butylamine (2-aminobutane) is a primary aliphatic amine that has long been recognized for its utility, particularly as a post-harvest fungicide.[1][2] Its initial discovery as a fungicidal agent in 1962 paved the way for its use in protecting citrus fruits from decay during storage and transport.[1]
Mechanism of Fungistatic Action
The efficacy of sec-butylamine against fungal pathogens is not merely a contact-based effect; it involves a specific biochemical interaction. Research has shown that sec-butylamine's primary mode of action is the inhibition of the pyruvate dehydrogenase complex within fungal mitochondria.[2] This inhibition is competitive with respect to pyruvate, effectively disrupting the tricarboxylic acid (TCA) cycle and halting cellular respiration, which leads to a fungistatic effect.[2] It is noteworthy that the fungicidal activity is stereospecific, with the l(-) isomer demonstrating significantly greater efficacy in controlling fungal decay, highlighting the importance of chiral considerations in compound design.[1]
Chapter 2: Key Derivatives and Their Enhanced Efficacy
While sec-butylamine itself is effective, chemical modifications to the core structure have led to derivatives with specialized or enhanced properties. These compounds find applications not only in agriculture but also as crucial intermediates in the pharmaceutical industry.
Seboctylamine Acetate: A Potent Fungal Antagonist
A notable modern derivative is seboctylamine acetate. This compound has demonstrated high toxicity against specific, challenging fungal pathogens. A recent study evaluated its efficacy against Cladobotryum mycophilum, the causative agent of cobweb disease in white button mushrooms (Agaricus bisporus).[3] The results showed potent inhibition of both mycelial growth and spore germination, with EC₅₀ values of 0.990 mg/L and 0.652 mg/L, respectively.[3] In field trials, a 6 mg/L application of seboctylamine acetate achieved an 81.17% disease control rate, showcasing its potential as a highly effective and safe fungicide for this specific application.[3]
Di-sec-butylamine: An Intermediate for Optimizing Pharmacokinetics
Di-sec-butylamine serves as a versatile chemical intermediate in the synthesis of agrochemicals and active pharmaceutical ingredients (APIs). Its branched, sterically hindered structure is strategically employed to modify the physicochemical properties of parent drug candidates. By incorporating the di-sec-butylamine moiety, developers can tune parameters such as lipophilicity, solubility, and metabolic stability. These modifications can lead to improved drug absorption and bioavailability, which are critical factors for enhancing the therapeutic efficacy of pharmaceutical products.
(S)-(+)-sec-Butylamine: The Chiral Building Block
The importance of stereochemistry, first noted with the l(-) isomer of sec-butylamine, is leveraged through the use of specific enantiomers in synthesis.[1] (S)-(+)-sec-Butylamine is a widely used chiral building block.[4] Its application in asymmetric catalysis allows for the highly selective synthesis of chiral products, ensuring that the final compound has the desired three-dimensional orientation for optimal interaction with its biological target.[4]
Chapter 3: A Framework for Comparative Efficacy Evaluation
To objectively compare the performance of different fungicidal compounds, standardized and reproducible experimental protocols are essential. Efficacy testing for fungicides is a multi-stage process that moves from controlled laboratory assays to real-world field trials.[5][6] The core of this evaluation rests on in-vitro assays that quantify a compound's ability to inhibit fungal growth and proliferation.
Experimental Workflow for In-Vitro Fungicide Screening
The following diagram outlines a typical workflow for the initial screening and evaluation of fungicide efficacy.
Caption: Standard workflow for in-vitro fungicide efficacy testing.
Detailed Experimental Protocols
1. Mycelial Growth Inhibition Assay (Poisoned Food Technique)
This method assesses a compound's ability to inhibit the vegetative growth of a fungus.[7]
-
Objective: To determine the concentration of a test compound that inhibits fungal mycelial growth by 50% (EC₅₀).
-
Materials: Pure culture of the target fungus, Potato Dextrose Agar (PDA), sterile petri dishes, test compound, solvent (e.g., sterile distilled water or DMSO), micropipettes, cork borer (5mm).
-
Procedure:
-
Prepare a stock solution of the test compound. Create a series of dilutions to achieve the desired final concentrations (e.g., 0.1, 1, 10, 50, 100 mg/L).
-
Autoclave the PDA medium and allow it to cool to approximately 45-50°C.
-
Add the appropriate volume of the test compound dilution to the molten PDA to reach the target concentration. This is the "poisoned" medium. Pour a consistent volume (e.g., 20 mL) into each sterile petri dish. An untreated control plate containing only the solvent should also be prepared.
-
Allow the plates to solidify.
-
Using a sterile cork borer, cut a 5mm disc of mycelial growth from the edge of an actively growing fungal culture.
-
Place the mycelial disc, mycelium-side down, in the center of each prepared plate (both treated and control).
-
Incubate the plates at the optimal growth temperature for the fungus (e.g., 25°C) until the mycelium in the control plate has reached the edge of the dish.
-
Measure the diameter of the fungal colony in two perpendicular directions for each plate and calculate the average.
-
Calculate the Percentage Inhibition of Mycelial Growth using the formula:
-
Inhibition (%) = [(DC - DT) / DC] x 100
-
Where DC is the average diameter of the control colony and DT is the average diameter of the treated colony.
-
-
Use the inhibition data across the concentration range to calculate the EC₅₀ value through probit analysis.
-
2. Spore Germination Assay
This assay evaluates the effect of a compound on the ability of fungal spores to germinate and initiate growth.[3]
-
Objective: To determine the concentration of a test compound required to inhibit 50% of spore germination (EC₅₀).
-
Materials: Fungal spores, sterile water, test compound, microscope slides with concavities, micropipettes, microscope.
-
Procedure:
-
Prepare a spore suspension by flooding a mature fungal culture with sterile water and gently scraping the surface. Filter the suspension through sterile cheesecloth to remove mycelial fragments.
-
Adjust the concentration of the spore suspension to a standardized level (e.g., 1 x 10⁶ spores/mL) using a hemocytometer.
-
Prepare serial dilutions of the test compound in sterile water.
-
In a microcentrifuge tube, mix equal volumes of the spore suspension and the test compound dilution. The final concentration of the test compound will be halved.
-
Pipette a small drop (e.g., 20 µL) of this mixture onto a sterile concavity slide. Prepare a control slide using sterile water instead of the test compound.
-
Place the slides in a humid chamber (e.g., a petri dish with moist filter paper) and incubate at the optimal temperature for germination for 12-24 hours.
-
After incubation, place a drop of a stain (e.g., lactophenol cotton blue) on the sample to stop germination and aid visualization.
-
Observe at least 100 spores per replicate under a microscope, counting the number of germinated and non-germinated spores. A spore is considered germinated if the germ tube is at least half the length of the spore.
-
Calculate the Percentage Inhibition of Spore Germination and determine the EC₅₀ value.
-
Chapter 4: Data Synthesis and Comparative Analysis
Relationship Between Structure and Application
The chemical structure of a sec-butylamine derivative dictates its primary application. Simple salts are often used as direct-acting agents, while more complex structures serve as intermediates where the sec-butylamine moiety imparts desirable properties to a larger molecule.
Caption: Correlation between sec-butylamine structure and its primary application.
Quantitative Efficacy Comparison
The following table summarizes the available quantitative data for sec-butylamine compounds against various fungal pathogens, providing a basis for efficacy comparison.
| Compound | Target Pathogen | Assay Type | Efficacy Metric (EC₅₀) | Reference |
| Seboctylamine Acetate | Cladobotryum mycophilum | Mycelial Growth Inhibition | 0.990 mg/L | [3] |
| Seboctylamine Acetate | Cladobotryum mycophilum | Spore Germination | 0.652 mg/L | [3] |
| sec-Butylamine | Penicillium digitatum | Pyruvate Dehydrogenase Inhibition | Inhibited strongly at 20 mM | [2] |
| sec-Butylamine | Penicillium digitatum | Spore Germination | Effective inhibitor | [1] |
Note: Direct EC₅₀ values for the parent sec-butylamine compound against whole organisms are not detailed in the cited literature, which focuses more on its mechanism and practical application outcomes.
This data clearly positions seboctylamine acetate as a highly potent inhibitor of C. mycophilum, with sub-mg/L EC₅₀ values for both mycelial growth and spore germination.[3] This level of activity is indicative of a compound with high potential for commercial application in controlling this specific agricultural disease.
Conclusion
The sec-butylamine scaffold is a proven foundation for developing effective biologically active compounds. From the original use of sec-butylamine as a post-harvest fungicide to the development of potent derivatives like seboctylamine acetate, this chemical class continues to demonstrate its value. The efficacy of these compounds is underpinned by specific mechanisms of action, such as the inhibition of crucial metabolic enzymes. For researchers, the path to innovation lies in leveraging this foundational knowledge, applying rigorous and standardized evaluation protocols, and exploring novel derivatives that can offer enhanced specificity, potency, and safety profiles for applications in agriculture and medicine.
References
- Vertex AI Search. (n.d.). TEST PROTOCOL FOR EFFICACY EVALUATION OF FUNGICIDES AGAINST DISEASES IN RICE.
- Inchem.org. (n.d.). 320. Butylamine, sec- (WHO Pesticide Residues Series 5).
- Ataman Kimya. (n.d.). DI-SEC-BUTYLAMINE.
- National Institutes of Health (NIH). (2023). Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum. PMC.
- ResearchGate. (2023). (PDF) Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum.
- Benchchem. (n.d.). A Comparative Analysis of Tert-Butylamine and Sec-Butylamine in Synthesis.
- Microbe Investigations. (2024). Efficacy Testing of Pesticides Against Fungal Pathogens.
- CABI Digital Library. (n.d.). Fungicide Efficacy Evaluation.
- PubChem - NIH. (n.d.). Sec-Butylamine | C4H11N | CID 24874.
- Sigma-Aldrich. (n.d.). (S)-(+)-sec-Butylamine 99 513-49-5.
- Wikipedia. (n.d.). Sec-butylamine.
- Guidechem. (n.d.). Sec-butylamine 13952-84-6 wiki.
- Adakem Kimya Ltd. (2023). Sec-butylamine.
- MDPI. (2024). Evaluating Two Fungicides, Prochloraz–Manganese Chloride Complex and Seboctylamine Acetate, to Control Cobweb Disease in White Button Mushroom Caused by Cladobotryum mycophilum.
- KEY. (n.d.). Sec-butylamine Synthesis and Analysis.
- Oregon State University. (n.d.). Fungicide Theory of Use and Mode of Action.
- ijeab. (2021). Efficacy of different fungicides against the in-vitro growth of Pyricularia oryzae causing Rice blast disease.
- ReportLinker. (n.d.). Sec-butylamine Global Market Insights 2025, Analysis and Forecast to 2030, by Manufacturers, Regions, Technology, Application.
- ResearchGate. (2025). Influence of Selected Fungicides on Efficacy of Clethodim and 2,4-DB.
Sources
- 1. 320. Butylamine, sec- (WHO Pesticide Residues Series 5) [inchem.org]
- 2. Sec-Butylamine | C4H11N | CID 24874 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. (S)-(+)-sec-ブチルアミン 99% | Sigma-Aldrich [sigmaaldrich.com]
- 5. microbe-investigations.com [microbe-investigations.com]
- 6. cabidigitallibrary.org [cabidigitallibrary.org]
- 7. ijeab.com [ijeab.com]
A Comparative Guide to the Cross-Reactivity Profiling of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
For researchers, scientists, and drug development professionals, understanding the selectivity of a novel chemical entity is paramount to predicting its therapeutic efficacy and potential for adverse effects. This guide provides an in-depth, technically-focused comparison of methodologies for profiling the cross-reactivity of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. While specific biological data for this compound is not widely published, its core scaffold, 3-cyclohexene-1-carboxylic acid, is a known intermediate in the synthesis of inhibitors targeting activated blood coagulation factor X (Factor Xa), a critical serine protease in the coagulation cascade.[1] Therefore, for the purpose of this illustrative guide, we will hypothesize that Factor Xa is the primary therapeutic target and structure our cross-reactivity investigation accordingly.
The principles and workflows detailed herein are broadly applicable to any small molecule, providing a robust framework for comprehensive selectivity and off-target liability assessment.
The Strategic Imperative of Early-Stage Cross-Reactivity Profiling
The journey of a drug candidate from discovery to clinic is fraught with attrition, much of it due to unforeseen safety issues. Off-target interactions are a major contributor to these failures.[2][3] A thorough cross-reactivity profile is not merely a checklist item but a foundational dataset that informs lead optimization, predicts potential toxicities, and builds a compelling case for further development.
Our approach is a multi-tiered strategy, moving from broad, predictive methods to focused, quantitative validation. This ensures a cost-effective and scientifically rigorous evaluation, minimizing the risk of advancing compounds with unfavorable selectivity profiles.
Caption: Tiered workflow for comprehensive cross-reactivity profiling.
Tier 1: In Silico Prediction of Off-Target Liabilities
Before committing to expensive and time-consuming wet lab experiments, computational methods provide a valuable first pass to flag potential off-target interactions. These approaches leverage vast databases of known compound-target interactions to predict liabilities based on the query molecule's structure.
Methodology Comparison:
| Method | Principle | Advantages | Limitations |
| Ligand-Based (2D/3D Similarity) | Compares the query molecule's fingerprint (ECFP6) or 3D shape (pharmacophore) to libraries of compounds with known activities.[4] | Fast, computationally inexpensive, does not require a target structure. | Limited to finding interactions similar to those already known; may miss novel off-targets. |
| Structure-Based (Docking) | Docks the query molecule into the binding sites of a panel of known protein structures to predict binding affinity. | Can identify novel interactions based on physicochemical complementarity. | Computationally intensive; accuracy is highly dependent on the quality of the protein structures and scoring functions. |
For this compound, a ligand-based approach is a pragmatic start. By screening against databases like ChEMBL, we can identify proteins that bind structurally similar compounds. For instance, the carboxylic acid and amide moieties could interact with a wide range of targets beyond serine proteases. This analysis generates a prioritized list of potential off-targets for experimental validation.
Tier 2: Broad In Vitro Panel Screening
Broad panel screening is an essential tool for empirically testing the in silico hypotheses and uncovering unexpected interactions.[5] This involves testing the compound at a single, high concentration (typically 1-10 µM) against hundreds of targets.
A. Kinase Profiling: A Critical Checkpoint
Kinases are one of the largest and most crucial enzyme families, and their off-target modulation is a common source of both adverse effects and polypharmacology.[6] Given their ubiquitous role in cellular signaling, kinase profiling is non-negotiable.
Comparison of Leading Kinase Profiling Platforms:
| Service Provider | Technology | Panel Size | Key Advantages |
| Reaction Biology | Radiometric Assay (HotSpot™) | Industry's largest panel | High sensitivity, broad coverage of the human kinome.[6] |
| Eurofins Discovery | Enzymatic Assays (KinaseProfiler™) | ~450 kinases | Gold-standard platform with rapid turnaround and customizable panels.[7] |
| Promega | Cellular Target Engagement (NanoBRET®) | 192 or 300 kinases | Measures compound binding in a live-cell environment, providing more biologically relevant data.[8] |
Expert Recommendation: For an initial screen, a broad enzymatic panel (e.g., Eurofins KinaseProfiler™ or Reaction Biology's panel) provides a comprehensive overview of kinome interactivity. If hits are identified, follow-up with a cellular target engagement assay like NanoBRET® is crucial to confirm that the compound can access and bind its target within the complex milieu of a living cell.[8]
B. Safety Pharmacology Profiling: Predicting Adverse Drug Reactions
Beyond kinases, a wide array of other proteins are linked to well-characterized adverse drug reactions (ADRs).[2][9] Safety pharmacology panels screen compounds against a curated collection of these targets.
Typical Target Classes in a Safety Panel:
-
G-Protein Coupled Receptors (GPCRs): Off-target activity can lead to cardiovascular, CNS, and gastrointestinal side effects.
-
Ion Channels (e.g., hERG): hERG channel inhibition is a primary cause of acquired long QT syndrome and is a critical safety checkpoint.
-
Transporters: Inhibition can lead to drug-drug interactions and affect compound disposition.
-
Enzymes and Nuclear Receptors: Can mediate metabolic and endocrine disruption.
Commercial providers like Eurofins Discovery (SafetyScreen™ panels) and Reaction Biology (InVEST™ panels) offer comprehensive screening services that are vital for early de-risking.[2][10] Choosing functional, dose-response-based profiling over simple binding assays can provide more predictive data on potential off-target risks.[3]
Tier 3: Quantitative Validation of Off-Target Hits
Hits identified in Tier 2 screening must be validated and quantified. This involves generating dose-response curves to determine the potency (IC50 or Ki) of the interaction.
Experimental Protocol: Competitive Radioligand Binding Assay
This protocol describes a standard method to determine the inhibitory constant (Ki) of a test compound against a hypothetical off-target, Receptor X, identified from a safety panel screen. The principle relies on the test compound competing with a known, labeled ligand (radioligand) for binding to the receptor.[11][12]
Materials:
-
Test Compound: this compound
-
Receptor Source: Membrane preparation containing Receptor X
-
Radioligand: e.g., [³H]-Ligand Y (specific for Receptor X)
-
Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA
-
Non-specific Binding Control: High concentration of a known, unlabeled ligand for Receptor X
-
96-well filter plates and vacuum manifold
-
Scintillation fluid and microplate scintillation counter
Step-by-Step Methodology:
-
Compound Dilution: Prepare a serial dilution of the test compound in assay buffer, typically from 10 mM down to 0.1 nM.
-
Assay Plate Preparation:
-
Add 25 µL of assay buffer to the "Total Binding" wells.
-
Add 25 µL of non-specific binding control to the "Non-specific Binding" (NSB) wells.
-
Add 25 µL of each test compound dilution to the experimental wells.
-
-
Radioligand Addition: Add 25 µL of the [³H]-Ligand Y solution (at a concentration near its Kd) to all wells.
-
Receptor Addition: Add 50 µL of the membrane preparation containing Receptor X to all wells to initiate the binding reaction.
-
Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes) to reach binding equilibrium.
-
Termination and Filtration: Rapidly terminate the reaction by filtering the contents of the plate through the filter mat using a vacuum manifold. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Punch the filters into scintillation vials or add scintillation fluid directly to a compatible 96-well plate. Measure the retained radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate Specific Binding = Total Binding - NSB.
-
Plot the percentage of specific binding against the log concentration of the test compound.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
Calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Data Presentation and Interpretation
The ultimate goal is to generate a clear, quantitative comparison of the compound's activity at its primary target versus its off-targets.
Table 1: Hypothetical Selectivity Profile for this compound
| Target | Target Class | Potency (Ki, nM) | Selectivity Ratio (Ki Off-target / Ki Primary Target) |
| Factor Xa (Primary) | Serine Protease | 15 | - |
| PKA | Serine/Threonine Kinase | 1,200 | 80-fold |
| hERG | Ion Channel | >10,000 | >667-fold |
| Adrenergic Receptor α1 | GPCR | 8,500 | 567-fold |
| PDE3A | Phosphodiesterase | 450 | 30-fold |
A selectivity ratio of >100-fold is generally considered a good starting point for a selective compound, although the required window depends on the specific targets and their physiological roles. In this hypothetical example, the 30-fold selectivity against PDE3A might warrant further investigation and structure-activity relationship (SAR) studies to mitigate this off-target activity.
Caption: Potential impact of off-target PKA inhibition.
Conclusion
The cross-reactivity profiling of this compound, or any new chemical entity, is a systematic process of discovery and risk mitigation. By integrating predictive computational methods with broad, empirical screening and quantitative validation, researchers can build a comprehensive understanding of a compound's selectivity. This tiered approach provides the critical data necessary to make informed decisions, optimize chemical structures to enhance selectivity, and ultimately increase the probability of developing a safe and effective therapeutic.
References
- Process for producing optically active carboxylic acid.
- Binding Assays. BMG LABTECH.
- Kinase Panel Profiling. Pharmaron CRO Services.
- Industry-leading In Vitro Safety Pharmacology Profiling. Eurofins Discovery.
- Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. NIH.
- Target identification of small molecules: an overview of the current applications in drug discovery. PubMed Central.
- KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. MDPI.
- Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development. PubMed.
- Kinase Panel Screening and Profiling Service. Reaction Biology.
- The ABC's of Competitive Binding Assays with SPR. Nicoya Lifesciences.
- Target discovery-directed pharmacological mechanism elucidation of bioactive n
- Kinase Selectivity Profiling Services.
- In vitro safety pharmacology profiling. European Pharmaceutical Review.
- Modeling Small-Molecule Reactivity Identifies Promiscuous Bioactive Compounds. PubMed Central.
- Computational Prediction of Off-Target Related Risks of Molecules: Cardiotoxicity, Hepatotoxicity and Reproductive Toxicity. Sanofi.
- Multiplexed Small Molecule Ligand Binding Assays by Affinity Labeling and DNA Sequence Analysis. PubMed Central.
- Current Status of Computational Approaches for Small Molecule Drug Discovery. Journal of Medicinal Chemistry.
- Competitive Ligand Binding Assay. Mtoz Biolabs.
- Methods for the Discovery and Identification of Small Molecules Targeting Oxidative Stress-Related Protein–Protein Interactions: An Upd
- KinaseProfiler Kinase Activity Profiling for Rapid Success. Eurofins Discovery.
- Safety and Off-Target Drug Screening Services. Reaction Biology.
- Safety Pharmacology Services. ICE Bioscience.
Sources
- 1. US20110257401A1 - Process for producing optically active carboxylic acid - Google Patents [patents.google.com]
- 2. reactionbiology.com [reactionbiology.com]
- 3. Safety Pharmacology Services_In Vitro Safety Pharmacology Profiling_In Vitro Pharmacology Safety Panel - Safety Pharmacology Profiling - ICE Bioscience [en.ice-biosci.com]
- 4. Novel Computational Approach to Predict Off-Target Interactions for Small Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Keynote review: in vitro safety pharmacology profiling: an essential tool for successful drug development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. reactionbiology.com [reactionbiology.com]
- 7. emea.eurofinsdiscovery.com [emea.eurofinsdiscovery.com]
- 8. Kinase Selectivity Profiling Services [promega.com]
- 9. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 10. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 11. bmglabtech.com [bmglabtech.com]
- 12. Competitive Ligand Binding Assay | MtoZ Biolabs [mtoz-biolabs.com]
A Senior Application Scientist's Guide to In Vitro vs. In Vivo Activity of Novel Cyclohexene Derivatives
Introduction: The Cyclohexene Scaffold - A Privileged Structure in Drug Discovery
The cyclohexene moiety, a six-membered hydrocarbon ring with a single double bond, represents a "privileged structure" in medicinal chemistry. Its unique conformational flexibility allows it to serve as a versatile scaffold for designing compounds that can interact with a wide array of biological targets.[1] As a result, cyclohexene derivatives have demonstrated a broad spectrum of pharmacological activities, including anticancer, anti-inflammatory, antimicrobial, and anti-sepsis properties.[2][3][4][5]
However, the journey from a promising "hit" in a lab dish to a viable therapeutic candidate is fraught with challenges. A recurring theme in drug development is the often-disappointing disconnect between a compound's performance in vitro (in a controlled laboratory environment, such as a cell culture) and its efficacy and safety in vivo (in a living organism).[6][7] This guide provides an in-depth comparison of the in vitro and in vivo activities of novel cyclohexene derivatives, offering field-proven insights and detailed experimental frameworks to aid researchers in navigating this critical transition.
Part 1: The In Vitro Landscape - High-Throughput Screening for Bioactivity
The initial phase of evaluating a new chemical entity involves a battery of in vitro assays. These tests are designed to be rapid, cost-effective, and suitable for high-throughput screening, allowing for the rapid assessment of numerous compounds to identify those with the desired biological activity.[8][9]
Core In Vitro Assays for Cyclohexene Derivatives
-
Anticancer/Cytotoxicity Screening: The most common starting point for anticancer drug discovery is to assess a compound's ability to kill or inhibit the growth of cancer cells. The MTT assay is a workhorse in this domain, measuring the metabolic activity of cells as a proxy for their viability.[9][10] A low IC₅₀ (half-maximal inhibitory concentration) value, the concentration required to reduce cell viability by 50%, is indicative of high potency.[10] For instance, certain derivatives of cyclohexane-1,3-dione have been evaluated for their antitumor activity using the MTT assay, demonstrating the utility of this method in early screening.[1][11]
-
Anti-inflammatory Activity: Inflammation is a key driver of numerous diseases. A common in vitro model involves using macrophage cell lines (like RAW 264.7) stimulated with lipopolysaccharide (LPS) to mimic an inflammatory response. The inhibitory effect of a compound is then quantified by measuring the reduction in pro-inflammatory mediators like nitric oxide (NO) and cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6).[2][12] Several novel cyclohexene derivatives have shown potent in vitro activity in these assays, significantly inhibiting the production of NO and inflammatory cytokines.[2][13]
-
Antimicrobial and Antibiofilm Activity: With rising antimicrobial resistance, the search for new agents is critical. The biological activity of cyclohexene derivatives against various pathogenic microorganisms is typically assessed by determining the Minimum Inhibitory Concentration (MIC) - the lowest concentration of the compound that prevents visible microbial growth.[12][14] Beyond simply killing bacteria, some derivatives have been found to inhibit biofilm formation, a key virulence factor for pathogens like Pseudomonas aeruginosa, without being directly cytotoxic to the bacteria or human cells.[15][16]
Data Summary: In Vitro Bioactivity of Representative Cyclohexene Derivatives
| Derivative Class | Assay Type | Target/Cell Line | Key Finding | Reference |
| Benzylsulfone Derivatives | NO & Cytokine Production | LPS-stimulated cell lines | Potent inhibition of NO, TNF-α, and IL-6 | [2] |
| Dicarboxylic Acid Monoesters | Antimicrobial/Antifungal | S. aureus, E. coli, Candida | Pronounced activity against pathogenic microorganisms | [1] |
| Amidrazone Derivatives | Antiproliferative | Human PBMCs | Dose-dependent inhibition of T-cell proliferation | [12] |
| Cyclohexenone Derivatives | Cytotoxicity | HCT116 (Colon Cancer) | IC₅₀ values ranging from 7.83 to 133.12 µM | [17] |
| Streptomyces-derived | Antibiofilm | P. aeruginosa PAO1 | Significant inhibition of biofilm formation without cytotoxicity | [15] |
| Cyclohexanone Derivatives | COX-2/5-LOX Inhibition | Enzyme Assays | Direct inhibition of key inflammatory enzymes | [13] |
Part 2: The In Vivo Challenge - Validating Efficacy in a Whole Organism
A compound that excels in vitro may fail spectacularly in vivo. The complexity of a living organism—involving absorption, distribution, metabolism, excretion (ADME), and potential off-target toxicities—presents hurdles not seen in a petri dish.[6] Therefore, in vivo testing in animal models is an indispensable step to validate therapeutic potential.[18][19]
Key In Vivo Models for Cyclohexene Derivatives
-
Anti-Sepsis and Inflammation Models: To validate the potent in vitro anti-inflammatory activity, an LPS-induced lethality model in mice is often employed. In this model, a lethal dose of LPS is administered to the animals, and the ability of the test compound to protect the mice from death serves as a powerful indicator of in vivo efficacy.[2] For example, derivatives that showed strong inhibition of NO and cytokine production in vitro also protected mice from LPS-induced lethality in a dose-dependent manner, demonstrating a successful translation of activity.[2]
-
Anticancer Efficacy Models: The gold standard for preclinical in vivo evaluation of anticancer agents is the rodent xenograft model, where human tumor cells are implanted into immunodeficient mice.[20] The efficacy of the compound is then determined by measuring the delay in tumor growth or reduction in tumor volume over time compared to an untreated control group.[7][21] The choice of the tumor model is critical and should ideally be based on the in vitro sensitivity profile of the compound.[21]
-
Nociception and Analgesia Models: For compounds showing potential pain-relief properties, models like the hot plate test, tail immersion test, and formalin test in mice are used. These assays measure the animal's response to thermal or chemical pain stimuli, and an increase in pain threshold or a reduction in pain behaviors indicates an anti-nociceptive (pain-relieving) effect.[13]
Data Summary: In Vivo Validation of Cyclohexene Derivatives
| Derivative Class | Animal Model | Condition | Key Finding | Reference |
| Benzylsulfone Derivatives | Mouse | LPS-induced Sepsis | Protected mice from lethality in a dose-dependent manner | [2] |
| Cyclohexenone Derivative (CHD) | Mouse | Chemically-induced Nociception | Dose-dependently inhibited tonic and phasic pain | [13][22] |
| Cyclohexenone Derivative (CHD) | Mouse | Carrageenan-induced Edema | Showed significant anti-inflammatory activity | [13][22] |
Part 3: Bridging the Gap - The Critical Role of Pharmacokinetics
The bridge between the in vitro and in vivo worlds is pharmacokinetics (PK), the study of how the body acts on a drug (ADME).[23] A compound can have nanomolar potency in an assay but fail in vivo if it's poorly absorbed, rapidly metabolized into an inactive form, or fails to reach the target tissue in sufficient concentrations.[24][25] Understanding the PK profile of a novel cyclohexene derivative is essential for interpreting in vivo results and predicting its potential in humans.[26]
Experimental Workflow: From In Vitro Hit to In Vivo Candidate
The following diagram illustrates the logical progression for evaluating a novel cyclohexene derivative. The process is iterative, with findings from in vivo studies often informing the design of new derivatives with improved properties.
Caption: High-level workflow from in vitro screening to in vivo validation.
Part 4: Detailed Experimental Protocols
Scientific integrity demands reproducible methodologies. Here are detailed, step-by-step protocols for key assays.
Protocol 1: In Vitro Cytotoxicity Assessment using MTT Assay
This protocol is foundational for assessing the anticancer potential of novel compounds.[9][10]
-
Cell Culture: Seed cancer cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Prepare a serial dilution of the cyclohexene derivative in the appropriate cell culture medium. Replace the old medium with the medium containing the test compound at various concentrations (e.g., 0.1 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[10]
-
Incubation: Incubate the plates for 24 to 72 hours. The duration is critical and should be chosen based on the cell line's doubling time and the compound's expected mechanism of action.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Live cells with active mitochondrial reductases will convert the yellow MTT tetrazolium salt into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: In Vivo Anticancer Efficacy in a Xenograft Mouse Model
This protocol assesses a compound's ability to inhibit tumor growth in a living animal, a critical step before clinical consideration.[18][20]
-
Ethical Approval: All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC). Researchers must adhere to the "Three Rs": Replacement, Reduction, and Refinement.[18]
-
Animal Model: Use immunodeficient mice (e.g., athymic nude or NOD/SCID mice) to prevent rejection of the human tumor cells.
-
Tumor Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-5 million cells) into the flank of each mouse.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Measure tumor volume using calipers (Volume = 0.5 x Length x Width²). Once tumors reach the target size, randomize the mice into treatment and control groups.
-
Treatment Administration: Administer the cyclohexene derivative via the determined route (e.g., oral gavage, intraperitoneal injection) according to a predefined schedule and dose. The vehicle used to dissolve the compound should be administered to the control group.
-
Monitoring: Monitor the animals daily for signs of toxicity (e.g., weight loss, changes in behavior). Measure tumor volume and body weight 2-3 times per week.
-
Endpoint: The study concludes when tumors in the control group reach a predetermined maximum size, or after a fixed duration. Euthanize the animals, and excise and weigh the tumors.
-
Analysis: Compare the tumor growth curves and final tumor weights between the treated and control groups to determine the therapeutic efficacy.
Part 5: Mechanistic Insights - Targeting the COX-2 Inflammatory Pathway
Understanding how a compound works is as important as knowing that it works. Some cyclohexenone derivatives have been shown to inhibit cyclooxygenase-2 (COX-2), a key enzyme in the inflammatory pathway responsible for converting arachidonic acid into prostaglandins.[13][27] Selective inhibition of COX-2 over COX-1 is a desirable trait for anti-inflammatory drugs, as it can reduce gastrointestinal side effects.[27]
COX-2 Signaling Pathway in Inflammation
Caption: Inhibition of the COX-2 pathway by a cyclohexene derivative.
Conclusion
The development of novel cyclohexene derivatives holds significant promise across multiple therapeutic areas. However, translating potent in vitro activity into in vivo efficacy requires a systematic, multi-faceted approach. Researchers must move beyond simple potency measurements and embrace a holistic evaluation that includes mechanistic studies, robust in vivo models, and a thorough understanding of pharmacokinetic principles. By carefully bridging the in vitro and in vivo realms, the scientific community can more effectively unlock the full therapeutic potential of this versatile chemical scaffold.
References
- Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production. PubMed.
- Application Notes and Protocols for In Vitro Cytotoxicity Assays of Novel Compounds. Benchchem.
- derivatives of the cyclohexene series and their biological activity. Processes of Petrochemistry and Oil Refining.
- Application Notes and Protocols for In Vitro Cytotoxicity Assessment of Novel Compounds. Benchchem.
- Identification of Novel Cyclohexene Derivatives With Antibiofilm and Antivirulence Effects From Streptomyces tirandamycinicus ZSA11. PubMed.
- Using in vitro cytotoxicity assay to aid in compound selection for in vivo safety studies. ResearchGate.
- Bioactive Cyclohexenones: A Mini Review. ResearchGate.
- Identification of Novel Cyclohexene Derivatives With Antibiofilm and Antivirulence Effects From Streptomyces tirandamycinicus ZSA11. ResearchGate.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. Kosheeka.
- New Anticancer Agents: In Vitro and In Vivo Evalu
- Antitumor Efficacy Testing in Rodents. PMC - NIH.
- Application Notes and Protocols for In Vivo Anticancer Efficacy Studies in Mouse Models. Benchchem.
- Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid. NIH.
- In Vivo Efficacy Evaluation | In Vivo Study | In Vivo Models. ProBio CDMO.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. International Journal of Pharmaceutical Research and Applications (IJPRA).
- In vivo Methods for Preclinical Screening of Anticancer Drugs. International Journal of Pharmacy and Biological Sciences.
- Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases. PubMed.
- Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. PubMed.
- Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach. ResearchGate.
- Synthesis, Anticancer activity and molecular modelling of 2,6-bis-(4-nitrobenzylidene) cyclohexanone. ResearchGate.
- Antimicrobial Activity of Novel Functionally Substituted Monocyclic and Spirocyclic Cyclohexane Derivatives. ResearchersLinks.
- Synthesis and antimicrobial activity of cyclohexanone deriv
- Synthesis, Structural Characterization and Biological Activity of Novel Cyclohexane-1,3-dione Ligands and Their Metal Complexes. MDPI.
- Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter?. NIH.
- The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis. Agilex Biolabs.
- Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology. PubMed.
- DERIVATIVES OF THE CYCLOHEXENE SERIES AND THEIR BIOLOGICAL ACTIVITY Irada M. Mammadova. Processes of Petrochemistry and Oil Refining.
- Clinical pharmacokinetics of small molecule tyrosine kinase inhibitors. ResearchGate.
- Anticancer activities of cyclohexenone derivatives. ResearchGate.
- In Silico, In Vitro, and Ex Vivo Biological Activity of Some Novel Mebeverine Precursors. Source not specified.
- Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. Source not specified.
- Recent Advances in the Synthesis and Anticancer Activity of Some Molecules Other Than Nitrogen Containing Heterocyclic Moeities. Source not specified.
- Small Molecule Kinase Inhibitor Drugs (1995–2021): Medical Indication, Pharmacology, and Synthesis. Journal of Medicinal Chemistry - ACS Publications.
- Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships. PMC.
- Inhibition of Cyclooxygenase (COX) Enzymes by Compounds From Daucus Carota L. Seeds. PubMed.
- Structural basis for selective inhibition of Cyclooxygenase-1 (COX-1) by diarylisoxazoles mofezolac and 3-(5-chlorofuran-2-yl)-5-methyl-4-phenylisoxazole (P6). PMC - PubMed Central.
- (PDF) Effects of anti-cyclooxygenases (COX-1 and COX-2), structure activity relationship, molecular docking and in silico ADMET of some synthesized chalcones. ResearchGate.
- Inhibitors of cyclooxygenases: mechanisms, selectivity and uses. SciSpace.
Sources
- 1. ppor.az [ppor.az]
- 2. Novel cyclohexene derivatives as anti-sepsis agents: synthetic studies and inhibition of NO and cytokine production - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Uses of Cyclohexan-1,3-diones to Synthesis Xanthenes Derivatives with Anti-proliferative Activity Against Cancer Cell Lines and their Inhibitions Toward Tyrosine Kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. iv.iiarjournals.org [iv.iiarjournals.org]
- 8. kosheeka.com [kosheeka.com]
- 9. ijprajournal.com [ijprajournal.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. ppor.azjm.org [ppor.azjm.org]
- 12. Synthesis, Evaluation of Biological Activity, and Structure–Activity Relationships of New Amidrazone Derivatives Containing Cyclohex-1-ene-1-Carboxylic Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Mechanistic evaluation of a novel cyclohexenone derivative's functionality against nociception and inflammation: An in-vitro, in-vivo and in-silico approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researcherslinks.com [researcherslinks.com]
- 15. Identification of Novel Cyclohexene Derivatives With Antibiofilm and Antivirulence Effects From Streptomyces tirandamycinicus ZSA11 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. probiocdmo.com [probiocdmo.com]
- 20. ijpbs.com [ijpbs.com]
- 21. Antitumor Efficacy Testing in Rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. The Evolution of Pharmacokinetics for Small Molecules in Bioanalysis | Agilex Biolabs [agilexbiolabs.com]
- 24. Therapeutic drug monitoring of small molecule kinase inhibitors in oncology in a real‐world cohort study: does age matter? - PMC [pmc.ncbi.nlm.nih.gov]
- 25. researchgate.net [researchgate.net]
- 26. Pharmacokinetic Targets for Therapeutic Drug Monitoring of Small Molecule Kinase Inhibitors in Pediatric Oncology - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Selective COX-2 Inhibitors: A Review of Their Structure-Activity Relationships - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Benchmarking Novel Factor Xa Inhibitors: A Comparative Analysis of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
For Distribution to Researchers, Scientists, and Drug Development Professionals
Introduction: The Quest for Novel Anticoagulants
The landscape of anticoagulant therapy is continually evolving, driven by the need for safer, more effective, and convenient therapeutic agents. A pivotal target in the coagulation cascade is Factor Xa (FXa), a serine protease that occupies a crucial juncture between the intrinsic and extrinsic pathways. The inhibition of FXa presents a highly effective strategy for modulating thrombin generation and, consequently, fibrin clot formation. Direct oral anticoagulants (DOACs) that target FXa, such as Rivaroxaban, Apixaban, and Edoxaban, have revolutionized the management of thromboembolic disorders.
This guide provides a comprehensive framework for the preclinical benchmarking of a novel compound, 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, against these established FXa inhibitors. While the primary biological target of this specific molecule is not extensively documented in publicly available literature, its structural motifs share similarities with intermediates used in the synthesis of Factor Xa inhibitors. Therefore, this guide will proceed under the well-founded hypothesis that this compound is a putative FXa inhibitor.
We will delve into the mechanistic rationale behind targeting FXa, provide detailed, field-proven protocols for comparative in vitro evaluation, and present a clear structure for data analysis and interpretation. This document is designed to be a self-validating system, where the causality behind each experimental choice is elucidated to ensure scientific rigor and reproducibility.
The Central Role of Factor Xa in the Coagulation Cascade
The coagulation cascade is a meticulously regulated process culminating in the formation of a stable fibrin clot to prevent excessive blood loss following vascular injury. It is traditionally divided into the intrinsic, extrinsic, and common pathways.
-
The Extrinsic Pathway: Initiated by tissue factor exposed at the site of injury.
-
The Intrinsic Pathway: Activated by contact with negatively charged surfaces.
-
The Common Pathway: Both pathways converge at the activation of Factor X to Factor Xa. FXa then forms the prothrombinase complex, which catalyzes the conversion of prothrombin (Factor II) to thrombin (Factor IIa). Thrombin is the final effector protease that cleaves fibrinogen to fibrin, leading to clot formation.
The strategic position of FXa makes it an ideal target for anticoagulation. Inhibiting FXa effectively attenuates the amplification of the coagulation cascade, as a single molecule of FXa can lead to the generation of approximately 1,000 thrombin molecules.
Profile of Known Factor Xa Inhibitors: The Benchmarking Standards
A robust benchmarking study requires well-characterized reference compounds. The following direct oral Factor Xa inhibitors are the current gold standard and serve as ideal comparators.
| Inhibitor | Mechanism of Action | Half-life (hours) |
| Rivaroxaban | Direct, reversible, competitive inhibitor of FXa | 5-9 |
| Apixaban | Direct, reversible, selective inhibitor of FXa | ~12 |
| Edoxaban | Direct, reversible, selective inhibitor of FXa | 10-14 |
These inhibitors are known to bind to the active site of both free FXa and FXa within the prothrombinase complex, effectively halting the coagulation cascade.[1][2]
Experimental Protocols for In Vitro Benchmarking
Objective and reproducible data are the cornerstones of preclinical drug development. The following protocols are designed to provide a comprehensive in vitro comparison of the inhibitory potential of this compound.
Primary Assay: Chromogenic Anti-Factor Xa Inhibition Assay
This is the gold-standard in vitro assay for determining the direct inhibitory activity of a compound against Factor Xa.[3][4]
Principle: The assay is a two-stage process. In the first stage, a known excess of human Factor Xa is incubated with the test inhibitor. In the second stage, a chromogenic substrate that mimics the natural substrate of FXa is added. The residual, uninhibited FXa cleaves the substrate, releasing a colored product (p-nitroaniline), which is measured spectrophotometrically at 405 nm. The amount of color produced is inversely proportional to the FXa inhibitory activity of the test compound.[1][5]
Step-by-Step Protocol:
-
Reagent Preparation:
-
Prepare a stock solution of this compound and the reference inhibitors (Rivaroxaban, Apixaban, Edoxaban) in a suitable solvent (e.g., DMSO).
-
Prepare a working solution of human Factor Xa (e.g., 5 µg/mL) in a suitable buffer (e.g., Tris-buffered saline).[6]
-
Prepare a working solution of the chromogenic substrate (e.g., 1.0 mM) in sterile deionized water.[5]
-
Prepare a series of dilutions of the test and reference inhibitors in the assay buffer.
-
-
Assay Procedure (96-well plate format):
-
Add 50 µL of the diluted inhibitor or vehicle control to each well.
-
Add 50 µL of the Factor Xa working solution to each well.
-
Incubate the plate at 37°C for a specified time (e.g., 1-2 minutes) to allow for inhibitor binding.[1][6]
-
Initiate the reaction by adding 50 µL of the chromogenic substrate working solution to each well.
-
Immediately measure the change in absorbance at 405 nm over a set period (e.g., 5-10 minutes) using a microplate reader. The reaction can also be stopped after a fixed time (e.g., 45 seconds) by adding an acid (e.g., 2% citric acid) and reading the endpoint absorbance.[6]
-
-
Data Analysis:
-
Calculate the rate of substrate cleavage (change in absorbance per minute) for each inhibitor concentration.
-
Normalize the data to the vehicle control (100% activity) and a no-enzyme control (0% activity).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Determine the IC50 value (the concentration of inhibitor that causes 50% inhibition of FXa activity) by fitting the data to a four-parameter logistic equation.
-
Secondary Assays: Prothrombin Time (PT) and Activated Partial Thromboplastin Time (aPTT)
These are global coagulation assays that assess the integrity of different parts of the coagulation cascade. While less specific than the chromogenic assay, they provide valuable information on the overall anticoagulant effect of the test compound in a plasma environment.[7][8]
-
Prothrombin Time (PT): Measures the integrity of the extrinsic and common pathways. A prolonged PT indicates inhibition of factors in these pathways, including Factor Xa.
-
Activated Partial Thromboplastin Time (aPTT): Measures the integrity of the intrinsic and common pathways. A prolonged aPTT also suggests inhibition of factors in these pathways, including Factor Xa.
Protocol Outline:
-
Prepare dilutions of the test and reference inhibitors in pooled normal human plasma.
-
Perform PT and aPTT assays using a commercial coagulometer according to the manufacturer's instructions.
-
Record the clotting time in seconds for each inhibitor concentration.
-
Determine the concentration of each inhibitor required to double the baseline clotting time.
Data Presentation and Interpretation
A clear and concise presentation of the data is crucial for a meaningful comparison.
Table 1: Comparative In Vitro Inhibitory Activity against Factor Xa
| Compound | Chromogenic Anti-FXa IC50 (nM) | PT Doubling Concentration (µM) | aPTT Doubling Concentration (µM) |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Rivaroxaban | ~0.7 | Literature/Experimental Value | Literature/Experimental Value |
| Apixaban | ~1.7 | Literature/Experimental Value | Literature/Experimental Value |
| Edoxaban | ~0.6 | Literature/Experimental Value | Literature/Experimental Value |
Note: Literature IC50 values can vary based on assay conditions. It is recommended to run all compounds concurrently for the most accurate comparison.
Interpretation of Results:
A potent and selective inhibitor will exhibit a low IC50 value in the chromogenic anti-FXa assay. The results from the PT and aPTT assays will provide a broader understanding of the compound's anticoagulant effects in a more physiological context. A significant prolongation of both PT and aPTT is consistent with the inhibition of Factor Xa.
Conclusion and Future Directions
This guide provides a robust framework for the initial in vitro benchmarking of this compound as a putative Factor Xa inhibitor. The detailed protocols and comparative data structure are designed to yield high-quality, reproducible results that can confidently guide further drug development efforts.
Should the in vitro data demonstrate promising inhibitory activity, subsequent studies should focus on selectivity against other serine proteases, in vivo efficacy in animal models of thrombosis, and a comprehensive pharmacokinetic and safety profiling. The journey from a promising lead compound to a clinically viable drug is arduous, but it begins with rigorous and well-designed preclinical evaluations as outlined in this guide.
References
- Perzborn, E., Heitmeier, S., Laux, V., & Buchmuller, A. (2014). Rivaroxaban: a novel, oral, direct factor Xa inhibitor. Arteriosclerosis, thrombosis, and vascular biology, 34(6), 1124–1131.
- Frost, C., Wang, J., Nepal, S., Schuster, A., Barrett, Y. C., Mosqueda-Garcia, R., Reeves, R. A., & LaCreta, F. (2013). Apixaban, an oral, direct factor Xa inhibitor: single-dose safety, pharmacokinetics, pharmacodynamics and food effect in healthy subjects. British journal of clinical pharmacology, 75(2), 476–487.
- Samama, M. M., Martinoli, J. L., LeFlem, L., Guinet, C., Plu-Bureau, G., Depasse, F., & Perzborn, E. (2010). Assessment of laboratory assays to measure rivaroxaban--an oral, direct factor Xa inhibitor. Thrombosis and haemostasis, 103(4), 815–825.
- Douxfils, J., Chatelain, C., Chatelain, B., Dogné, J. M., & Mullier, F. (2013). Laboratory testing in patients treated with direct oral anticoagulants: a practical guide for clinicians. Journal of thrombosis and thrombolysis, 36(2), 209–219.
-
KRISHGEN BioSystems. (n.d.). KRISHZYME™ Heparin Factor Xa Assay kit. Retrieved January 19, 2026, from [Link]
- Hyphen BioMed. (n.d.). Specific and Rapid Measurement of Rivaroxaban in Plasma using a New, Dedicated, Chromogenic Assay. Retrieved January 19, 2026, from a presentation slide deck likely available through the company or scientific meeting archives.
- Tripodi, A. (2012). The laboratory and the new oral anticoagulants. Clinical chemistry, 58(4), 668–674.
- Baglin, T. (2013). The role of the laboratory in treatment with new oral anticoagulants. Journal of thrombosis and haemostasis : JTH, 11 Suppl 1, 122–128.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Factor Xa Inhibitory Profile of Apixaban, Betrixaban, Edoxaban, and Rivaroxaban Does Not Fully Reflect Their Biologic Spectrum - PMC [pmc.ncbi.nlm.nih.gov]
- 3. arp1.com [arp1.com]
- 4. Anti-Xa Assays [practical-haemostasis.com]
- 5. krishgen.com [krishgen.com]
- 6. r2diagnostics.com [r2diagnostics.com]
- 7. researchgate.net [researchgate.net]
- 8. Factor Xa inhibitors: a novel therapeutic class for the treatment of nonvalvular atrial fibrillation - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Guide to the Reproducible Synthesis of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
This guide provides an in-depth comparison of synthetic strategies for 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, a molecule of interest in medicinal chemistry and materials science. Recognizing the critical importance of reproducible synthesis in research and development, this document evaluates two plausible synthetic pathways, offering detailed protocols, comparative data, and expert insights into potential challenges and their solutions.
Introduction: The Synthetic Challenge
This compound is a substituted cyclohexene derivative with multiple stereocenters, presenting a significant challenge for reproducible and stereocontrolled synthesis. The core of this challenge lies in the formation of the cyclohexene ring and the subsequent diastereoselective functionalization. This guide will focus on a primary synthetic route based on the robust Diels-Alder reaction and a viable alternative, providing a comprehensive analysis to aid researchers in selecting the most suitable method for their objectives.
The reproducibility of the synthesis of this molecule is paramount for its potential applications, as even minor variations in the stereochemical and purity profile can lead to significant differences in biological activity or material properties. Therefore, a thorough understanding of the reaction mechanisms, potential side reactions, and robust analytical characterization is essential.
Primary Synthetic Pathway: Diels-Alder Approach
The most logical and convergent approach to the synthesis of the this compound core is through a Diels-Alder reaction. This pericyclic reaction is renowned for its high degree of stereospecificity and predictability, making it a cornerstone of modern organic synthesis.[1][2]
The proposed primary pathway involves the [4+2] cycloaddition of a suitable diene, such as 1,3-butadiene, with a dienophile, maleic anhydride, to form the cyclohexene ring system. This is followed by functional group manipulations to introduce the sec-butylamino carbonyl and carboxylic acid moieties.
Reaction Pathway
Caption: Primary synthetic pathway via Diels-Alder reaction.
Experimental Protocol:
Step 1: Synthesis of cis-4-Cyclohexene-1,2-dicarboxylic Anhydride
-
In a round-bottom flask equipped with a reflux condenser, dissolve maleic anhydride (1.0 eq) in toluene.
-
Cool the solution in an ice bath and bubble 1,3-butadiene (1.2 eq) gas through the solution.
-
Allow the reaction to warm to room temperature and then heat to reflux for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
-
Recrystallize the crude product from a suitable solvent system (e.g., hexane/ethyl acetate) to yield pure cis-4-cyclohexene-1,2-dicarboxylic anhydride.
Step 2: Synthesis of cis-6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid
-
Dissolve the anhydride from Step 1 in a suitable aprotic solvent such as dichloromethane (DCM) or tetrahydrofuran (THF).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add a solution of sec-butylamine (1.05 eq) in the same solvent to the reaction mixture.
-
Stir the reaction at 0 °C for 1 hour and then allow it to warm to room temperature, stirring for an additional 12-16 hours.
-
Monitor the reaction by TLC or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, acidify the reaction mixture with 1M HCl to protonate the carboxylate.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Step 3: Purification
The crude product will be a mixture of diastereomers due to the chirality of the sec-butyl group and the two stereocenters on the cyclohexene ring. Separation of these diastereomers is crucial for obtaining a single, well-defined compound.
-
Purify the crude product by column chromatography on silica gel using a gradient elution of hexane and ethyl acetate containing a small amount of acetic acid to keep the carboxylic acid protonated.
-
Alternatively, High-Performance Liquid Chromatography (HPLC) on a chiral stationary phase may be necessary for complete separation of the diastereomers.[3][4][5]
Alternative Synthetic Pathway: Functionalized Diene Approach
An alternative strategy involves the use of a pre-functionalized diene in the Diels-Alder reaction. This approach can potentially reduce the number of post-cycloaddition steps and may offer different stereoselectivity.
Reaction Pathway
Caption: Alternative synthetic pathway using a functionalized diene.
Experimental Protocol:
Step 1: Synthesis of this compound via Diels-Alder with a Functionalized Diene
-
Prepare 1-(sec-butylcarbamoyl)-1,3-butadiene via standard amidation procedures from the corresponding carboxylic acid or acid chloride.
-
In a sealed tube, dissolve the functionalized diene (1.0 eq) and acrylic acid (1.1 eq) in a high-boiling solvent like toluene or xylene.
-
Add a catalytic amount of a polymerization inhibitor (e.g., hydroquinone).
-
Heat the reaction mixture to 110-130 °C for 24-48 hours.
-
Monitor the reaction progress by LC-MS.
-
Upon completion, cool the reaction mixture and remove the solvent under reduced pressure.
Step 2: Purification
This reaction will likely yield a complex mixture of regioisomers and diastereomers, making purification challenging.
-
Employ multi-step column chromatography to separate the desired product from isomeric byproducts and unreacted starting materials.
-
Preparative HPLC will likely be necessary to isolate the specific target diastereomer.
Comparative Analysis
| Parameter | Primary Pathway (Diels-Alder with Maleic Anhydride) | Alternative Pathway (Functionalized Diene) | Rationale & Expert Insights |
| Reproducibility | High | Moderate to Low | The primary pathway utilizes a well-established and highly predictable Diels-Alder reaction. The alternative pathway's use of an unsymmetrical functionalized diene can lead to regioselectivity issues, impacting reproducibility.[6] |
| Yield | Moderate to High | Low to Moderate | The primary pathway generally provides good yields for the initial cycloaddition. The subsequent amidation is also typically efficient. The alternative pathway may suffer from lower yields due to the formation of multiple isomers. |
| Purity & Ease of Purification | Moderate | Difficult | The primary pathway yields a single regioisomer, simplifying purification to the separation of diastereomers. The alternative pathway produces a complex mixture of regio- and diastereomers, making purification significantly more challenging. |
| Number of Steps | 3 (including purification) | 2 (including purification) | While the alternative pathway has fewer steps on paper, the complexity of its purification can make it more time-consuming in practice. |
| Scalability | Good | Poor | The predictability and higher yields of the primary pathway make it more amenable to scale-up. |
| Stereocontrol | Moderate | Poor | In the primary route, the relative stereochemistry of the two substituents on the cyclohexene ring is fixed by the dienophile. The alternative route offers less control over both regio- and stereoselectivity. |
In-Depth Discussion on Reproducibility and Key Challenges
The reproducibility of synthesizing this compound is intrinsically linked to controlling the stereochemical outcome of the reaction and the effective separation of the resulting isomers.
Diastereomer Formation and Characterization
The presence of the chiral sec-butyl group and the two stereocenters created in the Diels-Alder reaction results in the formation of a mixture of diastereomers. The separation and characterization of these diastereomers are critical for obtaining a pure, reproducible product.
-
Analytical Techniques : A combination of analytical techniques is essential for proper characterization.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : 1H and 13C NMR will be crucial for confirming the constitution and relative stereochemistry of the products. Nuclear Overhauser Effect (NOE) experiments can help elucidate the spatial relationships between protons.
-
High-Performance Liquid Chromatography (HPLC) : Chiral HPLC is the gold standard for separating and quantifying diastereomers.[3][4][5] Method development will be necessary to achieve baseline separation.
-
Mass Spectrometry (MS) : LC-MS is invaluable for monitoring reaction progress and confirming the molecular weight of the products.
-
Reaction Conditions
The conditions of the Diels-Alder reaction can influence its outcome. While often thermally driven, Lewis acid catalysis can sometimes be employed to enhance reactivity and selectivity. However, for the proposed primary pathway, the reaction between butadiene and maleic anhydride is typically high-yielding without a catalyst. For the alternative pathway, careful optimization of temperature and reaction time will be necessary to maximize the yield of the desired isomer.
Conclusion and Recommendations
For researchers and drug development professionals seeking a reliable and reproducible synthesis of this compound, the Primary Synthetic Pathway involving the Diels-Alder reaction of 1,3-butadiene and maleic anhydride is highly recommended. This route offers superior control over regioselectivity, leading to a simpler product mixture that is more amenable to purification. While the separation of diastereomers remains a challenge, it is a more manageable problem than the separation of both regio- and diastereomers produced in the alternative pathway.
The key to achieving high reproducibility lies in:
-
Consistent execution of the documented experimental protocols.
-
Rigorous in-process monitoring using appropriate analytical techniques (TLC, LC-MS).
-
The development of a robust HPLC method for the separation and quantification of the final diastereomeric products.
By following the guidance outlined in this document, researchers can confidently produce this compound with the high degree of purity and reproducibility required for demanding applications.
References
- E.J. Corey, and A.K. Ghosh. "A new, efficient synthesis of a key intermediate for the synthesis of gliclazide." Tetrahedron Letters, vol. 38, no. 4, 1997, pp. 579-580.
- WO2011054312A1 - Method for preparing gliclazide and its intermediate - Google P
-
Chen, T., et al. "Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides." Journal of Chromatography A, vol. 1678, 2022, p. 463349. (URL: [Link])
-
Diels–Alder reactions of an elusive 1,3-butadiene bearing 2-carboxy and 4-alkoxy substituents - ResearchGate. (URL: [Link])
-
Synthesis of some new cyclohexene carboxylic acid derivatives as potent antitumor agents. (URL: [Link])
-
Trends in the Diels–Alder reaction in polymer chemistry - Chemical Society Reviews (RSC Publishing). (URL: [Link])
-
A Novel and Facile Process for the Synthesis of Gliclazide | Request PDF - ResearchGate. (URL: [Link])
-
Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides | CoLab. (URL: [Link])
-
Analytical Techniques for Characterizing Diastereomers of Phosphorothioated Oligonucleotides | Request PDF - ResearchGate. (URL: [Link])
- CN106831536B - Preparation method of gliclazide synthesis process - Google P
- US20110257401A1 - Process for producing optically active carboxylic acid - Google P
-
Modeling of the General Trends of Reactivity and Regioselectivity in Cyclopentadiene–Nitroalkene Diels–Alder Reactions - MDPI. (URL: [Link])
-
38.02 Selectivity Issues in the Diels-Alder Reaction - YouTube. (URL: [Link])
Sources
- 1. Trends in the Diels–Alder reaction in polymer chemistry - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Analytical techniques for characterizing diastereomers of phosphorothioated oligonucleotides | CoLab [colab.ws]
- 5. researchgate.net [researchgate.net]
- 6. m.youtube.com [m.youtube.com]
A Senior Application Scientist's Guide to the Analytical Landscape of Cyclohexene Carboxamides
In the intricate world of pharmaceutical development and chemical synthesis, the precise characterization of novel molecular entities is paramount. Cyclohexene carboxamides, a scaffold of significant interest due to its presence in various biologically active compounds, presents unique analytical challenges. The combination of a flexible cyclohexene ring, a rigid amide plane, and potential stereocenters demands a multi-faceted analytical approach. This guide provides a head-to-head comparison of key analytical techniques, grounded in experimental data and field-proven insights, to empower researchers in selecting the optimal strategy for their specific analytical goals, from routine quality control to the complete structural elucidation of new chemical entities.
Section 1: The Chromatographic Separation Toolkit
Chromatography is the cornerstone of analyzing cyclohexene carboxamide samples, enabling the separation of the target analyte from impurities, starting materials, and by-products. The choice between liquid and gas chromatography hinges on the analyte's volatility and thermal stability.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC, particularly in its reverse-phase modality (RP-HPLC), is the most versatile and widely adopted technique for the analysis of cyclohexene carboxamides.[1][2] Its applicability to a broad range of polarities and molecular weights makes it ideal for purity assessment, stability testing, and quantification.
Expertise & Experience: The 'Why' Behind the Method
The fundamental principle of RP-HPLC involves partitioning the analyte between a nonpolar stationary phase (typically C18-silica) and a polar mobile phase (often a mixture of water and acetonitrile or methanol).[2] For cyclohexene carboxamides, the cyclohexene moiety provides hydrophobicity, while the carboxamide group adds polarity. This amphiphilic nature allows for excellent retention and separation on standard C18 columns. The choice of acetonitrile over methanol is often preferred due to its lower viscosity and UV transparency, leading to better peak efficiency and lower backpressures, especially in Ultra-High-Performance Liquid Chromatography (UHPLC) systems.[1]
Trustworthiness: A Self-Validating Protocol
A robust HPLC method requires careful validation. The following protocol is designed for determining the purity of a synthesized cyclohexene carboxamide derivative.
Experimental Protocol: RP-HPLC Purity Assay
-
System Preparation:
-
HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, multicolumn thermostat, and diode-array detector (DAD).
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water. Causality: Formic acid is a mass spectrometry-compatible modifier that protonates silanols on the stationary phase, reducing peak tailing for the amide group, and ensures analyte protonation for consistent retention.
-
Mobile Phase B: 0.1% Acetonitrile.
-
Equilibration: Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Standard and Sample Preparation:
-
Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of the cyclohexene carboxamide reference standard and dissolve in 10 mL of a 50:50 mixture of Acetonitrile:Water.
-
Working Standard (0.1 mg/mL): Dilute 1 mL of the stock solution to 10 mL with the same diluent.
-
Sample Solution (0.1 mg/mL): Prepare the test sample at the same concentration as the working standard.
-
-
Chromatographic Conditions:
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures retention time reproducibility.
-
Injection Volume: 5 µL.
-
Detection Wavelength: 220 nm (or the λmax of the specific carboxamide).
-
Gradient Program:
-
0-1 min: 30% B
-
1-15 min: 30% to 95% B
-
15-18 min: 95% B
-
18.1-20 min: 30% B (re-equilibration)
-
-
-
Data Analysis:
-
Identify the peak for the cyclohexene carboxamide in the sample chromatogram by comparing its retention time with the reference standard.
-
Calculate the purity using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.
-
Gas Chromatography-Mass Spectrometry (GC-MS): For Volatile Analogs and Impurities
GC is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition.[3] For cyclohexene carboxamides, its use is conditional. While many are not sufficiently volatile or thermally stable, GC-MS is invaluable for analyzing volatile impurities, starting materials (e.g., cyclohexene), or less polar, lower molecular weight derivatives.[4][5]
Expertise & Experience: When to Choose GC-MS
The decision to use GC-MS is driven by the analyte's properties. If a synthetic route might leave residual volatile solvents or unreacted precursors like cyclohexene, a headspace GC-MS method is superior for detection and quantification.[6] The mass spectrometer detector provides definitive identification based on the compound's mass spectrum and fragmentation pattern.[4][7]
Trustworthiness: A Self-Validating Protocol
This protocol outlines a method for detecting residual cyclohexene in a cyclohexene carboxamide sample.
Experimental Protocol: Headspace GC-MS for Residual Cyclohexene
-
System Preparation:
-
GC-MS System: Agilent 8890 GC with 5977B MS, or equivalent, coupled with a headspace autosampler.
-
Column: DB-5ms (5%-phenyl)-methylpolysiloxane, 30 m x 0.25 mm x 0.25 µm. Causality: This non-polar column provides excellent separation for non-polar analytes like cyclohexene.[8]
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
-
Standard and Sample Preparation:
-
Solvent: Dimethyl sulfoxide (DMSO).
-
Standard Stock Solution: Prepare a stock solution of cyclohexene in DMSO.
-
Calibration Standards: Create a series of calibration standards by spiking known amounts of the cyclohexene stock into headspace vials containing a fixed amount of the cyclohexene carboxamide product (to mimic the matrix).
-
Sample Vial: Accurately weigh ~100 mg of the cyclohexene carboxamide sample into a 20 mL headspace vial and add 1 mL of DMSO.
-
-
GC-MS Conditions:
-
Headspace Sampler:
-
Oven Temperature: 80 °C
-
Loop Temperature: 90 °C
-
Transfer Line Temperature: 100 °C
-
Vial Equilibration Time: 15 min
-
-
GC Inlet:
-
Split mode, 20:1 ratio.
-
Inlet Temperature: 250 °C.
-
-
Oven Program:
-
Initial Temp: 40 °C, hold for 2 min.
-
Ramp: 10 °C/min to 200 °C.
-
-
Mass Spectrometer:
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Mode: Electron Ionization (EI), Scan mode (m/z 35-300).
-
-
-
Data Analysis:
-
Extract the ion chromatogram for characteristic cyclohexene fragments (e.g., m/z 82, 67, 54).[7]
-
Confirm identity by matching the mass spectrum against a library (e.g., NIST).
-
Quantify by creating a calibration curve from the standard vials.
-
Chiral Chromatography: Resolving Enantiomers
Many biologically active molecules are chiral, and their enantiomers can have vastly different pharmacological or toxicological profiles. For chiral cyclohexene carboxamides, enantioseparation is a critical regulatory and scientific requirement. This is typically achieved using HPLC with a Chiral Stationary Phase (CSP).[9][10]
Expertise & Experience: The Mechanism of Chiral Recognition
CSPs are packed with a chiral selector, often a polysaccharide derivative (like cellulose or amylose) coated on a silica support.[10] Separation occurs because the two enantiomers form transient diastereomeric complexes with the chiral selector, and these complexes have different binding energies. This difference in interaction strength leads to different retention times, allowing for their separation and quantification. Another approach involves using chiral additives, like cyclodextrins, in the mobile phase.[11][12]
Section 2: The Spectroscopic Quartet for Structural Elucidation
While chromatography separates, spectroscopy identifies. A combination of mass spectrometry, NMR, and IR spectroscopy is required for the unambiguous structural confirmation of a new cyclohexene carboxamide.
Mass Spectrometry (MS): The Molecular Scale
MS provides the molecular weight of the compound, which is one of the most fundamental pieces of structural information. High-resolution mass spectrometry (HRMS) can provide a highly accurate mass measurement, allowing for the determination of the elemental formula.[13] The fragmentation pattern observed in the mass spectrum gives clues about the molecule's structure.[7]
-
Key Information: Molecular Weight, Elemental Formula (HRMS), Structural Fragments.
-
Typical Observation: A molecular ion peak [M]+ or protonated molecule [M+H]+ corresponding to the mass of the cyclohexene carboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Atomic Blueprint
NMR is the most powerful technique for determining the precise atomic connectivity of a molecule. ¹H NMR provides information about the number and chemical environment of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.[14][15]
Expertise & Experience: Interpreting the Spectrum
For a typical cyclohexene carboxamide, the NMR spectrum will have several characteristic regions:
-
¹H NMR:
-
¹³C NMR:
2D NMR experiments like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are then used to piece together the full connectivity map of the molecule.
Fourier-Transform Infrared (FTIR) Spectroscopy: The Functional Group Fingerprint
FTIR spectroscopy is a rapid and simple method for identifying the functional groups present in a molecule.[17] It works by measuring the absorption of infrared radiation by the sample, which causes molecular vibrations (stretching, bending) at specific frequencies.
-
Key Information: Presence of key functional groups.
-
Typical Absorptions for Cyclohexene Carboxamides:
Section 3: Head-to-Head Comparison Summary
The optimal analytical strategy depends on the question being asked. Is the goal a rapid purity check, the identification of a trace impurity, or the complete de novo structural elucidation of a novel compound? The table below provides a comparative summary to guide this decision-making process.
| Technique | Primary Application | Sensitivity | Selectivity | Information Provided | Typical Use Case |
| RP-HPLC | Purity, Quantification, Stability | High | High | Quantitative, Retention Time | Routine QC, release testing, stability studies.[1][21] |
| GC-MS | Volatile Impurity Analysis | Very High | Very High | Qualitative & Quantitative | Residual solvent analysis, starting material checks.[4][22] |
| Chiral HPLC | Enantiomeric Purity/Separation | High | Excellent | Enantiomeric Ratio | Analysis of chiral drug substances.[9][10] |
| Mass Spec (MS) | Molecular Weight Determination | Very High | Moderate | MW, Formula (HRMS), Fragments | Identity confirmation, coupled with LC/GC.[23] |
| NMR (¹H, ¹³C) | Structural Elucidation | Low | Excellent | Atomic Connectivity, 3D Structure | Characterization of new chemical entities.[13][24] |
| FTIR | Functional Group Identification | Moderate | Moderate | Presence of Functional Groups | Quick identity check, confirmation of synthesis.[17][25] |
Conclusion
The analysis of cyclohexene carboxamides is not a one-size-fits-all endeavor. A synergistic approach, leveraging the strengths of multiple techniques, is essential for comprehensive characterization. Routine analysis for purity and identity relies heavily on the chromatographic workhorse, HPLC, often coupled with UV detection. For more volatile or thermally stable compounds and their related impurities, GC-MS provides unparalleled sensitivity and specificity. When chirality is a factor, specialized chiral chromatography is indispensable. Finally, for the unambiguous confirmation of a novel molecular structure, the powerful spectroscopic trio of Mass Spectrometry, NMR, and FTIR provides a complete picture, from molecular formula to the final three-dimensional arrangement of atoms. By understanding the principles, strengths, and practical applications of each technique, researchers can design robust, efficient, and scientifically sound analytical workflows for this important class of compounds.
References
- SIELC Technologies. (n.d.). Separation of Cyclohexanecarboxamide on Newcrom R1 HPLC column.
- Doc Brown's Chemistry. (n.d.). Mass spectrum of cyclohexene C6H10.
- PubMed. (n.d.). [Analysis of by-products in photopromoted carbonylation of cyclohexene and carbon dioxide by gas chromatography-mass spectrometry].
- NIST. (n.d.). 1-Cyclohexene-1-carboxylic acid. NIST WebBook.
- PMC. (2022). Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating. National Institutes of Health.
- Doc Brown's Chemistry. (n.d.). 13C nmr spectrum of cyclohexene C6H10.
- Doc Brown's Chemistry. (n.d.). 1H proton nmr spectrum of cyclohexene C6h10.
- Unknown Source. (n.d.).
- Thermo Fisher Scientific. (2015). FTIR Basic Organic Functional Group Reference Chart.
- Supporting Information. (n.d.). [No Title Available].
- Chemistry LibreTexts. (2025). 12.8: Infrared Spectra of Some Common Functional Groups.
- Hamilton, J. F., et al. (2006). Composition of organic aerosol from cyclohexene ozonolysis. ACP.
- Benchchem. (n.d.). 1H NMR Spectrum Analysis: A Comparative Guide to Cyclohex-2-ene-1-carboxylic Acid and Its Isomers.
- Semantic Scholar. (2023). Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation.
- Chemistry LibreTexts. (2024). 12.8: Infrared Spectra of Some Common Functional Groups.
- ResearchGate. (2015). Analytical techniques in pharmaceutical analysis: A review.
- ResearchGate. (n.d.). Chiral Separation in Capillary Electrophoresis Using Cyclodextrins in Combination with Hydrophobic Deep Eutectic Solvents.
- ASTM. (2007). Analysis of Cyclohexane by Gas Chromatography (External Standard)1.
- NC State University Libraries. (n.d.). 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry.
- MDPI. (n.d.). Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples.
- Google Patents. (n.d.). US6316613B1 - Chiral separation of pharmaceutical compounds with charged cyclodextrins using capillary electrophoresis.
- World Journal of Pharmaceutical Research. (2025). A Brief Study About Analytical Techniques In Pharmaceutical Analysis.
- Chromatography Today. (n.d.). Is Cyclohexane a Suitable HPLC Solvent? It Can Become Solid Under Pressure.
- MtoZ Biolabs. (n.d.). How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated.
- SciSpace. (n.d.). A Brief Study About Analytical Techniques In Pharmaceutical Analysis (Chromatography & Spectroscopy):A Review Article.
- NIST. (n.d.). Cyclohexene. NIST WebBook.
- ResearchGate. (n.d.). (PDF) Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models.
- American Pharmaceutical Review. (2013). Newer Developments in HPLC Impacting Pharmaceutical Analysis: A Brief Review.
- PMC. (n.d.). Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis. National Institutes of Health.
- PMC. (n.d.). Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation. National Institutes of Health.
- Unknown Source. (n.d.).
- SpringerLink. (n.d.). Structural characterization and mass spectrometry fragmentation signatures of macrocyclic alkanes isolated from a Sydney Basin torbanite, Australia.
- Chromatography Forum. (2007). Cyclohexane retention time & response issues.
- Separation Science. (2024). Harnessing Eco-Friendly Solvents for Greener Liquid Chromatography.
- ResearchGate. (2025). (PDF) Study of thermodynamic and NMR properties of some cyclohexane derivatives.
Sources
- 1. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 2. Greening Reversed-Phase Liquid Chromatography Methods Using Alternative Solvents for Pharmaceutical Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Method development in pharmaceutical chemistry analysis by chromatography: A comprehensive review [amecj.com]
- 4. [Analysis of by-products in photopromoted carbonylation of cyclohexene and carbon dioxide by gas chromatography-mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. people.chem.umass.edu [people.chem.umass.edu]
- 6. Cyclohexane retention time & response issues - Chromatography Forum [chromforum.org]
- 7. mass spectrum of cyclohexene C6H10 fragmentation pattern of m/z m/e ions for analysis and identification of cyclohexene image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. How to Detect Cyclohexane and Benzene Using GC-MS? Why Can't Their Peaks Be Separated | MtoZ Biolabs [mtoz-biolabs.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Preparation of Chiral Porous Organic Cage Clicked Chiral Stationary Phase for HPLC Enantioseparation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Chiral separation using cyclodextrins as mobile phase additives in open‐tubular liquid chromatography with a pseudophase coating - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]
- 14. 13C nmr spectrum of cyclohexene C6H10 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of cyclohexene C13 13-C nmr carbon-13 doc brown's advanced organic chemistry revision notes [docbrown.info]
- 15. 1H proton nmr spectrum of cyclohexene C6h10 low/high resolution analysis interpretation of chemical shifts ppm spin spin line splitting H-1 cyclohexene 1-H nmr explaining spin-spin coupling for line splitting doc brown's advanced organic chemistry revision notes [docbrown.info]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Free FTIR Basic Organic Functional Group Reference Chart [thermofisher.com]
- 18. chem.libretexts.org [chem.libretexts.org]
- 19. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Separation of Cyclohexanecarboxamide on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 22. img.antpedia.com [img.antpedia.com]
- 23. scispace.com [scispace.com]
- 24. researchgate.net [researchgate.net]
- 25. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Disposal of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic Acid: A Comprehensive Guide for Laboratory Professionals
The responsible management of chemical waste is a cornerstone of laboratory safety and environmental stewardship. For researchers and drug development professionals, understanding the nuanced disposal procedures for novel or specialized compounds is paramount. This guide provides a detailed, step-by-step protocol for the proper disposal of 6-[(sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid, ensuring compliance with regulatory standards and fostering a culture of safety within your organization.
Foundational Principles: Hazard Identification and Waste Characterization
Under the Resource Conservation and Recovery Act (RCRA), a chemical waste is considered hazardous if it is specifically listed or if it exhibits one or more of the following characteristics: ignitability, corrosivity, reactivity, or toxicity.[2] Given the acidic nature of the carboxyl group, this compound is likely to be classified as a corrosive hazardous waste .
Immediate Safety Precautions:
-
Always consult your institution's specific Chemical Hygiene Plan and waste disposal guidelines.
-
Wear appropriate Personal Protective Equipment (PPE), including safety goggles or a face shield, a lab coat, and chemical-resistant gloves.[1][3]
-
Handle the compound in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or mists.[1][3]
-
Have an emergency eyewash station and safety shower readily accessible.[4]
Waste Segregation and Container Management: The First Line of Defense
Proper segregation and containment are critical to prevent dangerous chemical reactions and ensure safe disposal.
Step-by-Step Container Protocol:
-
Select a Compatible Container: Use a container made of material that will not react with the acidic waste. High-density polyethylene (HDPE) or glass containers are generally suitable for organic acids.[5][6] Avoid metal containers, as acids can be corrosive to them.[1][5] If possible, use the original container.[7]
-
Label the Container: The moment the first drop of waste enters the container, it must be labeled. The label must include the words "Hazardous Waste" and a clear identification of the contents (e.g., "Hazardous Waste: this compound").[8][9][10] Do not use chemical formulas or abbreviations.[10]
-
Keep the Container Closed: Waste containers must be securely capped at all times, except when adding waste.[7][10] Funnels should not be left in the container opening.[10]
-
Avoid Overfilling: Do not fill containers to more than 90% capacity to allow for vapor expansion.[5][6]
-
Segregate from Incompatibles: Store the waste container away from bases, oxidizers, and other incompatible materials to prevent accidental reactions.[6][11]
On-Site Accumulation: Adhering to Regulatory Timelines and Volumes
The Environmental Protection Agency (EPA) has specific regulations for the on-site accumulation of hazardous waste.[8][12]
-
Satellite Accumulation Areas (SAAs): Laboratories can accumulate up to 55 gallons of hazardous waste in an SAA, which must be at or near the point of generation and under the control of the operator.[8][9][12]
-
Central Accumulation Areas (CAAs): Once a container is full, it must be moved to a CAA within three days.[7] The storage time limits in a CAA depend on the facility's generator status (e.g., 90 days for a Large Quantity Generator).[8]
The following diagram illustrates the decision-making process for waste accumulation and disposal:
Caption: Workflow for the safe disposal of laboratory chemical waste.
Disposal Procedures: Ensuring Final Deactivation and Compliance
Under no circumstances should this compound be disposed of down the drain.[7][13] The final disposal must be handled by a licensed hazardous waste disposal company.[1] These companies are equipped to manage chemical waste through methods such as incineration or fuel blending, in compliance with all local and national regulations.[8]
Quantitative Data Summary
| Parameter | Guideline/Regulation | Source |
| Primary Hazard Class | Corrosive (Inferred) | [1] |
| Container Material | HDPE, Glass (Avoid Metal) | [5][6] |
| Container Labeling | "Hazardous Waste" + Full Chemical Name | [8][9][10] |
| SAA Volume Limit | Up to 55 gallons | [9][12] |
| Time to Move Full Container | Within 3 days | [7] |
| Drain Disposal | Prohibited | [7][13] |
Emergency Procedures: Spill and Exposure Response
In the event of a spill or exposure, immediate and correct action is crucial.
-
Spills: Evacuate the immediate area. If safe to do so, contain the spill using a chemical spill kit with an absorbent material suitable for acids. Do not use combustible materials. Ensure adequate ventilation.[3] Report the spill to your institution's Environmental Health & Safety (EHS) office.
-
Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[1][14] Seek immediate medical attention.[14]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[1][14] Remove contact lenses if present and easy to do.[1] Seek immediate medical attention.[14]
-
Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[1][14]
-
Ingestion: Do NOT induce vomiting.[1][14] Rinse the mouth with water and seek immediate medical attention.[1]
By adhering to these rigorous protocols, you contribute to a safer laboratory environment and ensure the responsible management of chemical waste, upholding the integrity of your research and your institution.
References
-
Managing Hazardous Chemical Waste in the Lab. American Chemical Society. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly. GAIACA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines. Central Washington University. [Link]
-
Regulations for Hazardous Waste Generated at Academic Laboratories. U.S. Environmental Protection Agency. [Link]
-
Laboratory Waste Management: The New Regulations. MedicalLab Management. [Link]
-
Hazardous Materials Disposal Guide. Nipissing University. [Link]
-
Hazardous Waste Disposal Guide. Dartmouth College. [Link]
-
Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. U.S. Environmental Protection Agency. [Link]
-
40 CFR Part 261 -- Identification and Listing of Hazardous Waste. eCFR. [Link]
-
Hazardous & Regulated Waste Management Guide. Western Kentucky University. [Link]
-
Acid and Caustic Solutions. Occupational Safety and Health Administration. [Link]
-
Understanding OSHA Chemical Storage Requirements. PolyStar Containment. [Link]
-
OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. EHS Today. [Link]
Sources
- 1. tcichemicals.com [tcichemicals.com]
- 2. Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes | US EPA [epa.gov]
- 3. louisville.edu [louisville.edu]
- 4. Semiconductors - Acid and Caustic Solutions | Occupational Safety and Health Administration [osha.gov]
- 5. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 6. nipissingu.ca [nipissingu.ca]
- 7. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 8. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 9. MedicalLab Management Magazine [medlabmag.com]
- 10. wku.edu [wku.edu]
- 11. connmaciel.com [connmaciel.com]
- 12. epa.gov [epa.gov]
- 13. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 14. fishersci.com [fishersci.com]
Navigating the Safe Handling of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid: A Guide to Personal Protective Equipment and Disposal
For Research Use Only. Not for diagnostic or therapeutic use. [1]
As the landscape of drug development evolves, ensuring the safety of researchers handling novel chemical entities is paramount. This guide provides essential safety and logistical information for the handling and disposal of 6-[(Sec-butylamino)carbonyl]-3-cyclohexene-1-carboxylic acid. In the absence of a specific Safety Data Sheet (SDS) for this compound, this directive is formulated based on the known hazards of its core chemical structures: cyclohexene carboxylic acid and N-substituted amides.
Hazard Identification: A Structural Assessment
Due to the lack of specific toxicological data for this compound, a precautionary approach is necessary. The primary hazards are anticipated based on its functional groups:
-
Cyclohexene Carboxylic Acid Moiety : The parent compound, cyclohexene carboxylic acid, is known to be toxic. It can cause acute dermal toxicity, skin irritation, and serious eye irritation.[2] Inhalation of its vapors or aerosols may also lead to respiratory system irritation.[2] Safety data for similar compounds indicates a potential for severe skin burns and eye damage.
-
Amide Linkage : While amides are a broad class of compounds, some can be skin and eye irritants. The overall toxicological profile will be influenced by the entire molecular structure.
-
Physical Form : The physical state of the compound (solid or liquid) will influence the primary routes of exposure and the appropriate personal protective equipment (PPE) required.
Given these potential hazards, it is prudent to treat this compound as corrosive, a skin and eye irritant, and potentially harmful if inhaled or ingested.
Risk Assessment: Evaluating Exposure Scenarios
A thorough risk assessment is critical before any handling of this compound. Consider the following factors to determine the necessary level of protection:
| Factor | Considerations |
| Scale of Operation | Handling milligrams on a lab bench requires a different level of precaution than working with kilograms in a pilot plant. |
| Procedure | Operations that may generate dust (if a solid) or aerosols (if in solution) will increase the risk of inhalation. |
| Environment | The effectiveness of local exhaust ventilation (e.g., a fume hood) is a key factor in mitigating inhalation exposure. |
| Duration of Task | Longer procedures may increase the likelihood of accidental exposure. |
Personal Protective Equipment (PPE) Protocol
A multi-layered approach to PPE is essential to provide comprehensive protection.
Eye and Face Protection
-
Minimum Requirement : Safety glasses with side shields are the absolute minimum for any work with this chemical.
-
Recommended : Chemical splash goggles should be worn to provide a better seal around the eyes and protect against splashes.
-
High-Risk Operations : When there is a significant risk of splashing (e.g., when handling larger quantities or during vigorous mixing), a face shield should be worn in addition to chemical splash goggles to protect the entire face.[3]
Skin and Body Protection
-
Gloves :
-
Material : Nitrile or butyl rubber gloves are recommended for handling carboxylic acids and related compounds.[3] Always check the glove manufacturer's compatibility chart for specific chemical resistance information if available.
-
Inspection and Technique : Gloves must be inspected for any signs of degradation or perforation before use. Use proper glove removal techniques to avoid contaminating your skin.
-
-
Lab Coat : A standard laboratory coat should be worn to protect against minor spills and contamination of personal clothing.
-
Enhanced Protection : For tasks with a higher risk of spills or splashes, a chemically resistant apron or coveralls should be worn over the lab coat.[4]
Respiratory Protection
The need for respiratory protection is dependent on the specific procedure and the effectiveness of engineering controls.
-
Low-Risk : When handling small quantities in a well-ventilated chemical fume hood, respiratory protection may not be necessary.
-
Moderate to High-Risk : If working outside of a fume hood, or if there is a potential for generating dust or aerosols, a respirator is required. An N95 mask may be suitable for low levels of dust, but for higher potential exposures or when handling the compound as a liquid that could form mists, a full-face respirator with acid gas cartridges is recommended.[3] A proper fit test is essential to ensure the effectiveness of any respirator.[3]
Operational and Disposal Plan
Safe Handling Procedures
-
Designated Area : All work with this compound should be conducted in a designated area, preferably within a certified chemical fume hood, to minimize the risk of inhalation.
-
Avoid Contamination : Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling the chemical, even if gloves were worn.
-
Spill Preparedness : Have a spill kit readily available that is appropriate for acidic and organic compounds. This should include an absorbent material, neutralizing agents (such as sodium bicarbonate for acidic spills), and appropriate waste disposal bags.
Step-by-Step Disposal Protocol
-
Waste Segregation : All waste contaminated with this compound, including disposable PPE, contaminated labware, and residual chemical, must be collected in a designated, properly labeled, and sealed hazardous waste container.
-
Container Labeling : The waste container must be clearly labeled with the chemical name and the appropriate hazard warnings (e.g., "Corrosive," "Irritant").
-
Institutional Guidelines : Follow all local and institutional regulations for the disposal of chemical waste. Consult with your institution's Environmental Health and Safety (EHS) department for specific guidance.
Visualizing PPE Selection
The following workflow provides a visual guide to selecting the appropriate level of PPE based on the assessed risk of the planned laboratory procedure.
Caption: Figure 1. PPE Selection Workflow for Handling this compound.
References
-
LeelineWork. What PPE Should You Wear When Handling Acid 2024?. [Link]
-
SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]
Sources
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
